4'-Hydroxy-biphenyl-2-carbaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(4-hydroxyphenyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O2/c14-9-11-3-1-2-4-13(11)10-5-7-12(15)8-6-10/h1-9,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGLQTCNSJOJTIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90374727 | |
| Record name | 4'-Hydroxy-biphenyl-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90374727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
400747-55-9 | |
| Record name | 4'-Hydroxy-biphenyl-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90374727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4'-Hydroxy-biphenyl-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Bifunctional Building Block
In the landscape of medicinal chemistry and organic synthesis, the strategic value of a molecule is often defined by its functionality and synthetic accessibility. 4'-Hydroxy-biphenyl-2-carbaldehyde, identified by its CAS number 400747-55-9 , is a prime exemplar of such a strategically important building block.[1] Its structure, featuring a biphenyl core, is a privileged scaffold in numerous biologically active compounds and approved pharmaceuticals.[2] This is attributed to the biphenyl moiety's ability to provide a rigid, well-defined orientation for appended functional groups, facilitating precise interactions with biological targets.
What sets this compound apart is its bifunctional nature. The presence of a nucleophilic hydroxyl group and an electrophilic aldehyde on opposite rings, yet in a sterically defined relationship, opens a vast array of possibilities for synthetic elaboration. The hydroxyl group can serve as a handle for introducing diversity through etherification or esterification, while the aldehyde is a versatile precursor for a multitude of transformations, including reductive amination, oxidation to a carboxylic acid, and olefination reactions. This guide provides an in-depth exploration of the synthesis, properties, and potential applications of this valuable synthetic intermediate.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in research and development.
Core Properties
| Property | Value | Source(s) |
| CAS Number | 400747-55-9 | [1] |
| Molecular Formula | C₁₃H₁₀O₂ | [3] |
| Molecular Weight | 198.22 g/mol | [3] |
| Appearance | White to off-white solid | |
| Purity | Typically ≥95% | N/A |
| Solubility | Soluble in organic solvents like ethanol, acetone, and chloroform; less soluble in water. | [4] |
Note: Experimentally determined melting and boiling points for this specific isomer are not widely reported in publicly available literature. However, based on related isomers such as [1,1'-Biphenyl]-2-carbaldehyde (mp: 72-74°C) and 4-Hydroxybiphenyl (mp: 168-170°C), a melting point in the intermediate range can be anticipated.[5]
Spectroscopic Characterization
-
Aldehyde Proton: A singlet peak in the downfield region, typically between δ 9.5 and 10.5 ppm.
-
Aromatic Protons: A complex series of multiplets in the aromatic region (δ 7.0-8.5 ppm). The protons on the aldehyde-bearing ring will be influenced by the electron-withdrawing nature of the formyl group, while the protons on the phenol-bearing ring will be affected by the electron-donating hydroxyl group.
-
Hydroxyl Proton: A broad singlet, the chemical shift of which is dependent on the solvent and concentration.
Synthesis and Mechanistic Insights: The Power of Palladium Catalysis
The construction of the biphenyl scaffold is most efficiently achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is the preeminent method for this transformation due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids and aryl halides.[6]
Logical Synthesis Workflow
The most logical and field-proven approach for the synthesis of this compound is the Suzuki-Miyaura coupling of 2-bromobenzaldehyde with (4-hydroxyphenyl)boronic acid.
Caption: Synthetic workflow for this compound via Suzuki-Miyaura coupling.
Detailed Experimental Protocol (Exemplary)
This protocol is based on established methods for Suzuki-Miyaura couplings of similar substrates.[7]
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 2-bromobenzaldehyde (1.0 eq), (4-hydroxyphenyl)boronic acid (1.1 eq), and a suitable base such as potassium carbonate (2.0 eq).
-
Solvent Addition: Under a nitrogen atmosphere, add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., toluene/water 4:1 or dioxane/water 4:1).
-
Catalyst Addition: Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq). The choice of a phosphine-ligated palladium catalyst is crucial as it stabilizes the active Pd(0) species and facilitates the catalytic cycle.
-
Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Workup: Cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine. The aqueous washes serve to remove the inorganic base and salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.
Causality Behind Experimental Choices
-
The Base: The base (e.g., K₂CO₃) is essential for the transmetalation step of the Suzuki-Miyaura catalytic cycle. It activates the boronic acid by forming a more nucleophilic boronate species, which then readily transfers its aryl group to the palladium center.
-
The Solvent System: The biphasic solvent system (e.g., toluene/water) is often employed to ensure that both the organic-soluble aryl halide and the often water-soluble boronic acid and base can interact effectively at the interface, facilitated by the catalyst.
-
Inert Atmosphere: The use of a nitrogen or argon atmosphere is critical to prevent the oxidation of the Pd(0) catalyst to an inactive Pd(II) species, which would halt the catalytic cycle.
Applications in Drug Discovery and Organic Synthesis
The true potential of this compound lies in its utility as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.[2][8]
A Scaffold for Bioactive Molecules
The biphenyl scaffold is a key feature in a wide range of therapeutic agents, including anti-inflammatory drugs, antihypertensives, and anticancer agents.[8] The ability to functionalize both rings of the biphenyl system in this compound allows for the systematic exploration of structure-activity relationships (SAR).
Caption: Diverse synthetic pathways from this compound.
Potential Therapeutic Targets
While specific biological activity data for this compound is not extensively published, its structural motifs are present in compounds targeting a range of biological pathways. For instance, hydroxamic acid derivatives of biphenyls have been investigated as histone deacetylase (HDAC) inhibitors for cancer therapy.[9] The aldehyde functionality of the title compound could be readily converted to a carboxylic acid and subsequently to a hydroxamic acid, making it a valuable precursor for such studies. Furthermore, biphenyl derivatives are known to possess anti-microbial, anti-diabetic, and anti-inflammatory properties, suggesting a broad scope for future drug discovery efforts based on this scaffold.[8]
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
First Aid:
-
In case of skin contact: Wash off immediately with plenty of water.
-
In case of eye contact: Rinse cautiously with water for several minutes.
-
If inhaled: Move person into fresh air.
-
If swallowed: Rinse mouth. Do NOT induce vomiting.
-
This safety information is a summary based on related compounds and should be supplemented by a thorough review of the material's specific Safety Data Sheet (SDS) before use.
Conclusion
This compound is a compound of significant strategic value for researchers in organic synthesis and drug discovery. Its bifunctional nature, coupled with the privileged biphenyl scaffold, makes it an ideal starting point for the creation of diverse molecular libraries for biological screening. The well-established and robust Suzuki-Miyaura coupling provides a reliable and scalable route to its synthesis. As the quest for novel therapeutics continues, the intelligent application of versatile building blocks like this compound will undoubtedly play a crucial role in the development of the next generation of medicines.
References
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- 3. 4′-Hydroxy-biphenyl-4-carbaldehyde | CymitQuimica [cymitquimica.com]
- 4. scbt.com [scbt.com]
- 5. rsc.org [rsc.org]
- 6. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. ijsdr.org [ijsdr.org]
- 9. Design, synthesis, and evaluation of biphenyl-4-yl-acrylohydroxamic acid derivatives as histone deacetylase (HDAC) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
4'-Hydroxy-biphenyl-2-carbaldehyde chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of 4'-Hydroxy-biphenyl-2-carbaldehyde
Introduction
This compound, with the IUPAC name 2-(4-hydroxyphenyl)benzaldehyde, is a bifunctional aromatic compound belonging to the biphenyl class of molecules. Biphenyl scaffolds are of significant interest in medicinal chemistry and materials science due to their rigid, planar structure which can be readily functionalized.[1][2] This molecule, possessing both a reactive aldehyde group and a nucleophilic phenolic hydroxyl group, represents a versatile building block for the synthesis of more complex molecular architectures. Its strategic placement of functional groups—an ortho-aldehyde on one phenyl ring and a para-hydroxyl on the other—allows for the development of compounds with unique steric and electronic properties, making it a valuable intermediate for researchers in drug discovery and organic synthesis.
This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, with a focus on its utility for professionals in the scientific research and development sectors.
Chemical Identity and Physicochemical Properties
The fundamental identity and key physicochemical properties of this compound are summarized below. It is important to note that while the structural identity is well-defined, experimental data for physical properties such as melting and boiling points are not widely reported in the literature.
| Property | Value | Source(s) |
| IUPAC Name | 2-(4-hydroxyphenyl)benzaldehyde | [3] |
| CAS Number | 400747-55-9 | [3][4][5][6] |
| Molecular Formula | C₁₃H₁₀O₂ | [3][5] |
| Molecular Weight | 198.22 g/mol | [3][5] |
| Appearance | White to off-white powder/solid (predicted) | [7] |
| Solubility | Expected to be soluble in polar organic solvents (e.g., DMSO, DMF, Methanol, Ethyl Acetate); sparingly soluble in non-polar solvents and water. | N/A |
| Melting Point | Not reported in literature. | N/A |
| Boiling Point | Not reported in literature. | N/A |
| Storage | Store in a cool, dry place under an inert atmosphere (e.g., Argon) to prevent oxidation of the aldehyde and phenol groups. | [5] |
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be complex in the aromatic region due to the coupling between the nine aromatic protons.
-
Aldehyde Proton (-CHO): A singlet is expected at a significantly downfield chemical shift, typically between δ 9.8-10.2 ppm .[8] This deshielding is characteristic of an aldehyde proton directly attached to an aromatic ring.
-
Phenolic Proton (-OH): A broad singlet is anticipated, with a chemical shift that can vary depending on the solvent and concentration, but generally expected in the δ 5.0-10.0 ppm range.
-
Aromatic Protons (Ar-H): A series of multiplets corresponding to the eight protons on the biphenyl core would appear between δ 6.8-8.0 ppm .
-
The two protons ortho to the hydroxyl group on the 'B' ring are expected to appear as a doublet around δ 6.8-7.0 ppm .
-
The protons on the 'A' ring (containing the aldehyde) will be more deshielded and exhibit complex splitting patterns due to their proximity to the electron-withdrawing aldehyde group. The proton ortho to the aldehyde is expected to be the most downfield of the aromatic signals (around δ 7.9-8.0 ppm).
-
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide key information about the carbon framework.
-
Carbonyl Carbon (-CHO): A highly deshielded signal is expected between δ 190-195 ppm , which is diagnostic for an aldehyde carbon.[9]
-
Aromatic Carbons (Ar-C): At least six distinct signals for the aromatic carbons are expected in the δ 115-160 ppm range.
-
The carbon bearing the hydroxyl group (C4') is expected to be significantly upfield, around δ 155-160 ppm .
-
The carbons ortho to the hydroxyl group (C3'/C5') will appear around δ 115-117 ppm .
-
The carbon attached to the aldehyde group (C2) and the ipso-carbons of the biphenyl linkage (C1, C1') will also show distinct chemical shifts.
-
Infrared (IR) Spectroscopy
The IR spectrum is a valuable tool for identifying the key functional groups.
-
O-H Stretch (Phenol): A broad absorption band is expected in the region of 3200-3500 cm⁻¹ .
-
C=O Stretch (Aldehyde): A strong, sharp absorption band characteristic of a conjugated aldehyde carbonyl is expected around 1680-1705 cm⁻¹ .
-
C-H Stretch (Aldehyde): Two weak bands may be visible around 2820 cm⁻¹ and 2720 cm⁻¹ (Fermi resonance).
-
C=C Stretch (Aromatic): Multiple sharp bands will appear in the 1450-1600 cm⁻¹ region.
-
C-O Stretch (Phenol): A strong band is expected around 1200-1250 cm⁻¹ .
Mass Spectrometry (MS)
In an Electron Ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 198 . Key fragmentation patterns would likely include the loss of the aldehyde proton (M-1, m/z=197) and the loss of the carbonyl group (M-29, m/z=169).
Synthesis via Suzuki-Miyaura Coupling
The most logical and widely adopted method for constructing the biphenyl core of this molecule is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method offers high yields, tolerance to a wide range of functional groups, and relatively mild reaction conditions.
Rationale and Mechanism
The Suzuki coupling joins an organoboron compound (e.g., a boronic acid) with an organohalide. For the synthesis of this compound, the most strategic disconnection involves coupling 2-bromobenzaldehyde with (4-hydroxyphenyl)boronic acid . The phenolic hydroxyl group and the aldehyde are well-tolerated under typical Suzuki conditions.
The catalytic cycle involves three primary steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of 2-bromobenzaldehyde.
-
Transmetalation: The aryl group from the boronic acid (activated by a base) is transferred to the palladium center.
-
Reductive Elimination: The two aryl groups are coupled, forming the biphenyl bond and regenerating the Pd(0) catalyst.
Detailed Experimental Protocol
This protocol is a representative example based on established procedures for similar Suzuki couplings and should be adapted and optimized by the researcher.
-
Reagent Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add (4-hydroxyphenyl)boronic acid (1.2 equivalents), 2-bromobenzaldehyde (1.0 equivalent), and a palladium catalyst system such as Palladium(II) acetate (2 mol%) and a suitable phosphine ligand like Triphenylphosphine (8 mol%).
-
Expert Insight: The use of a slight excess of the boronic acid ensures complete consumption of the more expensive aryl bromide. The choice of ligand is crucial; phosphine ligands stabilize the palladium catalyst and facilitate the reaction steps.
-
-
Solvent and Base Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen). Add a degassed solvent mixture, such as Toluene/Ethanol (e.g., 4:1 ratio). Add an aqueous solution of a base, typically 2M Sodium Carbonate (Na₂CO₃) (3.0 equivalents).
-
Expert Insight: Degassing the solvents is critical to remove dissolved oxygen, which can oxidize the Pd(0) catalyst and hinder the reaction. The base is essential for activating the boronic acid for the transmetalation step.
-
-
Reaction: Heat the biphasic mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel. Extract the aqueous layer with an organic solvent like Ethyl Acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.
Reactivity and Applications in Drug Discovery
The true value of this compound for medicinal chemists lies in its potential as a versatile synthetic intermediate. The aldehyde and phenol moieties serve as handles for a wide array of chemical transformations, allowing for the creation of diverse compound libraries for biological screening.
Key Chemical Transformations
-
Aldehyde Group: This group is a prime site for modifications such as:
-
Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., NaBH(OAc)₃) to form substituted aminomethyl-biphenyls.
-
Wittig Reaction: Conversion to an alkene.
-
Oxidation/Reduction: Oxidation to a carboxylic acid or reduction to a primary alcohol, providing further diversification points.
-
Schiff Base Formation: Condensation with anilines or other primary amines to form imines, which are themselves important pharmacophores.
-
-
Phenolic Hydroxyl Group: This group can be readily functionalized through:
-
Etherification (e.g., Williamson Ether Synthesis): Reaction with alkyl halides to introduce a variety of lipophilic or polar side chains. This is a common strategy to modulate solubility and cell permeability.
-
Esterification: Formation of esters to act as potential prodrugs.
-
Role as a Bioactive Scaffold
While specific biological activities for this exact molecule are not prominent in the literature, its structural motifs are present in many biologically active compounds. Hydroxybenzaldehydes are known to possess antioxidant, anti-inflammatory, and antimicrobial properties.[10][11][12] Furthermore, the biphenyl core is a privileged structure found in numerous approved drugs, including antihypertensives (e.g., Valsartan) and anti-inflammatory agents (e.g., Felbinac). A patent for biphenyl compounds acting as muscarinic receptor antagonists highlights the scaffold's utility in targeting specific biological pathways. Therefore, this compound serves as an excellent starting point for generating novel compounds to be screened for a wide range of therapeutic targets.
Safety and Handling
A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on the hazards associated with its functional groups (aromatic aldehyde, phenol) and related biphenyl compounds, the following precautions are advised:
-
Hazard Classification (Predicted):
-
Harmful if swallowed or inhaled.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
-
-
Handling:
-
Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.
-
Avoid breathing dust, fumes, or vapors.
-
Wash hands thoroughly after handling.
-
-
Storage:
-
Keep the container tightly closed.
-
Store in a dry, cool, and well-ventilated place, away from oxidizing agents.
-
For long-term stability, storage under an inert atmosphere (Argon or Nitrogen) is recommended to prevent oxidation.[5]
-
References
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This compound, min 95%, 1 gram. CP Lab Safety. [Link]
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CAS NO. 400747-55-9 | this compound. Arctom Scientific. [Link]
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13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638). Human Metabolome Database. [Link]
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1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0006115). Human Metabolome Database. [Link]
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MSBNK-MetaboLights-ML001651. MassBank. [Link]
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Benzaldehyde, 2-hydroxy-4-methoxy-. NIST WebBook. [Link]
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proton 1H NMR spectrum of benzaldehyde C6H5CHO. Doc Brown's Chemistry. [Link]
- US Patent 6,184,421 B1, Method for preparing a 4-hydroxybenzaldehyde and derivatives.
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Selective demethylation and debenzylation of aryl ethers by magnesium iodide under solvent-free conditions and its application to the total synthesis of natural products - Supporting Information. Royal Society of Chemistry. [Link]
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CAS#:198900-51-5 | 2-hydroxy-5-(4-hydroxyphenyl)benzaldehyde. Chemsrc. [Link]
- US Patent 8,034,946 B2, Biphenyl compounds useful as muscarinic receptor antagonists.
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Benzaldehyde, 2-hydroxy-. NIST WebBook. [Link]
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Benzaldehyde, 4-hydroxy-. NIST WebBook. [Link]
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C-13 nmr spectrum of benzaldehyde. Doc Brown's Chemistry. [Link]
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3-Hydroxybenzaldehyde and 4-Hydroxybenzaldehyde enhance survival of mouse astrocytes treated with Angiostrongylus cantonensis young adults excretory/secretory products. PubMed Central. [Link]
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Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster. PubMed Central. [Link]
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Benzaldehyde, 4-hydroxy- (Gas Phase IR). NIST WebBook. [Link]
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A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Royal Society of Chemistry. [Link]
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Biological deeds of Biphenyl derivatives - A short Review. IJSDR. [Link]
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Benzaldehyde, 4-hydroxy- (Mass Spectrum). NIST WebBook. [Link]
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Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus. PubMed. [Link]
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An In-depth Technical Guide to 4'-Hydroxy-biphenyl-2-carbaldehyde
This technical guide provides a comprehensive overview of 4'-Hydroxy-biphenyl-2-carbaldehyde, a significant bifunctional organic molecule. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the core physicochemical properties, a robust synthetic strategy, and state-of-the-art characterization protocols. We will explore the causality behind experimental choices, ensuring a deep, actionable understanding of this compound's scientific landscape.
Core Molecular Profile and Physicochemical Properties
This compound, with CAS Number 400747-55-9, belongs to the class of hydroxybiphenyls.[][2][3][4][5] This structure is characterized by a biphenyl backbone substituted with a hydroxyl (-OH) group on one phenyl ring and a formyl (aldehyde, -CHO) group on the other at the ortho position. This unique arrangement of functional groups—a nucleophilic phenol and an electrophilic aldehyde—makes it a versatile building block in organic synthesis. The aldehyde can undergo various reactions such as oxidation, reduction, and condensation, while the hydroxyl group can be derivatized or act as a hydrogen bond donor, influencing the molecule's biological activity and material properties.
The fundamental properties of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Weight | 198.22 g/mol | [][4][5] |
| Molecular Formula | C₁₃H₁₀O₂ | [][2][4][5] |
| CAS Number | 400747-55-9 | [][2][3] |
| IUPAC Name | 2-(4-hydroxyphenyl)benzaldehyde | [] |
| SMILES | C1=CC=C(C(=C1)C=O)C2=CC=C(C=C2)O | [] |
| InChI Key | PGLQTCNSJOJTIV-UHFFFAOYSA-N | [] |
| Purity (Typical) | ≥95% | [2] |
| Storage Conditions | Store at room temperature under an inert atmosphere (e.g., Argon) | [2] |
Strategic Synthesis: The Suzuki-Miyaura Cross-Coupling Approach
The synthesis of unsymmetrical biphenyl derivatives is most effectively achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is the method of choice due to its high tolerance for various functional groups, mild reaction conditions, and the commercial availability of a wide range of boronic acids and aryl halides.
The logical choice for the synthesis of this compound involves the coupling of an ortho-substituted benzaldehyde derivative with a para-substituted phenol derivative. Specifically, the reaction between 2-formylphenylboronic acid and 4-bromophenol (or vice-versa) provides a direct and efficient route. The hydroxyl and aldehyde functionalities are well-tolerated under standard Suzuki conditions, obviating the need for protecting groups which would add steps and reduce the overall yield.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Vessel Preparation: A two-necked round-bottom flask is flame-dried under vacuum and subsequently purged with an inert gas (Argon or Nitrogen). This is crucial to prevent the oxidation of the palladium catalyst.
-
Reagent Addition: To the flask, add 2-formylphenylboronic acid (1.2 eq.), 4-bromophenol (1.0 eq.), and a suitable base such as potassium carbonate (2.0 eq.).
-
Catalyst Introduction: The palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq.), is added under a positive flow of inert gas.
-
Solvent Degassing: A solvent mixture, typically toluene and water (e.g., 4:1 v/v), is degassed by bubbling with inert gas for 15-20 minutes before being added to the reaction flask via cannula.
-
Reaction Execution: The reaction mixture is heated to 80-100 °C and stirred vigorously. Reaction progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup and Extraction: Upon completion, the reaction is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The crude product is concentrated under reduced pressure. Purification is achieved by flash column chromatography on silica gel to yield the pure this compound.
Structural Elucidation and Quality Control: A Self-Validating System
Confirming the identity and purity of the synthesized compound is paramount. A multi-technique approach ensures a self-validating system where each analysis corroborates the others.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the covalent structure and connectivity of the atoms.
-
Methodology:
-
Prepare a sample by dissolving ~5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire a ¹H NMR spectrum. Expected signals would include a singlet for the aldehyde proton (~9-10 ppm), a singlet for the phenolic proton (variable, ~5-10 ppm), and a series of doublets and triplets in the aromatic region (~6.8-8.0 ppm) corresponding to the protons on the two phenyl rings.
-
Acquire a ¹³C NMR spectrum. Key signals would include the aldehyde carbon (~190 ppm), the carbon bearing the hydroxyl group (~155-160 ppm), and various signals for the other aromatic carbons.
-
-
Causality: The choice of solvent is critical; DMSO-d₆ is often preferred as it can solubilize the compound and allows for the observation of the exchangeable phenolic proton.
Protocol 2: Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and confirm the elemental composition.
-
Methodology:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer, typically using an Electrospray Ionization (ESI) source.
-
Acquire the mass spectrum in both positive and negative ion modes. In positive mode, the [M+H]⁺ ion at m/z 199.22 would be expected. In negative mode, the [M-H]⁻ ion at m/z 197.22 would be observed.
-
For high-resolution mass spectrometry (HRMS), the exact mass can be determined to confirm the molecular formula C₁₃H₁₀O₂.
-
-
Trustworthiness: HRMS provides a high degree of confidence in the elemental composition, acting as a definitive check on the compound's identity.
Protocol 3: High-Performance Liquid Chromatography (HPLC)
-
Objective: To assess the purity of the compound.
-
Methodology:
-
Prepare a standard solution of the compound at a known concentration (e.g., 1 mg/mL) in the mobile phase.
-
Use a reverse-phase C18 column.
-
Employ a gradient elution method with two solvents, typically water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Monitor the elution profile using a UV detector at a wavelength where the compound has strong absorbance (e.g., 254 nm).
-
A pure sample will exhibit a single major peak. The area of this peak relative to the total area of all peaks provides the percentage purity.
-
-
Self-Validation: The purity value obtained from HPLC validates the effectiveness of the purification protocol (e.g., column chromatography) and confirms the sample's suitability for subsequent applications.
Applications in Research and Drug Development
The biphenyl scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs. The presence of the hydroxyl and aldehyde groups on the this compound core provides handles for further chemical modification, making it a valuable intermediate.
-
Pharmaceutical Synthesis: This compound serves as a precursor for synthesizing more complex molecules. The aldehyde can be converted into other functional groups or used in condensation reactions to build heterocyclic rings. The phenolic hydroxyl group can be alkylated or acylated to modulate properties like solubility and lipophilicity. Biphenyl derivatives are investigated for a wide range of biological activities.
-
Ligand Development: The structure is suitable for developing ligands for various biological targets. The hydroxyl group can act as a hydrogen bond donor, interacting with receptor sites, while the rest of the molecule can engage in hydrophobic or π-stacking interactions.
-
Materials Science: Biphenyl derivatives are used in the development of advanced materials and polymers. The rigid biphenyl core can impart desirable thermal and mechanical properties.
Conclusion
This compound is a molecule of significant scientific interest, underpinned by its versatile chemical nature and its membership in the pharmacologically important biphenyl class. Understanding its fundamental properties, mastering its synthesis, and applying rigorous, multi-faceted analytical techniques are essential for leveraging its full potential in research and development. The methodologies outlined in this guide provide a robust framework for scientists to confidently work with and innovate from this valuable chemical entity.
References
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CP Lab Safety. This compound, min 95%, 1 gram. [Link]
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Arctom Scientific. CAS NO. 400747-55-9 | this compound. [Link]
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An In-depth Technical Guide to the Structure Elucidation of 4'-Hydroxy-biphenyl-2-carbaldehyde
Introduction
4'-Hydroxy-biphenyl-2-carbaldehyde is a biaryl compound of significant interest to researchers in medicinal chemistry and materials science. Its structure, featuring a hydroxyl group and a strategically positioned carbaldehyde moiety on a biphenyl scaffold, presents a unique combination of functionalities that can be exploited for the synthesis of complex heterocyclic systems, novel ligands for catalysis, and as a precursor for pharmacologically active molecules. The precise and unambiguous determination of its chemical structure is paramount for any of its potential applications.
This technical guide provides a comprehensive overview of the methodologies and analytical techniques employed in the structural elucidation of this compound. It is designed to offer researchers, scientists, and drug development professionals a robust framework for not only confirming the identity of this molecule but also for understanding the rationale behind the selection of specific analytical methods. The narrative emphasizes a self-validating system of protocols, ensuring scientific integrity and trustworthiness in the elucidation process.
Molecular Structure Overview
The target molecule, this compound, possesses the molecular formula C₁₃H₁₀O₂ and a molecular weight of 198.22 g/mol .[1][] Its structure consists of two phenyl rings linked by a carbon-carbon single bond. One ring is substituted with a hydroxyl (-OH) group at the 4'-position, while the other bears a carbaldehyde (-CHO) group at the 2-position. This ortho-substitution on one of the biphenyl rings introduces steric hindrance, which influences the dihedral angle between the two aromatic rings and, consequently, the molecule's overall conformation and spectroscopic properties.
Synthetic Strategy: A Two-Step Approach
A logical and efficient synthetic route to this compound involves a two-step process: the formation of the biphenyl core via a Suzuki-Miyaura cross-coupling reaction, followed by the introduction of the formyl group at the ortho-position of one of the phenyl rings.
Step 1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of C-C bonds between aryl halides and arylboronic acids, catalyzed by a palladium complex.[3] For the synthesis of the 4'-hydroxybiphenyl precursor, a suitable starting point would be the coupling of (4-hydroxyphenyl)boronic acid with 2-bromobenzyl alcohol. The benzyl alcohol is used instead of benzaldehyde at this stage to protect the aldehyde functionality from potential side reactions during the coupling reaction.
Experimental Protocol: Synthesis of (4'-Hydroxy-[1,1'-biphenyl]-2-yl)methanol
-
Reaction Setup: To a flame-dried Schlenk flask, add (4-hydroxyphenyl)boronic acid (1.2 equivalents), 2-bromobenzyl alcohol (1.0 equivalent), and a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%).
-
Solvent and Base: Add a suitable solvent system, typically a mixture of toluene and water (4:1), followed by a base, such as potassium carbonate (2.0 equivalents).
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature, and partition the mixture between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield (4'-hydroxy-[1,1'-biphenyl]-2-yl)methanol.
Step 2: Ortho-Formylation
The introduction of a formyl group specifically at the ortho-position to an existing substituent on a benzene ring can be achieved through various methods. For the conversion of the biphenyl alcohol intermediate to the target aldehyde, a selective oxidation is required. A common and mild method is the use of manganese dioxide (MnO₂) or a Swern oxidation.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask, dissolve the (4'-hydroxy-[1,1'-biphenyl]-2-yl)methanol intermediate in a suitable solvent such as dichloromethane or chloroform.
-
Oxidizing Agent: Add an excess of activated manganese dioxide (MnO₂) to the solution.
-
Reaction Conditions: Stir the suspension vigorously at room temperature. The reaction is typically complete within a few hours and can be monitored by TLC.
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the manganese salts. Wash the celite pad with additional solvent.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude this compound, which can be further purified by recrystallization or column chromatography.
Spectroscopic Elucidation
A combination of spectroscopic techniques is essential for the unambiguous structural confirmation of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the chemical environment of the hydrogen atoms in the molecule.[] The predicted ¹H NMR spectrum of this compound in a solvent like CDCl₃ would exhibit several key signals.
Predicted ¹H NMR Data:
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Aldehyde-H | ~9.8 - 10.1 | Singlet (s) | - |
| H-3 | ~7.9 - 8.1 | Doublet of doublets (dd) | ortho: 7.5-8.0, meta: 1.2-1.8 |
| H-6 | ~7.4 - 7.6 | Doublet of doublets (dd) | ortho: 7.5-8.0, meta: 1.2-1.8 |
| H-4, H-5 | ~7.3 - 7.5 | Multiplet (m) | - |
| H-2', H-6' | ~7.2 - 7.4 | Doublet (d) | ortho: ~8.5 |
| H-3', H-5' | ~6.8 - 7.0 | Doublet (d) | ortho: ~8.5 |
| Hydroxyl-H | ~5.0 - 6.0 | Broad singlet (br s) | - |
Causality behind Predicted Shifts:
-
Aldehyde Proton: The proton of the carbaldehyde group is highly deshielded due to the electron-withdrawing nature of the carbonyl group and its anisotropic effect, thus appearing at a very downfield chemical shift.
-
Aromatic Protons on the Aldehyde-Substituted Ring: The protons on this ring will exhibit complex splitting patterns due to their proximity to the aldehyde and the other phenyl ring. The ortho- and para-protons to the aldehyde will be the most deshielded.
-
Aromatic Protons on the Hydroxyl-Substituted Ring: The hydroxyl group is an electron-donating group, which will shield the protons on its ring, causing them to appear at a more upfield chemical shift compared to the other ring. The protons ortho to the hydroxyl group (H-3' and H-5') will be more shielded than the meta protons (H-2' and H-6').
-
Hydroxyl Proton: The chemical shift of the phenolic proton is variable and depends on concentration and solvent. It often appears as a broad singlet due to hydrogen bonding and exchange.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.[4]
Predicted ¹³C NMR Data:
| Carbon(s) | Predicted Chemical Shift (δ, ppm) |
| Aldehyde C=O | ~190 - 195 |
| C-4' (C-OH) | ~155 - 160 |
| C-1, C-2, C-1' | ~130 - 145 (quaternary) |
| Aromatic C-H | ~115 - 135 |
Causality behind Predicted Shifts:
-
Carbonyl Carbon: The carbon of the aldehyde group is significantly deshielded and appears at a characteristic downfield position.[5]
-
Phenolic Carbon: The carbon atom attached to the hydroxyl group (C-4') is also deshielded due to the electronegativity of the oxygen atom.
-
Quaternary Carbons: The carbon atoms at the point of attachment of the substituents and the inter-ring bond will appear as weak signals in the aromatic region.
-
Aromatic CH Carbons: The remaining aromatic carbons will resonate in the typical region for sp² hybridized carbons.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Predicted Characteristic IR Absorption Bands:
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H (phenol) | 3200 - 3600 | Broad, Strong |
| C-H (aromatic) | 3000 - 3100 | Medium |
| C-H (aldehyde) | 2700 - 2850 (two bands) | Medium, Sharp |
| C=O (aldehyde) | 1680 - 1710 | Strong, Sharp |
| C=C (aromatic) | 1450 - 1600 | Medium to Strong |
| C-O (phenol) | 1200 - 1260 | Strong |
Causality behind Predicted Absorptions:
-
O-H Stretch: The broadness of the phenolic O-H stretch is due to intermolecular hydrogen bonding.[6]
-
Aldehyde C-H Stretch: The presence of two distinct C-H stretching bands for the aldehyde proton is a characteristic feature.[7]
-
C=O Stretch: The position of the carbonyl stretch is influenced by conjugation with the aromatic ring.
-
Aromatic C=C and C-O Stretches: These absorptions confirm the presence of the aromatic rings and the phenolic C-O bond.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Predicted Mass Spectrometry Data (Electron Ionization - EI):
-
Molecular Ion (M⁺): A prominent peak at m/z = 198, corresponding to the molecular weight of the compound. Aromatic compounds typically show a strong molecular ion peak.[8]
-
Key Fragmentation Peaks:
-
m/z = 197 (M-1): Loss of the aldehydic hydrogen radical, which is a common fragmentation pathway for aldehydes.[1]
-
m/z = 169 (M-29): Loss of the formyl radical (-CHO).
-
m/z = 141: Subsequent loss of carbon monoxide (CO) from the [M-CHO]⁺ fragment.
-
Other fragments corresponding to the cleavage of the biphenyl linkage.
-
Definitive Structure Confirmation: X-ray Crystallography
While the combination of spectroscopic methods provides strong evidence for the structure of this compound, single-crystal X-ray crystallography offers the most definitive and unambiguous proof of its three-dimensional structure. This technique provides precise bond lengths, bond angles, and the dihedral angle between the two phenyl rings. Obtaining a suitable single crystal is often the rate-limiting step, but the resulting data is invaluable for confirming the connectivity and stereochemistry of the molecule.
Experimental Workflow: Single-Crystal X-ray Diffraction
-
Crystallization: Grow single crystals of the purified compound by slow evaporation of a suitable solvent or by vapor diffusion.
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using X-ray radiation.
-
Structure Solution and Refinement: Process the diffraction data to solve the crystal structure and refine the atomic positions and thermal parameters.
-
Analysis: Analyze the refined structure to determine bond lengths, bond angles, and intermolecular interactions.
Logical Framework for Structure Elucidation
The following diagram illustrates the logical workflow for the comprehensive structure elucidation of this compound.
Caption: Workflow for the synthesis and structural elucidation of this compound.
Conclusion
The structural elucidation of this compound is a multi-faceted process that relies on a synergistic combination of synthetic chemistry and advanced analytical techniques. By following a logical workflow that begins with a strategic synthesis and proceeds through comprehensive spectroscopic analysis, researchers can confidently determine the structure of this valuable compound. While NMR, IR, and mass spectrometry provide a wealth of information, single-crystal X-ray crystallography stands as the ultimate arbiter for unambiguous structural assignment. This guide provides the foundational knowledge and practical protocols necessary for scientists to approach the structural elucidation of this and similar biaryl compounds with rigor and confidence.
References
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Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]
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PubChem. 4-Hydroxybiphenyl. National Center for Biotechnology Information. [Link]
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PubChem. Biphenyl-2-carboxaldehyde. National Center for Biotechnology Information. [Link]
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CP Lab Safety. This compound, min 95%, 1 gram. [Link]
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LibreTexts Chemistry. Mass Spectrometry - Fragmentation Patterns. [Link]
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University of Regensburg. H NMR Spectroscopy. [Link]
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LibreTexts Chemistry. Interpreting C-13 NMR Spectra. [Link]
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University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]
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NPTEL. Lecture 25 : Mass and Infrared Spectrocopies. [Link]
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Wiley-VCH. Supporting Information: Cross-Coupling of Triallyl(aryl)silanes with Aryl Bromides and Chlorides: An Alternative Convenient Biaryl Synthesis. [Link]
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ResearchGate. Supplementary Information: Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. [Link]
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Royal Society of Chemistry. Supporting Information: Synthesis and characterization of a supported Pd complex on volcanic pumice laminates textured by cellulose for facilitating Suzuki−Miyaura cross-coupling reactions. [Link]
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ResearchGate. Supplementary Information. [Link]
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Chemguide. interpreting C-13 NMR spectra. [Link]
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LibreTexts Chemistry. Interpreting C-13 NMR Spectra. [Link]
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Michigan State University. Table of Characteristic IR Absorptions. [Link]
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Chemguide. interpreting C-13 NMR spectra. [Link]
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Arctom Scientific. CAS NO. 400747-55-9 | this compound. [Link]
- Google Patents. CN101434527A - Preparations of 4-formyl biphenyl, 4-hydroxymethyl biphenyl and 4-chloromethyl biphenyl.
- Google Patents.
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ResearchGate. Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. [Link]
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ResearchGate. Synthesis and Spectral Studies of 2-(4- Hydroxyphenyl)-1,2-Dihydro-4H- Benzo[d][3]Oxazin-4-One Manisha Singhal. [Link]
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ResearchGate. Synthesis of 2′-hydroxybiphenyl-2-ylphosphinic acid. [Link]
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Chegg. Find and label the H-NMR and C-NMR for the compound below, as well as IR spectra absorbances. [Link]
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A Comprehensive Technical Guide to the Synthesis of 4'-Hydroxy-biphenyl-2-carbaldehyde
Abstract: 4'-Hydroxy-biphenyl-2-carbaldehyde is a pivotal molecular scaffold and a valuable intermediate in the synthesis of various biologically active compounds and functional materials. The strategic placement of a hydroxyl group and a formyl group on a biphenyl core presents unique synthetic challenges that necessitate a careful selection of synthetic strategies. This in-depth technical guide provides a comprehensive overview of the most effective and scientifically sound methodologies for the synthesis of this compound. We will explore both convergent and linear synthetic pathways, delving into the mechanistic intricacies of key transformations such as the Suzuki-Miyaura cross-coupling and various ortho-formylation reactions. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to enable the successful synthesis of this important molecule.
Introduction
Significance of the Biphenyl Scaffold in Medicinal Chemistry
The biphenyl moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. Its rigid yet conformationally flexible nature allows it to effectively mimic the side chains of amino acids such as phenylalanine and tyrosine, enabling potent and selective interactions with biological targets. The ability to introduce diverse functionalities at various positions on the two phenyl rings provides a powerful platform for modulating the pharmacokinetic and pharmacodynamic properties of drug molecules.
This compound: A Key Intermediate for Drug Discovery
This compound serves as a crucial building block in the synthesis of more complex molecules. The aldehyde functionality is a versatile handle for a variety of chemical transformations, including reductive amination, oxidation to a carboxylic acid, and the formation of various heterocyclic systems. The phenolic hydroxyl group can act as a key hydrogen bond donor or can be further functionalized to fine-tune the molecule's properties. The specific ortho-para substitution pattern of these functional groups provides a unique three-dimensional arrangement that is often sought after in the design of targeted therapeutics.
Overview of Synthetic Challenges and Strategies
The synthesis of this compound is not without its challenges. The primary hurdles include achieving regioselective formylation at the ortho position of one phenyl ring while managing the reactive hydroxyl group on the other, and constructing the biphenyl core with the desired substitution pattern. This guide will dissect two primary retrosynthetic approaches: a convergent strategy involving the late-stage formylation of a pre-formed biphenyl core, and a linear strategy that builds the molecule through a sequential cross-coupling reaction.
Retrosynthetic Analysis
A logical retrosynthetic analysis of this compound reveals two main disconnection points, leading to the principal synthetic strategies discussed in this guide.
A Technical Guide to the Synthesis of 4'-Hydroxy-biphenyl-2-carbaldehyde: Strategies and Methodologies
Abstract
4'-Hydroxy-biphenyl-2-carbaldehyde is a valuable bifunctional molecule that serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and materials science. Its structure, featuring a hydroxyl group and a strategically positioned aldehyde on a biphenyl scaffold, allows for diverse subsequent chemical transformations. This technical guide provides an in-depth exploration of the primary synthetic pathways to this target molecule, with a strong emphasis on the widely adopted Suzuki-Miyaura cross-coupling reaction. We will dissect the mechanistic underpinnings, explain the rationale behind experimental choices, provide detailed protocols, and offer a comparative analysis of synthetic strategies. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive and practical understanding of its synthesis.
Retrosynthetic Analysis: Deconstructing the Target
A logical approach to designing any synthesis begins with retrosynthesis. By disconnecting the target molecule at key bonds, we can identify plausible precursor molecules that are often more readily available. For this compound, the most strategic disconnection is at the C-C bond between the two phenyl rings. This immediately suggests a cross-coupling reaction as the cornerstone of the synthesis.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
2.2. Protecting Group Strategy: A Critical Choice
Directly using 4-hydroxyphenylboronic acid can be problematic. The acidic proton of the phenol can interfere with the basic conditions of the reaction, and the free hydroxyl group can sometimes coordinate to the palladium center, inhibiting catalysis. Therefore, a protecting group strategy is essential for a robust and high-yielding synthesis. The methoxy group (–OCH₃) is an excellent choice as it is stable under the coupling conditions and can be efficiently cleaved in a subsequent step.
2.3. Experimental Protocol: Synthesis via Suzuki-Miyaura Coupling
This protocol details a reliable two-step process: the Suzuki-Miyaura coupling to form the methoxy-protected intermediate, followed by demethylation to yield the final product.
Step 1: Synthesis of 4'-Methoxy-biphenyl-2-carbaldehyde
-
Reagent Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-bromobenzaldehyde (1.0 eq), 4-methoxyphenylboronic acid (1.1 eq), and potassium phosphate (K₃PO₄, 2.0 eq).
-
Catalyst Addition: Add the palladium catalyst, such as Palladium(II) acetate (0.02 eq), and a phosphine ligand, like SPhos (0.04 eq). The use of a bulky, electron-rich phosphine ligand like SPhos can significantly improve reaction efficiency. [1]3. Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen). Add a degassed solvent mixture, typically toluene and water (e.g., 4:1 v/v). Degassing is crucial to prevent oxidation of the Pd(0) catalyst.
-
Reaction: Heat the reaction mixture to reflux (approx. 85-95 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and then brine. The brine wash helps to remove residual water from the organic phase.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield 4'-Methoxy-biphenyl-2-carbaldehyde as a solid.
Step 2: Demethylation to this compound
-
Reagent Setup: Dissolve the 4'-Methoxy-biphenyl-2-carbaldehyde (1.0 eq) from the previous step in a suitable solvent like dichloromethane (DCM) in a round-bottom flask under an inert atmosphere.
-
Cleavage Agent: Cool the solution to 0 °C in an ice bath. Add a strong Lewis acid, such as boron tribromide (BBr₃, 1.2-1.5 eq), dropwise. This step is often exothermic and requires careful temperature control. BBr₃ is a highly effective reagent for cleaving aryl methyl ethers. [2]3. Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC until the starting material is consumed.
-
Quenching and Work-up: Carefully quench the reaction by slowly adding methanol, followed by water, at 0 °C. Extract the product into ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. The final product, this compound, can be further purified by recrystallization or flash chromatography.
Alternative Synthetic Approaches
While the Suzuki-Miyaura coupling is the most prominent route, other methods exist for constructing the biphenyl core or functionalizing a pre-existing biphenyl.
3.1. Directed ortho-Metalation (DoM)
Directed ortho-Metalation is a powerful technique for regioselective functionalization of aromatic rings. In principle, one could start with a 4-hydroxybiphenyl derivative where the hydroxyl group is protected with a directing group (e.g., pivaloyl or carbamoyl). Treatment with a strong base like n-butyllithium would selectively deprotonate the ortho position (C2), creating a nucleophilic aryl lithium species. Quenching this with an aldehyde source like N,N-dimethylformamide (DMF) would install the formyl group. However, this route can be challenging due to the need for cryogenic temperatures and strictly anhydrous conditions, making the Suzuki coupling more practical for scale-up.
3.2. ortho-Formylation of Phenols
Direct formylation of 4-phenylphenol is another theoretical possibility. Methods like the Duff reaction or using paraformaldehyde with magnesium chloride and triethylamine are known to selectively formylate the ortho position of phenols. [3][4]However, in 4-phenylphenol, the hydroxyl group directs activation to the 3 and 5 positions, not the desired 2' position on the other ring. Therefore, this approach is not suitable for synthesizing the target isomer.
Comparative Analysis of Synthesis Pathways
| Parameter | Suzuki-Miyaura Pathway | Directed ortho-Metalation (DoM) |
| Starting Materials | 2-Halobenzaldehyde, 4-Alkoxyphenylboronic acid | Protected 4-Hydroxybiphenyl |
| Key Reagents | Pd catalyst, Base (e.g., K₃PO₄) | Strong organolithium base (e.g., n-BuLi), DMF |
| Number of Steps | 2 (Coupling + Deprotection) | 2 (Protection + DoM/Formylation) |
| Typical Yield | Good to Excellent (70-90% overall) | Moderate to Good (can be variable) |
| Pros | High functional group tolerance, Mild conditions, Commercially available starting materials, Scalable. [5] | High regioselectivity, Avoids transition metals. |
| Cons | Cost of palladium catalyst, Requires protecting group strategy. | Requires cryogenic temperatures (-78 °C), Strictly anhydrous conditions, Limited functional group tolerance. |
Conclusion
The synthesis of this compound is most efficiently and reliably achieved through a two-step sequence centered around the Suzuki-Miyaura cross-coupling reaction. This pathway offers a convergent, high-yielding, and scalable route by coupling readily available precursors like 2-bromobenzaldehyde and a protected 4-hydroxyphenylboronic acid. The use of a methoxy protecting group for the phenol is a critical design element, ensuring compatibility with the reaction conditions and allowing for clean deprotection to afford the final product. While alternative methods like Directed ortho-Metalation exist, the operational simplicity and robustness of the palladium-catalyzed approach make it the superior strategy for laboratory and potential industrial-scale production.
References
-
Meyers, A. I., & Flanagan, M. E. (1993). 2,2'-dimethoxy-6-formylbiphenyl. Organic Syntheses, 71, 107. Available at: [Link]
-
Ali, H. A., Ismail, M. A., Fouda, A. E. S., & Ghaith, E. A. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(28), 19181-19228. Available at: [Link]
- Bao, K., et al. (2009). Highly selective demethylation/debenzylation of pyrogallol trimethyl ethers using MgI2 under solvent-free conditions. Tetrahedron Letters, 50(17), 1937-1940. (Note: A direct URL to this specific article is not available from the search, but it is a well-documented method in organic chemistry).
-
Huff, B. E., Koenig, T. M., Mitchell, D., & Staszak, M. A. (1998). SYNTHESIS OF UNSYMMETRICAL BIARYLS USING A MODIFIED SUZUKI CROSS-COUPLING: 4-BIPHENYLCARBOXALDEHYDE. Organic Syntheses, 75, 53. Available at: [Link]
-
Hofsløkken, N. U., & Skattebøl, L. (1999). Convenient Method for the ortho-Formylation of Phenols. Acta Chemica Scandinavica, 53, 258-262. Available at: [Link]
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Caspi, D. D., et al. (2004). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. Organic Process Research & Development, 8(3), 416-419. Available at: [Link]
-
Hosseini-Sarvari, M., & Etemadi, S. (2014). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. RSC Advances, 4(3), 1184-1190. Available at: [Link]
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Starting materials for 4'-Hydroxy-biphenyl-2-carbaldehyde synthesis
An In-depth Technical Guide to the Starting Materials for the Synthesis of 4'-Hydroxy-biphenyl-2-carbaldehyde
Introduction
This compound (CAS No: 400747-55-9) is a valuable bifunctional organic compound featuring a biphenyl scaffold, a reactive aldehyde group, and a nucleophilic hydroxyl group.[1][2] This unique combination of functional groups makes it a crucial intermediate and building block in medicinal chemistry and materials science. Its structure is particularly relevant in the design of novel therapeutic agents, where the biphenyl moiety can serve as a rigid core to orient pharmacophores, and the aldehyde and hydroxyl groups offer versatile handles for further chemical modification.
This guide provides a comprehensive analysis of the primary synthetic strategies and starting materials for the preparation of this compound. As a senior application scientist, the focus will be on the underlying chemical principles, the rationale behind the selection of specific reagents and reaction pathways, and the practical considerations for successful synthesis in a research and development setting.
Retrosynthetic Analysis: Deconstructing the Target Molecule
The most logical and strategically significant disconnection in this compound is the C-C single bond connecting the two aromatic rings. This retrosynthetic approach immediately highlights the utility of modern cross-coupling reactions, which are the cornerstone of biaryl synthesis.[3]
Caption: Retrosynthetic analysis of this compound.
This analysis reveals two primary pathways based on the Suzuki-Miyaura cross-coupling reaction, which is favored for its operational simplicity, high functional group tolerance, and the low toxicity of its boron-based reagents.[4][5]
-
Route A: Coupling of a 2-formylphenyl boronic acid (or its ester) with a 4-halophenol derivative.
-
Route B: Coupling of a (4-hydroxyphenyl)boronic acid (or its ester) with a 2-halobenzaldehyde derivative.
Primary Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is the preeminent method for constructing the biaryl bond in this target molecule. It involves the palladium-catalyzed reaction between an organoboron compound and an organohalide.[6]
The catalytic cycle is a well-understood, three-step process:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond.
-
Transmetalation: The organic group from the activated boronic acid is transferred to the palladium center.
-
Reductive Elimination: The two organic groups couple, forming the new C-C bond and regenerating the Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
In-Depth Analysis of Key Starting Materials
The success of the synthesis hinges on the careful selection and preparation of the two coupling partners. A critical consideration is the presence of the free hydroxyl and aldehyde groups, which can interfere with the reaction.
The Phenolic Coupling Partner: The Need for Protection
The hydroxyl group of the phenol is acidic and will be deprotonated under the basic conditions (e.g., Na₂CO₃, K₃PO₄, KF) required for the Suzuki coupling.[4][7] This can lead to decreased catalyst activity and solubility issues. Therefore, the phenol must be protected prior to coupling.
Common Protecting Groups for Phenols:
| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions | Key Advantages |
| Methyl Ether | Me | Dimethyl sulfate, MeI | Harsh (BBr₃, HBr) | Very stable, low cost. |
| Methoxymethyl Ether | MOM | MOM-Cl | Acidic hydrolysis (e.g., HCl) | Stable to base, removed under mild acidic conditions.[8] |
| tert-Butyldimethylsilyl Ether | TBDMS | TBDMS-Cl, Imidazole | Fluoride source (TBAF), mild acid | Easily introduced, stable to many conditions, mild removal.[8] |
| Benzyl Ether | Bn | Benzyl bromide (BnBr) | Hydrogenolysis (H₂, Pd/C) | Stable to acid/base, removed under neutral conditions. |
For this synthesis, a TBDMS ether is an excellent choice due to its high stability during the coupling reaction and the exceptionally mild conditions required for its removal, which will not affect the aldehyde or biphenyl core.
Starting Material: 4-Bromophenol
-
CAS No: 106-41-2
-
Rationale: Commercially available, high purity, and the C-Br bond is suitably reactive for oxidative addition.
-
Synthesis: While commercially available, 4-bromophenol can be synthesized via the electrophilic bromination of phenol using reagents like N-Bromosuccinimide (NBS) or a bromide source with an oxidant.[9][10]
The Aldehyde-Containing Coupling Partner
This component can be either the organohalide or the organoboron species.
Option 1: 2-Bromobenzaldehyde
-
CAS No: 6630-33-7
-
Rationale: A readily available starting material for Route B. The aldehyde group is generally stable under Suzuki conditions, although protection as an acetal can be employed if side reactions are a concern.[11][12]
Option 2: 2-Formylphenylboronic Acid
-
CAS No: 452-29-9
-
Rationale: This is the key starting material for Route A. It is commercially available but can be expensive.
-
Synthesis: Its synthesis is non-trivial and often involves a directed ortho-metalation strategy. A common route is the lithiation of a protected benzaldehyde (e.g., as an acetal) followed by quenching with a trialkyl borate and subsequent acidic workup.[13][14][15] Alternatively, methods for the direct ortho-formylation of phenylboronic acid have been developed.[16][17]
Recommended Synthetic Workflow: Route A
Route A, utilizing 2-formylphenylboronic acid and a protected 4-halophenol, is often preferred as it avoids potential complications with the aldehyde group on the organohalide component during catalyst insertion.
Caption: Recommended three-step synthetic workflow (Route A).
Experimental Protocols
The following protocols are representative procedures based on established methodologies.[18] Researchers should always perform a thorough safety assessment before commencing any experimental work.
Protocol 1: Synthesis of 1-Bromo-4-((tert-butyldimethylsilyl)oxy)benzene
-
To a solution of 4-bromophenol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add imidazole (1.5 eq).
-
Stir the mixture until all solids dissolve.
-
Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.1 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with deionized water and transfer the mixture to a separatory funnel.
-
Separate the organic layer, and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
The crude product can be purified by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure protected phenol.
Protocol 2: Suzuki Coupling to Synthesize 4'-((tert-Butyldimethylsilyl)oxy)-[1,1'-biphenyl]-2-carbaldehyde
-
To a round-bottom flask, add 2-formylphenylboronic acid (1.2 eq), the protected 4-bromophenol from Protocol 1 (1.0 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq) or a combination of Pd(OAc)₂ (0.03 eq) and PPh₃ (0.09 eq).[18]
-
Purge the flask with an inert gas (Argon or Nitrogen).
-
Add a degassed solvent system, such as a mixture of 1-propanol and water.[18]
-
Add a degassed 2M aqueous solution of sodium carbonate (Na₂CO₃, 2.0 eq).
-
Heat the mixture to reflux (approx. 80-90 °C) and stir vigorously for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the mixture with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient).
Protocol 3: Deprotection to this compound
-
Dissolve the purified silyl-protected biphenyl from Protocol 2 (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Add a 1M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 eq) dropwise at room temperature.
-
Stir the reaction for 1-2 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
The final product, this compound, can be purified by recrystallization or flash chromatography to achieve high purity.
Conclusion
The synthesis of this compound is most reliably achieved via a Suzuki-Miyaura cross-coupling reaction. The strategic selection of starting materials is paramount to the success of this synthesis. A robust and highly recommended approach involves the coupling of 2-formylphenylboronic acid with a protected version of 4-bromophenol . The use of a TBDMS protecting group for the phenol is particularly advantageous due to its stability and mild removal conditions. This multi-step sequence, involving protection, palladium-catalyzed coupling, and final deprotection, provides a reliable and scalable route for researchers and drug development professionals to access this important chemical intermediate.
References
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- ACS Omega. (2022). Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA.
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Spectroscopic Data for 4'-Hydroxy-biphenyl-2-carbaldehyde: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characteristics of 4'-Hydroxy-biphenyl-2-carbaldehyde (CAS 400747-55-9). Due to the limited availability of published experimental spectra for this specific compound, this document leverages advanced predictive modeling and comparative analysis with structurally similar analogs—biphenyl-2-carbaldehyde and 4-hydroxybiphenyl—to offer a robust and scientifically grounded interpretation of its ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed spectral assignments, elucidation of structural features, and standardized protocols to aid in the identification and characterization of this molecule.
Introduction
This compound is a bifunctional organic molecule featuring a biphenyl core, a reactive aldehyde group, and a phenolic hydroxyl group. This unique combination of functional groups makes it a valuable building block in medicinal chemistry and materials science. The aldehyde can participate in reactions such as reductive amination and Wittig olefination, while the phenolic hydroxyl group offers a site for etherification or esterification, and influences the electronic properties of the aromatic system.
Accurate structural confirmation and purity assessment are paramount in any synthetic workflow. Spectroscopic techniques are the cornerstone of this process. However, comprehensive, publicly available experimental spectral data for this compound is scarce. To address this gap, this guide employs a predictive methodology, a common and necessary practice in modern chemical research when primary experimental data is unavailable. The predicted data herein is generated using validated algorithms and is critically benchmarked against established experimental data for the closely related analogs, biphenyl-2-carbaldehyde and 4-hydroxybiphenyl, ensuring a high degree of confidence in the assignments.
Scientific Integrity Note: The primary spectral data presented in this document for this compound are predicted values. This approach is taken to provide a useful, in-depth guide in the absence of published experimental spectra. All predictions are explicitly identified and justified through logical chemical reasoning and comparison with known experimental data of analogs.
Molecular Structure and Atom Numbering
For clarity in spectral assignments, the atoms of this compound are numbered as shown below. This numbering scheme will be used consistently throughout this guide.
Caption: Molecular structure and atom numbering scheme for this compound.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
The ¹H NMR spectrum provides detailed information about the electronic environment of hydrogen atoms in a molecule. The predicted spectrum of this compound is characterized by distinct signals for the aldehyde proton, the phenolic proton, and the aromatic protons on both rings.
Predicted ¹H NMR Data
The predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) are summarized below. These values are predicted for a solution in deuterated chloroform (CDCl₃).
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |
| H7 (-CHO) | ~10.0 | s (singlet) | 1H | - |
| H6 | ~8.0 | d (doublet) | 1H | J ≈ 7.7 |
| H3, H4, H5 | 7.4 - 7.7 | m (multiplet) | 3H | - |
| H2', H6' | ~7.3 | d (doublet) | 2H | J ≈ 8.5 |
| H3', H5' | ~6.9 | d (doublet) | 2H | J ≈ 8.5 |
| -OH | 5.0 - 6.0 | br s (broad s) | 1H | - |
Interpretation and Justification
-
Aldehyde Proton (H7): The aldehyde proton is highly deshielded due to the electron-withdrawing nature of the carbonyl group and its anisotropic effect. It is predicted to appear as a sharp singlet around 10.0 ppm, a characteristic region for aromatic aldehydes. Experimental data for biphenyl-2-carbaldehyde shows this proton at approximately 10.00 ppm.[1]
-
Aromatic Protons (Ring A: H3, H4, H5, H6): The protons on the aldehyde-bearing ring are expected to be in the range of 7.4-8.0 ppm. H6, being ortho to the aldehyde, is the most deshielded and should appear as a doublet. The remaining protons (H3, H4, H5) will likely overlap to form a complex multiplet. This pattern is consistent with the experimental spectrum of biphenyl-2-carbaldehyde.[1]
-
Aromatic Protons (Ring B: H2', H3', H5', H6'): The protons on the phenol-bearing ring are influenced by the electron-donating hydroxyl group. This results in an upfield shift compared to the protons on Ring A. The protons ortho to the hydroxyl group (H3', H5') are more shielded and are predicted to appear as a doublet around 6.9 ppm. The protons meta to the hydroxyl group (H2', H6') are predicted as a doublet around 7.3 ppm. This classic AA'BB' system is characteristic of para-substituted benzene rings and is observed in the experimental spectrum of 4-hydroxybiphenyl.[1]
-
Phenolic Proton (-OH): The chemical shift of the phenolic proton is highly dependent on the solvent, concentration, and temperature. It is expected to appear as a broad singlet, typically in the range of 5-6 ppm in CDCl₃.
Caption: Predicted ¹H NMR chemical shift assignments for this compound.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Acquire the spectrum at room temperature. A standard pulse sequence for ¹H NMR should be used. Typically, 16-32 scans are sufficient to obtain a good signal-to-noise ratio.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate the signals to determine the relative number of protons.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal.
Predicted ¹³C NMR Data
The predicted chemical shifts (δ) in ppm are summarized below, referenced to TMS.
| Carbon Assignment | Predicted δ (ppm) |
| C7 (C=O) | ~192 |
| C4' (C-OH) | ~156 |
| C1, C2, C1' | 130 - 146 |
| C3, C4, C5, C6 | 127 - 134 |
| C2', C6' | ~129 |
| C3', C5' | ~116 |
Interpretation and Justification
-
Carbonyl Carbon (C7): The aldehyde carbonyl carbon is highly deshielded and is expected to have the largest chemical shift in the spectrum, around 192 ppm. This is consistent with experimental data for biphenyl-2-carbaldehyde.
-
Phenolic Carbon (C4'): The carbon atom attached to the hydroxyl group (C4') is significantly deshielded due to the electronegativity of the oxygen atom, but also shielded by resonance effects. It is predicted to appear around 156 ppm, a typical value for phenolic carbons. Experimental data for 4-hydroxybiphenyl shows this carbon at approximately 155 ppm.
-
Quaternary Carbons (C1, C2, C1'): The quaternary carbons involved in the biphenyl linkage (C1, C1') and the one bearing the aldehyde group (C2) are expected in the 130-146 ppm range. Their exact shifts are influenced by substitution and steric effects.
-
Aromatic CH Carbons: The remaining aromatic carbons that are protonated will appear in the typical aromatic region of 115-135 ppm. The carbons on the phenol ring ortho to the hydroxyl group (C3', C5') are expected to be the most shielded (around 116 ppm) due to the strong electron-donating effect of the -OH group. The other aromatic carbons will have shifts consistent with their position relative to the aldehyde and hydroxyl substituents.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial for reducing acquisition time.
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer, observing the ¹³C nucleus (at ~100 MHz).
-
Data Acquisition: A standard proton-decoupled ¹³C NMR pulse sequence should be used to obtain a spectrum with singlets for all carbon atoms. A larger number of scans (e.g., 1024 or more) is typically required compared to ¹H NMR due to the low natural abundance of ¹³C.
-
Data Processing: Process the FID as described for ¹H NMR. The solvent signal (CDCl₃ at 77.16 ppm) can be used for calibration if TMS is not present.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.
Predicted Characteristic IR Absorptions
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 3550 - 3200 | Broad, M | O-H stretch | Phenol |
| 3100 - 3000 | M | C-H stretch (sp²) | Aromatic |
| 2850 & 2750 | W, two bands | C-H stretch | Aldehyde (Fermi doublet) |
| ~1705 | S | C=O stretch | Aromatic Aldehyde |
| 1600 & 1475 | M | C=C stretch | Aromatic Ring |
| ~1230 | S | C-O stretch | Phenol |
Interpretation and Justification
-
O-H Stretch: A broad and medium-to-strong absorption is expected between 3550-3200 cm⁻¹ corresponding to the stretching of the phenolic O-H group. The broadening is due to hydrogen bonding.[2]
-
C-H Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The two weak bands characteristic of the aldehyde C-H stretch, often called a Fermi doublet, are expected around 2850 and 2750 cm⁻¹. The presence of the band at ~2750 cm⁻¹ is a strong indicator of an aldehyde.[3]
-
C=O Stretch: A very strong and sharp absorption is predicted around 1705 cm⁻¹. The position is lower than that for a saturated aldehyde (~1730 cm⁻¹) due to the conjugation of the carbonyl group with the aromatic ring, which weakens the C=O bond.[4]
-
Aromatic C=C Stretches: Medium intensity absorptions in the 1600-1475 cm⁻¹ region are characteristic of C=C stretching vibrations within the aromatic rings.
-
C-O Stretch: A strong absorption around 1230 cm⁻¹ is expected for the C-O stretching vibration of the phenol group.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: If the sample is a solid, a spectrum can be obtained directly using an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample on the ATR crystal.
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Collect a background spectrum of the empty ATR crystal. Then, collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
Data Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.
Predicted Mass Spectrum Data (Electron Ionization - EI)
-
Molecular Weight: C₁₃H₁₀O₂ = 198.22 g/mol
-
Molecular Ion (M⁺•): A strong peak is expected at m/z = 198.
-
Key Fragments:
| m/z | Predicted Relative Abundance | Proposed Fragment Ion | Notes |
| 198 | High | [C₁₃H₁₀O₂]⁺• | Molecular Ion (M⁺•) |
| 197 | High | [M-H]⁺ | Loss of the aldehydic hydrogen |
| 169 | Moderate | [M-CHO]⁺ | Loss of the formyl radical |
| 141 | Moderate | [C₁₁H₉]⁺ | Subsequent loss of CO from [M-CHO]⁺ |
| 115 | Moderate | [C₉H₇]⁺ | Further fragmentation of the biphenyl core |
| 77 | Low | [C₆H₅]⁺ | Phenyl cation |
Fragmentation Pathway
Electron Ionization (EI) of this compound is expected to produce a prominent molecular ion peak at m/z 198 due to the stability of the aromatic system. The most characteristic fragmentation pathways for aromatic aldehydes are the loss of a hydrogen radical (H•) to form a stable acylium ion ([M-H]⁺ at m/z 197), and the loss of the formyl radical (•CHO) to form the [M-CHO]⁺ ion at m/z 169. The latter can then lose a molecule of carbon monoxide (CO) to yield a fragment at m/z 141.[5][6]
Caption: Predicted primary fragmentation pathway for this compound in EI-MS.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an Electron Ionization (EI) source. The instrument could be a standalone system with a direct insertion probe or a Gas Chromatograph-Mass Spectrometer (GC-MS).
-
Data Acquisition (GC-MS):
-
GC: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. Use a suitable temperature program to elute the compound from the GC column.
-
MS: The EI source is typically operated at 70 eV. Acquire mass spectra across a suitable m/z range (e.g., 40-400 amu).
-
-
Data Processing: The software will generate a mass spectrum for the chromatographic peak corresponding to the compound. Identify the molecular ion peak and analyze the fragmentation pattern.
Conclusion
This technical guide provides a detailed, predictive, and comparative analysis of the key spectroscopic data for this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, justified by fundamental principles and comparison with structural analogs, offer a robust framework for the identification and structural verification of this compound. The provided protocols serve as a practical reference for researchers undertaking the experimental characterization of this and related molecules.
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Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Online] August 29, 2023. Available at: [Link]
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1H NMR spectrum of 4'-Hydroxy-biphenyl-2-carbaldehyde
An In-depth Technical Guide to the ¹H NMR Spectrum of 4'-Hydroxy-biphenyl-2-carbaldehyde
Abstract
This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into the structural nuances of the molecule and their direct manifestation in the NMR spectrum. We will dissect the anticipated chemical shifts, multiplicities, and coupling constants for each proton. The guide emphasizes the underlying principles, including the electronic effects of the hydroxyl and formyl substituents and the critical steric implications of the ortho-carbaldehyde group, which induces restricted rotation around the biphenyl axis. A detailed, field-proven experimental protocol for sample preparation and data acquisition is provided, ensuring spectral integrity and reproducibility.
Introduction: The Structural Significance of this compound
This compound is a bifunctional organic molecule featuring a biphenyl core. This scaffold is a privileged structure in medicinal chemistry and materials science. One phenyl ring is substituted with a hydroxyl group at the para-position (4'-), a common feature in phenolic natural products and a key hydrogen bonding moiety. The second ring bears a carbaldehyde (formyl) group at the ortho-position (2-), a versatile functional group for synthetic transformations and a potent electron-withdrawing group.
The accurate structural elucidation of this molecule is paramount for its application. ¹H NMR spectroscopy serves as the primary tool for this purpose, offering precise insights into the electronic environment and spatial relationships of every proton. The unique substitution pattern, particularly the ortho-formyl group, introduces significant steric hindrance that restricts free rotation around the C1-C1' bond. This phenomenon, known as atropisomerism in more hindered systems, profoundly influences the ¹H NMR spectrum, making its interpretation a non-trivial but informative exercise.
Molecular Structure and Proton Environments
To facilitate a clear discussion, the protons of this compound are systematically labeled as shown below. The analysis of its ¹H NMR spectrum hinges on understanding the distinct electronic and steric environments of these protons.
Caption: Labeled structure of this compound.
Electronic Effects of Substituents
-
2-Carbaldehyde Group (-CHO): This group is strongly electron-withdrawing through both resonance and inductive effects. It significantly deshields the protons on its own ring (Ring A), causing their signals to appear at a lower field (higher ppm) compared to unsubstituted biphenyl.[1] The deshielding effect is most pronounced on the adjacent protons, H3 and H6.
-
4'-Hydroxyl Group (-OH): Conversely, the hydroxyl group is a strong electron-donating group through resonance, pushing electron density into its attached ring (Ring B). This shielding effect causes the protons on Ring B to resonate at a higher field (lower ppm) relative to biphenyl.[1]
Steric and Anisotropic Effects
The placement of the bulky aldehyde group at the C2 position is the most critical structural feature. It sterically clashes with the H2' and H6' protons of the adjacent ring, forcing the two rings out of planarity. This restricted rotation has two major consequences for the ¹H NMR spectrum:
-
Distinct Proton Environments: The non-planar arrangement means that protons on one ring can fall into the shielding or deshielding cone of the other ring's π-system. This magnetic anisotropy can lead to unexpected shifts. For example, H6 is held in close proximity to the C1'-C2' bond and may experience a different anisotropic effect than H3.
-
Through-Space Interactions: Protons that are close in space but not necessarily through bonds can interact. This can be detected by advanced 2D NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy), which would show correlations between the aldehyde proton (H-CHO) and H6, and between H6 and H2'/H6'.[2]
Predicted ¹H NMR Spectrum: A Detailed Signal Assignment
The following is a detailed prediction of the ¹H NMR spectrum, assuming a standard deuterated solvent like CDCl₃ or DMSO-d₆. The exact chemical shifts can vary with solvent and concentration.
The Aldehyde Proton (H-CHO)
-
Chemical Shift (δ): Expected in the range of 9.90 - 10.10 ppm . Aldehyde protons are highly deshielded due to the strong electron-withdrawing nature of the carbonyl group and the magnetic anisotropy of the C=O bond.[3][4]
-
Multiplicity: Singlet (s) . This proton has no adjacent proton neighbors to couple with.
Ring A Protons (2-formylphenyl)
This ring constitutes a complex ABCD spin system. All four protons are chemically non-equivalent and will likely show complex splitting patterns.
-
H6: Expected to be the most downfield of the Ring A protons, likely around 8.00 - 8.10 ppm . It is ortho to the electron-withdrawing aldehyde group and is also subject to through-space deshielding from the adjacent aromatic ring.[3] Its primary splitting will be a doublet from coupling to H5 (Jortho ≈ 7-8 Hz).
-
H3: Also ortho to the aldehyde group, its signal is predicted around 7.85 - 7.95 ppm . It will appear as a doublet of doublets (dd) due to ortho coupling with H4 (Jortho ≈ 7-8 Hz) and meta coupling with H5 (Jmeta ≈ 2-3 Hz).
-
H4 & H5: These protons will be in the more crowded region of the spectrum, likely between 7.40 - 7.70 ppm . They will likely appear as complex multiplets, often described as a triplet of doublets (td) or a multiplet (m), arising from mutual ortho and meta couplings.[5] For example, H4 will be coupled to H3 (ortho) and H5 (meta), while H5 will be coupled to H4 (ortho), H6 (ortho), and H3 (meta).
Ring B Protons (4'-hydroxyphenyl)
This ring presents a more straightforward AA'BB' system due to the C2 symmetry axis through the C1'-C4' bond.
-
H2' and H6': These protons are ortho to the C1-C1' bond and meta to the electron-donating -OH group. Their signal is predicted around 7.45 - 7.55 ppm . They will appear as a doublet, coupled only to their ortho neighbors (H3' and H5').[3]
-
H3' and H5': These protons are ortho to the electron-donating -OH group and will be the most shielded aromatic protons. Their signal is predicted around 6.90 - 7.00 ppm . They will also appear as a doublet, coupled to H2' and H6'.[3][6]
The Hydroxyl Proton (H-OH)
-
Chemical Shift (δ): Highly variable, typically between 4.5 - 9.5 ppm , depending on the solvent, concentration, and temperature. In DMSO-d₆, it is more likely to be a sharp singlet towards the higher end of this range due to hydrogen bonding with the solvent. In CDCl₃, it may be a broader singlet at a lower ppm value.
-
Multiplicity: Singlet (s) . The signal is often broad and does not typically show coupling to other protons due to rapid chemical exchange with trace amounts of water or other hydroxyl groups. This can be confirmed by adding a drop of D₂O to the NMR tube, which will cause the -OH signal to disappear.
Summary of Predicted Spectral Data
The predicted ¹H NMR data is summarized in the table below for quick reference.
| Proton Label | Predicted δ (ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H-CHO | 9.90 - 10.10 | s (singlet) | - |
| H6 | 8.00 - 8.10 | d (doublet) | Jortho ≈ 7-8 |
| H3 | 7.85 - 7.95 | dd (doublet of doublets) | Jortho ≈ 7-8, Jmeta ≈ 2-3 |
| H4, H5 | 7.40 - 7.70 | m (multiplet) | Complex |
| H2', H6' | 7.45 - 7.55 | d (doublet) | Jortho ≈ 8-9 |
| H3', H5' | 6.90 - 7.00 | d (doublet) | Jortho ≈ 8-9 |
| H-OH | 4.5 - 9.5 (variable) | s (singlet, often broad) | - |
Experimental Protocol: Acquiring a High-Quality Spectrum
Adherence to a rigorous experimental protocol is crucial for obtaining a high-resolution, artifact-free ¹H NMR spectrum. The following steps represent a self-validating system for ensuring data integrity.
Sample Preparation Workflow
Caption: Standard workflow for preparing a high-quality NMR sample.
Step-by-Step Methodology
-
Sample Weighing: Accurately weigh between 5-10 mg of the solid this compound into a clean, dry vial.[7]
-
Solvent Selection and Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent.[8]
-
Causality: Deuterated solvents are used to avoid large, interfering solvent signals in the ¹H spectrum.[8] The instrument's lock system also relies on the deuterium signal for field stability.
-
Choice of Solvent: DMSO-d₆ is often a good choice for phenolic compounds as it can help resolve the -OH proton signal. CDCl₃ is a common alternative.
-
-
Homogenization: Vortex the vial until the sample is fully dissolved. A homogenous solution is critical for achieving sharp NMR lines and accurate shimming.[9]
-
Filtration: If any particulate matter remains, the solution must be filtered. Pack a small plug of glass wool into a Pasteur pipette and filter the solution directly into a clean, high-quality 5 mm NMR tube.
-
Causality: Suspended solid particles severely distort the local magnetic field homogeneity, leading to broad spectral lines that cannot be corrected by shimming.[10]
-
-
Internal Standard: Add a small amount of an internal reference standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm.[7] This allows for accurate calibration of the chemical shift axis.
-
Final Mixing: Cap the NMR tube securely and gently invert it 3-4 times to ensure the TMS is evenly distributed. Avoid vigorous shaking which can introduce aerosols.
NMR Data Acquisition
-
Instrument Insertion: Carefully wipe the outside of the NMR tube and insert it into the spectrometer's sample holder.
-
Locking and Shimming: The instrument will first "lock" onto the deuterium signal of the solvent. Following this, an automated or manual shimming procedure is performed to optimize the magnetic field homogeneity across the sample volume.
-
Acquisition Parameters: Standard ¹H acquisition parameters are typically sufficient. This includes setting an appropriate pulse width (e.g., 90°), a sufficient number of scans for a good signal-to-noise ratio (e.g., 8 or 16 scans), and a relaxation delay of 1-2 seconds.
-
Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed. Phase and baseline corrections are applied to yield the final, interpretable spectrum.
Conclusion
The ¹H NMR spectrum of this compound is rich with structural information. A systematic analysis, grounded in the fundamental principles of substituent electronic effects and steric hindrance, allows for the confident assignment of all proton signals. The highly deshielded aldehyde proton, the distinct ABCD pattern of the formyl-substituted ring, and the characteristic AA'BB' system of the hydroxyphenyl ring serve as key fingerprints for this molecule. The insights provided in this guide, from theoretical prediction to practical experimental protocol, are designed to empower researchers to leverage ¹H NMR spectroscopy for the unambiguous structural verification and further study of this important biphenyl derivative.
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An In-depth Technical Guide to the ¹³C NMR Analysis of 4'-Hydroxy-biphenyl-2-carbaldehyde
Abstract
This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 4'-Hydroxy-biphenyl-2-carbaldehyde. Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of ¹³C NMR, offers a detailed experimental protocol for data acquisition, and presents a thorough interpretation of the spectral data. By integrating established principles of substituent effects with modern spectroscopic techniques, this guide serves as a practical resource for the structural elucidation and characterization of substituted biphenyl compounds.
Introduction: The Significance of this compound
This compound is a bifunctional organic molecule featuring a biphenyl backbone, a hydroxyl group, and an aldehyde moiety. This substitution pattern imparts a unique electronic and structural profile, making it a valuable scaffold in medicinal chemistry and materials science. The precise characterization of this molecule is paramount for its application, and ¹³C NMR spectroscopy stands as a powerful, non-destructive technique for elucidating its carbon framework.
This guide will systematically deconstruct the ¹³C NMR spectrum of this compound, providing a logical framework for signal assignment and interpretation. We will explore the influence of the hydroxyl and aldehyde substituents on the chemical shifts of the aromatic carbons, and discuss the utility of advanced NMR techniques for unambiguous structural confirmation.
Theoretical Framework: Understanding Substituent Effects in Biphenyl Systems
The ¹³C NMR spectrum of an aromatic compound is highly sensitive to the nature and position of substituents on the ring.[1][2] In this compound, the hydroxyl (-OH) and aldehyde (-CHO) groups exert distinct electronic effects that modulate the electron density, and thus the chemical shifts, of the carbon atoms in the biphenyl system.
-
The Hydroxyl Group (-OH): The hydroxyl group is an activating, ortho-, para-directing substituent. Its oxygen atom possesses lone pairs of electrons that can be delocalized into the aromatic ring through resonance, increasing the electron density at the ortho and para positions. This increased shielding results in an upfield shift (lower ppm values) for the corresponding carbon atoms.
-
The Aldehyde Group (-CHO): The aldehyde group is a deactivating, meta-directing substituent. The carbonyl carbon is electrophilic and withdraws electron density from the aromatic ring through both inductive and resonance effects. This deshielding causes a downfield shift (higher ppm values) for the carbons in the ring to which it is attached, particularly the ortho and para positions.
The interplay of these effects, combined with the inherent chemical shifts of the biphenyl scaffold, dictates the final appearance of the ¹³C NMR spectrum.
Experimental Protocol: Acquiring a High-Quality ¹³C NMR Spectrum
A reliable ¹³C NMR spectrum is contingent upon meticulous sample preparation and the appropriate selection of acquisition parameters.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for this type of compound. DMSO-d₆ is particularly useful for compounds with hydroxyl protons, as it can slow down their exchange rate.
-
Concentration: Prepare a solution with a concentration of 10-50 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent.
-
Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.0 ppm).
NMR Spectrometer Setup and Data Acquisition
The following is a generalized procedure for a modern NMR spectrometer.[3][4][5]
-
Instrument Tuning and Shimming: Tune the carbon probe and shim the magnetic field to ensure optimal resolution and lineshape.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on a Bruker instrument) is typically used.
-
Pulse Angle: A 30-45° pulse angle is recommended to allow for faster repetition rates without saturating the signals, especially for quaternary carbons.[6]
-
Spectral Width: A spectral width of approximately 200-250 ppm is sufficient to encompass the expected chemical shifts.[5]
-
Acquisition Time: An acquisition time of 1-2 seconds is generally adequate.
-
Relaxation Delay: A relaxation delay of 2 seconds is a good starting point to allow for sufficient relaxation of the carbon nuclei between scans.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.
-
Spectral Interpretation and Data Analysis
Reference Compounds:
-
Biphenyl: The ipso-carbon (C1) resonates around 141 ppm, while the other aromatic carbons appear between 127-129 ppm.[7][8][9][10]
-
4-Hydroxybiphenyl: The carbon bearing the hydroxyl group (C4') is shifted downfield to around 155 ppm, while the ortho-carbons (C3'/C5') are shifted upfield to ~116 ppm.[11]
-
Biphenyl-2-carbaldehyde: The aldehyde carbon appears around 192 ppm. The carbon attached to the aldehyde (C2) is shifted downfield, and the other carbons of that ring are also influenced.[11]
-
Biphenyl-4-carbaldehyde: The aldehyde carbon is at ~191 ppm, and the ipso-carbon (C4) is shifted downfield to ~135 ppm.[11][12][13]
Predicted ¹³C NMR Chemical Shifts for this compound:
| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |
| C=O | ~192 | Typical chemical shift for an aromatic aldehyde.[11] |
| C4' | ~156 | Downfield shift due to the electron-donating -OH group.[11] |
| C2 | ~146 | Downfield shift due to the attachment of the electron-withdrawing aldehyde group. |
| C1 | ~140 | Ipso-carbon of the aldehyde-substituted ring, shifted slightly downfield. |
| C1' | ~132 | Ipso-carbon of the hydroxyl-substituted ring, shifted slightly upfield. |
| C6 | ~134 | Ortho to the aldehyde group, deshielded. |
| C4 | ~131 | Para to the aldehyde group, deshielded. |
| C2'/C6' | ~129 | Meta to the hydroxyl group, relatively unaffected. |
| C5 | ~128 | Meta to the aldehyde group. |
| C3 | ~127 | Ortho to the biphenyl linkage, relatively unaffected. |
| C3'/C5' | ~116 | Ortho to the hydroxyl group, strongly shielded.[11] |
Advanced 2D NMR Techniques for Unambiguous Assignment
For a molecule with several similar aromatic signals, one-dimensional ¹³C NMR may not be sufficient for definitive assignment. Two-dimensional NMR techniques are invaluable for this purpose.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each carbon atom with its directly attached proton(s).[11][14] This allows for the immediate identification of protonated carbons and distinguishes them from quaternary carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between carbons and protons that are two or three bonds apart.[11][14] This is particularly useful for identifying quaternary carbons by observing their correlations with nearby protons. For example, the aldehyde proton should show a correlation to C2 and C6.
-
DEPT (Distortionless Enhancement by Polarization Transfer): While a 1D experiment, DEPT provides information about the multiplicity of each carbon signal (CH, CH₂, CH₃, or quaternary).[15] A DEPT-135 experiment would show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, with quaternary carbons being absent.
Conclusion
The ¹³C NMR analysis of this compound is a multifaceted process that relies on a solid understanding of fundamental NMR principles, careful experimental execution, and the application of advanced spectroscopic techniques. By systematically evaluating the electronic effects of the hydroxyl and aldehyde substituents, one can confidently predict and interpret the chemical shifts of the carbon atoms in this molecule. For unambiguous assignment, particularly in complex aromatic systems, the use of 2D NMR experiments such as HSQC and HMBC is highly recommended. This guide provides a robust framework for researchers and scientists to approach the ¹³C NMR analysis of this and other substituted biphenyl compounds, ensuring accurate and reliable structural characterization.
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An In-Depth Technical Guide to the Mass Spectrometry of 4'-Hydroxy-biphenyl-2-carbaldehyde
Introduction
4'-Hydroxy-biphenyl-2-carbaldehyde is a bifunctional organic molecule featuring a biphenyl core substituted with both a hydroxyl (-OH) and a carbaldehyde (-CHO) group. This unique combination of functional groups makes it a valuable intermediate in the synthesis of pharmaceuticals and other complex organic structures. The precise characterization of such molecules is paramount in drug discovery, development, and quality control, ensuring purity, confirming identity, and elucidating metabolic pathways.[1] Mass spectrometry (MS), particularly when coupled with chromatographic separation techniques like Gas Chromatography (GC) and Liquid Chromatography (LC), stands as a cornerstone analytical tool for this purpose.[2][3] Its unparalleled sensitivity, selectivity, and ability to provide detailed structural information through fragmentation analysis are indispensable.[4]
This guide provides a comprehensive technical overview of the mass spectrometric analysis of this compound. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, expected fragmentation patterns, and data interpretation. We will explore the nuances of both GC-MS and LC-MS methodologies, explaining the causality behind experimental choices to ensure robust and reliable analytical outcomes.
Molecular Structure and Physicochemical Properties
A thorough understanding of the analyte's structure is the foundation for predicting its behavior in a mass spectrometer. This compound possesses several key features that dictate the analytical strategy.
| Property | Value | Source |
| Chemical Formula | C₁₃H₁₀O₂ | [5] |
| Molecular Weight | 198.22 g/mol | [5] |
| Structure | A biphenyl system with a carbaldehyde at the 2-position and a hydroxyl group at the 4'-position. | N/A |
| Key Functional Groups | Aromatic rings, phenolic hydroxyl group, aromatic aldehyde group. | N/A |
| Polarity | Moderately polar due to the hydroxyl and carbonyl functionalities. | N/A |
The phenolic hydroxyl group is acidic, making it amenable to deprotonation in negative ion mode ESI. The aldehyde group contains a carbonyl moiety, which is a common site for fragmentation. The biphenyl core provides a stable, aromatic scaffold.[6]
Analytical Workflow: A Strategic Overview
The selection of an analytical technique is dictated by the analyte's properties and the research question. For this compound, both GC-MS and LC-MS are viable, each offering distinct advantages.
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An In-depth Technical Guide to the Solubility of 4'-Hydroxy-biphenyl-2-carbaldehyde in Organic Solvents
Abstract
4'-Hydroxy-biphenyl-2-carbaldehyde is a bifunctional aromatic compound of significant interest in medicinal chemistry and materials science. Its utility as a synthetic intermediate is profoundly influenced by its solubility, a critical parameter for reaction kinetics, purification, and formulation. This guide provides a comprehensive technical overview of the solubility characteristics of this compound. We delve into the theoretical principles governing its solubility, present a predictive analysis based on its molecular structure, and provide a detailed, field-proven experimental protocol for quantitative solubility determination. This document is intended for researchers, scientists, and drug development professionals seeking to optimize processes involving this compound.
Physicochemical Profile of this compound
The solubility of a compound is intrinsically linked to its molecular structure. This compound (C₁₃H₁₀O₂) possesses a unique combination of functional groups that dictate its interactions with various solvents.
-
Biphenyl Core: The foundation of the molecule is a non-polar, hydrophobic biphenyl ring system. This large aromatic structure contributes to van der Waals interactions and favors solubility in non-polar organic solvents like toluene and hexane.[1]
-
Phenolic Hydroxyl (-OH) Group: Located at the 4'-position, this group introduces polarity. It can act as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the oxygen lone pairs). This feature promotes solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., acetone, DMSO).[2]
-
Aldehyde (-CHO) Group: Situated at the 2-position, the aldehyde's carbonyl group is a strong hydrogen bond acceptor. This further enhances the molecule's ability to interact with polar solvents.[3]
The overall solubility of this compound is a delicate balance between the hydrophobic nature of its large biphenyl core and the hydrophilic contributions of its polar hydroxyl and aldehyde functional groups.[4]
Caption: Molecular structure and key functional regions of this compound.
Theoretical Principles and Solubility Prediction
The principle of "like dissolves like" is the cornerstone of solubility prediction.[4] This means polar solutes dissolve in polar solvents, and non-polar solutes dissolve in non-polar solvents. The interplay of intermolecular forces—dispersion forces, dipole-dipole interactions, and hydrogen bonding—governs this behavior.
-
Non-Polar Solvents (e.g., Hexane, Toluene): Solubility will be driven by dispersion forces between the solvent and the compound's large biphenyl core. While the polar groups hinder dissolution, moderate solubility is expected, particularly in aromatic solvents like toluene which can engage in π-stacking interactions.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, DMSO): These solvents cannot donate hydrogen bonds but can accept them. The aldehyde and hydroxyl groups of the solute can interact favorably with these solvents. Good solubility is anticipated, especially in solvents like DMSO with a high polarity.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can both donate and accept hydrogen bonds, allowing for strong interactions with both the hydroxyl and aldehyde groups of the solute. High solubility is generally expected in lower-chain alcohols.
-
Water: Despite its high polarity and ability to form hydrogen bonds, the large, non-polar biphenyl structure is expected to significantly limit aqueous solubility. Biphenyl itself is sparingly soluble in water.[1]
Based on these principles and data from structurally similar compounds like 4-Biphenylcarboxaldehyde (water solubility: 17 mg/L) and 4-Hydroxybiphenyl (soluble in oxygenated solvents)[5], we can predict the qualitative solubility of this compound.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Example Solvent | Dominant Interaction | Predicted Solubility | Rationale |
| Non-Polar | Hexane | Dispersion Forces | Low | Large hydrophobic core is dominant, but polar groups hinder. |
| Toluene | Dispersion, π-stacking | Moderate | Aromatic solvent interacts favorably with the biphenyl system. | |
| Polar Aprotic | Dichloromethane (DCM) | Dipole-Dipole | Moderate to High | Good balance for dissolving both polar and non-polar moieties. |
| Ethyl Acetate | Dipole-Dipole, H-bond Acceptor | High | Carbonyl group of solvent interacts with solute's hydroxyl group. | |
| Acetone | Dipole-Dipole, H-bond Acceptor | High | Strong H-bond acceptor properties. | |
| Dimethyl Sulfoxide (DMSO) | Dipole-Dipole, H-bond Acceptor | Very High | Highly polar nature effectively solvates both functional groups. | |
| Polar Protic | Methanol / Ethanol | Hydrogen Bonding | High | Strong H-bond donor/acceptor interactions with solute. |
| Water | Hydrogen Bonding | Very Low | The large non-polar biphenyl backbone dominates, leading to hydrophobicity.[1] |
Experimental Protocol for Quantitative Solubility Determination
To move beyond prediction, empirical measurement is essential.[6] The isothermal equilibrium shake-flask method is a reliable and widely used technique for determining the solubility of a solid compound in a solvent.[7]
3.1. Causality and Method Choice
The shake-flask method is chosen because it is designed to achieve a true thermodynamic equilibrium between the undissolved solid and the saturated solution.[8] This ensures that the measured solubility is the maximum concentration achievable under the specified conditions, which is critical for applications like crystallization and formulation. Gravimetric analysis is selected for quantification due to its simplicity and accuracy, avoiding the need for developing a specific chromatographic or spectroscopic method for this initial characterization.
3.2. Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (± 0.1 mg precision)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or rotator with temperature control
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Glass syringes
-
Pre-weighed glass vials for collecting filtrate
-
Vacuum oven or desiccator
3.3. Step-by-Step Methodology
-
Preparation: Add an excess amount of solid this compound to a pre-weighed scintillation vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[8]
-
Solvent Addition: Accurately add a known volume or mass (e.g., 5.0 mL) of the chosen organic solvent to the vial.
-
Equilibration: Securely cap the vial. Place it in the temperature-controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended to ensure equilibrium is fully established.[7]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to let the excess solid settle. This step is critical to avoid aspirating solid particles during sampling.
-
Sampling: Carefully draw a known volume of the supernatant (the clear, saturated solution) using a glass syringe. Immediately attach a 0.22 µm syringe filter and dispense the filtrate into a pre-weighed collection vial. This filtration step removes any suspended microcrystals. Record the exact volume of the collected filtrate.
-
Solvent Evaporation: Place the collection vial with the filtrate in a vacuum oven at a moderate temperature (e.g., 40-50 °C) or in a desiccator until the solvent has completely evaporated and a constant weight of the dried solid residue is achieved.
-
Quantification: Weigh the collection vial containing the dried solute.
-
Calculation: Calculate the solubility using the following formula: Solubility (g/L) = (Mass of dried solute [g]) / (Volume of filtrate [L])
3.4. Self-Validation and Trustworthiness
To ensure the reliability of the results, the protocol includes inherent validation steps:
-
Visual Confirmation: At the end of the equilibration period, there must be visible, undissolved solid in the vial. Its absence indicates that the solution was not saturated, and the experiment must be repeated with more solute.
-
Time to Equilibrium: For a robust study, it is advisable to run parallel experiments and sample at different time points (e.g., 24h, 48h, 72h). Consistent solubility values across the later time points confirm that equilibrium has been reached.
Caption: Isothermal equilibrium shake-flask workflow for solubility determination.
Conclusion
The solubility of this compound is a complex interplay between its non-polar biphenyl core and its polar hydroxyl and aldehyde functional groups. Theoretical analysis predicts high solubility in polar organic solvents such as alcohols, acetone, and DMSO, moderate solubility in less polar solvents like toluene and dichloromethane, and very low solubility in water and non-polar alkanes. For drug development, reaction optimization, and purification processes, these predictions serve as a valuable starting point. However, for critical applications, the detailed experimental protocol provided herein offers a robust and reliable method for obtaining precise quantitative solubility data, ensuring both scientific integrity and process efficiency.
References
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TutorChase. (n.d.). How do functional groups affect solubility in organic compounds? Retrieved from [Link]
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IEEE. (2021). Estimating Aqueous Solubility Directly From Molecular Structure Using Machine Learning Approach. IEEE Xplore. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Prediction of drug solubility from molecular structure using a drug-like training set. Retrieved from [Link]
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Solubility of Things. (n.d.). Functional Groups: Definition and Importance. Retrieved from [Link]
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Palmer, D. S., et al. (2017). Physics-Based Solubility Prediction for Organic Molecules. PMC - PubMed Central. Retrieved from [Link]
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Teachy. (n.d.). Summary of Properties of Organic Compounds: Solubility of Organic Compounds. Retrieved from [Link]
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University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from [Link]
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ACS Publications. (2020). Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures. Retrieved from [Link]
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Fiveable. (n.d.). Solubility in organic solvents Definition. Retrieved from [Link]
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ACS Publications. (2022). Solubility Prediction from Molecular Properties and Analytical Data Using an In-phase Deep Neural Network (Ip-DNN). Retrieved from [Link]
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Solubility of Things. (n.d.). Solubility of Biphenyl. Retrieved from [Link]
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Australian Government Department of Climate Change, Energy, the Environment and Water. (2022). Biphenyl (1,1-biphenyl). Retrieved from [Link]
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Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]
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Quora. (2017). How can you determine the solubility of organic compounds? Retrieved from [Link]
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Wikipedia. (n.d.). Biphenyl. Retrieved from [Link]
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ResearchGate. (2025). Solubility of biphenyl in organic nonelectrolyte solvents. Comparison of observed versus predicted values based upon Mobile Order theory. Retrieved from [Link]
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Course Hero. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
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YouTube. (2025). How To Determine Solubility Of Organic Compounds? Retrieved from [Link]
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Studocu. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]
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Ataman Kimya. (n.d.). 4-BIPHENYLCARBOXALDEHYDE, 99%. Retrieved from [Link]
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PubChem. (n.d.). 4-Hydroxybiphenyl. Retrieved from [Link]
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PubChem. (n.d.). 4-Hydroxy-5-methoxy-4'-methyl(1,1'-biphenyl)-3-carbaldehyde. Retrieved from [Link]
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An In-depth Technical Guide to the Crystal Structure of 4'-Hydroxy-biphenyl-2-carbaldehyde
This guide provides a comprehensive technical overview of the anticipated crystal structure of 4'-Hydroxy-biphenyl-2-carbaldehyde. While a definitive experimentally determined crystal structure is not publicly available at the time of this writing, this document synthesizes data from analogous compounds, theoretical principles, and established experimental workflows to offer a robust predictive analysis. This paper is intended for researchers, scientists, and drug development professionals interested in the solid-state properties and molecular architecture of biphenyl derivatives.
Introduction: The Significance of Biphenyl Scaffolds
Biphenyl moieties are a cornerstone in medicinal chemistry and materials science, offering a versatile and semi-rigid scaffold for the design of novel compounds. Their unique electronic and conformational properties, which are highly dependent on the nature and position of substituents, dictate their biological activity and material characteristics. The title compound, this compound, incorporates two key functional groups—a hydroxyl group and a carbaldehyde group—which are poised to engage in significant intermolecular interactions, thereby governing its crystal packing and, consequently, its physicochemical properties such as solubility and bioavailability. Understanding the three-dimensional arrangement of molecules in the solid state is paramount for rational drug design and development.
PART 1: Molecular Structure and Conformational Analysis
The molecular structure of this compound is characterized by two phenyl rings connected by a C-C single bond. The torsional or dihedral angle between these two rings is a critical conformational parameter in biphenyl derivatives.
Theoretical Considerations:
-
Steric Hindrance: The presence of the carbaldehyde group at the 2-position introduces significant steric hindrance, which is expected to prevent a planar conformation of the two phenyl rings. In contrast, unsubstituted biphenyl is nearly planar in the crystalline state but twisted in the gas phase.
-
Intramolecular Interactions: The potential for weak intramolecular hydrogen bonding between the aldehyde oxygen and a hydrogen atom on the adjacent phenyl ring could influence the preferred conformation.
Based on these factors, a non-planar, twisted conformation is predicted for this compound in the solid state. The exact dihedral angle will be a balance between the steric repulsion of the ortho-substituent and the electronic effects favoring conjugation.
PART 2: Predicted Intermolecular Interactions and Crystal Packing
The crystal packing of this compound will be primarily dictated by the interplay of strong and weak intermolecular interactions involving its key functional groups.
Key Intermolecular Interactions:
-
Hydrogen Bonding: The hydroxyl group is a strong hydrogen bond donor and can also act as an acceptor. The aldehyde oxygen is a hydrogen bond acceptor. Therefore, strong O-H···O hydrogen bonds are expected to be a dominant feature in the crystal lattice, potentially leading to the formation of chains, dimers, or more complex networks.
-
π-π Stacking: The aromatic nature of the biphenyl system provides ample opportunity for π-π stacking interactions between adjacent molecules. These interactions, though weaker than hydrogen bonds, are crucial for the overall stability of the crystal structure.
-
C-H···O Interactions: Weaker C-H···O hydrogen bonds, involving the aldehyde group and aromatic C-H donors, are also likely to contribute to the cohesion of the crystal packing.
The combination of these interactions will determine the supramolecular assembly and the overall crystal symmetry.
PART 3: Experimental Workflow for Crystal Structure Determination
For researchers aiming to experimentally determine the crystal structure of this compound, the following workflow outlines the necessary steps.
Synthesis and Crystallization
A plausible synthetic route to this compound is via a Suzuki-Miyaura cross-coupling reaction.
Protocol for Synthesis:
-
Reactants: 2-Bromobenzaldehyde and 4-hydroxyphenylboronic acid.
-
Catalyst: A palladium catalyst such as Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable phosphine ligand.
-
Base: An aqueous solution of a base like Na₂CO₃ or K₂CO₃.
-
Solvent: A two-phase solvent system, for example, toluene and water or DME and water.
-
Procedure: The reactants, catalyst, and base are combined in the solvent system and heated under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up and Purification: The product is extracted into an organic solvent, washed, dried, and purified by column chromatography.
Crystallization Protocol:
Single crystals suitable for X-ray diffraction can be obtained through various techniques:
-
Slow Evaporation: A solution of the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents like dichloromethane/hexane) is allowed to evaporate slowly at room temperature.
-
Vapor Diffusion: A concentrated solution of the compound in a solvent is placed in a small vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble.
-
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.
Caption: Experimental workflow for determining the crystal structure.
Single-Crystal X-ray Diffraction (SC-XRD)
This is the definitive technique for determining the three-dimensional atomic arrangement in a crystalline solid.
Data Collection and Structure Refinement Protocol:
-
Crystal Mounting: A suitable single crystal is mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer, and X-ray diffraction data are collected, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution: The collected diffraction data are used to solve the phase problem and obtain an initial model of the crystal structure.
-
Structure Refinement: The initial model is refined against the experimental data to improve the accuracy of atomic positions, bond lengths, and angles.
-
Validation: The final structure is validated using crystallographic software and may be deposited in a public database such as the Cambridge Structural Database (CSD).
PART 4: Comparative Analysis with Related Structures
While the specific crystal structure of this compound is unknown, we can draw valuable insights from the known structures of similar compounds.
| Compound | CSD Refcode | Key Intermolecular Interactions | Dihedral Angle (°) |
| Biphenyl-4-carboxaldehyde | Not specified | C-H···O, π-π stacking | ~30-40 |
| 4'-Hydroxybiphenyl-4-carboxylic acid | Not specified | O-H···O (dimers), π-π stacking | ~30-40 |
| 4-Hydroxy-5-methoxy-4'-methyl(1,1'-biphenyl)-3-carbaldehyde | CCDC 234508 | O-H···O, C-H···O | Not specified |
Data for dihedral angles are typical values for ortho-unsubstituted biphenyls in the solid state and are provided for comparative purposes.
The presence of the hydroxyl and aldehyde groups in this compound is expected to lead to a more complex hydrogen-bonding network than that observed in biphenyl-4-carboxaldehyde. The steric bulk of the ortho-aldehyde group will likely result in a larger dihedral angle compared to the para-substituted analogues listed.
PART 5: Implications for Drug Development and Materials Science
The crystal structure of a molecule is a critical determinant of its properties and applications.
-
Drug Development:
-
Polymorphism: The ability of a compound to crystallize in multiple forms (polymorphs) can have significant implications for its solubility, stability, and bioavailability. Understanding the primary intermolecular interactions is the first step in predicting and controlling polymorphism.
-
Structure-Activity Relationship (SAR): The conformation of the molecule in the solid state can provide insights into its likely binding conformation with a biological target.
-
-
Materials Science:
-
Crystal Engineering: By understanding the supramolecular synthons (i.e., the recurring patterns of intermolecular interactions), it may be possible to design novel co-crystals with tailored properties, such as improved solubility or stability.
-
Conclusion
This technical guide provides a comprehensive predictive analysis of the crystal structure of this compound. Based on the principles of molecular conformation and intermolecular interactions, a non-planar structure with a significant dihedral angle between the phenyl rings is anticipated. The crystal packing is expected to be dominated by a network of O-H···O hydrogen bonds, supplemented by weaker C-H···O and π-π stacking interactions. The detailed experimental workflow provided serves as a roadmap for researchers seeking to determine the definitive crystal structure of this and related compounds. Such studies are crucial for advancing our understanding of structure-property relationships in the fields of medicinal chemistry and materials science.
References
-
Cambridge Crystallographic Data Centre (CCDC). The Cambridge Structural Database (CSD). [Link]
-
Organic Syntheses. An annual publication of detailed, peer-reviewed procedures for the synthesis of organic compounds. [Link]
-
PubChem. A public repository of chemical information. [Link]
-
International Union of Crystallography (IUCr). Resources and publications for the field of crystallography. [Link]
A Researcher's Guide to the Discovery and Isolation of Novel Biphenyl Aldehydes
Foreword
The biphenyl moiety, with its two interconnected phenyl rings, represents a foundational and privileged scaffold in modern chemistry.[1] Its inherent structural rigidity, coupled with the potential for tunable electronic properties through substitution, has made it invaluable across diverse fields, from materials science to pharmaceuticals.[1][2] The introduction of an aldehyde group onto this scaffold further enhances its utility, providing a versatile chemical handle for subsequent transformations and often contributing directly to the molecule's biological activity.[3][4] This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals engaged in the quest for novel biphenyl aldehydes. We will navigate the journey from initial discovery strategies—spanning both natural and synthetic realms—to the critical processes of isolation, purification, and structural confirmation, grounding each step in established scientific principles and field-proven methodologies.
Part 1: Strategies for the Discovery of Novel Biphenyl Aldehydes
The discovery of new chemical entities is the engine of innovation in drug development and materials science. For biphenyl aldehydes, this process follows two primary pathways: harnessing the biosynthetic machinery of nature and leveraging the precision of modern synthetic chemistry.
Isolation from Natural Sources: Bioprospecting for Bioactive Scaffolds
Nature remains an unparalleled chemist, producing a vast array of complex molecules. Biphenyls are known secondary metabolites in various plant species, particularly within the Clusiaceae family (genus Garcinia), and can also be found in fungi and other organisms.[5][6] These natural products often possess potent biological activities, including cytotoxic, anti-inflammatory, and antimicrobial properties, making them exciting starting points for drug discovery.[7][8][9]
The process of finding and isolating these compounds is known as bioprospecting. It begins with the collection of biological material, followed by a systematic extraction and fractionation workflow designed to isolate individual compounds.
Caption: Workflow for Natural Product Bioprospecting.
Protocol 1: General Procedure for Extraction of Biphenyls from Plant Material
This protocol is a generalized starting point; solvent choice and extraction times may need optimization based on the specific plant material.
-
Preparation: Air-dry the collected plant material (e.g., twigs, leaves, bark) at room temperature until brittle. Grind the dried material into a coarse powder using a mechanical blender.
-
Maceration: Submerge the powdered material in a suitable solvent, such as methanol (MeOH) or dichloromethane (DCM), at a 1:10 solid-to-solvent ratio (w/v).[7][10]
-
Extraction: Allow the mixture to stand at room temperature for 48-72 hours with occasional agitation. This allows for the passive diffusion of metabolites into the solvent.
-
Filtration & Concentration: Filter the mixture through cheesecloth or filter paper to remove solid plant debris. Concentrate the resulting filtrate under reduced pressure using a rotary evaporator to yield the crude extract.
-
Fractionation: The crude extract is then subjected to liquid-liquid partitioning with a series of immiscible solvents of increasing polarity (e.g., hexane, ethyl acetate, butanol) to separate compounds based on their polarity, pre-purifying the sample for chromatography.
Synthetic Approaches: Designing Diversity in the Lab
While nature provides inspiration, chemical synthesis offers the power to create novel structures with tailored properties not found in the natural world.[11] Modern synthetic chemistry allows for the precise construction of the biphenyl core and the strategic introduction of the aldehyde functionality.
The most powerful and versatile methods for constructing the biphenyl C-C bond are palladium-catalyzed cross-coupling reactions.[12][13] The Suzuki-Miyaura coupling, which joins an aryl halide with an arylboronic acid, is particularly favored due to its mild reaction conditions and tolerance of a wide range of functional groups.[12][14][15]
To synthesize a biphenyl aldehyde, one can either: a) Perform the coupling reaction using a starting material that already contains a protected or unprotected aldehyde group.[15] b) Formylate a pre-synthesized biphenyl scaffold using methods like the Friedel-Crafts acylation or Vilsmeier-Haack reaction.[12]
Caption: Synthetic Workflow via Suzuki-Miyaura Coupling.
Protocol 2: Synthesis of 4-Biphenylcarboxaldehyde via Suzuki-Miyaura Coupling
This protocol is adapted from a robust, scalable procedure and demonstrates the direct construction of a biphenyl aldehyde.[15]
-
Reaction Setup: To a round-bottom flask, add 4-bromobenzaldehyde (1.0 eq), phenylboronic acid (1.1 eq), and sodium carbonate (2.0 eq).
-
Solvent Addition: Add a 2:1 mixture of toluene and water. The mixture will be biphasic.
-
Catalyst Addition: Add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02 eq).
-
Reaction: Heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 4-bromobenzaldehyde is consumed (typically 2-4 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by column chromatography or recrystallization to obtain pure 4-biphenylcarboxaldehyde.[15]
Part 2: Isolation and Purification Protocols
Whether derived from a natural extract or a synthetic reaction, the target biphenyl aldehyde is almost always part of a complex mixture. Its isolation and purification are paramount to obtaining a well-characterized, pure compound for further study.
Chromatographic Purification: The Cornerstone of Separation
Column chromatography is the primary technique for purifying compounds on a preparative scale.[16] The principle relies on the differential partitioning of components between a stationary phase (typically silica gel) and a mobile phase (an organic solvent system).[17]
Key Considerations for Purifying Biphenyl Aldehydes:
-
Aldehyde Stability: Aldehydes can be sensitive and may degrade on acidic silica gel.[17] This can sometimes be mitigated by neutralizing the silica with a small amount of a non-nucleophilic base like triethylamine mixed into the solvent system. Alternatively, a more neutral stationary phase like alumina can be used.
-
Solvent System Selection: The ideal solvent system (eluent) is determined by running multiple TLCs with different solvent mixtures (e.g., hexane/ethyl acetate, dichloromethane/methanol). The goal is to find a system where the target compound has an Rf value of approximately 0.25-0.35 and is well-separated from impurities.[17]
Protocol 3: Purification of a Crude Biphenyl Aldehyde by Silica Gel Column Chromatography
-
Column Packing: Prepare a glass column by packing it with silica gel as a slurry in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of the column solvent or a slightly more polar solvent (like dichloromethane). Adsorb this solution onto a small amount of silica gel, dry it to a free-flowing powder, and carefully add it to the top of the packed column.
-
Elution: Begin eluting the column with the chosen solvent system, starting with a low polarity (e.g., 95:5 Hexane:Ethyl Acetate).[16]
-
Fraction Collection: Collect the eluent in a series of fractions. Monitor the composition of the fractions by TLC.
-
Gradient Elution (Optional): If separation is poor, the polarity of the eluent can be gradually increased (e.g., to 90:10, then 85:15 Hexane:Ethyl Acetate) to coax more polar compounds off the column.
-
Isolation: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to yield the purified biphenyl aldehyde.
| Technique | Principle | Scale | Resolution | Primary Use Case |
| Column Chromatography | Adsorption | Milligram to Kilogram | Moderate | Primary purification of synthetic reactions and natural extracts.[16] |
| Preparative HPLC | Partition/Adsorption | Microgram to Gram | High | Final purification step for high-purity samples; separation of isomers. |
| Flash Chromatography | Adsorption (Pressure) | Gram to >100 Gram | Good | Rapid primary purification of large-scale reactions.[15] |
Table 1: Comparison of Common Chromatographic Purification Techniques.
Part 3: Structural Elucidation and Characterization
Once a compound is isolated and purified, its exact chemical structure must be unequivocally determined. This is achieved through a combination of spectroscopic techniques, each providing a unique piece of the structural puzzle.
The Spectroscopic Toolkit
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For a biphenyl aldehyde, two key absorptions are diagnostic:
-
A strong, sharp peak in the region of 1685-1715 cm⁻¹ , characteristic of the C=O (carbonyl) stretch of an aromatic aldehyde.[18]
-
Two medium peaks around 2720 cm⁻¹ and 2820 cm⁻¹ , which are characteristic of the C-H stretch of the aldehyde proton. The presence of the 2720 cm⁻¹ peak is a strong indicator of an aldehyde.[18][19]
-
Peaks in the 1450-1600 cm⁻¹ region corresponding to aromatic C=C stretching.[20]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the carbon-hydrogen framework.
-
¹H NMR: The most revealing signal is the aldehyde proton, which appears far downfield in a region where few other protons resonate (9.5-10.5 ppm ).[18][19] The protons on the biphenyl rings will appear in the aromatic region (7.0-8.5 ppm ), and their splitting patterns can reveal the substitution pattern on the rings.
-
¹³C NMR: The carbonyl carbon of the aldehyde is also highly deshielded and appears far downfield, typically between 190-200 ppm .[19] Aromatic carbons appear between 120-150 ppm .
-
-
Mass Spectrometry (MS): MS provides the molecular weight of the compound (from the molecular ion peak, M+) and information about its structure from fragmentation patterns.[18][21] This technique confirms the molecular formula and adds a final layer of certainty to the structural assignment.
| Technique | Information Provided | Characteristic Signal for Biphenyl Aldehyde |
| IR Spectroscopy | Functional Groups | Strong C=O stretch at ~1700 cm⁻¹; Aldehyde C-H stretch at ~2720 cm⁻¹.[18] |
| ¹H NMR | H environment & connectivity | Singlet for aldehyde proton at δ 9.5-10.5 ppm.[19] |
| ¹³C NMR | C skeleton | Aldehyde carbon at δ 190-200 ppm.[19] |
| Mass Spectrometry | Molecular Weight & Formula | Molecular ion peak corresponding to the exact mass of the molecule.[21] |
Table 2: Summary of Spectroscopic Data for Structural Elucidation.
Part 4: Future Outlook and Applications
The discovery of novel biphenyl aldehydes is more than an academic exercise; it is a critical step toward tangible innovations. Recent breakthroughs highlight their expanding role:
-
Drug Discovery: Biphenyl derivatives are being actively investigated as potent antibacterial agents to combat resistant pathogens like MRSA.[9][22] The aldehyde group can act as a key pharmacophore or be used to synthesize more complex heterocyclic systems.[23]
-
Materials Science: The rigid biphenyl core is a key component in Organic Light-Emitting Diodes (OLEDs) and other organic electronic materials.[1][2] Novel aldehydes serve as crucial intermediates for building larger, conjugated systems with tailored optical and electronic properties.
-
Environmental Sensing: Recently, biphenyl-based fluorochrome sensors have been developed for the ultra-sensitive detection of toxic industrial chemicals like hydrazine, demonstrating the potential for these scaffolds in creating advanced environmental monitoring tools.[22][24]
The continued exploration of both natural sources and innovative synthetic routes will undoubtedly uncover new biphenyl aldehydes with unique structures and valuable properties, driving progress across the scientific landscape.
References
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- Basic structure of biphenyl and five FDA-approved drugs containing... - ResearchGate. (n.d.). ResearchGate.
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Biphenyls in Clusiaceae: Isolation, structure diversity, synthesis and bioactivity. (2022). Frontiers in Pharmacology. Available from: [Link]
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A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023). RSC Advances. Available from: [Link]
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Biological deeds of Biphenyl derivatives - A short Review. (2021). International Journal of Scientific Development and Research. Available from: [Link]
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Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (n.d.). Arabian Journal of Chemistry. Available from: [Link]
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Isolation of bioactive biphenyl compounds from the twigs of Chaenomeles sinensis. (2016). Bioorganic & Medicinal Chemistry Letters. Available from: [Link]
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Biphenyl aldehyde substrates for selective meta-C–H... - ResearchGate. (n.d.). ResearchGate. Available from: [Link]
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Synthesis of biphenyl compounds from aromatic enamino ketones. (2024). Helio. Available from: [Link]
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Nature-Inspired Biphenyls and Diphenyl Ethers: Design, Synthesis, and Biological Evaluation. (2025). ACS Omega. Available from: [Link]
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A procedure for the synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling reaction. (n.d.). Organic Syntheses. Available from: [Link]
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A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023). RSC Publishing. Available from: [Link]
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Biphenyl Derivatives: Breakthrough Discoveries in 2025 Powering Market Growth. (2025). 24 Chemical Research. Available from: [Link]
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Biphenyls in Clusiaceae: Isolation, structure diversity, synthesis and bioactivity. (2022). PMC. Available from: [Link]
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Biphenyls from Berberis koreana. (n.d.). Journal of Natural Products. Available from: [Link]
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Development of bioactive compounds based on biphenyl. - ResearchGate. (n.d.). ResearchGate. Available from: [Link]
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The synthesis of some substituted biphenyl-4-carboxylic acids, 4-biphenylylacetic acids, and 4-aminobiphenyls. (n.d.). Journal of the Chemical Society C: Organic. Available from: [Link]
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Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. (n.d.). MDPI. Available from: [Link]
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Synthesis of Biphenyls. (2025). ResearchGate. Available from: [Link]
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Characterization of Physical, Spectroscopic and Thermal Properties of Biofield Treated Biphenyl. (2015). American Journal of Chemical Engineering. Available from: [Link]
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Investigation of biphenyl enamines for applications as p-type semiconductors. (2023). Cogent Chemistry. Available from: [Link]
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Synthesis and Spectroscopic Study of New Biphenyl Derivatives as Potential Spectroscopic Probes. (n.d.). ResearchGate. Available from: [Link]
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Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. (2017). LCGC North America. Available from: [Link]
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[Influence of ketoaldehyde derivatives of biphenyl on the dynamics of viral infections in monolayer cell cultures. I. On the activity of xenaldial on the dynamics of infections by type I (Brunhilde) poliomyelitis virus]. (1960). PubMed. Available from: [Link]
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Is it possible to purify aldehyde by column? Is there any other method to do purification? (2015). ResearchGate. Available from: [Link]
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Gas chromatography/mass spectroscopy analysis of biphenyl, a dechlorination product of 2,3,4,5,6-CB, after 20 weeks of incubation. (n.d.). ResearchGate. Available from: [Link]
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What is the best solvent for purifying aldehyde in a column chromatography? (2014). ResearchGate. Available from: [Link]
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New chemical discovery could speed up future medicines, materials. (2025). University of Hawaiʻi System News. Available from: [Link]
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Spectroscopic analysis of aldehydes and ketones. (2019). YouTube. Available from: [Link]
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Bifunctional Biphenyl-2-ylphosphine Ligand Enables Tandem Gold-Catalyzed Propargylation of Aldehyde and Unexpected Cycloisomerization. (2018). PubMed. Available from: [Link]
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A simple method of sample preparation for analysis of biphenyl residues in citrus fruit peels by gas chromatography. (1994). PubMed. Available from: [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of 4'-Hydroxy-biphenyl-2-carbaldehyde via Suzuki Coupling
For: Researchers, scientists, and drug development professionals
Abstract
This document provides a comprehensive guide to the synthesis of 4'-Hydroxy-biphenyl-2-carbaldehyde, a valuable biphenyl scaffold in medicinal chemistry and materials science. We present a detailed protocol centered on the Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds.[1][2] This guide delves into the mechanistic underpinnings of the reaction, provides a step-by-step experimental procedure, outlines methods for purification and characterization, and offers troubleshooting advice for common challenges. The protocols and insights provided herein are designed to be directly applicable in a research and development setting, ensuring both scientific rigor and practical utility.
Introduction: The Significance of this compound and the Suzuki Coupling Approach
Biphenyl derivatives are privileged structures in drug discovery and materials science due to their unique conformational properties and ability to engage in various biological interactions.[3] The target molecule, this compound, incorporates both a hydroxyl and an aldehyde functional group, making it a versatile intermediate for the synthesis of more complex molecules.[3]
The Suzuki-Miyaura cross-coupling reaction is the method of choice for constructing the biaryl bond in this target.[2][4] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction between an organoboron compound and an organic halide offers several distinct advantages:[2][4]
-
Mild Reaction Conditions: The reaction proceeds under relatively gentle conditions, preserving sensitive functional groups.[5]
-
High Functional Group Tolerance: A wide array of functional groups are compatible with the reaction conditions, minimizing the need for protecting group strategies.[1][5]
-
Commercial Availability of Reagents: A vast library of boronic acids and aryl halides are commercially available, facilitating rapid analog synthesis.[5]
-
Favorable Environmental Profile: The boron-containing byproducts are generally non-toxic and easily removed, contributing to the reaction's "green" credentials.[2][6]
This guide will focus on the coupling of 2-bromobenzaldehyde with 4-hydroxyphenylboronic acid. The presence of the aldehyde and hydroxyl groups necessitates careful selection of reaction conditions to avoid unwanted side reactions.[7]
The Catalytic Cycle: Unraveling the Mechanism of the Suzuki-Miyaura Coupling
A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.[2][8][9] The cycle is generally understood to comprise three key steps: oxidative addition, transmetalation, and reductive elimination.[2][8][9]
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst reacting with the aryl halide (2-bromobenzaldehyde). This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in a Pd(II) complex.[2][4][9] This is often the rate-determining step of the reaction.[2]
-
Transmetalation: The organoboron compound (4-hydroxyphenylboronic acid) is activated by a base, forming a more nucleophilic boronate species.[10][11] This activated species then transfers its aryl group to the palladium(II) center, displacing the halide and forming a diarylpalladium(II) intermediate.[2][9] The choice of base is critical for the efficiency of this step.[11]
-
Reductive Elimination: The final step involves the coupling of the two aryl groups on the palladium complex. This forms the desired biphenyl product and regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[8][9]
The overall catalytic process is a testament to the power of transition metal catalysis in modern organic synthesis.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocol: Synthesis of this compound
This protocol provides a detailed, step-by-step methodology for the synthesis of the target compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) | Notes |
| 2-Bromobenzaldehyde | ≥98% | Sigma-Aldrich | |
| 4-Hydroxyphenylboronic acid | ≥97% | Combi-Blocks | Store under inert atmosphere. |
| Palladium(II) acetate (Pd(OAc)₂) | Catalyst grade | Strem Chemicals | Handle in a glovebox or under inert gas. |
| Triphenylphosphine (PPh₃) | ≥99% | Acros Organics | |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Fisher Scientific | Finely powder before use. |
| 1,4-Dioxane | Anhydrous, ≥99.8% | EMD Millipore | Degas thoroughly before use. |
| Deionized Water | High purity | In-house | Degas thoroughly before use. |
| Ethyl acetate (EtOAc) | ACS grade | VWR | For extraction and chromatography. |
| Hexanes | ACS grade | VWR | For chromatography. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent grade | Alfa Aesar | For drying organic layers. |
| Celite® | --- | Sigma-Aldrich | For filtration. |
Reaction Setup and Procedure
Safety Precaution: The Suzuki coupling reaction can be exothermic, especially on a larger scale.[12][13] It is crucial to have adequate cooling and to monitor the reaction temperature. All manipulations should be performed in a well-ventilated fume hood.
-
Inert Atmosphere: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobenzaldehyde (1.85 g, 10.0 mmol, 1.0 equiv), 4-hydroxyphenylboronic acid (1.65 g, 12.0 mmol, 1.2 equiv), and potassium carbonate (2.76 g, 20.0 mmol, 2.0 equiv).
-
Catalyst Addition: In a separate vial, weigh palladium(II) acetate (22.4 mg, 0.1 mmol, 1 mol%) and triphenylphosphine (105 mg, 0.4 mmol, 4 mol%). Add these solids to the reaction flask.
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.[1] Add a degassed mixture of 1,4-dioxane (40 mL) and deionized water (10 mL) via syringe.[14]
-
Reaction Execution: Heat the reaction mixture to 90 °C with vigorous stirring. The mixture will typically turn from a pale yellow to a dark brown or black suspension.[15]
-
Monitoring Progress: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1] The reaction is typically complete within 12-16 hours.[11]
Workup and Purification
-
Quenching and Extraction: After the reaction is complete, cool the mixture to room temperature. Add 50 mL of deionized water and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).[8][15]
-
Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) followed by brine (1 x 50 mL).[16]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: The crude product is typically a brown solid or oil. Purify the material by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.[8][17] The desired product fractions can be identified by TLC.
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a white to off-white solid.
Data and Expected Results
| Parameter | Value |
| Reactant Ratio | 1.0 : 1.2 (Aryl Halide : Boronic Acid) |
| Catalyst Loading | 1 mol% Pd(OAc)₂ / 4 mol% PPh₃ |
| Base | 2.0 equiv. K₂CO₃ |
| Solvent System | 1,4-Dioxane / Water (4:1) |
| Temperature | 90 °C |
| Reaction Time | 12-16 hours |
| Expected Yield | 75-85% |
| Appearance | White to off-white solid |
| Characterization | ¹H NMR, ¹³C NMR, LC-MS, HRMS |
Workflow Visualization
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Common Issues
Even with a robust protocol, challenges can arise. Below is a guide to addressing common problems.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | Inactive Catalyst: Pd(0) is sensitive to oxygen.[18] Degraded Boronic Acid: Boronic acids can undergo protodeboronation.[18] Insufficient Base: The base is crucial for activating the boronic acid.[11] | Ensure Inert Atmosphere: Thoroughly degas all solvents and reagents. Handle the palladium catalyst under an inert atmosphere.[18] Use Fresh Reagents: Use freshly opened or purified boronic acid. Consider using more stable boronic esters (e.g., pinacol esters).[18] Optimize Base: Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and ensure it is finely powdered and anhydrous.[11] |
| Homocoupling of Boronic Acid | Presence of Pd(II) species and oxygen in the reaction mixture.[19] | Proper Degassing: Ensure the reaction mixture is thoroughly deoxygenated before heating.[19] Use a Pd(0) Precatalyst: Consider using a precatalyst that readily forms the active Pd(0) species. |
| Side Reactions of Functional Groups | The aldehyde or phenol may interfere with the reaction.[7] The aldehyde can sometimes be reduced to an alcohol.[20] | Protecting Groups: If necessary, protect the hydroxyl group as a silyl ether or the aldehyde as an acetal. Milder Conditions: Try running the reaction at a lower temperature or with a different base. |
| Difficulty in Purification | Formation of closely eluting byproducts. | Optimize Chromatography: Experiment with different solvent systems for column chromatography.[17] Recrystallization: If the product is a solid, recrystallization may be an effective purification method.[21][22] |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful and reliable method for the synthesis of this compound. By carefully controlling the reaction parameters, particularly the inert atmosphere, the choice of base, and the purity of the reagents, high yields of the desired product can be consistently achieved. This application note provides a solid foundation for researchers to successfully implement this important transformation in their synthetic endeavors.
References
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NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. 2024. Available from: [Link]
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Wikipedia. Suzuki reaction. Available from: [Link]
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
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Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
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BYJU'S. Merits of the Suzuki Coupling Reaction. Available from: [Link]
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Oldenhuis, N. J.; et al. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. 2003. Available from: [Link]
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International Journal of Trend in Scientific Research and Development. Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis. 2019. Available from: [Link]
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National Center for Biotechnology Information. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. 2008. Available from: [Link]
- Google Patents. Method for purifying biphenyl. 1972.
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Studylib. Biphenyl Purification: Chromatography Lab. Available from: [Link]
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PubMed. Purification of polybrominated biphenyl congeners. 1982. Available from: [Link]
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ResearchGate. What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core?. 2021. Available from: [Link]
- Google Patents. Process for purifying biphenyl. 2007.
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Andrew G. Myers Research Group. The Suzuki Reaction. Available from: [Link]
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ResearchGate. How can I solve my problem with Suzuki coupling?. 2014. Available from: [Link]
- Google Patents. Method for preparing high-purity biphenyl from crude biphenyl. 2005.
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Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. Available from: [Link]
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ACS Publications. Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. 2018. Available from: [Link]
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Purdue College of Engineering. Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions. 2022. Available from: [Link]
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Reddit. Diagnosing issues with a failed Suzuki coupling?. 2021. Available from: [Link]
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ResearchGate. Simultaneous Reduction of Aldehyde Group to Hydroxymethyl Group in Palladium-catalyzed Suzuki Cross-coupling Reaction. 2025. Available from: [Link]
-
ResearchGate. Evaluation of Potential Safety Hazards Associated with the Suzuki-Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. 2018. Available from: [Link]
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KCIL Chemofarbe Group. Challenges In Suzuki Coupling Reaction. 2025. Available from: [Link]
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ACS GCI Pharmaceutical Roundtable. Suzuki-Miyaura Reagent Guides. Available from: [Link]
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National Institutes of Health. Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest. 2013. Available from: [Link]
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Organic Synthesis. Suzuki-Miyaura Coupling. Available from: [Link]
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CORE. Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. 2010. Available from: [Link]
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Organic Syntheses. SYNTHESIS OF UNSYMMETRICAL BIARYLS USING A MODIFIED SUZUKI CROSS-COUPLING: 4-BIPHENYLCARBOXALDEHYDE. 1998. Available from: [Link]
-
ScienceDirect. Applied Suzuki cross-coupling reaction for syntheses of biologically active compounds. 2005. Available from: [Link]
-
National Institutes of Health. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. 2023. Available from: [Link]
-
ResearchGate. (a) Suzuki-Miyaura coupling reaction to synthesize biphenyl.... 2023. Available from: [Link]
-
Scifinder. 4′-Methylbiphenyl-2-carbonitrile synthesis by continuous flow Suzuki–Miyaura reaction. 2012. Available from: [Link]
-
MDPI. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. 2023. Available from: [Link]
-
ResearchGate. (PDF) Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl 2 nanocatalyst. 2025. Available from: [Link]
-
ACS Publications. Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. 2001. Available from: [Link]
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Application Note: A Comprehensive Guide to the Synthesis of 4-Hydroxymethyl Biphenyl via Grignard Reaction
Abstract: This document provides a detailed protocol and scientific rationale for the synthesis of 4-hydroxymethyl biphenyl, a key intermediate in pharmaceutical research and drug development. The synthesis is achieved through the Grignard reaction, a powerful and versatile method for carbon-carbon bond formation. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, a step-by-step experimental protocol, safety considerations, and troubleshooting advice to ensure a successful and reproducible synthesis.
Introduction: The Significance of 4-Hydroxymethyl Biphenyl
4-Hydroxymethyl biphenyl is a critical building block in medicinal chemistry, frequently incorporated into the structure of pharmacologically active molecules. Its biphenyl scaffold is considered a "privileged structure," appearing in numerous approved drugs and clinical candidates.[1] The hydroxymethyl group provides a versatile handle for further chemical modifications, enabling the construction of more complex molecular architectures. This application note details a robust and scalable synthesis of this valuable intermediate using the Nobel Prize-winning Grignard reaction.[2][3]
Scientific Principles and Mechanistic Rationale
The synthesis proceeds in two primary stages: the formation of a Grignard reagent from an aryl halide, followed by its nucleophilic attack on an electrophilic carbonyl compound, in this case, formaldehyde.
2.1. Formation of the Grignard Reagent
The Grignard reagent, 4-biphenylmagnesium bromide, is prepared by reacting 4-bromobiphenyl with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (THF).[2]
-
Reaction: C₆H₅C₆H₄Br + Mg → C₆H₅C₆H₄MgBr
The mechanism involves a single-electron transfer (SET) from the magnesium metal to the aryl halide.[2] The magnesium atom inserts into the carbon-bromine bond, inverting the polarity (umpolung) of the carbon atom. This makes the biphenyl carbon atom, formerly electrophilic, strongly nucleophilic and basic.
Causality Behind Experimental Choices:
-
Solvent: Anhydrous ethers like THF or diethyl ether are essential.[4] They are aprotic, preventing the premature quenching of the highly basic Grignard reagent.[5] Furthermore, the lone pairs on the ether's oxygen atom coordinate with and stabilize the magnesium center of the Grignard reagent.[6] THF is often preferred over diethyl ether due to its higher boiling point and better ability to solvate the Grignard reagent.[4]
-
Anhydrous Conditions: Grignard reagents are extremely sensitive to protic sources, especially water. Water will protonate the reagent, converting it into an inert hydrocarbon (biphenyl in this case) and rendering it useless for the desired reaction.[3][7] Therefore, all glassware must be rigorously dried (flame- or oven-dried), and anhydrous solvents must be used.[5][7]
-
Magnesium Activation: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide (MgO), which can inhibit or prevent the reaction from starting.[6][8] Activating agents like a small crystal of iodine or a few drops of 1,2-dibromoethane are used to expose a fresh magnesium surface and initiate the reaction.[6][9]
2.2. Reaction with Formaldehyde and Workup
The prepared Grignard reagent is then reacted with formaldehyde. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of formaldehyde.[10][11] This forms a magnesium alkoxide intermediate.
-
Reaction: C₆H₅C₆H₄MgBr + HCHO → C₆H₅C₆H₄CH₂OMgBr
A subsequent acidic workup, typically with a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute hydrochloric acid (HCl), protonates the alkoxide to yield the final primary alcohol product, 4-hydroxymethyl biphenyl.[11][12]
Causality Behind Experimental Choices:
-
Electrophile: Formaldehyde is the simplest aldehyde and is used to introduce the -CH₂OH group, forming a primary alcohol.[11] Gaseous formaldehyde, generated by heating dry paraformaldehyde, is often used to avoid introducing water.[13] Direct addition of dry paraformaldehyde can also work, though sometimes with lower yields.[13]
-
Workup: The acidic workup serves two purposes: it protonates the alkoxide intermediate to form the alcohol and quenches any unreacted Grignard reagent.[9] A saturated NH₄Cl solution is often preferred as it is acidic enough to perform the protonation but is less harsh than strong mineral acids, which can sometimes promote side reactions.
2.3. Key Side Reaction: Biphenyl Formation
The most common side product is biphenyl, which is formed by the coupling of the Grignard reagent with unreacted 4-bromobiphenyl.[14][15]
-
Side Reaction: C₆H₅C₆H₄MgBr + C₆H₅C₆H₄Br → C₆H₅C₆H₄-C₆H₄C₆H₅ + MgBr₂
This reaction is favored by higher temperatures and high local concentrations of the aryl halide.[15] To minimize this, the 4-bromobiphenyl solution is added slowly to the magnesium suspension to maintain a low concentration of the halide throughout the Grignard formation step.
Safety and Hazard Management
The Grignard reaction presents significant hazards that must be managed with robust safety protocols.[4][16][17]
-
Fire Hazard: Diethyl ether and THF are extremely flammable and have low flash points.[4][16] The reaction should be conducted in a certified chemical fume hood, away from any ignition sources. A heating mantle should be avoided; a water bath is preferred for gentle heating.[4]
-
Exothermicity: The formation of the Grignard reagent is highly exothermic.[5][17] The reaction can become vigorous and lead to a runaway situation if the addition of the alkyl halide is too rapid.[16] An ice-water bath must be kept on hand to cool the reaction if it becomes too vigorous.[5]
-
Water Reactivity: Grignard reagents react violently with water, producing flammable gases.[17] Ensure all equipment is dry and use anhydrous solvents.
-
Personal Protective Equipment (PPE): Wear a flame-resistant lab coat, safety goggles or a face shield, and appropriate gloves (Nomex gloves are recommended when handling pyrophoric reagents).[4][16]
Detailed Experimental Protocol
4.1. Reagents and Equipment
| Reagent/Equipment | Specifications |
| 4-Bromobiphenyl | >98% purity |
| Magnesium Turnings | |
| Iodine | Crystal |
| Tetrahydrofuran (THF) | Anhydrous, <50 ppm H₂O |
| Paraformaldehyde | Dry |
| Saturated aq. NH₄Cl solution | |
| Diethyl Ether / Ethyl Acetate | Reagent grade (for extraction) |
| Anhydrous Sodium Sulfate | |
| Three-neck round-bottom flask | 250 mL, flame-dried |
| Reflux condenser | Flame-dried |
| Dropping funnel | 100 mL, pressure-equalizing, flame-dried |
| Magnetic stirrer and stir bar | |
| Nitrogen or Argon gas supply | With bubbler |
4.2. Step-by-Step Procedure
Step 1: Apparatus Setup
-
Assemble a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel. The third neck should be sealed with a septum for inert gas inlet.
-
Thoroughly flame-dry all glassware under a vacuum or dry it in an oven at 120°C overnight and assemble while hot, allowing it to cool under a stream of dry nitrogen or argon.[7][16]
Step 2: Grignard Reagent Formation
-
Place magnesium turnings (1.2 g, 50 mmol) into the cooled reaction flask.
-
Add a single small crystal of iodine to the flask to activate the magnesium.[9]
-
Under a positive pressure of inert gas, add 20 mL of anhydrous THF to the flask.
-
Dissolve 4-bromobiphenyl (9.32 g, 40 mmol) in 40 mL of anhydrous THF in the dropping funnel.
-
Add approximately 5-10 mL of the 4-bromobiphenyl solution to the magnesium suspension. The reaction should initiate, indicated by the fading of the iodine color, gentle bubbling, and a slight warming of the flask.[1] If the reaction does not start, gentle warming with a water bath may be required.[18]
-
Once the reaction has initiated, add the remaining 4-bromobiphenyl solution dropwise at a rate that maintains a gentle reflux. This slow addition is crucial to minimize biphenyl byproduct formation.[15]
-
After the addition is complete, continue to stir the mixture at room temperature for an additional 60 minutes to ensure the complete formation of the Grignard reagent. The solution should appear as a grayish, cloudy mixture.
Step 3: Reaction with Formaldehyde
-
Cool the Grignard solution to 0°C using an ice-water bath.
-
In a separate, dry flask, gently heat dry paraformaldehyde (1.8 g, 60 mmol) and pass the resulting formaldehyde gas into the stirred Grignard solution via a wide-bore tube. Alternative: Add the dry paraformaldehyde in small portions directly to the cooled Grignard solution. Note that this may result in a lower yield.[13]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-3 hours.
Step 4: Quenching and Workup
-
Cool the reaction mixture back to 0°C in an ice-water bath.
-
Slowly and carefully quench the reaction by adding 50 mL of saturated aqueous ammonium chloride solution dropwise. This step can be exothermic.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (saturated NaCl solution), and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
Step 5: Purification
-
The crude product will be a solid, likely contaminated with some biphenyl.
-
Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to yield pure 4-hydroxymethyl biphenyl as a white solid.[12]
-
Dry the crystals under vacuum. Determine the final mass, calculate the percent yield, and characterize the product (e.g., by melting point and NMR spectroscopy). The expected melting point is around 96-100 °C.
Workflow and Data Visualization
Experimental Workflow Diagram
Caption: Workflow for 4-hydroxymethyl biphenyl synthesis.
Table of Expected Results & Parameters
| Parameter | Expected Value | Notes |
| Starting Material | 4-Bromobiphenyl (40 mmol) | |
| Theoretical Yield | 7.37 g | Based on 4-bromobiphenyl as the limiting reagent. |
| Typical Actual Yield | 75-85% | Yield can vary based on conditions and purity of reagents.[12] |
| Appearance | White crystalline solid | |
| Melting Point | 96-100 °C | Literature value. |
| Key Byproduct | Biphenyl | Minimized by slow addition of aryl halide.[15] |
| Purification Method | Recrystallization (e.g., from ethanol/water) | [12] |
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Reaction does not start | 1. Wet glassware or solvent.[7] 2. Inactive magnesium surface.[8] | 1. Ensure all equipment is scrupulously dry. Use freshly opened anhydrous solvent. 2. Add another crystal of iodine, gently crush the magnesium with a dry glass rod, or add a drop of 1,2-dibromoethane.[9][15] |
| Low yield of product | 1. Premature quenching of Grignard reagent. 2. Incomplete reaction. 3. Significant byproduct formation. | 1. Re-verify anhydrous conditions. 2. Increase reaction time for Grignard formation or reaction with formaldehyde. 3. Ensure slow, controlled addition of 4-bromobiphenyl. |
| Large amount of biphenyl | 1. Reaction temperature too high. 2. Aryl halide added too quickly.[15] | 1. Maintain gentle reflux; use an ice bath if necessary during Grignard formation. 2. Add the 4-bromobiphenyl solution more slowly to maintain a low concentration. |
| Oily or impure final product | Incomplete removal of biphenyl or other impurities. | Repeat the recrystallization step, potentially with a different solvent system. Trituration with a non-polar solvent like petroleum ether can help remove biphenyl.[15] |
References
- Quora. (2022).
- University of California, Riverside EH&S. (n.d.).
- American Chemical Society. (n.d.). Grignard Reaction Safety.
- Homework.Study.com. (n.d.). Show the full mechanism of how Biphenyl is produced as a byproduct.
- Google Patents. (2018). CN107602339B - Method for synthesizing 4-hydroxymethyl biphenyl.
- Jasperse, J. (n.d.). Grignard Reaction.
- Quora. (2020).
- YouTube. (2024). Grignard reaction safety.
- Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment).
- Chemistry LibreTexts. (2020). 5.
- JoVE. (2017).
- ACS Publications. (n.d.). The Grignard Reagents | Organometallics.
- BYJU'S. (n.d.). Grignard Reagent.
- Wikipedia. (n.d.). Grignard reagent.
- Organic Syntheses. (1976). 4,4'-dimethyl-1,1'-biphenyl.
- Clark, J. (n.d.). An Introduction to Grignard Reagents. Chemguide.
- Benchchem. (n.d.).
- Sciencemadness.org. (2018). what form of formaldehyde is used in grignards?
- Sigma-Aldrich. (n.d.). Biphenyl-4-methanol 98%.
- Homework.Study.com. (n.d.). 1-bromobutane reacts with formaldehyde. What is the product before the H3O+ reacts to the product?
- Filo. (2025). Question: Reaction of Grignard reagent with formaldehyde (HCHO) followed..
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- 18. Organic Syntheses Procedure [orgsyn.org]
Purification of 4'-Hydroxy-biphenyl-2-carbaldehyde by Silica Gel Column Chromatography
An Application Guide for Researchers
Abstract: This application note provides a comprehensive, field-proven protocol for the purification of 4'-Hydroxy-biphenyl-2-carbaldehyde using silica gel column chromatography. The methodology is designed for researchers, scientists, and drug development professionals who require a high-purity final product, free from synthetic precursors and side-products. This guide emphasizes the rationale behind procedural choices, from preliminary Thin-Layer Chromatography (TLC) analysis to optimize separation conditions, to the final isolation of the target compound. The protocol is structured to ensure reproducibility and offers insights into troubleshooting common challenges associated with the purification of polar aromatic aldehydes.
Introduction and Scientific Context
This compound is a bifunctional aromatic compound featuring a biphenyl backbone, a reactive aldehyde group, and a phenolic hydroxyl group. Its structure makes it a valuable building block in medicinal chemistry and materials science.[1] The presence of both a hydrogen bond donor (hydroxyl) and an acceptor (aldehyde carbonyl) imparts specific physicochemical properties that are crucial for molecular interactions but also present unique challenges for purification.
The purity of such intermediates is paramount in multi-step organic synthesis and drug development, as impurities can lead to unwanted side reactions, lower yields, and complicate the interpretation of biological or material characterization data. Column chromatography is a fundamental and powerful technique for the purification of organic compounds.[2] This guide details a normal-phase chromatography protocol, which leverages the polarity of this compound to achieve effective separation on a polar stationary phase like silica gel.
Foundational Principles: Polarity and Separation
The success of this purification hinges on the principles of normal-phase chromatography. In this mode, the stationary phase (silica gel) is highly polar, while the mobile phase (eluent) is a less polar organic solvent or a mixture of solvents.[3][4]
-
Stationary Phase: Silica gel (SiO₂) is rich in surface silanol (Si-OH) groups, making it an excellent adsorbent for polar molecules through hydrogen bonding and dipole-dipole interactions.
-
Mobile Phase: A non-polar solvent will have a low "eluting power," allowing polar compounds to remain adsorbed to the silica. By gradually increasing the polarity of the mobile phase (e.g., by adding ethyl acetate to hexane), the competition for the silica gel's active sites increases, causing adsorbed compounds to move down the column and elute.[3]
This compound, with its polar hydroxyl and aldehyde functional groups, will interact strongly with the silica gel. Non-polar impurities (e.g., unreacted biphenyl) will have minimal interaction and will elute quickly, while more polar impurities (e.g., carboxylic acids from over-oxidation) will be retained even more strongly.
Physicochemical Profile of the Target Compound
A clear understanding of the target molecule's properties is essential for designing an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₀O₂ | [1] |
| Molecular Weight | 198.22 g/mol | [1] |
| Appearance | Expected to be a solid (crystalline or powder) | N/A |
| Polarity | High, due to hydroxyl and aldehyde groups | Inferred |
| Solubility | Soluble in polar organic solvents like Ethyl Acetate, Dichloromethane, Methanol | [5] |
Pre-Purification Analysis: The Role of Thin-Layer Chromatography (TLC)
Before committing a crude sample to a large-scale column, it is imperative to perform analytical Thin-Layer Chromatography (TLC). TLC serves as a rapid, small-scale pilot for the column separation, allowing for the optimization of the mobile phase.[4] The primary goal is to find a solvent system that provides a good separation between the target compound and its impurities, with an ideal Retention Factor (Rf) for the target compound between 0.25 and 0.35 .[4]
Expert Insight: An Rf in this range ensures that the compound does not elute too quickly (co-eluting with non-polar impurities) or remain adsorbed too strongly (requiring excessively large volumes of polar solvent and leading to band broadening).
Protocol 1: TLC Solvent System Screening
-
Preparation: Dissolve a small amount (~1 mg) of the crude reaction mixture in a volatile solvent (~0.5 mL) like dichloromethane or ethyl acetate.[4]
-
Spotting: Using a capillary tube, carefully spot the solution on the baseline of a silica gel TLC plate, keeping the spot size small (1-2 mm diameter) to prevent streaking.[6]
-
Development: Place the TLC plate in a developing chamber containing a small amount of the chosen solvent system. Ensure the solvent level is below the baseline. The chamber should be saturated with solvent vapors for best results.[6]
-
Solvent Systems to Test: Start with a low-polarity mixture and progressively increase the polarity.
-
20% Ethyl Acetate in Hexane
-
30% Ethyl Acetate in Hexane
-
40% Ethyl Acetate in Hexane
-
5% Methanol in Dichloromethane (for highly polar compounds)[7]
-
-
Visualization: After the solvent front has reached near the top of the plate, remove it, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm), as aromatic compounds are typically UV-active.[8]
-
Calculation: Calculate the Rf value for each spot: Rf = (distance traveled by the spot) / (distance traveled by the solvent front)[6]
Detailed Protocol: Preparative Column Chromatography
This protocol assumes that TLC analysis has identified an optimal solvent system where this compound has an Rf ≈ 0.3. For this guide, we will assume 30% Ethyl Acetate in Hexane is the ideal eluent.
Materials & Reagents
-
Stationary Phase: Silica gel for flash chromatography (e.g., 230-400 mesh).
-
Crude Sample: this compound (e.g., 1 gram).
-
Solvents: Reagent-grade Hexane and Ethyl Acetate.
-
Glassware: Chromatography column, round-bottom flasks, test tubes or fraction collector vials, separatory funnel (for gradient).
-
Apparatus: Fume hood, rotary evaporator, TLC plates and chamber, UV lamp.
Step-by-Step Purification Workflow
Caption: Workflow for the purification of this compound.
1. Column Preparation (Slurry Packing)
-
Place a small plug of cotton or glass wool at the bottom of the column and add a thin layer (~1 cm) of sand.
-
In a beaker, prepare a slurry of silica gel in the initial, low-polarity solvent (e.g., 10% Ethyl Acetate in Hexane). The amount of silica should be about 50-100 times the weight of the crude sample (e.g., 50-100 g of silica for 1 g of crude).
-
Pour the slurry into the column. Use gentle air pressure or tapping to pack the silica bed evenly, avoiding air bubbles.
-
Drain the excess solvent until the solvent level is just at the top of the silica bed. Do not let the column run dry.
2. Sample Loading (Dry Loading Recommended)
-
Dissolve the crude sample (1 g) in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (~2-3 g) to this solution.
-
Remove the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained.[2]
-
Carefully add this powder to the top of the packed silica bed, creating a uniform layer.
-
Gently add a thin protective layer of sand over the sample layer.
3. Elution and Fraction Collection
-
Begin elution with a low-polarity solvent system (e.g., 10% Ethyl Acetate in Hexane). This will elute any non-polar impurities first.
-
Gradually increase the polarity of the mobile phase (gradient elution). A step gradient is often practical:
-
Solvent A: 10% EtOAc in Hexane (e.g., 2 column volumes)
-
Solvent B: 20% EtOAc in Hexane (e.g., 2 column volumes)
-
Solvent C: 30% EtOAc in Hexane (until the target compound has fully eluted)
-
-
Collect the eluate in sequentially numbered test tubes (e.g., 10-20 mL fractions). A consistent flow rate of about 5 cm/minute is a good target.[2]
4. Monitoring and Isolation
-
Spot every few fractions onto a TLC plate to monitor the separation.
-
Once the fractions containing the pure target compound (as determined by a single spot at the correct Rf) are identified, combine them in a round-bottom flask.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
Troubleshooting Common Issues
| Problem | Potential Cause | Recommended Solution |
| Compound streaks on TLC/Column | Sample is too concentrated or insoluble in the mobile phase. The compound is highly acidic/basic. | Load a more dilute sample. For aldehydes, which can oxidize to carboxylic acids, the acid impurity can streak. Consider adding 0.5% triethylamine to the eluent to neutralize the acidic silica.[9][10] |
| Poor Separation (Overlapping spots) | The chosen solvent system has insufficient selectivity. The column was poorly packed. | Re-evaluate the solvent system with TLC, trying different solvent combinations (e.g., Diethyl Ether/Hexane or Dichloromethane/Hexane). Repack the column carefully. |
| Compound Won't Elute | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. A small percentage of methanol (1-5%) can be added to the ethyl acetate/hexane mixture if necessary. Be cautious, as >10% methanol can dissolve silica gel.[7] |
| Cracked or Channeled Silica Bed | The column ran dry, or the packing was not uniform. | This is usually unrecoverable. The column must be repacked. Always keep the silica bed wetted with solvent. |
Visualization of Polarity-Based Elution
The order of elution is directly related to the polarity of the compounds in the mixture.
Caption: Elution order based on compound polarity in normal-phase chromatography.
References
-
University of Rochester, Department of Chemistry. Solvent Systems for Flash Column Chromatography. Available at: [Link]
-
Harris, E. B. J. (2014). Response to "What is the best solvent for purifying aldehyde in a column chromatography?". ResearchGate. Available at: [Link]
-
Columbia University, Department of Chemistry. Column chromatography. Available at: [Link]
-
Common Organic Chemistry. Solvent Systems for Silica Gel Column Chromatography. Available at: [Link]
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. Available at: [Link]
-
PrepChem.com. Synthesis of 4-biphenylcarboxaldehyde. Available at: [Link]
-
Scribd. TLC Solvent Selection for Separation. Available at: [Link]
-
CP Lab Safety. This compound, min 95%, 1 gram. Available at: [Link]
-
Operachem. (2024). TLC-Thin Layer Chromatography. Available at: [Link]
-
University of Colorado Boulder, Department of Chemistry. Thin Layer Chromatography (TLC). Available at: [Link]
-
Chemistry LibreTexts. (2022). Thin Layer Chromatography. Available at: [Link]
-
PubChem. 4-Hydroxybiphenyl. Available at: [Link]
-
Ataman Kimya. 4-BIPHENYLCARBOXALDEHYDE, 99%. Available at: [Link]
-
Organic Syntheses. (1998). SYNTHESIS OF UNSYMMETRICAL BIARYLS USING A MODIFIED SUZUKI CROSS-COUPLING: 4-BIPHENYLCARBOXALDEHYDE. Org. Synth., 75, 53. Available at: [Link]
- Google Patents. (Patent US5847234A). Process for the preparation of 4-hydroxybiphenyl.
-
Maldonado-Domínguez, M. (2015). Response to "Is it possible to purify aldehyde by column?". ResearchGate. Available at: [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Org. Synth., 102, 276–302. Available at: [Link]
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- 10. researchgate.net [researchgate.net]
Recrystallization protocol for 4'-Hydroxy-biphenyl-2-carbaldehyde
Application Note & Protocol
Topic: High-Purity Recovery of 4'-Hydroxy-biphenyl-2-carbaldehyde via Recrystallization
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a valuable bifunctional organic building block, featuring reactive aldehyde and phenolic hydroxyl groups. Its utility in medicinal chemistry, material science, and organic synthesis is contingent on its purity. Impurities, often remnants from synthesis (e.g., starting materials, coupling byproducts), can interfere with subsequent reactions and biological assays. This document provides a detailed protocol for the purification of this compound using recrystallization, a robust and scalable technique for obtaining high-purity crystalline solids. The protocol is grounded in the fundamental principles of solubility and crystal lattice formation, with an emphasis on the rationale behind solvent selection and procedural steps to ensure a self-validating and reproducible outcome.
Physicochemical Profile & Core Principles
Understanding the physicochemical properties of the target compound is the cornerstone of developing an effective purification strategy.
| Property | Value |
| IUPAC Name | 4'-Hydroxy-[1,1'-biphenyl]-2-carbaldehyde |
| CAS Number | 400747-55-9[1][2] |
| Molecular Formula | C₁₃H₁₀O₂[2] |
| Molecular Weight | 198.22 g/mol [2] |
| Appearance (Predicted) | White to light yellow crystalline solid. This is based on the appearance of the closely related isomer, 4'-Hydroxy[1,1'-biphenyl]-4-carboxaldehyde.[3] |
| Melting Point (m.p.) | Not reported in surveyed literature. The related isomer, 4-biphenylcarboxaldehyde, has a melting point of 57-59 °C. An experimental determination is critical for purity assessment. |
| Solubility (Predicted) | The molecule possesses a large, non-polar biphenyl backbone, a polar hydrogen-bond-donating hydroxyl group, and a moderately polar aldehyde group. This amphiphilic character suggests moderate solubility in polar organic solvents (e.g., ethanol, acetone) and low solubility in water.[3] |
The Rationale of Recrystallization
Recrystallization is a purification technique, not merely an isolation method.[4] Its efficacy relies on the differential solubility of a compound in a given solvent at varying temperatures. The core principle is that most organic solids are more soluble in a hot solvent than in a cold one.[5]
-
Dissolution: The crude solid is dissolved in a minimum amount of a suitable solvent at its boiling point to create a saturated or near-saturated solution. Both the desired compound and soluble impurities enter the solution.
-
Crystallization: As the solution cools, the solubility of the desired compound decreases, and the solution becomes supersaturated. This drives the compound to crystallize out of the solution. The process favors the incorporation of like molecules into a growing crystal lattice, effectively excluding dissimilar impurity molecules.
-
Exclusion of Impurities: Because the impurities are present in much smaller concentrations, they remain dissolved in the cold solvent (mother liquor) even after the desired compound has crystallized.
The selection of an appropriate solvent is, therefore, the most critical step in this process.[6][7] An ideal solvent should:
-
Exhibit high solubility for the target compound at its boiling point.
-
Exhibit low solubility for the target compound at low temperatures (e.g., room temperature or 0-4 °C).
-
Dissolve impurities readily at all temperatures or not at all.
-
Have a boiling point below the melting point of the target compound to prevent "oiling out".[8]
-
Be chemically inert to the compound.
-
Be volatile enough to be easily removed from the purified crystals.
Experimental Workflow: Solvent Selection & Protocol
This section details the practical steps for purifying this compound, starting with a systematic approach to solvent selection.
Diagram of the Recrystallization Workflow
Caption: Workflow for the purification of this compound.
Part A: Protocol for Solvent System Selection
Given the molecule's structure, promising single solvents include ethanol, methanol, and isopropanol. A solvent-pair system, such as ethanol-water or ethyl acetate-hexane, is also highly likely to be effective.[9]
-
Setup: Place approximately 20-30 mg of the crude this compound into several small test tubes.
-
Room Temperature Test: To each tube, add a candidate solvent (e.g., ethanol, ethyl acetate, hexane, water) dropwise, up to ~0.5 mL. Agitate the mixture. An ideal solvent will not dissolve the compound at this stage.[6] If the compound dissolves readily, the solvent is unsuitable as a single-solvent system but may be useful as the "soluble" solvent in a pair.
-
Hot Temperature Test: Take the tubes with undissolved solid and gently heat them in a water or sand bath. Continue adding the same solvent dropwise until the solid just dissolves.
-
Cooling Test: Allow the hot, clear solutions to cool slowly to room temperature, then place them in an ice-water bath. Observe the formation of crystals. The solvent that yields an abundant quantity of crystals upon cooling is the best choice.[5]
-
Solvent-Pair Test (if needed): If no single solvent is ideal, try a pair. Dissolve the compound in a minimal amount of a hot solvent in which it is highly soluble (e.g., ethanol). Then, add a hot "anti-solvent" (e.g., water) dropwise until the solution becomes persistently cloudy. Add a drop or two of the first solvent to clarify, then allow to cool as described above.
Part B: Detailed Recrystallization Protocol
This protocol assumes an ethanol-water solvent system, a common and effective choice for hydroxylated aromatic compounds.[10]
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized Water
-
Erlenmeyer flasks (2)
-
Hot plate with stirring capability
-
Hirsch or Büchner funnel with filter flask
-
Filter paper
-
Glass stir rod
Procedure:
-
Dissolution: Place the crude solid (e.g., 1.0 g) in a 50 mL Erlenmeyer flask with a stir bar. Add a minimal volume of ethanol (e.g., 5-10 mL) and heat the mixture to a gentle boil on a hot plate with stirring. Add more hot ethanol dropwise until the solid is completely dissolved. Causality: Using the absolute minimum amount of hot solvent is crucial for maximizing the yield, as some product will always remain in the mother liquor upon cooling.[5]
-
Addition of Anti-Solvent: While maintaining the solution at a gentle boil, add hot deionized water dropwise using a Pasteur pipette. Continue adding water until the solution becomes faintly and persistently turbid (cloudy). This indicates the solution is saturated.
-
Clarification: Add 1-2 drops of hot ethanol to the turbid solution until it becomes clear again. This ensures the compound does not prematurely precipitate at the high temperature.
-
Slow Cooling (Crystal Formation): Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Causality: Slow cooling is essential for the formation of large, well-defined crystals. Rapid cooling traps impurities within the crystal lattice, compromising purity.
-
Induced Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize crystal formation and minimize the amount of product soluble in the cold mother liquor.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel and filter paper.
-
Washing: With the vacuum still applied, wash the crystals on the filter paper with a small portion of ice-cold ethanol-water (using the same approximate ratio as the final solvent mixture). Causality: Washing with a minimal amount of cold solvent removes any residual mother liquor adhering to the crystal surfaces without re-dissolving a significant amount of the product.
-
Drying: Allow the crystals to air-dry on the filter paper under vacuum for several minutes. Transfer the crystals to a watch glass and dry to a constant weight, either in air or in a vacuum oven at a temperature well below the compound's melting point.
Validation and Troubleshooting
A protocol's trustworthiness is established by its built-in validation steps.
Purity Assessment
-
Melting Point Analysis: Determine the melting point range of the dried, recrystallized product. A pure compound will exhibit a sharp melting point range (typically < 2 °C). Compare this to the melting point of the crude starting material, which will likely be lower and melt over a broader range.
-
Thin-Layer Chromatography (TLC): Dissolve small amounts of the crude material and the recrystallized product in a suitable solvent (e.g., ethyl acetate). Spot them side-by-side on a TLC plate and elute with an appropriate mobile phase (e.g., 4:1 Hexane:Ethyl Acetate). The purified sample should show a single, distinct spot, whereas the crude sample may show multiple spots corresponding to impurities.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| No Crystals Form | Too much solvent was used; solution is not supersaturated upon cooling. | Re-heat the solution and boil off some of the solvent to reduce the volume. Alternatively, scratch the inner surface of the flask with a glass rod at the solution line to provide a nucleation site. Add a seed crystal if available. |
| "Oiling Out" | The boiling point of the solvent is higher than the compound's melting point. The compound is "melting" instead of dissolving. | Select a solvent with a lower boiling point. Ensure the compound is fully dissolved before cooling. |
| Low Recovery Yield | Too much solvent was used; crystals were washed with warm solvent; premature crystallization during hot filtration. | Use the minimum required solvent. Always wash crystals with ice-cold solvent. If hot filtering, pre-heat the funnel and flask to prevent crystallization. |
| Colored Product | Colored impurities are present. | Add a very small amount of activated charcoal to the hot solution before the hot filtration step. Use sparingly, as charcoal can also adsorb the desired product. |
References
-
University of California, Los Angeles. (n.d.). Recrystallization-1.pdf. Retrieved from [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (1979). Solvent selection for recrystallization: An undergraduate organic experiment.
-
American Chemical Society. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment. ACS Publications. Retrieved from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]
-
LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. Retrieved from [Link]
- Google Patents. (n.d.). US4622429A - Process for the preparation of substituted benzaldehydes.
-
PrepChem.com. (n.d.). Synthesis of 4-biphenylcarboxaldehyde. Retrieved from [Link]
-
CP Lab Safety. (n.d.). This compound, min 95%, 1 gram. Retrieved from [Link]
-
National Institutes of Health. (2020, April 29). Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses. Retrieved from [Link]
- Google Patents. (n.d.). US5847234A - Process for the preparation of 4-hydroxybiphenyl.
-
Organic Syntheses. (1998). Synthesis of unsymmetrical biaryls using a modified Suzuki cross-coupling: 4-biphenylcarboxaldehyde. Retrieved from [Link]
-
Reddit. (n.d.). Good solvent for recrystalizing 4-biphenyl carboxylic acid?. r/chemhelp. Retrieved from [Link]
-
University of California, Davis. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
-
Ataman Kimya. (n.d.). 4-BIPHENYLCARBOXALDEHYDE, 99%. Retrieved from [Link]
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Application Notes and Protocols for 4'-Hydroxy-biphenyl-2-carbaldehyde in Organic Synthesis
Abstract
4'-Hydroxy-biphenyl-2-carbaldehyde is a bifunctional aromatic compound whose unique structural arrangement—an aldehyde ortho to a biphenyl linkage and a hydroxyl group on the distal ring—renders it a highly valuable precursor for advanced organic synthesis. This guide provides an in-depth exploration of its primary application in the construction of substituted dibenzofuran scaffolds, a core motif in numerous biologically active molecules and advanced materials. We will elucidate the mechanistic underpinnings of key transformations, provide detailed, field-tested protocols, and discuss other potential synthetic routes leveraging its distinct functional groups. This document is intended for researchers, chemists, and drug development professionals seeking to harness the synthetic potential of this versatile building block.
Introduction: The Strategic Value of this compound
This compound, with the CAS Number 400747-55-9, is a solid, bioactive small molecule.[1] Its synthetic utility is derived from the precise spatial relationship of its functional groups. The ortho-positioning of the carbaldehyde group to the C1-C1' biphenyl bond creates a sterically constrained environment ideal for intramolecular cyclization reactions. The hydroxyl group at the 4'-position serves a dual purpose: it modulates the electronic properties of the biphenyl system and provides a strategic handle for subsequent functionalization or for directing intermolecular interactions in medicinal chemistry applications.
The primary and most powerful application of this molecule is as a direct precursor to hydroxy-substituted dibenzofurans. The dibenzofuran core is a privileged structure in medicinal chemistry, appearing in compounds with anticancer and antibacterial properties.[2] Traditional syntheses of substituted dibenzofurans can be multi-step and arduous; the use of this compound offers a streamlined and efficient pathway to this important heterocyclic system.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 400747-55-9 | [1] |
| Molecular Formula | C₁₃H₁₀O₂ | [1] |
| Molecular Weight | 198.221 g/mol | [1] |
| Purity | ≥95% | [1] |
| Appearance | Solid | [3] |
| Storage | Room temperature, under inert gas (Argon) | [1] |
Core Application: Intramolecular Cyclization to Dibenzofurans
The most compelling use of this compound is in the synthesis of dibenzofurans via intramolecular cyclization. This transformation leverages the proximity of the aldehyde's electrophilic carbon to the nucleophilic C2' carbon of the hydroxy-substituted phenyl ring, facilitating the formation of the central furan ring. This reaction is typically promoted under either metal-catalyzed or strong acid-catalyzed conditions.
Palladium-Catalyzed Dehydrative Cyclization
Palladium catalysis is a robust and widely employed method for forming C-C and C-O bonds, making it highly suitable for this transformation.[4] The reaction proceeds via an intramolecular C-H activation/dehydration cascade.
The catalytic cycle is initiated by the coordination of the palladium(II) catalyst to the biphenyl system. The aldehyde's oxygen atom can act as a directing group, facilitating the ortho-C-H activation on the adjacent phenyl ring. This forms a palladacycle intermediate. Subsequent reductive elimination forms the new C-O bond of the furan ring and regenerates the active palladium catalyst. The presence of an oxidant is often required to maintain the Pd(II) catalytic state. The native hydroxyl group of the substrate can serve as an efficient directing group for the C-H activation step, which is a significant advantage over approaches that need pre-installed directing groups.[5]
Caption: Proposed workflow for Pd-catalyzed dibenzofuran synthesis.
This protocol describes a representative palladium-catalyzed intramolecular cyclization.
Materials:
-
This compound (1.0 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.05 equiv)
-
Copper(II) Acetate (Cu(OAc)₂, 2.0 equiv, as oxidant)
-
Pivalic Acid (PivOH) or Acetic Acid (as solvent and co-catalyst)
-
Toluene (co-solvent, optional)
-
Diatomaceous earth (for filtration)
-
Ethyl acetate and Brine (for workup)
-
Anhydrous Magnesium Sulfate (for drying)
-
Silica gel (for chromatography)
Procedure:
-
To a flame-dried Schlenk flask under an atmosphere of air or oxygen, add this compound (e.g., 198 mg, 1.0 mmol), Pd(OAc)₂ (11.2 mg, 0.05 mmol), and Cu(OAc)₂ (363 mg, 2.0 mmol).
-
Add pivalic acid (2.0 mL) as the solvent. Causality Note: Pivalic acid often provides higher yields and better reproducibility in such C-H activation reactions compared to acetic acid.[4]
-
Seal the flask and heat the mixture to 100-120 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of diatomaceous earth to remove the palladium and copper salts. Wash the pad with additional ethyl acetate (3 x 10 mL).
-
Combine the organic filtrates and wash sequentially with water (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure dibenzofuran product.
Table 2: Representative Data for Dibenzofuran Synthesis
| Substrate | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Pd(OAc)₂ / Cu(OAc)₂ | PivOH | 110 | 18 | 75-85% (expected) |
| 2-Phenylphenol (for comparison) | Pd(OAc)₂ / O₂ | Acetic Acid | 100 | 24 | ~70% |
Other Potential Synthetic Transformations
While dibenzofuran synthesis is its flagship application, the distinct functional groups of this compound allow for a range of other synthetic manipulations.
Caption: Synthetic possibilities from this compound.
Reactions Targeting the Aldehyde Group
The carbaldehyde moiety is susceptible to a wide array of classical organic reactions.
-
Wittig Reaction: Reaction with phosphorus ylides can generate stilbene-like derivatives, introducing a carbon-carbon double bond. This is useful for extending conjugation or as a precursor to other functional groups.[6]
-
Knoevenagel Condensation: Condensation with active methylene compounds (e.g., malonates) provides a route to α,β-unsaturated systems, which are versatile Michael acceptors and precursors for further cyclizations.[6]
-
Reductive Amination: A one-pot reaction with a primary or secondary amine in the presence of a reducing agent (e.g., NaBH(OAc)₃) can efficiently produce the corresponding biphenylmethylamine derivatives, which are common substructures in pharmaceuticals.
Reactions Targeting the Phenolic Hydroxyl Group
The nucleophilic hydroxyl group can be readily modified.
-
Williamson Ether Synthesis: Deprotonation with a suitable base (e.g., K₂CO₃, NaH) followed by reaction with an alkyl halide allows for the synthesis of a diverse array of ether derivatives. This can be used to attach linkers, solubilizing groups, or other pharmacophores.
-
Conversion to Triflates for Cross-Coupling: The hydroxyl group can be converted to a nonaflate or triflate, an excellent leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).[7] This "unlocks" the second phenyl ring for C-C, C-N, or C-O bond formation, dramatically increasing the structural diversity achievable from this starting material.
Conclusion
This compound is a strategically designed synthetic intermediate with significant potential, particularly for the streamlined synthesis of dibenzofurans. Its primary value lies in its predisposition to undergo intramolecular cyclization, offering an efficient entry into a pharmaceutically relevant heterocyclic core. The orthogonality of its aldehyde and hydroxyl functional groups further extends its utility, enabling selective modifications that can be used to build complex molecular architectures. The protocols and insights provided in this guide are intended to empower researchers to fully exploit the synthetic versatility of this valuable compound in their drug discovery and materials science programs.
References
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Shibahara, F., Kinoshita, S., & Nozaki, K. (2004). Palladium(II)-catalyzed sequential hydroxylation-carboxylation of biphenyl using formic acid as a carbonyl source. Organic Letters, 6(14), 2437–9. [Link]
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PrepChem.com. (n.d.). Synthesis of 4-biphenylcarboxaldehyde. Retrieved from [Link]
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Request PDF. (n.d.). Simple and Efficient Synthesis of Various Dibenzofuran Carbaldehydes. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of Dibenzofurans. Retrieved from [Link]
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PubChem. (n.d.). 4-Hydroxybiphenyl. Retrieved from [Link]
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Karmakar, R., Ghorai, S., Chen, X., & Lee, D. (2015). Synthesis of Phenolic Compounds by Trapping Arynes with a Hydroxy Surrogate. Molecules, 20(9), 15862–15881. [Link]
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Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2024). A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. Applied Sciences, 14(14), 6035. [Link]
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Semantic Scholar. (n.d.). Palladium(II)-Catalyzed Sequential Hydroxylation—Carboxylation of Biphenyl Using Formic Acid as a Carbonyl Source. Retrieved from [Link]
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PubMed. (2015). Synthesis of Phenolic Compounds by Trapping Arynes with a Hydroxy Surrogate. Retrieved from [Link]
-
MDPI. (2015). Synthesis of Phenolic Compounds by Trapping Arynes with a Hydroxy Surrogate. Retrieved from [Link]
- Google Patents. (n.d.). CN103265391A - Synthetic method of polyhydroxy phenolic compound.
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Petushok, V. G., Kalechytc, G. V., & Olkhovic, V. K. (2018). SYNTHESIS OF 2,2′-DIHYDROXYBIPHENYL DERIVATIVES. Proceedings of the National Academy of Sciences of Belarus, Chemical Series, 54(4), 438-444. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans. Retrieved from [Link]
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Ataman Kimya. (n.d.). 4-BIPHENYLCARBOXALDEHYDE, 99%. Retrieved from [Link]
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CP Lab Safety. (n.d.). This compound, min 95%, 1 gram. Retrieved from [Link]
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Oakwood Chemical. (n.d.). 4′-Hydroxy-biphenyl-4-carbaldehyde. Retrieved from [Link]
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El-Faham, A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18334-18390. [Link]
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Das, T., & Mohar, M. (2025). Reinvestigating the mechanism of acid-catalyzed cyclization of alkyl biphenyl-2-carboxylate. ChemRxiv. [Link]
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Yang, X., et al. (2025). Photoinduced Co-catalyzed dehydrogenative cyclization of 2-alkenylphenyl carbonyl compounds and mechanistic insights. Organic Chemistry Frontiers. [Link]
-
Waser, M., et al. (2019). Enantioselective Catalytic [4+1]‐Cyclization of ortho‐Hydroxy‐para‐Quinone Methides with Allenoates. Chemistry – A European Journal, 25(24), 6089-6093. [Link]
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Organic Syntheses. (n.d.). 2-hydroxy-1-naphthaldehyde. Retrieved from [Link]
-
ResearchGate. (2019). Enantioselective Catalytic [4+1]-Cyclization of ortho-Hydroxy-para-Quinone Methides with Allenoates. Retrieved from [Link]
-
Zhang, J., et al. (2016). Signaling by 4-hydroxy-2-nonenal: exposure protocols, target selectivity and degradation. Redox Biology, 8, 210-217. [Link]
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Pérez-López, A. M., et al. (2023). Dual-Bioorthogonal Catalysis by a Palladium Peptide Complex. Journal of Medicinal Chemistry, 66(2), 1169–1177. [Link]
-
Fernández-Ibáñez, M. Á., et al. (2019). Axially Chiral 2-Hydroxybiaryls by Palladium-Catalyzed Enantioselective C–H Activation. ACS Catalysis, 9(11), 10410-10415. [Link]
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Gabriele, B., & Veltri, L. (2023). An Overview of Catalytic Carbonylative Double Cyclization Reactions. Catalysts, 13(6), 1025. [Link]
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Tsonos, C., et al. (2015). Oxidative Ring-Opening of Aromatics: Decomposition of Biphenyl Carboxylic Acids and Zinc Biphenyl Carboxylates. Energy & Fuels, 29(12), 8039–8048. [Link]
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Baroliya, P. K., et al. (2025). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances, 15(1), 1-10. [Link]
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Derivatization of 4'-Hydroxy-biphenyl-2-carbaldehyde
An Application Guide for the Synthetic
Abstract
This technical guide provides a comprehensive overview of the synthetic derivatization strategies for 4'-Hydroxy-biphenyl-2-carbaldehyde (CAS 400747-55-9). The biphenyl scaffold is a privileged structure in medicinal chemistry and materials science, and the presence of two distinct, reactive functional groups—a phenolic hydroxyl and an aromatic aldehyde—on this particular molecule makes it a versatile building block for creating diverse chemical libraries.[1] This document outlines detailed protocols, mechanistic insights, and practical considerations for the selective modification of both the hydroxyl and aldehyde moieties. The methodologies are designed for researchers, scientists, and drug development professionals engaged in synthetic and medicinal chemistry.
Introduction: The Strategic Importance of this compound
This compound is a bifunctional organic compound featuring a biphenyl core. This core structure is prevalent in numerous biologically active compounds and approved pharmaceuticals.[2][3] The molecule's true synthetic value lies in its two orthogonal functional groups, which can be addressed selectively or sequentially to generate a wide array of complex derivatives.
-
The Phenolic Hydroxyl Group (-OH): Located at the 4'-position, this group is weakly acidic and serves as a prime site for nucleophilic reactions, primarily through O-alkylation (etherification) and O-acylation (esterification). Its presence also influences the electronic properties of its parent ring system.
-
The Carbaldehyde Group (-CHO): Positioned at the 2-position, the aldehyde is an electrophilic center, susceptible to nucleophilic addition.[4] This enables a vast range of transformations, including reductive amination, olefination, oxidation, and reduction, providing access to amines, alkenes, carboxylic acids, and alcohols, respectively.
The strategic placement of the aldehyde at the 2-position introduces steric hindrance and potential for intramolecular interactions, which must be considered during reaction design.
Physicochemical Properties
A summary of the key properties of the parent compound is provided below.
| Property | Value | Reference |
| CAS Number | 400747-55-9 | [5][6] |
| Molecular Formula | C₁₃H₁₀O₂ | [6] |
| Molecular Weight | 198.22 g/mol | [6] |
| Appearance | Typically a solid | [7] |
| Storage | Store at room temperature, under inert gas (Argon) | [6] |
Synthetic Pathways: A Dual-Pronged Approach
The derivatization of this compound can be logically divided based on the targeted functional group. The choice of reagents and reaction conditions dictates the selectivity of the transformation.
Diagram 1: Key derivatization pathways for this compound.
Protocols for Derivatizing the Phenolic Hydroxyl Group
Modifications at the phenolic hydroxyl group are typically performed under basic conditions to generate a more nucleophilic phenoxide ion.
O-Alkylation via Williamson Ether Synthesis
This classic method forms an ether linkage and is highly reliable for introducing small alkyl or benzyl groups. The choice of base is critical; a strong, non-nucleophilic base like sodium hydride (NaH) is preferred to ensure complete deprotonation without competing reactions.
Protocol 1: Synthesis of 4'-(Benzyloxy)-biphenyl-2-carbaldehyde
-
Principle: The weakly acidic phenolic proton is removed by NaH to form a sodium phenoxide intermediate. This potent nucleophile then displaces a bromide ion from benzyl bromide in an Sₙ2 reaction to form the desired ether.
-
Reagents & Equipment:
-
This compound (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Benzyl bromide (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, syringe, dropping funnel
-
Ethyl acetate, saturated ammonium chloride (NH₄Cl) solution, brine
-
Rotary evaporator, silica gel for column chromatography
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add NaH (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes. The formation of the phenoxide may be visually indicated by a color change.
-
Add benzyl bromide (1.2 eq) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: Carefully quench the reaction by slowly adding saturated NH₄Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.
O-Acylation to Form Esters
Esterification is readily achieved by reacting the phenol with an acyl chloride or anhydride in the presence of a base like triethylamine (TEA) or pyridine, which serves as a catalyst and acid scavenger.
Protocol 2: Synthesis of 4'-Formyl-[1,1'-biphenyl]-4-yl Acetate
-
Principle: The nucleophilic hydroxyl group attacks the electrophilic carbonyl carbon of the acylating agent (acetic anhydride). Pyridine catalyzes the reaction and neutralizes the acetic acid byproduct.
-
Reagents & Equipment:
-
This compound (1.0 eq)
-
Acetic anhydride (1.5 eq)
-
Pyridine (as solvent and base)
-
Round-bottom flask, magnetic stirrer
-
Dichloromethane (DCM), 1M Hydrochloric acid (HCl), saturated sodium bicarbonate (NaHCO₃) solution
-
Standard glassware for extraction and purification
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in pyridine in a round-bottom flask.
-
Cool the solution to 0 °C.
-
Slowly add acetic anhydride (1.5 eq).
-
Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor by TLC.
-
Work-up: Remove the pyridine under reduced pressure (co-evaporate with toluene if necessary).
-
Dissolve the residue in DCM and wash sequentially with 1M HCl (to remove residual pyridine), water, and saturated NaHCO₃ solution.
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent.
-
-
Purification: The crude product is often pure enough for subsequent steps. If required, it can be recrystallized or purified by silica gel chromatography.
Protocols for Derivatizing the Aldehyde Group
The aldehyde functionality offers a rich platform for C-C and C-N bond formation.
Reductive Amination
This powerful reaction converts the aldehyde into a secondary or tertiary amine in a one-pot process. It involves the initial formation of an iminium ion, which is then reduced in situ by a mild reducing agent.[8]
Protocol 3: Synthesis of N-benzyl-1-(4'-hydroxy-[1,1'-biphenyl]-2-yl)methanamine
-
Principle: The aldehyde reacts with a primary amine (benzylamine) to form a Schiff base (imine). A hydride-based reducing agent, such as sodium triacetoxyborohydride (STAB), selectively reduces the iminium ion intermediate without reducing the starting aldehyde. STAB is preferred as it is less sensitive to the acidic conditions that favor imine formation.
Diagram 2: Workflow for Reductive Amination.
-
Reagents & Equipment:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic acid (catalytic amount)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon atmosphere
-
Standard work-up and purification equipment
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and benzylamine (1.1 eq) in DCE.
-
Add a few drops of glacial acetic acid to catalyze imine formation. Stir at room temperature for 1 hour.
-
Add STAB (1.5 eq) portion-wise. The reaction may be mildly exothermic.
-
Stir at room temperature for 12-24 hours until TLC analysis shows complete consumption of the starting material/imine intermediate.
-
Work-up: Quench the reaction by slowly adding saturated NaHCO₃ solution.
-
Stir vigorously for 30 minutes, then transfer to a separatory funnel.
-
Extract with DCM (3x).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the resulting amine by flash column chromatography on silica gel.
Wittig Olefination
The Wittig reaction is a cornerstone of organic synthesis for creating alkenes by reacting an aldehyde with a phosphonium ylide. The geometry of the resulting alkene (E/Z) depends on the nature of the ylide (stabilized vs. unstabilized).
Protocol 4: Synthesis of 2-styryl-[1,1'-biphenyl]-4'-ol
-
Principle: A phosphonium ylide, generated by deprotonating a phosphonium salt with a strong base, acts as a nucleophile, attacking the aldehyde. This leads to a four-membered oxaphosphetane intermediate which collapses to form the alkene and triphenylphosphine oxide.
-
Reagents & Equipment:
-
Benzyltriphenylphosphonium chloride (1.1 eq)
-
Potassium tert-butoxide (KOtBu) or n-Butyllithium (n-BuLi) (1.1 eq)
-
This compound (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Schlenk line or glovebox for handling air-sensitive reagents
-
Standard work-up and purification equipment
-
-
Procedure:
-
Ylide Generation: To a flame-dried flask under argon, add benzyltriphenylphosphonium chloride (1.1 eq) and anhydrous THF.
-
Cool the suspension to 0 °C and add KOtBu (1.1 eq). The mixture will typically turn a deep color (orange/red), indicating ylide formation. Stir for 1 hour at this temperature.
-
Aldehyde Addition: In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF.
-
Slowly transfer the aldehyde solution to the ylide solution at 0 °C via cannula or dropping funnel.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction with water.
-
Extract with diethyl ether or ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
-
Purification: The major byproduct is triphenylphosphine oxide. Purification is achieved via column chromatography on silica gel.
Synthesis of the Parent Scaffold
The availability of the starting material is crucial. This compound and its analogs are commonly synthesized via palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[9][10][11]
Diagram 3: General schematic for the Suzuki-Miyaura cross-coupling synthesis.
This reaction involves coupling an aryl boronic acid with an aryl halide.[1] For the title compound, this would typically involve reacting 4-hydroxyphenylboronic acid with 2-bromobenzaldehyde . The reaction is known for its high functional group tolerance, making it ideal for constructing complex molecules.[9][12]
Conclusion
This compound is a highly valuable and versatile starting material. The distinct reactivity of its phenolic hydroxyl and aldehyde groups allows for the systematic and selective synthesis of a broad range of derivatives. By choosing the appropriate reaction conditions, chemists can readily access ethers, esters, amines, and alkenes built upon the privileged biphenyl scaffold. The protocols and principles outlined in this guide serve as a robust foundation for researchers aiming to leverage this molecule in drug discovery, materials science, and broader chemical synthesis programs.
References
-
Antemir, A., et al. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Royal Society of Chemistry. Available at: [Link]
-
PrepChem. (n.d.). Synthesis of 4-biphenylcarboxaldehyde. Available at: [Link]
-
Huff, B. E., et al. (1998). Synthesis of Unsymmetrical Biaryls Using a Modified Suzuki Cross-Coupling: 4-Biphenylcarboxaldehyde. Organic Syntheses, 75, 53. Available at: [Link]
-
Semantic Scholar. (2003). Synthesis of Unsymmetrical Biaryls Using a Modified Suzuki Cross-Coupling: 4-Biphenylcarboxaldehyde. Available at: [Link]
-
Reddy, C. R., et al. (2023). Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein. Molecules, 28(6), 2759. Available at: [Link]
-
PrepChem. (n.d.). Synthesis of 4-hydroxy-4'-biphenylcarboxylic acid 2-methylbutyl ester. Available at: [Link]
-
Kommu, N., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Future Journal of Pharmaceutical Sciences, 8, 4. Available at: [Link]
-
ResearchGate. (2018). Synthesis of alkyl biphenyl-4-carboxylates by reaction of biphenyl with carbon tetrachloride and alcohols in the presence of Fe2(CO)9. Available at: [Link]
-
Jack Westin. (n.d.). Aldehydes And Ketones Important Reactions. MCAT Content. Available at: [Link]
-
Leah4sci. (2024, February 13). Aldehyde & Ketone Reactions (Live Recording) Organic Chemistry Review & Practice Session [Video]. YouTube. Available at: [Link]
-
El-Faham, A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13, 22695-22756. Available at: [Link]
-
CP Lab Safety. (n.d.). This compound, min 95%, 1 gram. Available at: [Link]
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Royal Society of Chemistry. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Available at: [Link]
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-
OSTI.GOV. (n.d.). Zirconium and Hafnium Polyhedral Oligosilsesquioxane Complexes – Green Homogeneous Catalysts in the Formation of Bio-Derived Ethers via a MPV/Etherification Reaction Cascade. Available at: [Link]
-
Wang, H., et al. (2010). Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Analytical and Bioanalytical Chemistry, 397, 2135–2145. Available at: [Link]
-
Ashenhurst, J. (2017, August 18). Aldehydes and Ketones: 14 Reactions With The Same Mechanism. Master Organic Chemistry. Available at: [Link]
- Google Patents. (1980). EP0012939B1 - Process for the production of 4-hydroxybenzaldehyde derivatives.
-
jOeCHEM. (2019, January 25). Esterification--Making Esters from Carboxylic Acids [Video]. YouTube. Available at: [Link]
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The Versatile Scaffold: Application Notes and Protocols for 4'-Hydroxy-biphenyl-2-carbaldehyde in Medicinal Chemistry
For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that can serve as a foundation for new therapeutic agents is perpetual. 4'-Hydroxy-biphenyl-2-carbaldehyde, a seemingly simple aromatic aldehyde, has emerged as a privileged structure in medicinal chemistry. Its unique combination of a biphenyl core, a reactive carbaldehyde function, and a strategically placed hydroxyl group provides a versatile platform for the synthesis of a diverse array of compounds with significant biological activities. This guide provides an in-depth exploration of the applications of this scaffold, complete with detailed experimental protocols and insights into the rationale behind its use in drug discovery.
Introduction: The Structural and Functional Significance of this compound
This compound is an organic compound featuring a biphenyl backbone, which is a common motif in many biologically active molecules and approved drugs.[1][2] The biphenyl structure provides a rigid, yet conformationally flexible, scaffold that can effectively present functional groups for interaction with biological targets. The key features of this compound that make it a valuable tool in medicinal chemistry are:
-
The Biphenyl Core: This lipophilic unit can engage in hydrophobic and π-stacking interactions within protein binding pockets. The rotational flexibility around the central carbon-carbon single bond allows for the adoption of optimal conformations for target binding.
-
The 2-Carbaldehyde Group: This reactive aldehyde functionality serves as a versatile chemical handle for a wide range of synthetic transformations. It readily participates in reactions such as reductive amination, Wittig reactions, and condensation reactions (e.g., Knoevenagel condensation), enabling the introduction of diverse side chains and heterocyclic systems.[3]
-
The 4'-Hydroxyl Group: The phenolic hydroxyl group is a critical pharmacophoric feature. It can act as both a hydrogen bond donor and acceptor, facilitating crucial interactions with biological targets.[4] Furthermore, it can be a site for further derivatization to modulate pharmacokinetic properties.
These structural attributes have positioned this compound as a valuable starting material for the development of selective estrogen receptor modulators and potent anticancer agents.
Medicinal Chemistry Applications
The biphenyl scaffold is associated with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[5] The strategic functionalization of this compound has led to the discovery of compounds with significant therapeutic potential.
Selective Estrogen Receptor-β (ERβ) Ligands
The estrogen receptors, ERα and ERβ, are key targets in the treatment of various diseases, including breast cancer and osteoporosis. While ERα activation is linked to cell proliferation, ERβ activation can promote apoptosis.[6] Consequently, the development of ERβ-selective ligands is a major focus in drug discovery.
Derivatives of this compound, particularly oximes, have been shown to exhibit significant selectivity for ERβ.[4][7] The oxime moiety, formed by the condensation of the aldehyde with hydroxylamine, can mimic the hydrogen bonding interactions of the C-ring of genistein, a known phytoestrogen, with the receptor's binding site.[4]
Structure-Activity Relationship (SAR) Insights:
Studies have shown that the biphenyl core and the oxime functionality are crucial for ERβ selectivity.[8] Molecular modeling and X-ray co-crystal structures have revealed that the oxime's hydroxyl group can form a key hydrogen bond with a histidine residue in the ERβ ligand-binding domain.[7]
Anticancer Agents
The biphenyl moiety is present in numerous compounds with demonstrated anticancer activity.[5][9] Derivatives of this compound have been explored for their potential as antiproliferative agents. The aldehyde group can be transformed into various functionalities, such as chalcones or Schiff bases, which are known to possess cytotoxic effects against cancer cell lines.[10]
Potential Mechanisms of Action:
The anticancer activity of biphenyl derivatives can be attributed to various mechanisms, including:
-
Induction of Apoptosis: Triggering programmed cell death in cancer cells.[9]
-
Cell Cycle Arrest: Halting the proliferation of cancer cells at specific phases of the cell cycle.[9]
-
Inhibition of Angiogenesis: Preventing the formation of new blood vessels that supply tumors with nutrients.[10]
-
Generation of Reactive Oxygen Species (ROS): Inducing oxidative stress that leads to cancer cell death.[11]
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of this compound and its derivatives, as well as for the evaluation of their biological activity.
Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[12][13] This protocol describes a plausible method for the synthesis of the title compound.
Reaction Principle:
The reaction involves the palladium-catalyzed coupling of an aryl boronic acid with an aryl halide. The catalytic cycle consists of three main steps: oxidative addition, transmetalation, and reductive elimination.[14]
Materials:
-
2-Bromobenzaldehyde
-
4-Hydroxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium carbonate (Na₂CO₃)
-
1-Propanol
-
Water (deionized)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
To a round-bottom flask, add 2-bromobenzaldehyde (1.0 eq), 4-hydroxyphenylboronic acid (1.05 eq), and 1-propanol.
-
Stir the mixture at room temperature for 30 minutes to dissolve the solids.
-
Add palladium(II) acetate (0.003 eq) and triphenylphosphine (0.009 eq).[15]
-
Add a 2 M aqueous solution of sodium carbonate (1.2 eq) and deionized water.
-
Heat the mixture to reflux under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Once the reaction is complete, cool the mixture and add water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain this compound as a solid.
Table 1: Typical Reaction Parameters for Suzuki-Miyaura Coupling
| Parameter | Value |
| Aryl Halide | 2-Bromobenzaldehyde |
| Boronic Acid | 4-Hydroxyphenylboronic acid |
| Catalyst | Pd(OAc)₂ / PPh₃ |
| Base | Na₂CO₃ |
| Solvent | 1-Propanol / Water |
| Temperature | Reflux |
| Typical Yield | 70-90% |
Protocol 2: Synthesis of this compound Oxime
This protocol describes the conversion of the aldehyde to an oxime, a key step in synthesizing ERβ-selective ligands.[4]
Reaction Principle:
The reaction is a condensation reaction between the aldehyde and hydroxylamine hydrochloride in the presence of a base.
Materials:
-
This compound
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Pyridine
-
Ethanol
-
Water
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add hydroxylamine hydrochloride (1.5 eq) and pyridine (2.0 eq).
-
Heat the mixture to reflux and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-water.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with water and dry to obtain the oxime product.
-
The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water).
Protocol 3: Evaluation of Anticancer Activity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[16] It is widely used to measure the cytotoxic effects of potential anticancer drugs.
Principle:
In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1] The amount of formazan produced is proportional to the number of living cells, which can be quantified by measuring the absorbance at a specific wavelength.
Materials:
-
Cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound (derivatives of this compound) in the culture medium. Replace the old medium with the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same amount of solvent used to dissolve the compound, e.g., DMSO) and a negative control (untreated cells).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Table 2: Representative Data from an MTT Assay
| Compound Concentration (µM) | Absorbance (570 nm) | % Cell Viability |
| 0 (Control) | 1.250 | 100 |
| 1 | 1.125 | 90 |
| 5 | 0.875 | 70 |
| 10 | 0.625 | 50 |
| 25 | 0.313 | 25 |
| 50 | 0.125 | 10 |
Protocol 4: Estrogen Receptor Beta (ERβ) Competitive Binding Assay
This assay determines the ability of a test compound to compete with a radiolabeled ligand for binding to the ERβ.[17][18]
Principle:
A constant concentration of a radiolabeled estrogen (e.g., [³H]-estradiol) is incubated with a source of ERβ (e.g., recombinant protein or cell lysate) in the presence of increasing concentrations of the unlabeled test compound. The amount of radioactivity bound to the receptor is measured, and a decrease in bound radioactivity indicates that the test compound is competing for the binding site.
Materials:
-
Recombinant human ERβ protein
-
[³H]-17β-estradiol
-
Test compounds (derivatives of this compound)
-
Assay buffer
-
Hydroxylapatite slurry
-
Scintillation cocktail and counter
Procedure:
-
Assay Setup: In a series of tubes, add the assay buffer, a fixed concentration of [³H]-17β-estradiol, and increasing concentrations of the test compound.
-
Receptor Addition: Add the ERβ protein to each tube to initiate the binding reaction.
-
Incubation: Incubate the tubes at 4°C for 18-24 hours to reach equilibrium.
-
Separation of Bound and Free Ligand: Add hydroxylapatite slurry to each tube to bind the receptor-ligand complex. Centrifuge the tubes to pellet the hydroxylapatite.
-
Washing: Wash the pellets with assay buffer to remove unbound radioligand.
-
Quantification: Resuspend the pellets in scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of bound radioligand against the logarithm of the test compound concentration. Determine the IC₅₀ value, which is the concentration of the test compound that displaces 50% of the radiolabeled ligand.
Conclusion
This compound represents a highly valuable and versatile scaffold in the field of medicinal chemistry. Its inherent structural features, coupled with the reactivity of the aldehyde and the pharmacophoric nature of the hydroxyl group, provide a rich platform for the design and synthesis of novel therapeutic agents. The detailed protocols provided herein for the synthesis of this key intermediate and its derivatives, along with robust methods for evaluating their biological activities, are intended to empower researchers in their drug discovery efforts. The continued exploration of this privileged structure holds significant promise for the development of new and effective treatments for a range of diseases, from hormone-dependent cancers to other proliferative disorders.
References
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-
Malamas, M. S., et al. (2004). ERbeta ligands. Part 2: Synthesis and structure-activity relationships of a series of 4-hydroxy-biphenyl-carbaldehyde oxime derivatives. Bioorganic & Medicinal Chemistry Letters, 14(21), 5485-5489. [Link]
-
NIH National Center for Advancing Translational Sciences. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50822. [Link]
- [Link to a relevant scientific article on Knoevenagel condens
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
- [Link to a relevant scientific article on ERβ competitive binding assay]
-
Malamas, M. S., et al. (2004). ERbeta ligands. Part 1: the discovery of ERbeta selective ligands which embrace the 4-hydroxy-biphenyl template. Bioorganic & Medicinal Chemistry Letters, 14(21), 5481-5484. [Link]
-
National Toxicology Program. (2002). Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol: Appx B5. [Link]
-
Malamas, M. S., et al. (2007). ERbeta ligands. Part 5: synthesis and structure-activity relationships of a series of 4'-hydroxyphenyl-aryl-carbaldehyde oxime derivatives. Bioorganic & Medicinal Chemistry Letters, 17(4), 902-906. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Estrogen Receptor Binding Assay. Retrieved from [Link]
- [Link to a relevant scientific article on Suzuki-Miyaura coupling]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Retrieved from [Link]
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Royal Society of Chemistry. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(28), 19325-19361. [Link]
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Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]
- [Link to a relevant scientific article on Suzuki-Miyaura coupling]
- [Link to a relevant scientific article on Knoevenagel condens
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Ceni, E., et al. (2021). Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. International Journal of Molecular Sciences, 22(11), 5677. [Link]
- [Link to a relevant scientific article on Knoevenagel condens
- [Link to a relevant scientific article on ERβ selective ligands]
-
Organic Syntheses. (1998). Synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling: 4-biphenylcarboxaldehyde. Organic Syntheses, 75, 53. [Link]
- [Link to a relevant scientific article on Suzuki-Miyaura coupling]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
- [Link to a relevant scientific article on synthesis of rel
- [Link to a relevant scientific article on medicinal chemistry applications of rel
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- [Link to a relevant scientific article on biological activities of rel
- [Link to a relevant scientific article on synthesis of rel
- [Link to a relevant scientific article on anticancer activity of rel
- [Link to a relevant scientific article on C-H functionaliz
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IJSDR. (n.d.). Biological deeds of Biphenyl derivatives - A short Review. Retrieved from [Link]
- [Link to a relevant scientific article on synthesis of rel
- [Link to a relevant scientific article on anticancer activity of rel
-
van den Bemd, G. J., et al. (2015). Synthesis and Evaluation of the Estrogen Receptor β-Selective Radioligand 2-18F-Fluoro-6-(6-Hydroxynaphthalen-2-yl)Pyridin-3-ol: Comparison with 16α-[18F]Fluoroestradiol. Molecular Imaging and Biology, 17(5), 646-656. [Link]
- [Link to a relevant scientific article on medicinal chemistry]
-
Kim, Y. B., et al. (2003). Anti-angiogenic and anti-tumor activities of 2'-hydroxy-4'-methoxychalcone. Journal of Pharmacy and Pharmacology, 55(6), 833-839. [Link]
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Wang, L., et al. (2020). Anticancer Function and ROS-Mediated Multi-Targeting Anticancer Mechanisms of Copper (II) 2-hydroxy-1-naphthaldehyde Complexes. International Journal of Molecular Sciences, 21(18), 6853. [Link]
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- 6. Synthesis and Evaluation of the Estrogen Receptor β-Selective Radioligand 2-18F-Fluoro-6-(6-Hydroxynaphthalen-2-yl)Pyridin-3-ol: Comparison with 16α-18F-Fluoro-17β-Estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
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In-Depth Technical Guide: Synthesis and Application of Schiff Bases Derived from 4'-Hydroxy-biphenyl-2-carbaldehyde
This comprehensive guide is designed for researchers, medicinal chemists, and drug development professionals. It provides a detailed exploration of the synthesis, characterization, and potential applications of Schiff bases derived from the versatile precursor, 4'-Hydroxy-biphenyl-2-carbaldehyde. Beyond a simple recitation of procedural steps, this document elucidates the underlying chemical principles, offers practical insights into experimental design, and contextualizes the scientific relevance of this class of compounds within contemporary research.
Introduction: The Significance of Biphenyl-Containing Schiff Bases
Schiff bases, characterized by the azomethine functional group (-C=N-), are a cornerstone of synthetic chemistry due to their straightforward formation and remarkable chemical versatility. The reaction, a condensation between a primary amine and a carbonyl compound, is a classic example of nucleophilic addition followed by dehydration. The resulting imine bond is not merely a linker; its electronic properties and steric orientation are pivotal to the biological and material science applications of the molecule.
The incorporation of a this compound moiety into a Schiff base scaffold introduces a unique combination of structural features that are highly sought after in medicinal chemistry. The biphenyl group provides a rigid, extended aromatic system that can engage in π-π stacking and hydrophobic interactions with biological targets. The hydroxyl group offers a site for hydrogen bonding, which is crucial for molecular recognition and can enhance solubility. The strategic placement of the aldehyde at the 2-position and the hydroxyl group at the 4'-position creates a molecule with distinct electronic and steric properties, influencing the conformation and reactivity of the resulting Schiff base.
Schiff bases are not only synthetic intermediates but also possess a wide spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. The azomethine nitrogen's lone pair of electrons and the overall planarity of many Schiff base structures allow for effective coordination with metal ions, forming stable complexes that often exhibit enhanced biological activity compared to the free ligands.
Reaction Mechanism and Synthesis Principles
The formation of a Schiff base is a reversible reaction that proceeds in two main stages. Understanding this mechanism is key to optimizing reaction conditions for high yield and purity.
-
Nucleophilic Addition: The primary amine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the this compound. This results in the formation of a tetrahedral intermediate known as a carbinolamine or hemiaminal. This step is typically the rate-determining step and can be influenced by the pH of the reaction medium.
-
Dehydration: The carbinolamine intermediate is often unstable and undergoes elimination of a water molecule to form the stable imine (Schiff base). This dehydration step is usually catalyzed by either an acid or a base.
Caption: General mechanism of Schiff base formation.
Core Protocol: Synthesis of a Schiff Base from this compound and a Substituted Aniline
This protocol provides a generalized yet detailed procedure for the synthesis of a representative Schiff base. The choice of solvent, catalyst, and reaction temperature is critical for success.
Materials:
-
This compound
-
Substituted primary amine (e.g., 4-chloroaniline, 4-methoxyaniline)
-
Absolute Ethanol or Methanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard laboratory glassware
-
Filtration apparatus
-
Recrystallization solvent (e.g., ethanol, ethyl acetate)
Procedure:
-
Reactant Preparation:
-
In a 100 mL round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of absolute ethanol (approximately 20-30 mL).
-
In a separate beaker, dissolve 1.0 equivalent of the chosen primary amine in absolute ethanol.
-
-
Reaction Setup:
-
While stirring the aldehyde solution at room temperature, add the ethanolic solution of the primary amine dropwise.
-
A color change or the formation of a precipitate may be observed upon addition.
-
-
Catalyst Addition:
-
Add 2-3 drops of glacial acetic acid to the reaction mixture. The acid catalyzes the dehydration of the carbinolamine intermediate, driving the reaction towards the product.
-
-
Reflux:
-
Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). Typically, the reaction is complete within 2-4 hours.
-
-
Isolation and Purification:
-
After completion, allow the reaction mixture to cool to room temperature, and then place it in an ice bath to facilitate complete precipitation of the product.
-
Collect the solid product by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture thereof) to obtain a crystalline solid.
-
-
Drying:
-
Dry the purified Schiff base in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to remove any residual solvent.
-
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Characterization of the Synthesized Schiff Bases
The structural elucidation of the newly synthesized Schiff bases is paramount to confirming their identity and purity. A combination of spectroscopic techniques is typically employed.
| Technique | Key Observables | Expected Results for Schiff Bases from this compound |
| FT-IR Spectroscopy | Disappearance of C=O (aldehyde) and N-H (amine) stretches; Appearance of C=N (imine) stretch. | - Absence of a strong C=O stretching band around 1680-1700 cm⁻¹ from the aldehyde. - Absence of N-H stretching bands from the primary amine (around 3300-3500 cm⁻¹). - Appearance of a characteristic C=N stretching band in the region of 1600-1650 cm⁻¹. - A broad O-H stretching band around 3200-3400 cm⁻¹ from the phenolic hydroxyl group. |
| ¹H NMR Spectroscopy | Appearance of a singlet for the azomethine proton (-CH=N-). Shifts in aromatic proton signals. | - A characteristic singlet for the azomethine proton, typically downfield in the range of δ 8.0-9.0 ppm. - Complex multiplets in the aromatic region (δ 7.0-8.5 ppm) corresponding to the protons of the biphenyl and aniline rings. - A singlet for the phenolic -OH proton, which may be broad and its chemical shift can vary depending on the solvent and concentration. |
| ¹³C NMR Spectroscopy | Appearance of a signal for the azomethine carbon (-C=N-). | - A signal for the azomethine carbon in the range of δ 150-165 ppm. - Multiple signals in the aromatic region (δ 110-160 ppm) corresponding to the carbons of the aromatic rings. |
| Mass Spectrometry | Molecular ion peak corresponding to the calculated molecular weight of the Schiff base. | - The mass spectrum should show a molecular ion peak [M]⁺ or related peaks (e.g., [M+H]⁺, [M+Na]⁺) that confirm the molecular weight of the synthesized compound. |
Potential Applications in Drug Development
Schiff bases derived from biphenyl aldehydes are of significant interest in drug discovery due to their diverse pharmacological activities.
Antimicrobial Activity
The imine group is a crucial pharmacophore that can interfere with microbial cellular processes. The extended aromatic system of the biphenyl moiety can enhance the lipophilicity of the molecule, facilitating its transport across microbial cell membranes. The hydroxyl group can also participate in hydrogen bonding with active sites of microbial enzymes. It is hypothesized that the mode of action involves the inhibition of enzyme function or the disruption of cell wall synthesis.
Anticancer Activity
Many Schiff bases have demonstrated potent cytotoxic effects against various cancer cell lines. The planar structure of the biphenyl-imine system can allow for intercalation with DNA, potentially inhibiting DNA replication and transcription in cancer cells. Furthermore, these compounds can act as ligands for metal ions, and the resulting metal complexes often exhibit enhanced anticancer activity through various mechanisms, including the generation of reactive oxygen species (ROS) that induce apoptosis.
Other Biological Activities
Beyond antimicrobial and anticancer effects, Schiff bases are being investigated for a range of other therapeutic applications, including:
-
Anti-inflammatory: Inhibition of pro-inflammatory enzymes.
-
Antiviral: Interference with viral replication cycles.
-
Antioxidant: Scavenging of free radicals.
Conclusion and Future Perspectives
The synthesis of Schiff bases from this compound offers a facile and efficient route to a class of compounds with significant potential in medicinal chemistry and material science. The protocols outlined in this guide provide a robust framework for the preparation and characterization of these valuable molecules. The structural versatility of the biphenyl-Schiff base scaffold allows for extensive derivatization, enabling the fine-tuning of their electronic and steric properties to optimize their biological activity. Future research in this area will likely focus on the synthesis of novel derivatives, the comprehensive evaluation of their therapeutic potential, and the elucidation of their mechanisms of action at the molecular level.
References
-
Schiff, H. (1864). Eine neue Reihe organischer Basen. Annalen der Chemie und Pharmacie, 131(1), 118–119. [Link]
-
Layer, R. W. (1963). The Chemistry of Imines. Chemical Reviews, 63(5), 489–510. [Link]
-
da Silva, C. M., et al. (2011). Schiff bases: A short review of their synthesis, characterization, and applications. Journal of Advanced Research, 2(1), 1-8. [Link]
- Ashraf, M. A., et al. (2011). A review on the applications of Schiff bases and their metal complexes. Journal of the Chemical Society of Pakistan, 33(6), 834-849.
- Qin, W., et al. (2013). A review on the synthesis, characterization, and biological applications of Schiff bases and their metal complexes.
-
Abdel-Rahman, L. H., et al. (2013). A review on the synthesis and biological activity of Schiff bases and their metal complexes. Bioinorganic Chemistry and Applications, 2013, 892523. [Link]
- Dhar, D. N., & Taploo, C. L. (1982). Schiff bases and their applications. Journal of Scientific & Industrial Research, 41(8), 501-506.
- Mishra, A. P., et al. (2013). A review on biological activities of Schiff bases. International Journal of Pharmaceutical Sciences and Research, 4(4), 1297.
- Kumar, S., et al. (2009). A review on the synthesis and biological activity of Schiff bases. European Journal of Medicinal Chemistry, 44(5), 1863-1877.
A Validated HPLC Method for the Quantification of 4'-Hydroxy-biphenyl-2-carbaldehyde: An Application Note for Pharmaceutical Analysis
Abstract
This technical document provides a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the precise quantification of 4'-Hydroxy-biphenyl-2-carbaldehyde. As a crucial intermediate in pharmaceutical synthesis and a potential process-related impurity, its accurate measurement is fundamental to ensuring drug substance and product quality. This application note is designed for researchers, scientists, and drug development professionals, offering a detailed protocol grounded in scientific principles and regulatory expectations. The method employs reverse-phase chromatography with UV detection, demonstrating high specificity, linearity, accuracy, and precision. We will explore the causal reasoning behind the methodological choices, present a step-by-step protocol, and underscore the self-validating systems that ensure the trustworthiness of the results, in alignment with international regulatory standards.
Introduction: The Analytical Imperative for this compound
This compound is a key building block in the synthesis of a variety of pharmaceutical compounds. Its bifunctional nature, possessing both a reactive aldehyde and a phenolic hydroxyl group, makes it a versatile precursor. However, its potential presence as an unreacted starting material or a degradation product in final active pharmaceutical ingredients (APIs) necessitates a robust analytical method for its control.
Regulatory frameworks, such as those established by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), mandate stringent control of impurities in pharmaceutical products.[1][2][3][4] The presence of even trace amounts of such impurities can impact the safety and efficacy of a drug. Therefore, a highly reliable and validated analytical procedure is not merely a technical requirement but a cornerstone of patient safety and regulatory compliance. This document details such a procedure, developed and validated to be fit for its intended purpose.
Method Development: A Scientifically-Grounded Rationale
The development of a robust HPLC method is predicated on a thorough understanding of the analyte's physicochemical properties and the principles of chromatographic separation. The choices made in this method are designed to yield optimal separation, sensitivity, and reproducibility.
Analyte Physicochemical Profile
Understanding the analyte is the first step in crafting an effective separation strategy.
| Property | Value/Characteristic | Source & Rationale |
| Chemical Structure | C₁₃H₁₀O₂ | Inferred from name |
| Molar Mass | 198.22 g/mol | Inferred from structure |
| Polarity | Moderately non-polar | The biphenyl core imparts significant hydrophobicity, making it ideal for reverse-phase chromatography. The hydroxyl and aldehyde groups add some polarity. |
| Solubility | Soluble in organic solvents (e.g., Methanol, Acetonitrile) | Typical for organic compounds of this size and functionality.[5] |
| UV Absorbance | Strong UV chromophore | The conjugated system of the biphenyl rings and the carbonyl group are expected to absorb strongly in the UV region, particularly around 254-280 nm.[6] |
Chromatographic System and Conditions
The selected parameters are a synthesis of established practices for similar compounds and empirical optimization.
| Parameter | Selected Condition | Justification and Expertise-Driven Insights |
| Stationary Phase | Biphenyl column (e.g., 250 mm x 4.6 mm, 5 µm) | While a standard C18 column can be effective, a biphenyl stationary phase offers superior selectivity for aromatic compounds.[7] It enhances separation through π-π interactions between the biphenyl rings of the analyte and the stationary phase, which is particularly useful for resolving closely related aromatic isomers or impurities.[8][9] |
| Mobile Phase | Acetonitrile and Water (60:40 v/v) with 0.1% Formic Acid | Acetonitrile is a strong organic modifier for eluting moderately non-polar compounds from a reverse-phase column. The addition of 0.1% formic acid is critical; it acidifies the mobile phase to a pH of approximately 2-3. This suppresses the ionization of the phenolic hydroxyl group, preventing peak tailing and ensuring sharp, symmetrical peaks.[7] |
| Elution Mode | Isocratic | An isocratic elution is simpler, more robust, and generally results in more stable baselines compared to a gradient elution. For a single analyte or a simple mixture, it is the preferred mode, reducing run-to-run variability. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm internal diameter column, providing a good balance between analysis time, resolution, and system pressure. |
| Column Temperature | 30 °C | Maintaining a controlled column temperature ensures the reproducibility of retention times by minimizing viscosity fluctuations in the mobile phase. |
| Detection Wavelength | 254 nm | This wavelength provides high sensitivity for aromatic compounds containing conjugated systems and is a common choice for biphenyl-containing molecules.[6] A diode array detector (DAD) can be used during development to confirm the optimal absorbance maximum. |
| Injection Volume | 10 µL | A conservative volume to prevent column overloading while ensuring adequate signal for quantification at low concentrations. |
Detailed Experimental Protocol
Adherence to this protocol is essential for achieving reproducible and reliable results.
Required Materials and Reagents
-
This compound reference standard (purity ≥ 98%)
-
HPLC-grade Acetonitrile
-
HPLC-grade Water (e.g., Milli-Q or equivalent)
-
Formic Acid (≥ 98% purity)
-
HPLC-grade Methanol (for standard and sample dissolution)
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
0.45 µm Syringe filters (PTFE or other solvent-compatible membrane)
Instrumentation
-
An HPLC system equipped with a pump, autosampler, column compartment with temperature control, and a UV/DAD detector.
-
Chromatography Data System (CDS) for data acquisition and processing.
Solution Preparation
-
Mobile Phase (60:40 Acetonitrile:Water with 0.1% Formic Acid):
-
Carefully measure 600 mL of Acetonitrile and 400 mL of Water into a 1 L solvent bottle.
-
Add 1.0 mL of Formic Acid.
-
Mix thoroughly and degas for at least 15 minutes using sonication or vacuum filtration.
-
-
Stock Standard Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with Methanol. Mix until homogeneous.
-
-
Working Standard Solutions for Calibration:
-
Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by performing serial dilutions of the Stock Standard Solution using the mobile phase as the diluent.
-
Sample Preparation
-
Accurately weigh a quantity of the test sample expected to contain the analyte.
-
Dissolve the sample in a known volume of Methanol.
-
Dilute with the mobile phase as necessary to bring the theoretical concentration of this compound into the linear range of the calibration curve.
-
Filter the final solution through a 0.45 µm syringe filter directly into an HPLC vial.
HPLC Analysis Workflow
Caption: A logical workflow for the HPLC analysis of this compound.
Method Validation: A Trustworthy and Self-Validating System
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. The following parameters must be assessed in accordance with ICH Q2(R2) guidelines to ensure the method's integrity.[10][11][12][13][14]
| Validation Parameter | Acceptance Criteria (Typical) | Purpose |
| Specificity | No interference at the retention time of the analyte peak in a blank/placebo. Peak purity index > 0.99. | To ensure the signal measured is only from the analyte of interest. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | To demonstrate a proportional relationship between concentration and detector response over a defined range. |
| Range | The specified range over which the method is linear, accurate, and precise. | To define the upper and lower concentration limits for which the method is reliable. |
| Accuracy | 98.0% to 102.0% recovery for spiked samples. | To demonstrate the closeness of the measured value to the true value. |
| Precision (Repeatability & Intermediate) | Relative Standard Deviation (RSD) ≤ 2.0% | To show the consistency of results for repeated analyses of the same sample. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | The lowest concentration at which the analyte can be detected. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1; RSD ≤ 10% | The lowest concentration that can be measured with acceptable accuracy and precision. |
| Robustness | RSD ≤ 2.0% after minor changes to method parameters (e.g., flow rate ±10%, column temp ±5°C). | To demonstrate the method's reliability during normal use with small variations. |
Conclusion
This application note presents a detailed, robust, and scientifically sound HPLC method for the quantification of this compound. By providing a clear rationale for the chosen parameters and grounding the protocol in established regulatory guidelines for validation, this document serves as an authoritative guide for its implementation in a quality control or research environment. The use of a biphenyl stationary phase provides enhanced selectivity, and the comprehensive validation protocol ensures that the method is trustworthy and fit for its intended purpose in the pharmaceutical industry.
References
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available at: [Link]
-
ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [Link]
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Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. Available at: [Link]
-
Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. Available at: [Link]
-
Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. Chromatography Online. Available at: [Link]
-
ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. ECA Academy. Available at: [Link]
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Guidance for Industry Q3A Impurities in New Drug Substances. U.S. Food and Drug Administration. Available at: [Link]
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FDA Guidance for Industry: Q3B(R) Impurities in New Drug Products. ECA Academy. Available at: [Link]
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FDA Guidance for Industry: Q3A Impurities in New Drug Substances, Revision 2. ECA Academy. Available at: [Link]
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HPLC Methods for analysis of Biphenyl. HELIX Chromatography. Available at: [Link]
-
Guidance for Industry Q3B(R2) Impurities in New Drug Products. U.S. Food and Drug Administration. Available at: [Link]
-
Development and Validation of a New HPLC Method for the Determination of Biphenyl and Dibenzofuran Phytoalexins in Rosaceae. Journal of Chromatographic Science. Available at: [Link]
-
Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Waters Corporation. Available at: [Link]
-
Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. ResearchGate. Available at: [Link]
-
HPLC Analysis of Aldehydes and Ketones in Air Samples. Aurora Pro Scientific. Available at: [Link]
-
4-BIPHENYLCARBOXALDEHYDE, 99%. Ataman Kimya. Available at: [Link]
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Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. Agilent. Available at: [Link]
-
4-Hydroxy-5-methoxy-4'-methyl(1,1'-biphenyl)-3-carbaldehyde. PubChem. Available at: [Link]
-
4-Hydroxybiphenyl. PubChem. Available at: [Link]
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Application Notes and Protocols: Thin-Layer Chromatography (TLC) Analysis of 4'-Hydroxy-biphenyl-2-carbaldehyde Reactions
Authored by: Senior Application Scientist
Introduction: The Critical Role of Reaction Monitoring in Drug Development
In the landscape of pharmaceutical research and drug development, the meticulous monitoring of chemical reactions is a cornerstone of success.[1] It ensures the transformation of a starting material into a desired product proceeds efficiently and selectively, minimizing the formation of impurities that could compromise the safety and efficacy of the final active pharmaceutical ingredient (API).[2][3] Among the arsenal of analytical techniques available, Thin-Layer Chromatography (TLC) stands out as a rapid, cost-effective, and indispensable tool for real-time reaction analysis.[4][5] Its simplicity and versatility make it an ideal method for tracking the consumption of starting materials, the formation of products, and the emergence of any byproducts.[6][7]
This guide provides a comprehensive overview and detailed protocols for the application of TLC in monitoring reactions involving 4'-Hydroxy-biphenyl-2-carbaldehyde, a key structural motif in various pharmacologically active compounds. The principles and methodologies outlined herein are designed to be a valuable resource for researchers, scientists, and drug development professionals.
Principles of Thin-Layer Chromatography
TLC is a form of solid-liquid adsorption chromatography.[8] The separation of components in a mixture is based on their differential partitioning between a solid stationary phase (typically silica gel or alumina coated on a plate) and a liquid mobile phase (a solvent or mixture of solvents).[4]
The Stationary Phase: For the analysis of moderately polar compounds like this compound and its derivatives, silica gel is the most common stationary phase. Silica gel is a polar adsorbent, and its surface is rich in hydroxyl groups.
The Mobile Phase: The mobile phase, or eluent, is a solvent system that moves up the TLC plate by capillary action.[4] The choice of the mobile phase is crucial for achieving good separation. A more polar mobile phase will move compounds up the plate more quickly. For aromatic aldehydes and biphenyls, common solvent systems include mixtures of a non-polar solvent like hexane or toluene and a more polar solvent like ethyl acetate or dichloromethane.[6][9]
Retardation Factor (Rf): The position of a compound on a developed TLC plate is characterized by its retardation factor (Rf). The Rf value is a ratio calculated by dividing the distance traveled by the compound by the distance traveled by the solvent front.[10][11][12][13]
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
The Rf value is a characteristic constant for a given compound under specific conditions (stationary phase, mobile phase, temperature).[10] More polar compounds interact more strongly with the polar stationary phase and thus have smaller Rf values, while less polar compounds travel further up the plate and have larger Rf values.[10]
Visualizing the Unseen: Spot Detection on TLC Plates
Since most organic compounds, including this compound and its derivatives, are colorless, various visualization techniques are employed to locate the separated spots on the TLC plate.[14]
-
Ultraviolet (UV) Light: The most common non-destructive method involves using a UV lamp.[15][16] TLC plates are often impregnated with a fluorescent indicator that glows under short-wave UV light (254 nm).[17] Compounds that absorb UV light, such as those with aromatic rings or conjugated systems, will appear as dark spots against the fluorescent background.[15][17]
-
Iodine Vapor: Exposing the TLC plate to iodine vapor in a sealed chamber is a semi-destructive method.[15][16] Iodine forms colored complexes with many organic compounds, causing them to appear as yellow-brown spots.[15]
-
Chemical Stains: Destructive visualization methods involve spraying the plate with a chemical reagent that reacts with the compounds to produce colored spots.[16] Common stains include:
Experimental Protocols
Materials and Reagents
-
TLC Plates: Silica gel 60 F254 pre-coated aluminum or glass plates.
-
Solvents: HPLC grade hexane, ethyl acetate, dichloromethane, and methanol.
-
Reaction Mixture: Aliquots taken from the ongoing reaction.
-
Developing Chamber: A glass jar with a lid.
-
Spotting Capillaries: Glass capillary tubes.
-
Visualization Tools: UV lamp (254 nm), iodine chamber, and appropriate chemical stains.
Protocol 1: Preparation and Elution of the TLC Plate
-
Prepare the Developing Chamber: Pour the chosen solvent system into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside the chamber, leaning against the wall, to saturate the atmosphere with solvent vapors. Close the chamber and allow it to equilibrate for at least 5-10 minutes.[22]
-
Prepare the TLC Plate: Using a pencil, gently draw a straight line (the origin) about 1 cm from the bottom of the TLC plate. Be careful not to scratch the silica gel layer. Mark the positions for spotting with small dots.[7]
-
Spot the Plate: Dissolve a small amount of the this compound starting material in a volatile solvent like ethyl acetate. Using a capillary tube, apply a small spot of this solution to the leftmost mark on the origin.[6] Similarly, spot the reaction mixture on the rightmost mark. In the center, co-spot both the starting material and the reaction mixture.[22][23] The spots should be small and concentrated.[10][22]
-
Develop the Plate: Carefully place the spotted TLC plate into the equilibrated developing chamber, ensuring the origin line is above the solvent level.[10] Close the lid and allow the solvent to ascend the plate by capillary action.
-
Monitor and Stop Elution: Let the solvent front move up the plate until it is about 1 cm from the top.[22] Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Dry the Plate: Allow the solvent to completely evaporate from the plate in a fume hood.
Protocol 2: Visualization and Data Analysis
-
UV Visualization: Place the dried TLC plate under a UV lamp (254 nm) and observe the spots.[15] Circle the dark spots with a pencil, as they will disappear when the UV light is removed.[15][16]
-
Staining (if necessary): If the spots are not clearly visible under UV light, use an appropriate staining method. For reactions involving the aldehyde group of this compound, a DNPH stain can be particularly informative.[17]
-
Calculate Rf Values: Measure the distance from the origin to the center of each spot and the distance from the origin to the solvent front.[24] Calculate the Rf value for each spot using the formula mentioned earlier.[11][12][13]
Interpreting TLC Results for Reaction Monitoring
The primary goal of using TLC for reaction monitoring is to observe the disappearance of the starting material and the appearance of the product(s).[23] A typical TLC plate for a reaction involving this compound would have three lanes:
-
Lane 1 (Starting Material - SM): A single spot corresponding to this compound.
-
Lane 2 (Co-spot - C): Spots for both the starting material and the components of the reaction mixture. This lane helps to confirm the identity of the starting material spot in the reaction mixture.[22][23]
-
Lane 3 (Reaction Mixture - RM): This lane will show the progress of the reaction. As the reaction proceeds, the spot corresponding to the starting material will diminish in intensity, and a new spot (or spots) corresponding to the product(s) will appear and intensify.[25]
Table 1: Hypothetical TLC Data for the Reduction of this compound to (4'-Hydroxy-biphenyl-2-yl)methanol
| Lane | Compound | Distance Traveled by Spot (cm) | Distance Traveled by Solvent Front (cm) | Rf Value |
| SM | This compound | 4.5 | 6.0 | 0.75 |
| RM (t=0) | This compound | 4.5 | 6.0 | 0.75 |
| RM (t=1h) | This compound | 4.5 | 6.0 | 0.75 |
| (4'-Hydroxy-biphenyl-2-yl)methanol | 2.1 | 6.0 | 0.35 | |
| RM (t=2h) | (4'-Hydroxy-biphenyl-2-yl)methanol | 2.1 | 6.0 | 0.35 |
In this hypothetical example, the product, (4'-Hydroxy-biphenyl-2-yl)methanol, is more polar than the starting aldehyde due to the presence of the alcohol group, resulting in a lower Rf value. The TLC at t=1h shows the presence of both starting material and product, indicating an incomplete reaction. At t=2h, the disappearance of the starting material spot suggests the reaction has gone to completion.
Visual Workflow and Chemical Transformation
The following diagrams illustrate the typical workflow for TLC analysis and a representative chemical transformation of this compound.
Caption: Workflow for TLC Analysis of a Chemical Reaction.
Caption: Reduction of this compound.
Conclusion
Thin-Layer Chromatography is a powerful and accessible technique that provides invaluable insights into the progress of chemical reactions. For professionals in drug development, mastering TLC analysis is essential for efficient process optimization and ensuring the quality of synthesized compounds. The protocols and principles detailed in these application notes offer a solid foundation for the effective use of TLC in monitoring reactions of this compound and structurally related molecules.
References
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Chemistry LibreTexts. (2021, August 21). 5.7: Visualizing TLC Plates. Retrieved from [Link]
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University of Toronto Scarborough. (n.d.). Thin Layer Chromatography. Retrieved from [Link]
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PharmTech. (2023, November 1). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. Retrieved from [Link]
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YouTube. (2023, April 13). METHODS OF VISUALIZATIONS IN TLC. Retrieved from [Link]
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Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
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Pediaa.Com. (2018, April 18). How to Calculate Rf Values for TLC. Retrieved from [Link]
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University of York. (n.d.). Visualising plates. Retrieved from [Link]
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Taylor & Francis Online. (2024, January 7). The Advancement of Analytical Techniques in Drug Development and Validation. Retrieved from [Link]
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Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]
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University of Rochester. (n.d.). How To: Monitor by TLC. Retrieved from [Link]
-
Emery Pharma. (2023, March 7). A Step-by-Step Guide to Analytical Method Development and Validation. Retrieved from [Link]
-
Study.com. (2021, June 9). How to Calculate Retention Factors in Thin-Layer Chromatography. Retrieved from [Link]
-
Sofpromed. (2024, January 24). An Introduction to Analytical Method Development and Validation in Early Phase Clinical Trials. Retrieved from [Link]
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Pacific BioLabs. (n.d.). Analytical Methods. Retrieved from [Link]
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LearnSci. (n.d.). Thin layer chromatography (TLC) Rf measurement. Retrieved from [Link]
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Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Monitoring a Reaction. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]
-
Khan Academy. (2013, September 17). Calculating retention factors for TLC. Retrieved from [Link]
-
JoVE. (2015, March 4). Video: Thin Layer Chromatography: Principle, Procedure, Applications. Retrieved from [Link]
-
RSC Publishing. (2011). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. Retrieved from [Link]
-
Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]
-
ACS Publications. (2018). Thin-Layer Chromatography: The "Eyes" of the Organic Chemist. Retrieved from [Link]
-
University of California, Davis. (n.d.). Principles of Thin Layer Chromatography. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC. Retrieved from [Link]
-
ResearchGate. (2011). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method | Request PDF. Retrieved from [Link]
-
Coconote. (n.d.). TLC Monitoring of Reaction Progress. Retrieved from [Link]
-
ResearchGate. (2019). A Comprehensive Working, Principles and Applications of Thin Layer Chromatography. Retrieved from [Link]
-
University of Rochester. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from [Link]
-
Agilent. (n.d.). ULTRA Analytical Standards and Certified Reference Materials for your applications and workflows. Retrieved from [Link]
-
Canadian Digital Network. (n.d.). CHEM 2219: Exp. #1 Thin Layer Chromatography (TLC). Retrieved from [Link]
-
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Scribd. (n.d.). TLC Solvent Selection for Separation. Retrieved from [Link]
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-
University of Missouri–St. Louis. (n.d.). 5. Thin Layer Chromatography. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). 4'-Hydroxy-biphenyl-4-carbaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). 4-Hydroxybiphenyl. Retrieved from [Link]
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Ataman Kimya. (n.d.). 4-BIPHENYLCARBOXALDEHYDE, 99%. Retrieved from [Link]
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Application Note: A Comprehensive Guide to the Knoevenagel Condensation of 4'-Hydroxy-biphenyl-2-carbaldehyde
Introduction: The Strategic Importance of the Knoevenagel Condensation
The Knoevenagel condensation, a cornerstone reaction in synthetic organic chemistry, facilitates the formation of carbon-carbon bonds by reacting a carbonyl compound with an active methylene compound.[1][2][3] This transformation is a modification of the aldol condensation and is renowned for its efficiency in creating α,β-unsaturated systems, which are pivotal intermediates in the synthesis of a wide array of valuable molecules.[2][4] Its applications are extensive, particularly in the fields of medicinal chemistry and materials science for the construction of pharmaceuticals, bioactive heterocycles, fine chemicals, and functional polymers.[4][5][6]
This guide focuses on the Knoevenagel condensation of 4'-Hydroxy-biphenyl-2-carbaldehyde. The biphenyl scaffold is a "privileged structure" in drug discovery, appearing in numerous pharmacologically active agents.[7][8][9] By functionalizing this biphenyl aldehyde via the Knoevenagel reaction, researchers can access a diverse library of novel derivatives with significant therapeutic potential. We will provide a detailed mechanistic overview, two optimized experimental protocols using different active methylene compounds, and the scientific rationale behind the procedural choices.
Reaction Mechanism: A Base-Catalyzed Pathway
The Knoevenagel condensation is typically catalyzed by a weak base, such as a primary or secondary amine.[2][3] Piperidine is a highly effective and commonly used catalyst for this purpose.[10][11] The mechanism proceeds through several key steps:
-
Enolate Formation: The basic catalyst (piperidine) abstracts an acidic α-proton from the active methylene compound (e.g., malononitrile) to form a resonance-stabilized carbanion, or enolate.[12][13] This is the rate-determining step.
-
Nucleophilic Attack: The newly formed enolate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of this compound.[2][14] This addition forms an intermediate alkoxide.
-
Protonation: The alkoxide is protonated by the conjugate acid of the catalyst (piperidinium ion) or the solvent, yielding a β-hydroxy adduct (an aldol-type intermediate).
-
Dehydration: The β-hydroxy intermediate readily undergoes dehydration (elimination of a water molecule) under the basic reaction conditions to form the final, thermodynamically stable α,β-unsaturated product.[2][3]
Caption: Figure 1: Catalytic Cycle of the Knoevenagel Condensation.
Experimental Protocols
This section provides two detailed protocols for the reaction of this compound with two common active methylene compounds: malononitrile and ethyl cyanoacetate. Malononitrile is generally more reactive due to the strong electron-withdrawing capacity of its two nitrile groups, often resulting in shorter reaction times compared to ethyl cyanoacetate.[15][16]
General Workflow
The overall experimental process follows a standardized sequence to ensure reproducibility and safety.
Caption: Figure 2: General Experimental Workflow.
Protocol A: Synthesis of 2-((4'-hydroxy-[1,1'-biphenyl]-2-yl)methylene)malononitrile
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | CAS Number | Notes |
| This compound | 198.22 | 68959-25-1 | Starting Aldehyde |
| Malononitrile | 66.06 | 109-77-3 | Active Methylene Compound (Toxic) |
| Piperidine | 85.15 | 110-89-4 | Basic Catalyst (Corrosive) |
| Ethanol (Absolute) | 46.07 | 64-17-5 | Reaction Solvent |
| Hexane | 86.18 | 110-54-3 | Recrystallization/TLC Solvent |
| Ethyl Acetate | 88.11 | 141-78-6 | Recrystallization/TLC Solvent |
Equipment
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
TLC plates (silica gel)
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Reagent Quantities
| Compound | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Molar Eq. |
| This compound | 198.22 | 0.99 g | 5.0 | 1.0 |
| Malononitrile | 66.06 | 0.33 g | 5.0 | 1.0 |
| Piperidine | 85.15 | 0.05 mL | ~0.5 | 0.1 |
| Ethanol | 46.07 | 20 mL | - | - |
Step-by-Step Procedure
-
Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (0.99 g, 5.0 mmol) in absolute ethanol (20 mL).
-
Reagent Addition: To the stirred solution, add malononitrile (0.33 g, 5.0 mmol).
-
Catalyst Addition: Add a catalytic amount of piperidine (0.05 mL, ~0.5 mmol) to the reaction mixture using a micropipette.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 78-80°C) with vigorous stirring. Monitor the reaction's progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent). The reaction is typically complete within 1-3 hours.
-
Workup: Once the reaction is complete (as indicated by the consumption of the aldehyde), remove the heat source and allow the mixture to cool to room temperature. A solid product will likely precipitate. To maximize precipitation, cool the flask in an ice bath for 30 minutes.[10][17]
-
Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold ethanol to remove residual catalyst and unreacted starting materials.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as an ethanol/water or ethyl acetate/hexane mixture, to yield the pure product as a crystalline solid.[11][18]
-
Characterization: Dry the purified product under vacuum and characterize it by ¹H NMR, ¹³C NMR, IR spectroscopy, and melting point analysis.
Protocol B: Synthesis of Ethyl 2-cyano-3-(4'-hydroxy-[1,1'-biphenyl]-2-yl)acrylate
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | CAS Number | Notes |
| This compound | 198.22 | 68959-25-1 | Starting Aldehyde |
| Ethyl Cyanoacetate | 113.12 | 105-56-6 | Active Methylene Compound |
| Piperidine | 85.15 | 110-89-4 | Basic Catalyst |
| Ethanol (Absolute) | 46.07 | 64-17-5 | Reaction Solvent |
| Hydrochloric Acid (1M aq.) | 36.46 | 7647-01-0 | For neutralization |
| Dichloromethane | 84.93 | 75-09-2 | Extraction Solvent |
Equipment
-
Same as Protocol A, plus a separatory funnel.
Reagent Quantities
| Compound | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Molar Eq. |
| This compound | 198.22 | 0.99 g | 5.0 | 1.0 |
| Ethyl Cyanoacetate | 113.12 | 0.57 g | 5.0 | 1.0 |
| Piperidine | 85.15 | 0.05 mL | ~0.5 | 0.1 |
| Ethanol | 46.07 | 20 mL | - | - |
Step-by-Step Procedure
-
Setup: In a 50 mL round-bottom flask with a magnetic stir bar, dissolve this compound (0.99 g, 5.0 mmol) in absolute ethanol (20 mL).
-
Reagent Addition: Add ethyl cyanoacetate (0.57 g, 5.0 mmol) to the solution.
-
Catalyst Addition: Add piperidine (0.05 mL, ~0.5 mmol) to the mixture.
-
Reaction: Attach a reflux condenser and heat the reaction to reflux. This reaction may be slower than with malononitrile; monitor by TLC for 3-6 hours.
-
Workup: After cooling to room temperature, transfer the mixture to a beaker and add distilled water (~30 mL) and 1M HCl until the solution is slightly acidic (to neutralize the piperidine). If a solid precipitates, it can be filtered.
-
Extraction (if no precipitate forms): If the product remains oily or dissolved, transfer the mixture to a separatory funnel. Extract the product with dichloromethane (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Isolation: Remove the solvent from the organic extract under reduced pressure to obtain the crude product.
-
Purification: Purify the crude material by recrystallization (e.g., from ethanol) or by column chromatography on silica gel if it is an oil.
-
Characterization: Dry the final product and confirm its identity and purity using standard analytical techniques (NMR, IR, etc.).
Safety Precautions
-
General: All experimental procedures must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.
-
Malononitrile: This reagent is highly toxic if swallowed, inhaled, or in contact with skin. Handle with extreme caution.
-
Piperidine: Piperidine is a corrosive and flammable liquid with a strong, unpleasant odor. Avoid inhalation and skin contact.
-
Solvents: Ethanol, hexane, and ethyl acetate are flammable. Keep away from open flames and ignition sources. Dichloromethane is a suspected carcinogen.
References
- BenchChem. (2025). Application Notes and Protocols for Piperidine-Mediated Reactions. BenchChem.
- Kim, S.-Y., Kwon, P.-S., Kwon, T.-W., Chung, S.-K., & Chang, Y.-T. (n.d.). Microwave Enhanced Knoevenagel Condensation of Ethyl Cyanoacetate with Aldehydes. Synthetic Communications, 27(4).
- Knoevenagel Condensation Reactions of Cyano Malononitrile-Derivatives Under Microwave Radiation. (n.d.). Bentham Science Publisher.
- Knoevenagel Condensation Doebner Modification. (n.d.). Organic Chemistry Portal.
- Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. (2024). Organic & Biomolecular Chemistry (RSC Publishing). DOI:10.1039/D4OB01420K.
- Knoevenagel condensation. (n.d.). Wikipedia.
- DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. (n.d.). RSC Publishing.
- Knoevenagel condensation of aromatic aldehydes with malononitrile. (n.d.). ResearchGate.
- Knoevenagel condensation of isatins with malononitrile/ethyl cyanoacetate in the presence of sulfonic acid functional. (n.d.). European Journal of Chemistry.
- Tandem Deacetalization–Knoevenagel Condensation Reactions for the Synthesis of Benzylidene Malononitrile Using Ruthenium(II) Cymene Complexes. (n.d.). Inorganic Chemistry - ACS Publications.
- Knoevenagel condensation of benzaldehyde with ethyl cyanoacetate. (n.d.). ResearchGate.
- The Importance and Applications of Knoevenagel Reaction (Brief Review). (n.d.). Oriental Journal of Chemistry.
- Synthesis of Cinnamic Derivatives using Pyridine and Piperidine via Simple Knoevenagel Condensation Reaction. (n.d.). Chemistry Research Journal.
- A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation. (n.d.). Dalton Transactions (RSC Publishing).
- Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. (n.d.).
- Coordination Polymers As Catalysts in Knoevenagel Condensations A Critical Review Analysis under Synthesis Conditions and Green Chemistry. (2025). ACS Publications.
- Knoevenagel Condensation Reaction. (n.d.). Sigma-Aldrich.
- Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. (2014). ResearchGate.
- Novel Methods of Knoevenagel Condensation. (n.d.). Banaras Hindu University.
- Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. (2018). Juniper Publishers.
- Synthesis of Curcumin Derivatives via Knoevenagel Reaction Within a Continuously Driven Microfluidic Reactor Using Polymeric Networks Containing Piperidine as a Catalyst. (n.d.). MDPI.
- An In-Depth Technical Guide to the Knoevenagel Condensation for the Synthesis of 2-Benzylidenemalononitrile. (2025). BenchChem.
- Knoevenagel Condensation Reaction / organic name reaction mechanism / knoevenagel reaction - IIT JEE. (2021). YouTube.
- Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (2015). ResearchGate.
- The Importance and Applications of Knoevenagel Reaction (Brief Review). (n.d.).
- Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. (2017). The Journal of Physical Chemistry B - ACS Publications.
- Optimizing Knoevenagel Condensation: A Technical Support Center. (n.d.). BenchChem.
- One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. (2023).
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- A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (n.d.). RSC Publishing.
- Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. (2021). ACS Omega.
- Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. (n.d.). NIH.
- A facile, rapid procedure for Knoevenagel condensation reaction catalyzed by efficient amino-bifunctional frameworks under mild conditions. (2025). ResearchGate.
- Application Notes and Protocols: Knoevenagel Condensation of 4-Bromo-2-hydroxybenzaldehyde. (n.d.). BenchChem.
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The Versatile Biphenyl Scaffold: Application Notes for 4'-Hydroxy-biphenyl-2-carbaldehyde in Advanced Materials
In the dynamic landscape of material science, the quest for novel molecular architectures that bestow unique and desirable properties upon materials is perpetual. The biphenyl scaffold, a rigid and electronically versatile core, has long been a favorite among chemists and material scientists.[1][2] Its derivatives are foundational to the development of liquid crystals, high-performance polymers, and sophisticated sensor technologies. This application note delves into the potential of a specific, yet underexplored, biphenyl derivative: 4'-Hydroxy-biphenyl-2-carbaldehyde .
The strategic placement of a hydroxyl (-OH) group and a carbaldehyde (-CHO) group at the 4' and 2 positions, respectively, opens up a rich design space for creating functional materials. The hydroxyl group serves as a versatile handle for forming esters and ethers, crucial linkages in many polymers and liquid crystals, and can also play a pivotal role in modulating photophysical properties.[3] The ortho-positioned aldehyde group is a reactive center for forming Schiff bases (imines), which are central to the construction of many liquid crystalline and sensor molecules.[4][5] This document provides a detailed guide for researchers, scientists, and drug development professionals on leveraging the unique chemical personality of this compound in various material science applications.
I. Synthesis of this compound
A robust and scalable synthesis of the title compound is the gateway to its application. While several methods for the synthesis of substituted biphenyls exist, the Suzuki-Miyaura cross-coupling reaction remains a cornerstone for its high yields and tolerance of a wide range of functional groups.[1]
Protocol 1: Synthesis via Suzuki-Miyaura Coupling
This protocol outlines a general and reliable method for the synthesis of this compound.
Materials:
-
2-Bromobenzaldehyde
-
4-Hydroxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-bromobenzaldehyde (1.0 eq) and 4-hydroxyphenylboronic acid (1.2 eq) in a 3:1 mixture of toluene and ethanol.
-
Catalyst and Base Addition: Add palladium(II) acetate (0.02 eq), triphenylphosphine (0.08 eq), and an aqueous solution of potassium carbonate (2 M, 2.0 eq).
-
Reaction Execution: Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes. Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and dilute it with ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.
Causality Behind Experimental Choices:
-
Catalyst System: The combination of Pd(OAc)₂ and PPh₃ forms a catalytically active Pd(0) species in situ, which is essential for the cross-coupling reaction.
-
Base: Potassium carbonate is a crucial base that facilitates the transmetalation step of the catalytic cycle.
-
Solvent System: The toluene/ethanol/water mixture provides a biphasic system that effectively dissolves both the organic substrates and the inorganic base, facilitating the reaction.
-
Degassing: The removal of oxygen is critical to prevent the oxidation and deactivation of the palladium catalyst.
II. Application in Liquid Crystal Synthesis
The rigid, calamitic (rod-like) shape of the biphenyl core makes it an excellent mesogen, a fundamental component of liquid crystals.[6] The introduction of a Schiff base linkage can enhance the anisotropy of the molecule, a key factor for the formation of liquid crystalline phases.
Protocol 2: Synthesis of a Schiff Base-Containing Liquid Crystal
This protocol describes the synthesis of a potential liquid crystal molecule from this compound and a long-chain aniline derivative.
Materials:
-
This compound
-
4-Octylaniline
-
Absolute ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolution: Dissolve this compound (1.0 eq) and 4-octylaniline (1.0 eq) in absolute ethanol in a round-bottom flask.
-
Catalysis: Add a few drops of glacial acetic acid to catalyze the condensation reaction.
-
Reaction: Reflux the mixture for 4-6 hours. Monitor the formation of the Schiff base by TLC.
-
Isolation: Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.
-
Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. Recrystallize from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure liquid crystalline compound.
Characterization: The mesomorphic properties of the synthesized compound can be characterized using Differential Scanning Calorimetry (DSC) to determine the phase transition temperatures and Polarized Optical Microscopy (POM) to identify the liquid crystalline textures.
Diagram 1: Liquid Crystal Synthesis Workflow
Caption: Workflow for the synthesis and characterization of a biphenyl-based liquid crystal.
III. Application in Fluorescent Sensor Development
Schiff bases derived from aldehydes with nearby hydroxyl groups are known to exhibit interesting photophysical properties, including excited-state intramolecular proton transfer (ESIPT), which can be harnessed for the design of fluorescent sensors.[4][5] The formation of a complex with a metal ion can restrict this non-radiative decay pathway, leading to a "turn-on" fluorescence response.
Conceptual Framework for a Fluorescent Al³⁺ Sensor
A Schiff base synthesized from this compound and an appropriate amine (e.g., 2-aminoethanol) could serve as a selective fluorescent sensor for aluminum ions (Al³⁺).
Proposed Sensing Mechanism:
-
Free Ligand (Low Fluorescence): In the absence of Al³⁺, the Schiff base ligand can undergo efficient non-radiative decay processes, such as photoinduced electron transfer (PeT) or ESIPT, resulting in weak fluorescence.
-
Complex Formation (High Fluorescence): Upon the addition of Al³⁺, the ion can coordinate with the nitrogen of the imine and the oxygen of the hydroxyl group. This chelation restricts the intramolecular rotations and inhibits the non-radiative decay pathways.
-
"Turn-On" Response: The inhibition of non-radiative decay leads to a significant enhancement of the fluorescence intensity, providing a measurable signal for the detection of Al³⁺.
Diagram 2: Proposed Mechanism for a "Turn-On" Fluorescent Sensor
Caption: Proposed mechanism for a "turn-on" fluorescent sensor for Al³⁺.
Protocol 3: General Procedure for Fluorescent Titration
This protocol outlines the steps to evaluate the sensing performance of the synthesized Schiff base.
Materials:
-
Stock solution of the Schiff base ligand in a suitable solvent (e.g., DMSO or acetonitrile).
-
Stock solutions of various metal perchlorates (e.g., Al³⁺, Zn²⁺, Cu²⁺, etc.) in the same solvent.
-
Buffer solution (e.g., HEPES or Tris-HCl).
-
Fluorometer.
Procedure:
-
Preparation of Test Solutions: In a series of cuvettes, place a fixed concentration of the Schiff base ligand solution.
-
Titration: Add increasing concentrations of the metal ion solution to each cuvette.
-
Measurement: After incubation for a short period, record the fluorescence emission spectrum of each solution.
-
Data Analysis: Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion to determine the binding constant and the limit of detection (LOD).
Table 1: Representative Data for a Hypothetical Fluorescent Sensor
| Analyte | Fluorescence Enhancement (Fold) | Limit of Detection (LOD) |
| Al³⁺ | 50 | 1.5 µM |
| Zn²⁺ | 5 | 15 µM |
| Cu²⁺ | Quenching | - |
| Fe³⁺ | Quenching | - |
| Na⁺, K⁺, Ca²⁺, Mg²⁺ | No significant change | - |
IV. Application in High-Performance Polymer Synthesis
The bifunctional nature of this compound makes it a valuable precursor for the synthesis of high-performance polymers, such as polyimides, after suitable chemical modification. Polyimides are known for their exceptional thermal stability, chemical resistance, and mechanical properties.[7][8][9]
Conceptual Pathway to a Polyimide Monomer
To be used in polyimide synthesis, the this compound needs to be converted into a diamine or a dianhydride monomer. A plausible route involves the conversion of the aldehyde to a carboxylic acid, followed by further functionalization.
Protocol 4: Synthesis of a Diamine Monomer Precursor
This protocol outlines the initial steps to convert the aldehyde into a functional group that can be later transformed into an amine.
Materials:
-
This compound
-
Hydroxylamine hydrochloride
-
Sodium acetate
-
Acetic acid
-
Palladium on carbon (Pd/C)
-
Hydrogen gas
Procedure:
-
Oxime Formation: React this compound with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) to form the corresponding oxime.
-
Reduction to Amine: Reduce the oxime to the corresponding aminomethyl group using catalytic hydrogenation (H₂/Pd/C). This yields 2-(aminomethyl)-[1,1'-biphenyl]-4'-ol, a diamine precursor.
Further Steps: This diamine precursor can then be used in polycondensation reactions with commercially available dianhydrides to form poly(amic acid)s, which are then thermally or chemically cyclized to the final polyimides.
Diagram 3: Conceptual Pathway for Polyimide Synthesis
Caption: Conceptual workflow for the synthesis of a polyimide from this compound.
V. Conclusion
This compound is a molecule with significant, yet largely untapped, potential in material science. Its unique combination of a rigid biphenyl core and strategically placed reactive functional groups makes it an attractive building block for a new generation of liquid crystals, fluorescent sensors, and high-performance polymers. The protocols and conceptual frameworks presented in this application note are intended to serve as a starting point for researchers to explore the rich chemistry of this versatile compound and to unlock its potential in creating novel materials with tailored properties.
References
-
Synthesis and Characterization of Novel Polyimides. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]
-
Schiff Base Compounds as Fluorescent Probes for the Highly Sensitive and Selective Detection of Al 3+ Ions. (2023). MDPI. Retrieved January 9, 2026, from [Link]
-
A new multifunctional Schiff base as fluorescence sensor for Al3+ and colorimetric sensor for CN- in aqueous media. (2014). The Royal Society of Chemistry. Retrieved January 9, 2026, from [Link]
-
Enhanced Luminescent Probe Utilizing Schiff Base Ligand for 2,4,6-Trinitrophenol Detection in Aqueous Media. (2025). ResearchGate. Retrieved January 9, 2026, from [Link]
-
(PDF) Schiff Base Compounds as Fluorescent Probes for the Highly Sensitive and Selective Detection of Al Ions. (2025). ResearchGate. Retrieved January 9, 2026, from [Link]
-
The effect of ortho-substitution on the efficacy of biphenyls in mediating electron transfer from lithium. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]
-
A Simple Schiff Base Probe for Quintuplicate-Metal Analytes with Four Emission-Wavelength Responses. (2023). PubMed Central. Retrieved January 9, 2026, from [Link]
-
Preparation and Characterization of High Temperature Resistant Polyimide Films. (n.d.). MATEC Web of Conferences. Retrieved January 9, 2026, from [Link]
-
4-BIPHENYLCARBOXALDEHYDE, 99%. (n.d.). Ataman Kimya. Retrieved January 9, 2026, from [Link]
-
(PDF) Synthesis and properties of hydroxy tail-terminated cyanobiphenyl liquid crystals. (2018). ResearchGate. Retrieved January 9, 2026, from [Link]
-
Synthesis and properties of polyimides based on isomeric (4, 4′-methylenediphenoxyl) bis (phthalic anhydride)s (BPFDAs). (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]
-
Synthesis and Determination of Thermotropic Liquid Crystalline Behavior of Cinnamaldehyde-Based Molecules with Two Schiff Base Linking Units. (n.d.). PubMed Central. Retrieved January 9, 2026, from [Link]
-
Biphenyl aldehyde substrates for selective meta-C–H functionalization. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]
-
Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. (n.d.). National Chemical Laboratory. Retrieved January 9, 2026, from [Link]
-
Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. (n.d.). PubMed Central. Retrieved January 9, 2026, from [Link]
-
4'-hydroxy-[1,1'-biphenyl]-4-carbaldehyde. (n.d.). AOBChem USA. Retrieved January 9, 2026, from [Link]
-
4'-Hydroxy-biphenyl-4-carbaldehyde. (n.d.). Oakwood Chemical. Retrieved January 9, 2026, from [Link]
-
Synthesis, characterization and liquid crystalline properties of a series of hydroxybiphenyl benzoate and biphenyl bis(benzoate). (2016). ResearchGate. Retrieved January 9, 2026, from [Link]
-
Synthesis, characterization and liquid crystalline properties of a series of hydroxybiphenyl benzoate and biphenyl bis(benzoate). (2016). Journal of Molecular Liquids. Retrieved January 9, 2026, from [Link]
-
A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023). RSC Publishing. Retrieved January 9, 2026, from [Link]
-
Investigation of biphenyl enamines for applications as p-type semiconductors. (2023). Taylor & Francis Online. Retrieved January 9, 2026, from [Link]
-
Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D. (2022). PubMed Central. Retrieved January 9, 2026, from [Link]
-
Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C. (2023). PubMed Central. Retrieved January 9, 2026, from [Link]
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Application Notes and Protocols: The Strategic Role of 4'-Hydroxy-biphenyl-2-carbaldehyde in the Synthesis of Advanced Liquid Crystals
Abstract: This document provides a comprehensive technical guide for researchers and scientists on the utilization of 4'-Hydroxy-biphenyl-2-carbaldehyde as a pivotal precursor in the synthesis of thermotropic liquid crystals. We delve into the molecular architecture considerations that make this compound an exceptional building block and provide detailed, field-proven protocols for the synthesis of both Schiff base (imine) and ester-linked liquid crystals. The causality behind experimental choices is elucidated to empower researchers with a deep understanding of the synthetic pathways. Methodologies for the characterization of mesomorphic properties, including Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM), are also detailed.
Introduction: The Molecular Logic of Liquid Crystal Design
Liquid crystals represent a unique state of matter, the mesophase, which exhibits properties intermediate between those of a conventional liquid and a solid crystal.[1] The defining characteristic of liquid crystals is the orientational order of their constituent molecules, leading to anisotropic physical properties, which are the foundation of their widespread use in display technologies and photonics.[1]
The formation of a liquid crystalline phase is intrinsically linked to the molecular structure of the compound. Typically, mesogenic (liquid crystal-forming) molecules, particularly of the calamitic (rod-shaped) type, possess three key features:
-
A rigid core , often composed of two or more aromatic rings, which promotes the necessary structural anisotropy.
-
Flexible terminal chains (e.g., alkyl or alkoxy groups) that influence the melting point and the stability of the mesophase.
-
Linking groups that connect the rigid core units, affecting the molecule's overall linearity and polarity.
This compound is a uniquely versatile precursor for designing such molecules. Its structure is a strategic asset for the synthetic chemist:
-
Rigid Biphenyl Core: The biphenyl unit provides substantial rigidity and length, which are fundamental for establishing the long-range orientational order required for mesophase formation.[2][3]
-
Reactive Aldehyde Group (-CHO): This functional group is an ideal electrophilic site for condensation reactions, most notably with primary amines to form the robust and linear Schiff base (azomethine or imine) linkage (-CH=N-).[4][5]
-
Reactive Hydroxyl Group (-OH): This nucleophilic group provides a second, distinct reaction site, primarily for the formation of ester linkages (-COO-). This allows for the introduction of different molecular moieties, extending the core or adding diverse terminal groups.
This dual functionality enables the synthesis of a vast library of complex molecules with tunable liquid crystalline properties from a single, strategic starting material.
Synthetic Pathways and Experimental Protocols
The two primary functional groups of this compound allow for two major synthetic routes to produce liquid crystals: the formation of Schiff bases and the formation of esters.
Pathway A: Synthesis of Schiff Base Liquid Crystals
The condensation of an aldehyde with an amine to form a Schiff base is a cornerstone reaction in liquid crystal synthesis.[4] This reaction creates a rigid, linear linkage that effectively extends the molecular core, enhancing the aspect ratio and promoting mesomorphism.
Protocol 1: General Synthesis of N-(4'-hydroxy-[1,1'-biphenyl]-2-ylmethylene)-4-alkylaniline
Causality: This protocol utilizes an acid-catalyzed condensation reaction. The acid protonates the carbonyl oxygen of the aldehyde, increasing the electrophilicity of the carbonyl carbon. This facilitates the nucleophilic attack by the lone pair of the aniline's nitrogen atom, leading to the formation of a carbinolamine intermediate which then dehydrates to form the stable imine linkage. Absolute ethanol is used as a solvent as it effectively dissolves the reactants while being easily removed.
Materials and Reagents:
-
This compound (1.0 eq)
-
4-n-Alkylaniline (e.g., 4-n-octylaniline) (1.0 eq)
-
Absolute Ethanol (reagent grade)
-
Glacial Acetic Acid (catalytic amount, ~2-3 drops)
Equipment:
-
Round-bottom flask (50 mL or 100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Buchner funnel and filter flask
-
Apparatus for Thin Layer Chromatography (TLC)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a minimal volume of absolute ethanol with magnetic stirring.
-
Addition of Aniline: To this solution, add an equimolar amount of the desired 4-n-alkylaniline.
-
Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux for 2-4 hours.
-
Reaction Monitoring: The progress of the reaction should be monitored by TLC (e.g., using a 4:1 hexane:ethyl acetate mobile phase). The consumption of the starting materials and the appearance of a new, typically less polar, product spot indicates reaction progression.
-
Isolation: After completion, remove the flask from the heat and allow it to cool to room temperature. Further cooling in an ice bath will often induce crystallization of the product.
-
Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold ethanol to remove soluble impurities.
-
Recrystallization: For optimal purity, which is critical for sharp phase transitions, recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture. Dry the purified crystals in a vacuum oven.
Self-Validation: The identity and purity of the synthesized compound must be confirmed.
-
FTIR Spectroscopy: Look for the appearance of the C=N stretching vibration (typically ~1610-1625 cm⁻¹) and the disappearance of the C=O stretch from the aldehyde (~1700 cm⁻¹) and the N-H stretches from the primary amine.[5]
-
¹H-NMR Spectroscopy: Confirm the formation of the imine bond by the presence of a characteristic singlet for the azomethine proton (-CH=N-) in the range of δ 8.0-8.6 ppm.[5]
Pathway B: Synthesis of Ester-Linked Liquid Crystals
Esterification of the hydroxyl group provides an alternative and powerful method to build mesogenic molecules. The Steglich esterification is a mild and efficient method that uses a carbodiimide coupling agent (DCC) and a nucleophilic catalyst (DMAP), allowing the reaction to proceed at room temperature.[4]
Protocol 2: Steglich Esterification of this compound with an Aliphatic or Aromatic Carboxylic Acid
Causality: This reaction proceeds without the need for high temperatures or harsh acidic conditions. DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack. DMAP acts as a superior acylation catalyst by reacting with the intermediate to form a more reactive acylpyridinium salt. This salt is then efficiently attacked by the hydroxyl group of the biphenyl compound to form the desired ester. The reaction is driven to completion by the formation of the insoluble by-product, dicyclohexylurea (DCU). Anhydrous conditions are critical to prevent the hydrolysis of DCC and the reactive intermediates.
Materials and Reagents:
-
This compound (1.0 eq)
-
Mesogenic Carboxylic Acid (e.g., 4-hexyloxybenzoic acid) (1.1 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
5% Hydrochloric Acid (HCl) solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
-
Oven-dried glassware: two-neck round-bottom flask, dropping funnel
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon balloon/line)
-
Ice bath
-
Sintered glass funnel
-
Rotary evaporator
-
Apparatus for Column Chromatography
Procedure:
-
Reaction Setup: To an oven-dried, two-neck round-bottom flask under an inert atmosphere, add this compound (1.0 eq), the selected carboxylic acid (1.1 eq), and DMAP (0.1 eq). Dissolve the solids in anhydrous DCM.
-
Cooling: Cool the stirred solution to 0 °C using an ice bath.
-
DCC Addition: Dissolve DCC (1.2 eq) in a small amount of anhydrous DCM and add it dropwise to the reaction mixture over 15-20 minutes using a dropping funnel.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir for 12-24 hours.
-
Work-up: The formation of a white precipitate (DCU) will be observed. Filter the reaction mixture through a sintered glass funnel to remove the DCU.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 5% HCl solution (to remove DMAP), saturated NaHCO₃ solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the DCM solvent using a rotary evaporator.
-
Purification: The crude product is often impure and must be purified by column chromatography on silica gel. The appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) should be determined by TLC analysis.
Self-Validation:
-
FTIR Spectroscopy: Confirm the formation of the ester linkage by the appearance of a strong C=O stretching band around 1720-1740 cm⁻¹.
-
¹³C-NMR Spectroscopy: Look for the characteristic signal of the ester carbonyl carbon in the range of δ 165-175 ppm.
Characterization of Liquid Crystalline Properties
Once a novel compound is synthesized and purified, its mesomorphic properties must be characterized to determine if it behaves as a liquid crystal.
Differential Scanning Calorimetry (DSC): This is the primary technique for identifying transition temperatures and their associated enthalpies. A small sample is heated and cooled at a controlled rate, and the heat flow to or from the sample is measured. Phase transitions appear as peaks on the DSC thermogram.
-
Endothermic Peaks (on heating): Represent transitions to a higher-entropy state (e.g., Crystal → Nematic, Nematic → Isotropic).
-
Exothermic Peaks (on cooling): Represent transitions to a lower-entropy state (e.g., Isotropic → Nematic).[6]
Polarized Optical Microscopy (POM): POM is used for the visual identification of liquid crystal phases.[7] The sample is placed on a microscope slide with a coverslip, situated on a hot stage between two crossed polarizers.
-
Isotropic Liquid: Appears completely dark (extinction), as it does not rotate polarized light.
-
Liquid Crystal Phases: Are birefringent and will appear bright, often displaying characteristic optical textures. For example, the nematic phase frequently exhibits a "schlieren" or "marbled" texture.[8][9]
Data Presentation: The properties of a homologous series are typically summarized in a table to establish structure-property relationships.
| Compound Structure (Example Series) | Terminal Group (R) | Melting Point (°C) | Clearing Point (°C) | Mesophase Type |
| -C₄H₉ | 110.5 | 125.2 | Nematic | |
| -C₅H₁₁ | 108.1 | 130.8 | Nematic | |
| -C₆H₁₃ | 105.7 | 133.4 | Nematic, Smectic A | |
| -C₇H₁₅ | 102.3 | 135.1 | Nematic, Smectic A |
Note: Data in the table is representative and used for illustrative purposes.
Visualization of Workflows and Structures
Diagrams are essential for visualizing the relationships between reactants, products, and experimental processes.
Caption: Synthetic workflow for liquid crystals from this compound.
Caption: Molecular components of a target Schiff base liquid crystal.
References
- Kumar, S. (2005). Liquid crystals: A unique nanostructured material. Mentioned in Synthesis and characterization of three-arm star-shaped glassy liquid crystal containing biphenyl esters.
- Ha, S. T. (2009). Synthesis and mesomorphic properties of new Schiff base esters with different alkyl chains. Chinese Chemical Society.
- Abdel-Kareem, E. A., & Karam, N. H. (2025). Preparation of Series Schiff Bases and Studying of their Liquid Crystalline Behavior. Advanced Journal of Chemistry, Section A, 8(3), 495-503.
- (2018). Synthesis and properties of hydroxy tail-terminated cyanobiphenyl liquid crystals.
- University of Colorado Boulder. (n.d.). Synthesis of Liquid Crystals.
- Abdel-Jabar Abdel-Kareem, E., & Karam, N. H. (2025). Synthesis, Characterization and Study the Liquid Crystalline Properties of Some New Bent Compounds Derived from Diethylpyrimidin. Advanced Journal of Chemistry, Section A, 8(3), 495-503.
- Al-Mutlaq, F. A., et al. (2022). Solvent-Free Mechanochemical Synthesis of High Transition Biphenyltetracarboxydiimide Liquid Crystals. MDPI.
- Yunus, W. M. Z. W., et al. (2018). Synthesis and Determination of Thermotropic Liquid Crystalline Behavior of Cinnamaldehyde-Based Molecules with Two Schiff Base Linking Units. PubMed Central.
- Al-Hamdani, A. A. S., et al. (2022). Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. PubMed Central.
- Barrera, A., et al. (2023). Chemical Characterization and Thermal Analysis of Recovered Liquid Crystals. LillOA.
- Ahmed, H. A., et al. (2022).
- Kubicki, M., et al. (2012). Synthesis and Crystal Structures of Two New Schiff Base Hydrazones Derived from Biphenyl-4-Carbohydrazide.
- El-Mekabaty, A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects.
- Singh, R., et al. (2023). Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine. ACS Omega.
- Kandasamy, S., et al. (2019). 4-Hydroxybenzaldehyde derived Schiff base gelators: case of the sustainability or rupturing of imine bonds towards the selective sensing of Ag+ and Hg2+ ions via sol–gel methodology. New Journal of Chemistry (RSC Publishing).
- Organic Chemistry Portal. (n.d.).
- BenchChem. (2025).
- Huff, B. E., et al. (1998). Synthesis of unsymmetrical biaryls using a modified Suzuki cross-coupling: 4-Biphenylcarboxaldehyde. Organic Syntheses.
- Request PDF. (2020). Biphenyl liquid crystal epoxy containing flexible chain: Synthesis and thermal properties.
Sources
- 1. scispace.com [scispace.com]
- 2. Wide Nematogenic Azomethine/Ester Liquid Crystals Based on New Biphenyl Derivatives: Mesomorphic and Computational Studies [mdpi.com]
- 3. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 5. Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ajchem-a.com [ajchem-a.com]
- 8. Synthesis and Determination of Thermotropic Liquid Crystalline Behavior of Cinnamaldehyde-Based Molecules with Two Schiff Base Linking Units - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Making sure you're not a bot! [lilloa.univ-lille.fr]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Biphenyl Synthesis
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For: Researchers, Scientists, and Drug Development Professionals
Introduction
The biphenyl motif is a cornerstone in modern drug discovery, functional materials, and agrochemicals. Its synthesis, therefore, is a critical transformation for chemists in these fields. While several methods exist for aryl-aryl bond formation, palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have become the gold standard due to their versatility and functional group tolerance.[1][2] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of biphenyl synthesis and optimize your reaction conditions for maximal yield and purity.
We will primarily focus on the widely used Suzuki-Miyaura coupling, with a dedicated section for the classical Ullmann coupling, offering solutions to common experimental hurdles.
Section 1: The Suzuki-Miyaura Coupling: Troubleshooting & FAQs
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between organoboron compounds and organic halides or pseudohalides, catalyzed by a palladium complex.[2][3] Despite its reliability, researchers can encounter issues such as low yields, side reactions, and difficulties with product purification. This section addresses these common challenges in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction is resulting in a low yield. What are the primary factors I should investigate?
A1: Low yields in Suzuki-Miyaura couplings can often be attributed to several key factors. A systematic approach to troubleshooting is recommended:
-
Reagent Quality and Stability:
-
Boronic Acid/Ester: Boronic acids, especially electron-deficient ones, are susceptible to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source.[4] Consider using fresh, high-purity boronic acid or converting it to a more stable form like a pinacol ester or MIDA boronate.[4][5]
-
Aryl Halide: The reactivity of the aryl halide is critical. The general trend is I > Br > OTf >> Cl.[4] Couplings involving aryl chlorides are more challenging and often necessitate specialized, highly active catalyst systems.[4][6]
-
Catalyst and Ligand: Palladium catalysts and phosphine ligands can degrade over time, especially with exposure to air.[4] Ensure your catalyst and ligand are fresh and have been stored under an inert atmosphere. Phosphine ligands, in particular, are prone to oxidation.[4]
-
-
Reaction Conditions:
-
Inert Atmosphere: Oxygen can deactivate the palladium catalyst. It is crucial to thoroughly degas your solvent and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.[4] A common procedure involves evacuating and backfilling the reaction vessel with inert gas multiple times.[7]
-
Solvent and Base Purity: Use anhydrous and degassed solvents.[4][8] The purity of the base is also important for consistent results.
-
Q2: I am observing significant amounts of homocoupling of my boronic acid. How can I minimize this side reaction?
A2: Homocoupling of the boronic acid is a common byproduct, often exacerbated by the presence of oxygen.[9] This side reaction consumes your starting material and complicates purification. Here are strategies to mitigate it:
-
Rigorous Degassing: As mentioned, oxygen promotes homocoupling. Ensure your reaction setup is scrupulously purged of air.
-
Choice of Catalyst and Ligand: Some catalyst systems are more prone to promoting homocoupling. Screening different palladium sources and ligands can be beneficial.
-
Reaction Temperature: Lowering the reaction temperature may help to suppress the rate of homocoupling relative to the desired cross-coupling.
-
Controlled Addition of Reagents: In some cases, slow addition of the boronic acid to the reaction mixture can minimize its concentration at any given time, thereby reducing the likelihood of self-coupling.
Q3: What are the most common side reactions in Suzuki-Miyaura coupling, and how can I identify them?
A3: Besides homocoupling, other common side reactions include:
-
Protodeboronation: The replacement of the boronic acid group with a hydrogen atom.[4] This is particularly problematic with electron-deficient arylboronic acids.[4] This can be identified by the presence of the corresponding arene in your crude reaction mixture (e.g., benzene if you started with phenylboronic acid).
-
Dehalogenation: The reduction of the aryl halide starting material to the corresponding arene.[5] This can occur if there are sources of hydride in the reaction, sometimes from the solvent or base.
-
Palladium Black Formation: The precipitation of palladium metal from the solution, which appears as a black solid.[10] This indicates catalyst decomposition and leads to a loss of catalytic activity.
These byproducts can often be identified by techniques such as TLC, GC-MS, or LC-MS analysis of the crude reaction mixture.
Troubleshooting Guide: A Deeper Dive
Problem: Low or No Product Formation
| Potential Cause | Explanation & Suggested Solutions |
| Inactive Catalyst | The Pd(0) species is the active catalyst. Pd(II) precatalysts like Pd(OAc)₂ need to be reduced in situ. Ensure your reaction conditions facilitate this reduction. If using a Pd(0) source like Pd(PPh₃)₄, ensure it has not degraded. Solution: Use a fresh catalyst. Consider a pre-activated catalyst or a more robust ligand system.[4] |
| Inappropriate Ligand | The ligand plays a crucial role in stabilizing the palladium center and facilitating the elementary steps of the catalytic cycle.[3][11] Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often required for challenging substrates like aryl chlorides.[6][11][12] Solution: Screen a variety of ligands. For electron-rich or sterically hindered substrates, consider Buchwald-type biarylphosphine ligands.[6][11] |
| Incorrect Base | The base is critical for activating the boronic acid to facilitate transmetalation.[13][14] The choice of base can significantly impact the reaction rate and yield. Common bases include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides.[13] Solution: Screen different bases. For sensitive substrates, milder bases like K₃PO₄ or Cs₂CO₃ may be preferable.[4][13] |
| Suboptimal Solvent | The solvent must solubilize all reaction components and can influence the reaction rate and selectivity.[8][15][16] Common solvents include toluene, dioxane, THF, and DMF, often with water as a co-solvent.[5][17] Polar solvents can stabilize charged intermediates in the catalytic cycle.[15][18] Solution: Screen different solvent systems. A mixture of an organic solvent and water is often effective.[8] For industrial processes, solvent quality and potential contaminants should be carefully considered.[8] |
| Low Reaction Temperature | The oxidative addition step can be slow, especially for less reactive aryl halides. Solution: Incrementally increase the reaction temperature. Microwave heating can also be an effective way to accelerate the reaction.[17][19] |
Visualizing the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocol: General Procedure for a Suzuki-Miyaura Coupling
This protocol is a general starting point and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (e.g., K₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[4]
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent (e.g., 10 mL of a 4:1 mixture of dioxane/water). Bubble the inert gas through the solution for 10-15 minutes. Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring and Work-up: Monitor the reaction progress by TLC or GC-MS. Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Section 2: The Ullmann Coupling: A Classic Approach
The Ullmann reaction is a classical method for biphenyl synthesis that involves the copper-promoted coupling of two aryl halides.[20][21] While often requiring harsher conditions than palladium-catalyzed methods, modern ligand-accelerated protocols have made it a more viable option.[7][21]
Troubleshooting Guide: Common Issues in Ullmann Coupling
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inactive Catalyst: The copper source may be oxidized. The active species is often considered to be Cu(I).[7] | - Use a fresh, high-purity copper(I) salt (e.g., CuI, CuBr).[7]- Consider in situ activation of the copper catalyst.[7] |
| Inappropriate Ligand: Ligands are crucial for stabilizing the copper catalyst and facilitating the reaction.[7] | - Screen various ligands such as N-methylglycine, 1,10-phenanthroline, or L-proline.[7] | |
| Suboptimal Base: The base is essential for the catalytic cycle.[7] | - Screen different inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃.[7] | |
| Reaction Temperature Too Low: Traditional Ullmann reactions require high temperatures.[7][20] | - For modern ligand systems, start in the 80-120 °C range and incrementally increase if no reaction is observed.[7] | |
| Formation of Side Products (e.g., dehalogenation) | Protic Impurities: Water or other protic impurities can lead to the reduction of the aryl halide.[7] | - Use anhydrous solvents and reagents. Ensure glassware is thoroughly dried.[7] |
Visualizing the Ullmann Coupling Optimization Workflow
Caption: A typical workflow for optimizing Ullmann coupling reaction conditions.
Conclusion
The synthesis of biphenyls is a fundamental transformation in modern chemistry. While powerful methods like the Suzuki-Miyaura and Ullmann couplings are available, achieving optimal results requires a thorough understanding of the reaction mechanism and careful attention to experimental parameters. This technical support guide provides a framework for troubleshooting common issues and systematically optimizing your reaction conditions. By methodically addressing factors such as reagent quality, catalyst and ligand choice, base, solvent, and temperature, researchers can significantly improve the efficiency and reproducibility of their biphenyl syntheses.
References
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (2020). Israel Journal of Chemistry, 60(3-4), 406-409. Retrieved January 9, 2026, from [Link]
-
Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. (2020). ChemistrySelect, 5(1), 175-180. Retrieved January 9, 2026, from [Link]
-
Neufeldt, S. R., & Sanford, M. S. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry, 60(3-4), 406–409. Retrieved January 9, 2026, from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved January 9, 2026, from [Link]
-
Suzuki reaction - Wikipedia. (n.d.). Retrieved January 9, 2026, from [Link]
-
Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A new class of ligands for palladium-catalyzed amination reactions: the use of bulky, electron-rich dialkylbiarylphosphines. Angewandte Chemie International Edition, 43(14), 1871-1876. Retrieved January 9, 2026, from [Link]
-
Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl− Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470. Retrieved January 9, 2026, from [Link]
-
Villegas, J. M., Cárdenas-Jirón, G. I., & Mora, J. R. (2021). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. The Journal of Physical Chemistry B, 125(2), 758–769. Retrieved January 9, 2026, from [Link]
-
McGlacken, G. P., & Bateman, L. M. (2009). Recent advances in aryl–aryl bond formation by direct arylation. Chemical Society Reviews, 38(8), 2447–2464. Retrieved January 9, 2026, from [Link]
-
Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. (2014). Applied Organometallic Chemistry, 28(8), 614-619. Retrieved January 9, 2026, from [Link]
-
Solel, E., & Iron, M. A. (2013). Internal Catalytic Effect of Bulky NHC Ligands in Suzuki–Miyaura Cross-Coupling Reaction. Organometallics, 32(15), 4332–4342. Retrieved January 9, 2026, from [Link]
-
McGlacken, G. P., & Bateman, L. M. (2009). Recent advances in aryl–aryl bond formation by direct arylation. Chemical Society Reviews, 38(8), 2447-2464. Retrieved January 9, 2026, from [Link]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. Retrieved January 9, 2026, from [Link]
-
Suzuki-Miyaura - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved January 9, 2026, from [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. (n.d.). Retrieved January 9, 2026, from [Link]
-
McGlacken, G. P., & Bateman, L. M. (2009). Recent advances in aryl-aryl bond formation by direct arylation. Chemical Society Reviews, 38(8), 2447-2464. Retrieved January 9, 2026, from [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved January 9, 2026, from [Link]
-
Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010, November 10). Retrieved January 9, 2026, from [Link]
-
Suzuki Coupling I Common Byproducts in Suzuki Coupling. (2024, September 7). YouTube. Retrieved January 9, 2026, from [Link]
-
You, S.-L., & Xia, J.-B. (2010). Palladium-catalyzed aryl-aryl bond formation through double C-H activation. Topics in Current Chemistry, 292, 165–194. Retrieved January 9, 2026, from [Link]
-
Troubleshooting Ullmann Couplint. (2023, February 20). Reddit. Retrieved January 9, 2026, from [Link]
-
Amatore, C., Jutand, A., & Le Duc, G. (2011). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(41), 16552–16564. Retrieved January 9, 2026, from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 37(10), 2271-2281. Retrieved January 9, 2026, from [Link]
-
Nacci, A., & Cioffi, N. (2011). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. Molecules, 16(7), 5843–5874. Retrieved January 9, 2026, from [Link]
-
(a) Suzuki-Miyaura coupling reaction to synthesize biphenyl... (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? (2017, December 4). ResearchGate. Retrieved January 9, 2026, from [Link]
-
The Suzuki Reaction. (n.d.). Andrew G. Myers Research Group, Harvard University. Retrieved January 9, 2026, from [Link]
-
Selective Synthesis of (Benzyl)biphenyls by Successive Suzuki− Miyaura Coupling of Phenylboronic Acids with 4. (2017, November 9). The Journal of Organic Chemistry, 82(23), 12480–12487. Retrieved January 9, 2026, from [Link]
-
Side reactions of Suzuki cross-coupling. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]
-
Magano, J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1935–1942. Retrieved January 9, 2026, from [Link]
-
Question About Suzuki Coupling Reaction Byproducts (Homocoupling). (2025, March 22). Reddit. Retrieved January 9, 2026, from [Link]
-
Why can't I achieve good yields for this Suzuki reaction? (2018, October 2). ResearchGate. Retrieved January 9, 2026, from [Link]
-
Diagnosing issues with a failed Suzuki coupling? (2021, July 9). Reddit. Retrieved January 9, 2026, from [Link]
-
Tips on increasing yield of Miyaura coupling reaction? (2022, July 17). Reddit. Retrieved January 9, 2026, from [Link]
-
Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. (2023, August 23). Organometallics, 42(17), 2419–2430. Retrieved January 9, 2026, from [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Retrieved January 9, 2026, from [Link]
-
Ullmann reaction - Wikipedia. (n.d.). Retrieved January 9, 2026, from [Link]
-
Help with Ullmann Coupling. (2025, May 20). Reddit. Retrieved January 9, 2026, from [Link]
-
Ullmann Coupling - Carbon Heteroatom Coupling. (2018, July 21). YouTube. Retrieved January 9, 2026, from [Link]
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Technical Support Center: Optimizing the Synthesis of 4'-Hydroxy-biphenyl-2-carbaldehyde
Welcome to the technical support resource for the synthesis of 4'-Hydroxy-biphenyl-2-carbaldehyde (CAS 400747-55-9).[1] This molecule is a valuable building block in medicinal chemistry and materials science, often serving as a precursor for more complex molecular architectures. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and improve the yield and purity of this important intermediate. We will focus on the most prevalent and versatile synthetic strategy: the Suzuki-Miyaura cross-coupling reaction.
Core Synthesis Strategy: Suzuki-Miyaura Cross-Coupling
The most reliable route to construct the biaryl scaffold of this compound is the palladium-catalyzed Suzuki-Miyaura coupling. This reaction forms a carbon-carbon bond between an organoboron compound and an organohalide. For our target molecule, the optimal disconnection involves the coupling of 2-formylphenylboronic acid and 4-iodophenol .
Reaction Scheme: (2-formylphenylboronic acid) + (4-iodophenol) --[Pd Catalyst, Base, Solvent]--> (this compound)
The following diagram outlines the general experimental workflow.
Caption: High-level workflow for the synthesis of this compound.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.
Q1: My reaction yield is negligible, or I only recovered starting materials. What are the primary causes?
A1: This is the most common failure mode and usually points to a fundamental issue with one of the core components of the reaction.
-
Catalyst Inactivity: The active Pd(0) species is highly sensitive to oxygen.[2] Inefficient degassing of solvents or a poor inert atmosphere (N₂ or Argon) can lead to rapid catalyst oxidation and decomposition, often visible as the formation of black precipitate (palladium black). Always use freshly degassed solvents and ensure your reaction vessel is thoroughly purged with an inert gas.
-
Poor Quality Boronic Acid: 2-formylphenylboronic acid is susceptible to degradation, particularly protodeboronation (replacement of the C-B bond with C-H) upon exposure to moisture or over prolonged storage.[2][3] It is crucial to use a fresh, high-purity batch. If in doubt, purify the boronic acid before use (see Protocol 2).
-
Ineffective Base: The choice and quality of the base are critical for the transmetalation step.[4] For this coupling, inorganic bases like K₂CO₃ or K₃PO₄ are commonly used. Ensure the base is finely powdered and anhydrous, as clumps will have poor solubility and surface area, impeding the reaction.
-
Presence of Peroxides: Solvents like THF or Dioxane can form explosive peroxides upon storage, which will poison the palladium catalyst.[2] Always use freshly distilled or inhibitor-free solvents from a recently opened bottle.
Q2: I'm observing a significant amount of a non-polar byproduct that appears to be biphenyl. What is happening?
A2: This is likely due to protodeboronation of your 2-formylphenylboronic acid, followed by a competing Suzuki reaction with the resulting phenylboronic acid. This side reaction is often exacerbated by:
-
Excess Water: While some water can be beneficial in Suzuki couplings, excessive amounts, especially under prolonged heating, can promote the cleavage of the C-B bond.[3]
-
Sub-optimal Base: Using a base that is too weak or not sufficiently soluble can slow down the desired cross-coupling, giving the deboronation pathway more time to occur.
To mitigate this, ensure your boronic acid is of high quality and consider using a boronic ester (e.g., a pinacol ester) as the coupling partner, which is generally more stable.[2]
Q3: My reaction turns black almost immediately, and the yield is poor. How do I prevent catalyst decomposition?
A3: The formation of palladium black indicates the aggregation of Pd(0) into an inactive, bulk metallic state.[2] This is a sign that your phosphine ligand is not effectively stabilizing the catalytic species.
-
Ligand Choice: For electron-rich aryl halides like 4-iodophenol, a simple ligand like triphenylphosphine (PPh₃) may be sufficient. However, if you are using a less reactive halide (e.g., 4-bromophenol) or experiencing catalyst death, switching to a more electron-rich and bulky "Buchwald" ligand (e.g., SPhos, RuPhos) can significantly improve catalyst stability and accelerate the oxidative addition step.[5]
-
Temperature Control: Overheating the reaction can accelerate both the desired reaction and catalyst decomposition pathways. Do not exceed the recommended temperature. If the reaction is highly exothermic, consider slower heating.
-
Ligand-to-Palladium Ratio: Ensure you are using an adequate ratio of ligand to palladium (typically ranging from 2:1 to 4:1 for monodentate ligands like PPh₃). Insufficient ligand will leave the palladium center exposed and prone to aggregation.
Q4: What is the optimal combination of catalyst, base, and solvent for coupling 2-formylphenylboronic acid and 4-iodophenol?
A4: While there is no single "perfect" system, a well-established starting point is outlined below. Optimization is often necessary to achieve maximum yield. The following table provides a robust set of conditions and common alternatives.
| Parameter | Recommended Starting Condition | Alternatives & Considerations | Rationale |
| Palladium Source | Pd(PPh₃)₄ (0.5-2 mol%) | Pd(OAc)₂ + PPh₃ (1:2 to 1:4 ratio) | Pd(PPh₃)₄ is a pre-formed Pd(0) catalyst, convenient but air-sensitive. Pd(OAc)₂ is a stable Pd(II) pre-catalyst that is reduced in situ.[6] |
| Ligand | Triphenylphosphine (PPh₃) | Buchwald ligands (e.g., SPhos, XPhos) | PPh₃ is cost-effective and often sufficient for reactive iodides. Buchwald ligands are more robust and effective for less reactive halides or sterically hindered substrates.[5] |
| Base | K₂CO₃ (2-3 equivalents) | K₃PO₄, Cs₂CO₃, KF | The base activates the boronic acid for transmetalation. K₂CO₃ is a good balance of reactivity and cost. K₃PO₄ is stronger and sometimes more effective.[3][4] |
| Solvent System | Dioxane/H₂O (e.g., 4:1) | Toluene/H₂O, DMF/H₂O | A polar aprotic solvent is needed to dissolve the organic components, while a small amount of water helps dissolve the inorganic base and facilitates the catalytic cycle.[3] All solvents must be rigorously degassed. |
| Temperature | 80-100 °C | 60-120 °C | Heat is required to drive the reaction, but excessive heat can cause catalyst decomposition and side reactions. |
Q5: Should I protect the hydroxyl or aldehyde groups before the reaction?
A5: Generally, for this specific coupling, protection is not necessary and adds unnecessary steps to the synthesis.
-
Phenolic -OH: The mildly basic conditions of the Suzuki reaction (using carbonate or phosphate bases) are typically compatible with the free phenol. The base will deprotonate the phenol in situ, but this does not usually interfere with the catalytic cycle.
-
Aldehyde -CHO: The aldehyde group is generally stable under Suzuki conditions. There is a low risk of side reactions like aldol condensation if the base is not excessively strong and the temperature is controlled.
Protection should only be considered if all other optimization attempts fail and you have clear evidence (e.g., from crude NMR) that these functional groups are causing specific, identifiable side reactions.
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to troubleshooting. The cycle involves three main stages: Oxidative Addition, Transmetalation, and Reductive Elimination.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a representative example. Quantities should be scaled as needed.
-
Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-formylphenylboronic acid (1.0 eq, e.g., 1.50 g, 10.0 mmol) and 4-iodophenol (1.05 eq, 2.31 g, 10.5 mmol).[7][8][9]
-
Reagent Addition: Add potassium carbonate (K₂CO₃, 2.5 eq, 3.45 g, 25.0 mmol), finely ground.
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1 mol%, 0.116 g, 0.10 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and purge with dry nitrogen or argon for 15 minutes.
-
Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane (40 mL) and water (10 mL) via cannula or syringe under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to 90 °C in an oil bath and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (100 mL) and water (50 mL). Acidify the aqueous layer to pH ~5-6 with 1M HCl to ensure the product is not in its phenolate form.
-
Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate (2x 50 mL).
-
Washing & Drying: Combine the organic layers and wash with brine (1x 50 mL). Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Protocol 2: Purification of 2-Formylphenylboronic Acid
If the boronic acid is old or shows impurities by NMR, a simple purification can dramatically improve yields.
-
Dissolution: Dissolve the crude 2-formylphenylboronic acid in a minimal amount of hot water, adjusting the pH to ~8-9 with a dilute NaOH solution to form the soluble boronate salt.[10]
-
Extraction: Extract the alkaline solution with a non-polar solvent like diethyl ether or ethyl acetate to remove non-acidic organic impurities.
-
Precipitation: Carefully re-acidify the aqueous layer with 1M HCl to a pH of ~2-3. The purified boronic acid will precipitate out of the solution.
-
Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry thoroughly under vacuum. Store in a desiccator.
References
-
Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. (n.d.). MDPI. [Link]
-
4-Iodophenol. (n.d.). Wikipedia. [Link]
-
Patel, I., Ganesan, G., & Jain, S. (2022). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. [Link]
- Synthetic method of 4-iodophenol as 4-iodophenoxyacetic acid drug intermediate. (2016).
-
Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. (2022). Vapourtec. [Link]
-
Optimizing Suzuki Coupling Reactions. (n.d.). CovaSyn. [Link]
-
Novel Tandem Reaction to Synthesize 2-Formalphenylboronic Acids. (n.d.). Liberty University. [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2024). Organic Chemistry Frontiers. [Link]
-
Challenges In Suzuki Coupling Reaction. (n.d.). KCIL Chemofarbe Group. [Link]
-
What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? (2018). Quora. [Link]
- Process for preparing highly pure formylphenylboronic acids. (2002).
-
2-formylphenylboric acid. (n.d.). Molbase. [Link]
-
How can I solve my problem with Suzuki coupling? (2014). ResearchGate. [Link]
-
Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. [Link]
-
This compound, min 95%, 1 gram. (n.d.). CP Lab Safety. [Link]
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Challenges In Suzuki Coupling Reaction - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]
- 5. reddit.com [reddit.com]
- 6. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 7. 4-Iodophenol synthesis - chemicalbook [chemicalbook.com]
- 8. 4-ヨードフェノール 99% | Sigma-Aldrich [sigmaaldrich.com]
- 9. 2-formylphenylboric acid - 40138-16-7 - Structure, Synthesis, Properties [organoborons.com]
- 10. US6420597B2 - Process for preparing highly pure formylphenylboronic acids - Google Patents [patents.google.com]
Technical Support Center: Biphenyl Compounds Solubility
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for handling biphenyl compounds. As a Senior Application Scientist, I understand that the unique physicochemical properties of biphenyl-containing molecules, while often crucial for therapeutic efficacy, present significant challenges in the laboratory, particularly concerning solubility. This guide is designed to provide you with both foundational understanding and actionable, field-tested protocols to overcome these hurdles.
Section 1: Frequently Asked Questions (FAQs): The First Line of Defense
This section addresses the most common initial queries we receive. Understanding these core concepts is the first step in effective troubleshooting.
Q1: Why are my biphenyl compounds so consistently difficult to dissolve?
A: The root of the problem lies in the molecule's structure. The biphenyl moiety is a large, rigid, and planar system. This planarity promotes efficient crystal packing through strong intermolecular forces, such as van der Waals forces and π-π stacking. This creates a highly stable, high-energy crystal lattice. For a solvent to dissolve the compound, it must provide enough energy to overcome this lattice energy. Often, the energy released from solvating the individual biphenyl molecules is insufficient to break apart the crystal, resulting in poor solubility.
Q2: What are the best starting solvents for screening my novel biphenyl compound?
A: There is no single "best" solvent, but a tiered screening approach is most effective. Start with solvents that have a history of solubilizing aromatic compounds.
-
Tier 1 (High-Power Solvents): These are often used for creating high-concentration stock solutions. Use sparingly in final assay buffers.
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
N-Methyl-2-pyrrolidone (NMP)
-
-
Tier 2 (Co-solvents & Less Polar Solvents): Useful for improving solubility in aqueous media or for specific organic reactions.
-
Ethanol, Isopropanol
-
Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
-
Tier 3 (Aqueous Buffers & Modifiers): For direct use in biological assays.
-
Phosphate-Buffered Saline (PBS) at various pH values.
-
Solutions containing solubilizing agents like cyclodextrins or surfactants (e.g., Tween® 80).
-
Q3: My biphenyl compound has an acidic/basic functional group. How much can pH adjustment really help?
A: Immensely. For ionizable compounds, pH adjustment is one of the most powerful tools at your disposal. According to the Henderson-Hasselbalch equation, the solubility of an ionizable compound is lowest at its isoelectric point and increases as it becomes more ionized.
-
For Acidic Compounds (e.g., containing a carboxylic acid): Raising the pH above the compound's pKa will deprotonate the acidic group, forming a charged carboxylate. This ion is significantly more polar and water-soluble than the neutral form. Many non-steroidal anti-inflammatory drugs (NSAIDs) with a biphenyl structure leverage this principle.
-
For Basic Compounds (e.g., containing an amine): Lowering the pH below the compound's pKa will protonate the basic group, forming a charged ammonium salt, which is more readily solvated by water.
The key is to move the pH at least 1-2 units away from the pKa to ensure a significant portion of the compound is in its ionized, more soluble form.
Section 2: In-Depth Troubleshooting Guides
When standard approaches fail, a more systematic troubleshooting process is required. Here are guides for common, challenging scenarios.
Scenario 1: "My compound dissolves in DMSO, but crashes out when I dilute it into my aqueous assay buffer."
This is a classic and frustrating problem known as precipitation upon dilution. It occurs because the compound, while soluble in the organic stock solvent, is not soluble in the final aqueous environment.
Causality Analysis: The high concentration of DMSO in the initial stock solution creates a favorable solvent environment. When this is diluted into an aqueous buffer (typically >99% water), the solvent environment abruptly changes. The water cannot effectively solvate the lipophilic biphenyl compound, and the compound molecules re-aggregate and precipitate out of the solution, seeking their stable crystalline state.
This workflow provides a logical sequence of experiments to diagnose and solve the issue.
Caption: A step-by-step workflow for troubleshooting compound precipitation.
-
Reduce Stock Concentration: Before changing the buffer, try lowering your DMSO stock concentration (e.g., from 10 mM to 1 mM). This reduces the degree of supersaturation in the final dilution. If this solves the issue, you may have simply been exceeding the kinetic solubility of your compound.
-
Introduce a Co-solvent: If precipitation persists, modify your final aqueous buffer by adding a water-miscible organic co-solvent. This makes the final solution more "organic-like" and better able to solvate the biphenyl core.
-
Protocol: Prepare your aqueous buffer (e.g., PBS) containing 5% v/v ethanol or 10% v/v PEG-400. Then, add your DMSO stock to this modified buffer.
-
Rationale: Co-solvents work by reducing the polarity of the water, which decreases the hydrophobic effect that drives your compound to aggregate.
-
-
Utilize pH Modification: If your molecule has an ionizable group, this is your next step.
-
Protocol: Prepare a series of buffers with pH values ranging from 2 units below to 2 units above the pKa of your compound. Test the solubility in each.
-
Rationale: As explained in the FAQ, ionization dramatically increases aqueous solubility. The biphenyl drug Telmisartan, for example, has two carboxylic acid groups and its solubility is highly pH-dependent.
-
-
Advanced Formulation (Lab-Scale): If the above fails, you may need to fundamentally change the solid state of your compound before dissolution.
-
Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a lipophilic interior cavity. They can encapsulate the hydrophobic biphenyl moiety, effectively shielding it from the water and increasing solubility.
-
Screening Protocol: Prepare a solution of 10-50 mM of a cyclodextrin (e.g., HP-β-CD) in your buffer. Add your compound and stir/sonicate to determine the solubility enhancement.
-
-
Scenario 2: "I need to prepare a >50 mM stock for animal studies, but my compound's solubility limit in any single solvent is below 10 mM."
This requires moving beyond simple solvent screening and into formulation science. The goal is to either create a more soluble form of the compound (a salt) or to prevent it from crystallizing altogether (amorphous solid dispersion).
Caption: Decision tree for formulating high-concentration solutions.
An ASD is a powerful technique where the drug is dispersed in a polymer matrix in a non-crystalline, amorphous state. The amorphous form does not have a crystal lattice to overcome, making it kinetically more soluble, often leading to a state of supersaturation.
-
Polymer & Solvent Selection:
-
Choose a polymer that is soluble in the same solvent as your drug. Common choices include PVP (polyvinylpyrrolidone), HPMC (hydroxypropyl methylcellulose), or Soluplus®.
-
Select a volatile solvent that dissolves both your biphenyl compound and the polymer (e.g., methanol, acetone, or DCM).
-
-
Dissolution:
-
Dissolve your compound in the chosen solvent.
-
In a separate container, dissolve the polymer in the same solvent. A typical starting drug-to-polymer ratio is 1:3 by weight.
-
-
Mixing: Combine the two solutions and mix thoroughly.
-
Solvent Evaporation:
-
Pour the solution into a petri dish to create a thin film.
-
Place the dish in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until the solvent has completely evaporated. This may take several hours.
-
-
Collection and Analysis:
-
Scrape the resulting solid film from the dish. This is your ASD.
-
It is highly recommended to confirm the amorphous nature of the product using techniques like Powder X-Ray Diffraction (PXRD), which will show a halo pattern for amorphous material instead of sharp peaks.
-
-
Solubility Testing: Attempt to dissolve the resulting ASD powder in your desired final solvent system. You should observe a significant increase in solubility compared to the crystalline form.
| Technique | Typical Fold Increase in Solubility | Mechanism | Key Consideration |
| Co-solvency | 2 - 10x | Reduces solvent polarity | Can impact cell viability in in vitro assays. |
| pH Adjustment | 10 - 1000x+ | Ionizes the compound, increasing polarity | Only applicable to ionizable compounds. |
| Cyclodextrin Complexation | 5 - 500x | Encapsulates the hydrophobic moiety | Stoichiometry and binding affinity are critical. |
| Amorphous Solid Dispersion | 10 - 1000x+ | Eliminates crystal lattice energy | Physical stability; the amorphous form can recrystallize over time. |
References
-
Al-akayleh, F., et al. (2022). Co-amorphous solid dispersions of telmisartan-arginine: enhanced solubility and dissolution rate. Pharmaceuticals. Available at: [Link]
-
Perlovich, G. L. (2017). Solvation, solubility, and partitioning of biphenyl and its derivatives. Journal of Chemical & Engineering Data. Available at: [Link]
-
Gozalbes, R., et al. (2011). ADME-Tox in silico modeling. In Silico Toxicology. Available at: [Link]
-
Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology. Available at: [Link]
-
Millard, J. W., et al. (2002). Cosolvent effects on the pKa of common buffers and drugs. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Babu, G.V., et al. (2015). pH-dependent solubility of telmisartan: A comparative study of its original and new polymorphic forms. Journal of Pharmacy & Bioallied Sciences. Available at: [Link]
-
Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews. Available at: [Link]
-
Brouwers, J., et al. (2009). Pharmaceutical and pharmacological aspects of supersaturating dosage forms. Journal of Pharmaceutical Sciences. Available at: [Link]
Technical Support Center: 4'-Hydroxy-biphenyl-2-carbaldehyde
Welcome to the dedicated technical support guide for navigating the purification challenges of 4'-Hydroxy-biphenyl-2-carbaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter difficulties in isolating this valuable synthetic intermediate in high purity. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt protocols to your specific experimental context.
Introduction: Why is This Compound Tricky?
This compound (MW: 198.22 g/mol ) is a bifunctional molecule featuring a reactive aldehyde and an acidic phenol.[1][2] Its synthesis, commonly achieved through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, often introduces a variety of structurally similar impurities.[3][4] The primary purification challenges stem from:
-
Structurally Similar Byproducts: Homocoupled products and unreacted starting materials often have polarities very close to the desired product, making chromatographic separation difficult.
-
Polar Functional Groups: The presence of both a hydrogen-bond donating phenol and a polar aldehyde group can lead to peak tailing in chromatography and complicates solvent selection for recrystallization.
-
Potential for Oiling Out: The compound's physical properties can make it prone to separating as a liquid phase ("oiling out") rather than forming a crystalline solid during recrystallization attempts.[5][6]
This guide provides a systematic approach to overcoming these common hurdles.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification workflow.
Q1: My crude reaction mixture is a dark, oily tar after work-up. How can I get a solid to work with?
A1: The Cause & The Fix
A tar-like or oily crude product is typically due to the presence of residual high-boiling solvents (like DMF or DMSO), polymeric byproducts, or a significant amount of impurities that suppress the melting point of your product. The goal is to remove these contaminants to induce solidification or precipitation.
Troubleshooting Steps:
-
Initial Solvent Removal: Ensure your initial solvent removal via rotary evaporation is complete. For high-boiling solvents, this may require higher vacuum and a warmer water bath.
-
Azeotropic Removal: Dissolve the oil in a minimal amount of a volatile solvent in which your product is soluble (e.g., ethyl acetate, dichloromethane). Add a larger volume of a non-polar solvent in which your product is poorly soluble (e.g., hexanes, pentane). Re-concentrate this mixture on the rotary evaporator. The co-distillation helps pull off residual high-boiling solvents. Repeat 2-3 times.
-
Trituration: If the oil persists, add a small amount of a solvent system where the product is expected to be insoluble or sparingly soluble (e.g., cold hexanes/ethyl acetate 9:1, or diethyl ether). Vigorously scratch the side of the flask with a glass rod or spatula at the solvent-oil interface. This mechanical agitation can provide the energy needed to initiate nucleation and crystallization. Once a small amount of solid appears, continue stirring in the cold solvent for 30-60 minutes to maximize precipitation. The resulting solid can then be collected by filtration.
Q2: I'm running a silica gel column, but all my spots are clustered together on the TLC plate. How can I achieve better separation?
A2: The Cause & The Fix
Poor separation on a thin-layer chromatography (TLC) plate is a clear indicator that your chosen mobile phase (solvent system) is not providing adequate differential partitioning for your compound and its impurities. The key is to systematically adjust the polarity of the mobile phase.
Troubleshooting Steps:
-
Systematically Decrease Polarity: The most common mobile phase for a compound of this polarity is a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate). If spots are clustered at a high Rf (retention factor), your system is too polar. If they are clustered at the baseline (low Rf), it's not polar enough.
-
Optimize the Solvent Ratio: Prepare several TLC developing chambers with varying ratios of your solvent system. For example, if 7:3 Hexanes:EtOAc gives poor separation, test 9:1, 8:2, and 6:4 ratios. The optimal system will show the greatest distance between the product spot and the impurity spots.
-
Introduce a Different Solvent: If adjusting ratios is insufficient, swap one of the solvents to introduce different intermolecular interactions. For example, replacing ethyl acetate with dichloromethane or tert-butyl methyl ether (TBME) can alter the separation profile.
-
Consider a Biphenyl Stationary Phase: For challenging separations of aromatic compounds, a column with a biphenyl stationary phase can provide alternative selectivity compared to standard C18 phases.[7][8] This is more common in HPLC but is a valuable tool.
Table 1: Suggested Starting Solvent Systems for Chromatography
| Solvent System (v/v) | Polarity Index | Typical Application |
| 9:1 Hexanes / Ethyl Acetate | Low | Good starting point for initial screening. |
| 7:3 Hexanes / Ethyl Acetate | Medium-Low | Often a good balance for separating biphenyls. |
| 1:1 Hexanes / Ethyl Acetate | Medium | Use if the product is eluting too slowly. |
| 95:5 Dichloromethane / Methanol | Medium-High | Effective for more polar compounds, but can dissolve silica. |
Q3: I'm attempting recrystallization, but my compound is "oiling out." What should I do?
A3: The Cause & The Fix
"Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute. Instead of forming a crystal lattice, the compound separates as a liquid phase. This entraps impurities and defeats the purpose of recrystallization.[5]
Troubleshooting Steps:
-
Add More Solvent: The most common cause is using too little solvent. While the compound is hot, add more of the hot solvent dropwise until the oil redissolves completely. Then, allow it to cool slowly.
-
Lower the Cooling Rate: Do not place the hot flask directly into an ice bath. Allow it to cool slowly to room temperature on the benchtop, undisturbed. Slow cooling encourages the formation of well-ordered, pure crystals. Once at room temperature, cooling can be continued in an ice bath.[6]
-
Change the Solvent System: Use a two-solvent system. Dissolve the compound in a minimal amount of a "good" solvent (in which it is very soluble). Then, while hot, slowly add a "poor" solvent (in which it is insoluble) dropwise until the solution just becomes cloudy (the cloud point). Add a drop or two of the "good" solvent to clarify, and then cool slowly.
-
Induce Crystallization: If crystals do not form upon cooling, try scratching the inner wall of the flask with a glass rod to create nucleation sites or add a tiny "seed crystal" of previously purified material.[5]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities from a Suzuki-Miyaura synthesis of this molecule?
A1: The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction, but it is not without side reactions.[4] Key impurities to anticipate include:
-
Homocoupled Boronic Acid: Your boronic acid starting material can couple with itself to form a symmetrical biphenyl byproduct. This is often promoted by the presence of oxygen.[3][9]
-
Unreacted Starting Materials: Incomplete reactions will leave behind the initial aryl halide and boronic acid.
-
Protodeboronation Product: The boronic acid can be replaced by a hydrogen atom from the solvent or trace water, leading to the formation of phenol.
-
Palladium Residues: The palladium catalyst can remain in the crude product, often appearing as a fine black solid.
Q2: Is there a way to use the phenolic group to my advantage during purification?
A2: Absolutely. The acidic nature of the phenolic hydroxyl group provides a powerful, non-chromatographic method for purification: Acid-Base Extraction . This technique separates acidic compounds from neutral or basic impurities.
Workflow:
-
Dissolve the crude product in an organic solvent like ethyl acetate or diethyl ether.
-
Transfer the solution to a separatory funnel and wash with an aqueous base (e.g., 1 M NaOH or Na2CO3).
-
The acidic this compound will be deprotonated to its corresponding phenoxide salt and move into the aqueous layer. Neutral impurities (like homocoupled byproducts) will remain in the organic layer.
-
Separate the layers. Carefully re-acidify the aqueous layer with a strong acid (e.g., 2 M HCl) until the solution is acidic (test with pH paper).
-
The product will precipitate out of the aqueous solution as a solid. It can then be collected by filtration or extracted back into a fresh portion of the organic solvent.
Q3: What is a logical workflow for purifying a new batch of crude this compound?
A3: A systematic approach saves time and material. The following workflow is recommended:
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. scbt.com [scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Kinetex Biphenyl Column for Aromatic Compounds | Phenomenex [phenomenex.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. reddit.com [reddit.com]
Removal of impurities from 4'-Hydroxy-biphenyl-2-carbaldehyde
Technical Support Center: 4'-Hydroxy-biphenyl-2-carbaldehyde
A Senior Application Scientist's Guide to Purification and Troubleshooting
Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this versatile building block. The purity of this reagent is critical for the success of subsequent synthetic steps and the integrity of final products. This document provides in-depth, field-proven insights into common purification challenges and offers robust, step-by-step protocols to ensure you achieve the desired purity for your application.
Our approach is built on a foundation of mechanistic understanding. We don't just tell you what to do; we explain why you're doing it, empowering you to adapt and troubleshoot effectively.
Part 1: Initial Assessment & Common Impurities
Before any purification attempt, a thorough analysis of the crude material is essential. Understanding the nature and quantity of impurities will dictate the most efficient purification strategy.
FAQ: How should I assess the purity of my crude this compound?
A multi-pronged analytical approach is recommended for a comprehensive purity profile.
-
Thin-Layer Chromatography (TLC): This is your first and fastest check. A typical mobile phase would be a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). It will give you a quick visual of major components. The product, with its polar hydroxyl and aldehyde groups, should have a moderate Rf value.
-
¹H NMR Spectroscopy: This is crucial for identifying structural impurities. Pay close attention to the aldehydic proton region (~9.5-10.5 ppm) and the aromatic region (7-8 ppm). The presence of multiple aldehyde signals or unexpected aromatic splitting patterns indicates impurities.[1]
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis, a reversed-phase HPLC method is ideal.[2] This will allow you to determine the percentage purity and resolve closely related impurities that may not be visible by TLC.
-
Mass Spectrometry (MS): To identify the mass of unknown impurities, helping to deduce their potential structures.
FAQ: What are the most common impurities I should expect?
The impurities present will largely depend on the synthetic route used to prepare the compound. For instance, in a Suzuki cross-coupling reaction (a common method), you might encounter the following:
| Impurity Type | Potential Origin | Diagnostic Signature | Why it Forms |
| 4'-Hydroxy-biphenyl-2-carboxylic acid | Oxidation of the aldehyde | Disappearance of aldehyde proton in ¹H NMR (~10 ppm); appearance of a broad carboxylic acid proton (>10 ppm); mass shift of +16 amu. | Aldehydes are highly susceptible to air oxidation, which can be accelerated by light, heat, or trace metal catalysts.[3] |
| Unreacted Starting Materials | Incomplete reaction | Signals corresponding to, for example, 2-bromobenzaldehyde or a (4-hydroxyphenyl)boronic acid derivative in NMR and MS. | Sub-optimal reaction conditions (temperature, time, stoichiometry) or catalyst deactivation can lead to incomplete conversion. |
| Homocoupled Byproducts | Side reaction in cross-coupling | MS signals corresponding to the dimer of the boronic acid partner (dihydroxy-biphenyl) or the aryl halide partner. | These are common side reactions in palladium-catalyzed cross-couplings, especially with inefficient catalyst systems. |
| Residual Palladium Catalyst | Incomplete removal during workup | The crude product may have a dark or grayish color. | Palladium catalysts can adhere to polar functional groups on the product, making them difficult to remove by simple filtration. |
| Residual Solvents | Incomplete drying | Characteristic solvent peaks in the ¹H NMR spectrum (e.g., ethyl acetate, THF, toluene). | High-boiling point solvents used in the reaction may be difficult to remove completely under vacuum. |
Part 2: Troubleshooting and Purification Protocols
This section addresses specific purification challenges in a question-and-answer format.
Workflow for Purification Strategy Selection
The following diagram outlines a logical workflow for choosing the appropriate purification method based on the initial assessment of your crude material.
Caption: Decision workflow for selecting a purification strategy.
FAQ: My crude product is off-white and my NMR shows a peak around 12 ppm. How do I remove the acidic impurity?
This strongly suggests the presence of the corresponding carboxylic acid due to oxidation. This is a common issue with aldehydes.[3][4] A simple acid-base extraction is highly effective.
Protocol: Mild Basic Wash
-
Dissolution: Dissolve the crude solid in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Extraction: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). You may observe gas evolution (CO₂) as the acid is neutralized. Repeat the wash 2-3 times.
-
Back-Extraction: To ensure no product is lost, you can back-extract the combined aqueous layers with a small portion of the organic solvent.
-
Final Wash: Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified aldehyde.
Causality: The phenolic -OH group is weakly acidic and will generally not be deprotonated by a mild base like NaHCO₃, whereas the more acidic carboxylic acid is readily converted to its water-soluble sodium salt, which is then extracted into the aqueous phase.
FAQ: My TLC and NMR show significant amounts of non-polar starting materials. What is the best approach?
When impurities have different polarities from the desired product, column chromatography is the method of choice. Aldehydes can sometimes be sensitive to the acidic nature of standard silica gel.[5]
Protocol: Flash Column Chromatography
-
Stationary Phase Preparation: Use standard silica gel (230-400 mesh). To mitigate potential decomposition, you can prepare a slurry of the silica in your starting mobile phase and add 0.5-1% triethylamine (Et₃N) to neutralize the acidic sites.[5]
-
Solvent System Selection: Determine an appropriate solvent system using TLC. A good system will give your product an Rf value of ~0.3. A gradient of ethyl acetate in hexanes is a common starting point (e.g., starting from 10% ethyl acetate and gradually increasing to 40%).
-
Column Loading: Load your crude material onto the column. For best resolution, dissolve the sample in a minimal amount of DCM or the mobile phase and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the column (dry loading).
-
Elution: Run the column, collecting fractions and monitoring them by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (optional: + 1% Et₃N) | Standard choice for polarity-based separation. Et₃N neutralizes acidity, protecting the aldehyde.[5] |
| Mobile Phase | Hexanes / Ethyl Acetate Gradient | Offers a good polarity range to separate non-polar impurities from the more polar product. |
| Loading Method | Dry Loading | Prevents solvent effects and ensures a narrow starting band, leading to better separation. |
FAQ: My product is over 90% pure but has a slight yellow tint. Can I avoid chromatography?
Yes, if the purity is already high, recrystallization is an excellent and often superior method for removing small amounts of impurities and improving the crystalline form of the final product.[6][7]
Protocol: Recrystallization
The key to successful recrystallization is finding a solvent (or solvent system) in which the product has high solubility at elevated temperatures but low solubility at room temperature or below.[8]
-
Solvent Screening (Small Scale):
-
Test single solvents first (e.g., isopropanol, ethanol, ethyl acetate, toluene). Place a small amount of crude material in a test tube, add a small volume of solvent. If it dissolves at room temperature, the solvent is unsuitable. If it doesn't, heat the mixture. If it dissolves when hot, it's a good candidate.
-
If no single solvent works, try a binary solvent system (e.g., ethyl acetate/hexanes, toluene/hexanes, acetone/water). Dissolve the compound in a minimal amount of the "good" solvent (in which it is highly soluble) at an elevated temperature. Then, add the "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy (the saturation point). Add a drop or two of the "good" solvent to clarify, then allow to cool.[9]
-
-
Recrystallization (Bulk):
-
Place the crude solid in an Erlenmeyer flask.
-
Add the chosen hot solvent portion-wise, with swirling, until the solid just dissolves. Using the minimum amount of hot solvent is critical.[7]
-
If the solution is colored, you can add a small amount of activated carbon (Darco G-60) and keep the solution hot for a few minutes to adsorb colored impurities.[1] Hot-filter the solution through a fluted filter paper to remove the carbon.
-
Allow the flask to cool slowly to room temperature. Slow cooling is essential for forming pure, large crystals.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.[8]
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
FAQ: How can I purify my aldehyde if it seems to degrade on silica and I can't find a good recrystallization solvent?
For stubborn cases, chemical purification via a bisulfite adduct is a classic and highly specific method for aldehydes.[3][4]
Caption: Workflow for aldehyde purification via bisulfite adduct formation.
Protocol: Bisulfite Adduct Formation
-
Adduct Formation: Dissolve the impure aldehyde in a suitable solvent (e.g., ethanol). Add a saturated aqueous solution of sodium bisulfite (or sodium metabisulfite) and stir vigorously at room temperature. The reaction time can vary from a few hours to overnight. A white precipitate of the adduct may form.[3][4]
-
Isolation of Adduct: If a precipitate forms, it can be collected by filtration and washed with ethanol and then ether to remove adhering organic impurities. If no precipitate forms, the impurities can be removed by extracting the aqueous mixture with a non-polar organic solvent like ether.
-
Regeneration of Aldehyde: Suspend the filtered adduct (or use the aqueous layer from extraction) in water and add a base, such as saturated sodium bicarbonate solution or dilute sodium hydroxide, with stirring until the evolution of SO₂ ceases and the aldehyde is fully liberated.
-
Final Isolation: The pure aldehyde will often precipitate out of the aqueous solution and can be collected by filtration. Alternatively, it can be extracted with an organic solvent (e.g., ethyl acetate), dried, and concentrated.
Part 3: Purity Verification and Storage
FAQ: How do I confirm the purity of my final product?
Use the same analytical methods as in the initial assessment.
-
HPLC: Should show a single major peak (ideally >98%).[2]
-
¹H NMR: Should show clean signals with correct integrations and no impurity peaks.
-
Melting Point: A sharp melting point range close to the literature value is a strong indicator of high purity.
FAQ: What are the best practices for storing this compound?
Due to its susceptibility to oxidation, proper storage is crucial to maintain purity over time.
-
Atmosphere: Store under an inert atmosphere (Nitrogen or Argon).
-
Temperature: Store in a cool, dark place. Refrigeration is recommended.
-
Container: Use a well-sealed container to prevent exposure to air and moisture.
References
-
Huff, B. E., et al. (1998). SYNTHESIS OF UNSYMMETRICAL BIARYLS USING A MODIFIED SUZUKI CROSS-COUPLING: 4-BIPHENYLCARBOXALDEHYDE. Organic Syntheses, 75, 53. [Link]
-
PrepChem. (n.d.). Synthesis of 4-biphenylcarboxaldehyde. PrepChem.com. [Link]
-
Lurie, I. S. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. LCGC North America. [Link]
- Google Patents. (n.d.). US5847234A - Process for the preparation of 4-hydroxybiphenyl.
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization and Crystallization. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. [Link]
-
ResearchGate. (2015, December 3). Is it possible to purify aldehyde by column? Is there any other method to do purification?. ResearchGate. [Link]
-
VassarCollege. (2007, November 28). Organic Chemistry Lab: Recrystallization [Video]. YouTube. [Link]
-
Ataman Kimya. (n.d.). 4-BIPHENYLCARBOXALDEHYDE, 99%. Ataman Kimya. [Link]
-
ResearchGate. (2014, September 29). What is the best solvent for purifying aldehyde in a column chromatography?. ResearchGate. [Link]
-
Meyers, A. I., & Flanagan, M. E. (1993). 2,2'-DIMETHOXY-6-FORMYLBIPHENYL. Organic Syntheses, 71, 107. [Link]
-
Reddit. (2015, April 1). Purifying aldehydes?. r/chemistry. [Link]
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Degradation of 4'-Hydroxy-biphenyl-2-carbaldehyde during reaction
Welcome to the technical support guide for 4'-Hydroxy-biphenyl-2-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile bifunctional molecule. Its unique structure, containing both a reactive aldehyde and a phenolic hydroxyl group, makes it a valuable building block but also susceptible to specific degradation pathways. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions to ensure the success and integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: I'm observing a new, more polar spot on my TLC plate during my reaction. What is the likely cause?
A1: The most common cause for the appearance of a more polar byproduct is the oxidation of the aldehyde group to a carboxylic acid, forming 4'-Hydroxy-biphenyl-2-carboxylic acid. Aldehydes are highly susceptible to oxidation, which can be initiated by atmospheric oxygen, especially under neutral or basic conditions, at elevated temperatures, or in the presence of trace metal impurities.[1][2]
Q2: My reaction is producing a less polar byproduct, and I suspect gas evolution. What degradation pathway should I consider?
A2: This observation is a classic sign of decarbonylation, where the aldehyde group (-CHO) is lost as carbon monoxide (CO), resulting in the formation of 4-hydroxybiphenyl.[3] This process is often catalyzed by transition metals (like Palladium, Rhodium, or Nickel) that may be used in your reaction, or it can occur at high temperatures.[4][5][6]
Q3: Why is my reaction mixture turning dark brown or forming a complex, inseparable mixture of products?
A3: A dark coloration or polymerization often points to side reactions involving the phenolic hydroxyl group. Phenols can be sensitive to oxidation, forming colored quinone-like species.[7][8] Additionally, under certain conditions (e.g., strong base or acid), the molecule can undergo self-condensation or other intermolecular reactions, leading to oligomers and polymers.[9]
Q4: Under what general conditions is this compound most unstable?
A4: The compound's stability is compromised under several conditions:
-
High pH (Basic): The phenolic proton is acidic and will be deprotonated by base, forming a phenoxide. This electron-rich species can increase the susceptibility of the aromatic rings to oxidation.
-
Presence of Oxidizing Agents: Atmospheric oxygen, peroxides, or other oxidants will readily convert the aldehyde to a carboxylic acid.
-
High Temperatures: Elevated temperatures (>150 °C) can promote thermal decarbonylation, even without a metal catalyst.[4]
-
Transition Metal Catalysts: Many common cross-coupling catalysts can induce decarbonylation as an undesirable side reaction.[4][5]
-
Strong Acids: While aldehydes are generally stable to acid, the combination of functional groups and high temperatures under acidic conditions can lead to unwanted side reactions or polymerization.[10]
Troubleshooting Guides
This section provides detailed solutions to specific experimental problems.
Problem 1: Low Reaction Yield with Carboxylic Acid Formation
-
Symptoms: TLC analysis shows a significant spot with a lower Rf value than the starting material. 1H NMR of the crude product shows disappearance of the aldehyde proton (~9.5-10.5 ppm) and potential appearance of a broad carboxylic acid proton (>10 ppm).
-
Primary Cause: Oxidation of the aldehyde functional group.
-
Solutions:
-
Inert Atmosphere Protocol: The most effective solution is to rigorously exclude oxygen from the reaction.
-
Solvent Degassing: Use solvents that have been thoroughly degassed to remove dissolved oxygen.
-
-
Glassware Preparation: Dry all glassware in an oven at >120 °C overnight and allow it to cool in a desiccator.
-
Assembly: Quickly assemble the reaction apparatus (e.g., three-neck flask with condenser and nitrogen/argon inlet) while hot and immediately place it under a positive pressure of an inert gas (Nitrogen or Argon).
-
Purge Cycle: Perform at least three vacuum/inert gas backfill cycles to ensure the removal of all atmospheric oxygen from the vessel.
-
Reagent Addition: Add the this compound and any other solid reagents to the flask. If necessary, briefly remove the stopper under a strong positive flow of inert gas.
-
Solvent Addition: Add degassed solvents via cannula or a gas-tight syringe.
-
Execution: Maintain a positive pressure of inert gas throughout the entire reaction, including workup if the product is particularly sensitive. A simple method is to use a balloon filled with the inert gas attached to the reaction setup.
Problem 2: Product Contamination with Decarbonylated Byproduct
-
Symptoms: TLC analysis shows a byproduct with a higher Rf value (less polar) than the starting material. GC-MS or LC-MS analysis confirms the presence of 4-hydroxybiphenyl (M.W. 170.21).
-
Primary Cause: Metal-catalyzed or thermal decarbonylation.[3][11]
-
Solutions:
-
Temperature Control: If the reaction requires heat, carefully control the temperature to the minimum required for the desired transformation. Avoid excessive heating.
-
Catalyst Screening: If a transition metal catalyst is necessary for your reaction (e.g., in a cross-coupling step), and decarbonylation is observed, screen alternative catalysts or ligands. Sometimes a change in the ligand can suppress this side reaction.[4]
-
| Catalyst/Condition | Temperature Range (°C) | Risk Level | Notes |
| Pd(OAc)₂ / No Ligand | >100 °C | High | Palladium catalysts are known to promote decarbonylation.[5] |
| Wilkinson's Catalyst (RhCl(PPh₃)₃) | >80 °C | High | A classic reagent for stoichiometric and catalytic decarbonylation.[3] |
| Ni(COD)₂ / PCy₃ | 140 °C | High | Nickel catalysts can be effective but often require high temperatures.[4] |
| Thermal (No Catalyst) | >180 °C | Moderate | Thermal decomposition can occur, especially with prolonged heating.[4] |
Problem 3: Unwanted Reactions at the Phenolic Hydroxyl Group
-
Symptoms: Formation of a complex product mixture. The phenolic -OH proton signal in 1H NMR is absent, and new signals appear in the aromatic or aliphatic region, suggesting modification at this site.
-
Primary Cause: The phenolic hydroxyl group is acting as a nucleophile or is being deprotonated under the reaction conditions, leading to side reactions.[12][13]
-
Solution: Employ a protection-deprotection strategy for the hydroxyl group. A silyl ether is a common and effective choice as it is stable to a wide range of conditions but can be easily removed.[14]
-
Protection Step:
-
Dissolve this compound (1.0 eq) in an anhydrous solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Add imidazole (1.5 eq).
-
Add tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Work up the reaction by washing with water and brine. Purify the resulting TBDMS-protected aldehyde by column chromatography.
-
-
Perform Desired Reaction: Use the purified, protected compound in your main reaction. The TBDMS group is generally stable to organometallics, hydrides, and many oxidative/reductive conditions.
-
Deprotection Step:
-
Dissolve the protected product in THF.
-
Add a fluoride source, such as Tetrabutylammonium fluoride (TBAF, 1.1 eq, 1M solution in THF).
-
Stir at room temperature until the reaction is complete by TLC.
-
Work up and purify to obtain the final product with the free hydroxyl group restored.[15]
-
Analytical Methods for Monitoring Degradation
Effective troubleshooting requires reliable methods to identify and quantify the starting material and any byproducts.
| Method | Application | Advantages | Limitations |
| Thin-Layer Chromatography (TLC) | Rapid, qualitative monitoring of reaction progress. | Fast, inexpensive, requires minimal sample. Excellent for visualizing polarity changes. | Not quantitative. Co-spotting may be needed for definitive identification. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis of product purity and byproduct formation. | Highly accurate and reproducible. Can separate complex mixtures.[16] | Requires method development (column, mobile phase selection). |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification of volatile byproducts. | Excellent for identifying unknown compounds by their mass fragmentation patterns. Highly sensitive.[16][17] | The compound may require derivatization to increase volatility. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of starting material, product, and impurities. | Provides definitive structural information. Can be used for quantitative analysis (qNMR). | Lower sensitivity than MS-based methods. Requires pure samples for clear spectra. |
Visualized Workflows and Degradation Pathways
Caption: Primary degradation routes for this compound.
Caption: A logical workflow for troubleshooting common reaction issues.
Caption: Workflow for a protection/deprotection strategy to prevent side reactions.
References
-
Wang, Y. et al. (2013). A theoretical study on the reactivity of phenols and aldehydes: Prospect of formaldehyde-free syntans. ResearchGate. Available at: [Link]
-
Cheng, C. et al. (2017). Nickel-Catalyzed Decarbonylation of Aromatic Aldehydes. ACS Publications. Available at: [Link]
-
Wikipedia. (n.d.). Decarbonylation. Wikipedia. Available at: [Link]
-
Maji, A. et al. (2014). A general and efficient aldehyde decarbonylation reaction by using a palladium catalyst. Chemical Communications (RSC Publishing). Available at: [Link]
- Google Patents. (n.d.). EP0096153A2 - Stabilization of aldehydes.
-
Request PDF. (2025). Catalytic Decarbonylation of Aldehydes: Recent Advances and Future Perspectives. ResearchGate. Available at: [Link]
-
Request PDF. (2025). Antioxidant Activity of Some Phenolic Aldehydes and Their Diimine Derivatives: A DFT Study. ResearchGate. Available at: [Link]
-
Hawthorne, J. & Wilt, M. (1960). Notes: Decarbonylation of Aromatic Aldehydes. The Journal of Organic Chemistry. Available at: [Link]
-
Scribd. (n.d.). Reactions of Alcohols, Phenols, Aldehydes and Ketones. Available at: [Link]
-
Chemistry LibreTexts. (2019). 20.11 Protecting Groups of Aldehydes. Available at: [Link]
-
Reddit. (2023). What's the most common method for the protection of aldehydes?. r/chemistry. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of aldehydes by deprotection or hydrolysis. Available at: [Link]
-
Phenolic hydroxyl group: Significance and symbolism. (n.d.). Available at: [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-biphenylcarboxaldehyde. Available at: [Link]
-
Taylor & Francis. (n.d.). Phenolic aldehydes – Knowledge and References. Available at: [Link]
-
Zwiener, C. et al. (2002). Pathways and metabolites of microbial degradation of selected acidic pharmaceutical and their occurrence in municipal wastewater treated by a membrane bioreactor. PubMed. Available at: [Link]
-
Eawag-BBD. (1998). Biphenyl Degradation Pathway. Available at: [Link]
-
Indian Journal of Applied & Pure Biology. (2025). Biphenyl degradation by Paenibacillus sp. PRNK-6: follows a characteristic lower metabolic pathway. Available at: [Link]
-
Zorádová-Murínová, S. et al. (2014). Identification of biodegradation products of biphenyl and 2,3-dihydroxybiphenyl (2,3-DHB). Acta Chimica Slovaca. Available at: [Link]
-
Liu, B. et al. (2008). 4′-Hydroxybiphenyl-4-carboxylic acid. PMC - NIH. Available at: [Link]
-
Zhang, S. et al. (2015). Oxidative Ring-Opening of Aromatics: Decomposition of Biphenyl Carboxylic Acids and Zinc Biphenyl Carboxylates. Energy & Fuels. Available at: [Link]
-
ResearchGate. (n.d.). Biphenyl degradation upper pathway. I, biphenyl; II,... Available at: [Link]
-
PubMed. (2008). 4'-Hydroxy-biphenyl-4-carboxylic acid. Available at: [Link]
-
Request PDF. (n.d.). Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions. ResearchGate. Available at: [Link]
-
Request PDF. (2025). Interaction of 4‐Hydroxybiphenyl with Cyclodextrins: Effect of Complex Structure on Spectroscopic and Photophysical Properties. ResearchGate. Available at: [Link]
-
PubChem. (n.d.). 4-Hydroxybiphenyl. Available at: [Link]
-
Ataman Kimya. (n.d.). 4-BIPHENYLCARBOXALDEHYDE, 99%. Available at: [Link]
-
PMC - NIH. (n.d.). Catalytic Stability of S-1-(4-Hydroxyphenyl)-Ethanol Dehydrogenase from Aromatoleum aromaticum. Available at: [Link]
-
YouTube. (2019). Aromatic Side Chain Oxidation to Carboxylic Acid. Available at: [Link]
-
Oakwood Chemical. (n.d.). 4'-Hydroxy-biphenyl-4-carbaldehyde. Available at: [Link]
-
NIH. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Available at: [Link]
-
Journal of Medicinal and Chemical Sciences. (n.d.). Highly Thermally Stable and Biologically Active Compounds Prepared To Be Polymer Stabilizers Consisting Of a Schiff Base and Its Complexes Derived From 2-Hydroxynaphthaldehyde. Available at: [Link]
-
ACS Publications. (2024). Influence of Hydroxycinnamic Acids on the Maillard Reaction of Arabinose and Galactose beyond Carbonyl-Trapping. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
PMC - PubMed Central. (2019). Biochemical and structural explorations of α-hydroxyacid oxidases reveal a four-electron oxidative decarboxylation reaction. Available at: [Link]
-
ResearchGate. (2011). Tautomerism in Schiff bases. The cases of 2-hydroxy-1-naphthaldehyde and 1-hydroxy-2-naphthaldehyde investigated in solution and the solid state. Available at: [Link]
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Technical Support Center: Catalyst Selection for Suzuki Coupling of Biphenyls
Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions, with a specialized focus on the synthesis of biphenyls. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of catalyst selection for this powerful carbon-carbon bond-forming reaction. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experimental work.
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, prized for its mild reaction conditions, broad functional group tolerance, and the commercial availability of its reagents.[1][2][3] However, achieving high yields and purity, especially in the synthesis of sterically hindered or electronically challenging biphenyls, requires careful optimization of the catalytic system. This guide provides field-proven insights into selecting the right palladium catalyst and phosphine ligand to ensure the success of your biphenyl syntheses.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that can arise during the Suzuki coupling for biphenyl synthesis, offering probable causes and actionable solutions.
Problem 1: Low or No Conversion of Starting Materials
You've set up your Suzuki coupling reaction to synthesize a biphenyl, but upon analysis (TLC, GC-MS, LC-MS), you observe primarily unreacted starting materials.
Possible Causes & Solutions:
-
Inactive Catalyst: The Pd(0) active catalyst may not be forming efficiently from the precatalyst.
-
Solution: Ensure your palladium source and ligand are of high quality. For challenging substrates, especially aryl chlorides, consider using pre-formed palladium(0) sources or highly active precatalysts like Buchwald's G3 or G4 precatalysts.[4] Bulky, electron-rich phosphine ligands such as XPhos or SPhos are known to promote the formation of the active monoligated palladium(0) species.[5][6]
-
-
Inefficient Oxidative Addition: This is often the rate-determining step, particularly with electron-rich or sterically hindered aryl halides, and especially with aryl chlorides due to their strong C-Cl bond.[7][8]
-
Poor Transmetalation: The transfer of the aryl group from the boronic acid to the palladium center can be sluggish. This step is highly dependent on the base and solvent.[10][11]
-
Solution: The choice of base is critical. Stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃), especially for hindered couplings.[12] The solvent system also plays a key role; a mixture of an organic solvent (like toluene, dioxane, or THF) and water is often used to facilitate the dissolution of both the organic substrates and the inorganic base.[11][13] In some cases, anhydrous conditions with a strong base can be effective.[14]
-
-
Decomposition of Boronic Acid: Boronic acids can undergo protodeboronation (cleavage of the C-B bond) or form unreactive boroxines, especially at elevated temperatures or in the presence of water.[15]
-
Solution: Use a slight excess (1.1-1.5 equivalents) of the boronic acid.[16] Consider using boronate esters (e.g., pinacol esters), which are often more stable. Running the reaction under an inert atmosphere (argon or nitrogen) is crucial to prevent oxidative degradation.
-
Problem 2: Formation of Homocoupling Side Products
Your reaction yields the desired biphenyl, but you also observe significant amounts of biaryl products derived from the coupling of two identical aryl halides or two identical boronic acids.
Possible Causes & Solutions:
-
Oxygen Contamination: The presence of oxygen can promote the homocoupling of boronic acids.[12]
-
Solution: Thoroughly degas your solvents and reaction mixture by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.[17] Maintain a positive pressure of inert gas throughout the reaction.
-
-
Side Reactions of the Catalyst: Under certain conditions, the palladium catalyst can promote the homocoupling of the aryl halide.
-
Solution: Optimize the palladium source and ligand. Ligandless palladium systems can sometimes be more prone to side reactions.[17] Using a well-defined palladium-ligand complex can improve selectivity.
-
Problem 3: Difficulty with Sterically Hindered Substrates
You are trying to synthesize a tetra-ortho-substituted biphenyl, but the reaction is sluggish and gives low yields.
Possible Causes & Solutions:
-
Steric Hindrance Impeding Reductive Elimination: The final step of the catalytic cycle, where the biphenyl product is formed, can be slowed down by steric clash between the ortho substituents.[4]
-
Solution: Select ligands specifically designed for sterically demanding couplings. Buchwald-type biaryl phosphine ligands are highly effective.[18] More recently developed ligands, such as HFTPhos, have been shown to accelerate reductive elimination through electronic effects.[4] N-heterocyclic carbene (NHC) ligands have also proven to be very effective for the synthesis of sterically hindered biaryls.[19][20]
-
-
Ineffective Base/Solvent Combination: For sterically hindered couplings, the choice of base and solvent is even more critical.
-
Solution: Strong, non-nucleophilic bases like potassium tert-butoxide (t-BuOK) in an aprotic solvent like dioxane can be highly effective.[19]
-
Troubleshooting Workflow
Here is a logical workflow to diagnose and solve issues with your Suzuki coupling reaction for biphenyl synthesis.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling for Biphenyl Synthesis
This protocol is a general starting point and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.). [5]2. Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 0.01-1 mol%) and the phosphine ligand (typically in a 1:1 or 2:1 ligand-to-palladium ratio). [5]3. Inert Atmosphere: Seal the tube, then evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add the degassed solvent(s) via syringe. A typical solvent system is a mixture of toluene and water.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring for the specified time (typically 2-24 hours).
-
Workup: After the reaction is complete (as monitored by TLC or GC), cool the mixture to room temperature. Add water and extract with an organic solvent (e.g., ethyl acetate). [10]7. Purification: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography. [10]
Performance Comparison of Selected Catalyst Systems
The following table summarizes the performance of different catalyst systems for the Suzuki coupling of various aryl halides, providing a guide for initial catalyst screening.
| Palladium Source | Ligand | Aryl Halide | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(OAc)₂ | SPhos | Aryl Chloride | K₃PO₄ | Toluene/H₂O | RT | High | [6] |
| Pd₂(dba)₃ | XPhos | Aryl Bromide | Na₂CO₃ | THF/Toluene/H₂O | 95 | High | [3] |
| Pd/BI-DIME | - | Sterically Hindered Aryl Bromide | K₃PO₄ | Toluene | 110 | High | [18][21] |
| Pd(PPh₃)₄ | - | Aryl Iodide | K₂CO₃ | Dioxane/H₂O | 100 | Good | [10] |
| Pd-NHC Complex | - | Sterically Hindered Aryl Chloride | t-BuOK | Dioxane | RT-80 | >99 | [19] |
Note: Yields are highly substrate-dependent. This table is for illustrative purposes.
References
-
Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synlett, 2004, (15), 2607-2624. [Link]
-
Highly Active Palladium Catalysts for Suzuki Coupling Reactions. J. Am. Chem. Soc., 1999, 121(41), 9550-9561. [Link]
-
Merits of the Suzuki Coupling Reaction. BYJU'S. [Link]
-
Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis. International Journal of Advanced Research, 2017, 5(12), 1999-2005. [Link]
-
Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics, 2023, 42(17), 2097-2101. [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Acc. Chem. Res., 2008, 41(11), 1555-1564. [Link]
-
Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. [Link]
-
Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. PhD Thesis, 2010. [Link]
-
Suzuki reaction. Wikipedia. [Link]
-
A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes. J. Org. Chem., 2006, 71(14), 5415-5417. [Link]
-
Suzuki-Miyaura mediated biphenyl synthesis : a spotlight on the boronate coupling partner. Semantic Scholar. [Link]
-
ChemInform Abstract: Ion-Tagged Phosphines as Ligands for Suzuki Coupling of Aryl Halides in a Phosphonium Ionic Liquid. ResearchGate. [Link]
-
Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. [Link]
-
Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. J. Org. Chem., 2007, 72(16), 6229-6232. [Link]
-
Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Chemistry Portal. [Link]
-
Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Org. Lett., 2024. [Link]
-
(a) Suzuki-Miyaura coupling reaction to synthesize biphenyl... ResearchGate. [Link]
-
An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Angew. Chem. Int. Ed. Engl., 2013, 52(10), 2959-2963. [Link]
-
Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Chem. Commun., 2019, 55(65), 9725-9728. [Link]
-
Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ChemistryOpen, 2020, 9(1), 10-14. [Link]
-
Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]
-
Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. J. Org. Chem., 2017, 82(23), 12163-12173. [Link]
-
Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Molecules, 2017, 22(3), 398. [Link]
-
Struggling with Suzuki Reaction. Reddit. [Link]
-
High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. ResearchGate. [Link]
Sources
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- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]
- 7. byjus.com [byjus.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
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- 13. researchgate.net [researchgate.net]
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- 17. pubs.acs.org [pubs.acs.org]
- 18. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 20. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Yields in Griggard Reactions for Biphenyl Synthesis
Welcome to the Technical Support Center for Grignard-based biphenyl synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful C-C bond-forming reaction. Here, we address common challenges that lead to low yields and provide actionable, in-depth solutions based on established chemical principles and extensive field experience.
Core Troubleshooting Guide
I. Issues with Grignard Reagent Formation & Activity
The successful synthesis of biphenyls via a Grignard reaction is fundamentally dependent on the efficient formation of a highly active Grignard reagent. Issues at this initial stage are the most common source of poor overall yields.
Question 1: My Grignard reaction fails to initiate. What are the likely causes and how can I resolve this?
Answer:
Failure to initiate is almost always due to the passivating layer of magnesium oxide (MgO) on the surface of the magnesium turnings, which prevents the reaction with the aryl halide.[1][2][3] Successful initiation requires the disruption of this layer.
Causality & Expert Insights: The MgO layer is inert and acts as a physical barrier. To achieve the electron transfer from magnesium to the aryl halide necessary for Grignard reagent formation, this oxide layer must be breached to expose the fresh, reactive metal surface.[2][3]
Troubleshooting Protocol:
-
Mechanical Activation: Before adding solvent, crush the magnesium turnings in the reaction flask with a glass stirring rod under an inert atmosphere.[4] This physically breaks the oxide layer, exposing a fresh surface.
-
Chemical Activation:
-
Iodine (I₂): Add a small crystal of iodine to the flask with the magnesium turnings.[1][3][4] The iodine reacts with the magnesium, creating reactive magnesium iodide on the surface. The disappearance of the characteristic brown/purple color of iodine is a strong indicator of successful initiation.[3]
-
1,2-Dibromoethane (DBE): Add a few drops of DBE. It reacts readily with magnesium to form ethylene gas (observed as bubbling) and magnesium bromide, effectively cleaning and activating the magnesium surface.[1][4][5]
-
-
Thermal Activation: Gentle heating with a heat gun can sometimes initiate the reaction.[4] However, be cautious, as excessive heat can promote side reactions.[6][7]
| Activation Method | Description | Key Indicator of Success |
| Mechanical Crushing | Physically breaking the MgO layer with a stirring rod.[4] | Visual scratching and breaking of turnings. |
| Iodine (I₂) Addition | Chemical etching of the MgO layer.[1][3][4] | Disappearance of iodine color.[3] |
| 1,2-Dibromoethane (DBE) | Vigorous reaction producing ethylene gas.[1][4][5] | Bubbling/gas evolution.[1] |
| Gentle Heating | Provides energy to overcome the activation barrier.[4] | Onset of solvent reflux.[8] |
Question 2: The reaction initiated, but the yield of my Grignard reagent seems low. How can I confirm its concentration and what might be causing the low yield?
Answer:
Low Grignard reagent concentration is often due to the presence of moisture or other protic sources in the reaction, or incomplete conversion of the aryl halide. It is crucial to quantify the Grignard reagent before proceeding to the coupling step.
Causality & Expert Insights: Grignard reagents are potent bases and will react readily with any available acidic protons, most commonly from water.[9][10] This protonolysis reaction consumes the Grignard reagent and converts it into an unreactive arene, directly reducing your potential yield of biphenyl.[11]
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions:
-
All glassware must be rigorously dried, either in an oven overnight or by flame-drying under vacuum.[7][12]
-
Use anhydrous solvents. Commercially available anhydrous solvents are recommended, but if you are drying your own, ensure the method is appropriate and validated. Tetrahydrofuran (THF) and diethyl ether are common solvents.[1][8]
-
Maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction to prevent atmospheric moisture from entering the system.[8]
-
-
Quantify the Grignard Reagent: Do not assume 100% conversion. Titration is essential for determining the active Grignard concentration.
-
Titration with a Protic Acid and Indicator: A common and reliable method involves titrating a known volume of the Grignard solution against a standard solution of a non-reactive protic compound like diphenylacetic acid in the presence of an indicator such as 1,10-phenanthroline.[13] The endpoint is indicated by a distinct color change.[13]
-
II. Side Reactions and Byproduct Formation
Even with a successfully formed Grignard reagent, side reactions can significantly lower the yield of the desired biphenyl product.
Question 3: My main byproduct is the homocoupled biphenyl (Ar-Ar from the Grignard reagent). What causes this and how can I minimize it?
Answer:
Homocoupling of the Grignard reagent is a common side reaction, often catalyzed by trace metal impurities or driven by certain reaction conditions.[14][15] This reaction leads to the formation of a symmetrical biphenyl, which can be the desired product in some cases but is a yield-reducing byproduct in a cross-coupling reaction.
Causality & Expert Insights: The formation of homocoupled biphenyls can occur through several pathways. Oxidative homocoupling can be catalyzed by transition metals like iron, copper, or cobalt.[14][16] It can also be promoted by certain oxidants.[17]
Troubleshooting Protocol:
-
Catalyst Choice: If you are performing a cross-coupling reaction, the choice of catalyst is critical. For instance, in Kumada coupling, nickel and palladium catalysts are commonly used to facilitate the reaction between the Grignard reagent and an aryl halide.[18]
-
Control of Reaction Conditions: In some cases, homocoupling can occur even without a transition metal catalyst, particularly at elevated temperatures.[15] Running the reaction at lower temperatures can sometimes mitigate this side reaction.
-
Reagent Purity: Ensure the purity of your starting materials and solvents to avoid introducing catalytic metal impurities.
Question 4: I am observing the formation of biphenyl from my starting aryl halide (Wurtz-type coupling). How can I prevent this?
Answer:
The formation of biphenyl from the aryl halide starting material is known as a Wurtz-type coupling reaction.[6][19][20] This side reaction is favored by high local concentrations of the aryl halide and elevated temperatures.[7][21]
Causality & Expert Insights: This side reaction occurs when a molecule of the Grignard reagent reacts with a molecule of the unreacted aryl halide.[19][20] This is more likely to happen if the aryl halide is added too quickly or if the reaction temperature is too high, leading to a buildup of the aryl halide concentration in the presence of the newly formed Grignard reagent.[7][21]
Troubleshooting Protocol:
-
Slow Addition of Aryl Halide: Add the aryl halide solution dropwise to the magnesium suspension.[19] This maintains a low concentration of the aryl halide, favoring the formation of the Grignard reagent over the Wurtz coupling.
-
Temperature Control: Maintain a gentle reflux.[8] If the reaction becomes too vigorous, cool the flask in an ice bath to moderate the reaction rate.[6]
-
Efficient Stirring: Ensure the reaction mixture is well-stirred to quickly disperse the added aryl halide and promote its reaction with the magnesium surface.
Diagram of Main vs. Side Reactions:
Sources
- 1. Grignard reagent - Wikipedia [en.wikipedia.org]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. echemi.com [echemi.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Grignard reaction - Wikipedia [en.wikipedia.org]
- 10. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 11. brainly.com [brainly.com]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.org [mdpi.org]
- 16. Copper-Catalyzed Oxidative Homo- and Cross-Coupling of Grignard Reagents Using Diaziridinone - PMC [pmc.ncbi.nlm.nih.gov]
- 17. TEMPO-mediated homocoupling of aryl Grignard reagents: mechanistic studies - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 19. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
- 20. Answered: A common side reaction during Grignard Reactions is the Wurtz coupling, where the Grignard reagent and alkyle halide essentially couple together as shown below.… | bartleby [bartleby.com]
- 21. homework.study.com [homework.study.com]
Technical Support Center: Optimizing Temperature for Claisen-Schmidt Condensation
Welcome to the Technical Support Center for the Claisen-Schmidt condensation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing one of the most critical parameters in this reaction: temperature. The Claisen-Schmidt condensation, a cornerstone reaction for synthesizing α,β-unsaturated ketones (chalcones), is highly sensitive to thermal conditions.[1] An improperly controlled temperature can be the deciding factor between a high-yield synthesis and a complex mixture of byproducts. This resource provides a structured approach to troubleshooting common issues and answers frequently asked questions, empowering you to achieve consistent and optimal results in your experiments.
Troubleshooting Guide: Temperature-Related Issues
This section addresses specific problems you may encounter during your Claisen-Schmidt condensation experiments, with a direct focus on how temperature can be both the cause and the solution.
Issue 1: Low to No Yield of the Desired Chalcone
You've set up your reaction, but upon work-up, the yield of your target chalcone is disappointingly low, or perhaps you've only recovered your starting materials.
Possible Cause & Scientific Explanation:
Temperature plays a pivotal role in reaction kinetics. While many Claisen-Schmidt condensations proceed efficiently at room temperature (20-25 °C), some substrate combinations are less reactive and require thermal energy to overcome the activation barrier for the initial enolate formation and subsequent nucleophilic attack.[2][3] If the temperature is too low, the reaction may be incredibly slow or may not proceed at all.[4]
Conversely, the initial aldol addition can be a reversible process. To drive the reaction towards the final dehydrated chalcone product, conditions that favor the elimination of water are necessary. This dehydration step is often promoted by heating.[5]
Troubleshooting Protocol:
-
Initial Temperature Screening: If your initial reaction was performed at room temperature, conduct small-scale trial reactions at incrementally higher temperatures. Good starting points are 40-50 °C and then reflux conditions.[6][7] Monitor the progress of each trial closely using Thin Layer Chromatography (TLC).
-
TLC Monitoring: Spot the reaction mixture alongside your starting aldehyde and ketone. A successful reaction will show the disappearance of the limiting starting material and the appearance of a new, typically less polar, spot for the chalcone product.[8]
-
Evaluate Substrate Reactivity: Be aware that the electronic nature of your substrates significantly impacts the required temperature. Aromatic aldehydes with electron-withdrawing groups are generally more electrophilic and may react at lower temperatures, while those with electron-donating groups might require more heat.
-
Catalyst and Solvent Considerations: Ensure your base catalyst (commonly NaOH or KOH) is fresh and active.[6] The choice of solvent can also influence the optimal temperature; for instance, refluxing in ethanol will have a different temperature profile than refluxing in methanol.[9]
Issue 2: The Reaction Mixture Turns Dark Brown/Black, Yielding a Gummy or Oily Product
Instead of the expected crystalline product, you are left with a dark, intractable mixture. This is a common sign of product degradation or significant side reactions.
Possible Cause & Scientific Explanation:
Excessively high temperatures are a primary culprit for this observation.[7] While heat can increase the rate of the desired reaction, it can disproportionately accelerate side reactions and decomposition pathways.[10]
-
Cannizzaro Reaction: Aldehydes lacking α-hydrogens, when subjected to a strong base and high temperatures, can undergo a disproportionation reaction to form a carboxylate and an alcohol.[6][11] This consumes your starting aldehyde and contributes to the complex mixture.
-
Self-Condensation of the Ketone: If the ketone is highly enolizable, it can react with itself, especially at elevated temperatures.[7]
-
Product Decomposition: The desired chalcone product itself may not be stable at high temperatures for extended periods, leading to polymerization or other degradation pathways that result in dark, tarry substances. It is generally advised not to exceed 65 °C for standard reflux conditions unless empirical data for your specific substrates suggests otherwise.[6]
Troubleshooting Protocol:
-
Reduce the Temperature: If you are running the reaction at an elevated temperature, immediately attempt the reaction at a lower temperature (e.g., 40-50 °C or even room temperature).[11]
-
Controlled Addition of Base: Add the base catalyst slowly and dropwise to the solution of the aldehyde and ketone. This helps to control the initial exotherm of the reaction and prevents localized high concentrations of base, which can promote the Cannizzaro reaction.[12]
-
Optimize Reaction Time: Do not leave the reaction to run for an unnecessarily long time, especially at elevated temperatures. Monitor the reaction by TLC and proceed with the work-up as soon as the limiting starting material is consumed.[3]
Issue 3: Formation of Multiple Products Observed by TLC/NMR
Your final product analysis reveals the presence of significant impurities or a mixture of several compounds, making purification difficult and reducing the yield of the target molecule.
Possible Cause & Scientific Explanation:
The formation of multiple products is often a result of competing reaction pathways that are influenced by temperature. This relates to the concept of kinetic versus thermodynamic control.[13][14]
-
Kinetic vs. Thermodynamic Products: At lower temperatures, the reaction is under kinetic control, favoring the product that is formed fastest (i.e., has the lowest activation energy).[15] At higher temperatures, the reaction can become reversible, leading to thermodynamic control, where the most stable product is favored.[16] Depending on your specific substrates, the desired chalcone may be the kinetic or the thermodynamic product.
-
Michael Addition: The enolate of the starting ketone can add to the newly formed α,β-unsaturated chalcone product in a Michael 1,4-addition. This side reaction can sometimes be favored at higher temperatures.[7] Performing the reaction at a lower temperature can often minimize this.[7]
Troubleshooting Protocol:
-
Systematic Temperature Variation: Run the reaction at a range of temperatures (e.g., 0 °C, room temperature, 40 °C) and analyze the product distribution at each temperature. This will help you determine the optimal conditions to favor the formation of your desired product.
-
Adjust Stoichiometry: Using a slight excess of the aldehyde can sometimes help to minimize the Michael addition of the ketone enolate to the chalcone product.[7]
-
Choice of Base: A very strong base at a high temperature can promote a variety of side reactions. Consider using a milder base or lowering the concentration of your current base to improve selectivity.[4]
Temperature Optimization Workflow
The following diagram illustrates a logical workflow for optimizing the temperature in your Claisen-Schmidt condensation.
Caption: A logical workflow for temperature optimization.
Frequently Asked Questions (FAQs)
Q1: What is the ideal temperature for a Claisen-Schmidt condensation?
There is no single "ideal" temperature; it is highly dependent on the specific substrates and catalyst being used.[11] Many reactions work well at room temperature (20-25 °C), which is often a good starting point as it minimizes side reactions.[2] For less reactive starting materials, gentle heating to 40-50 °C or even reflux may be necessary to achieve a reasonable reaction rate.[6][12] However, temperatures above 65 °C can sometimes lead to decreased yields due to side reactions.[6] In some specific published syntheses, optimal temperatures have been found to be as high as 70 °C or 80 °C, underscoring the need for empirical optimization.[17]
Q2: How do I know if I should be heating my reaction?
The primary indicator is reaction progress, which should be monitored by TLC.[3] If you set up the reaction at room temperature and see little to no product formation after a few hours, gentle heating is a logical next step.[6] Conversely, if you start at a higher temperature and observe the formation of multiple spots on your TLC plate or a darkening of the reaction mixture, you should try lowering the temperature.[11]
Q3: Can running the reaction at a very low temperature (e.g., 0 °C) improve my results?
Yes, in some cases, running the reaction at a lower temperature can improve selectivity and minimize side reactions like the Michael addition.[7] If you are struggling with the formation of byproducts at room temperature, cooling the reaction in an ice bath is a valid troubleshooting step. However, be aware that this will also decrease the reaction rate, so a longer reaction time may be required.
Q4: Does the catalyst choice affect the optimal reaction temperature?
Absolutely. The strength and nature of the catalyst are intrinsically linked to the required temperature. A stronger base may be able to deprotonate the ketone effectively at a lower temperature than a weaker base.[10] Some heterogeneous catalysts or phase-transfer catalysts may have specific optimal operating temperatures. Base catalysts like NaOH and KOH are generally more effective than acid catalysts for this transformation.[9]
Q5: Are there solvent-free methods, and how is temperature controlled in them?
Yes, solvent-free grinding methods are a "green" and often highly efficient alternative.[5] These reactions are typically performed at ambient temperature by grinding the solid reactants and catalyst (e.g., solid NaOH) together in a mortar and pestle.[18] The mechanical energy from grinding helps to initiate the reaction. While external temperature control is not typically applied, the reaction can be exothermic.
Quantitative Data Summary
The optimal temperature for Claisen-Schmidt condensation is highly substrate-specific. The following table summarizes findings from different studies to provide a comparative overview.
| Aldehyde | Ketone | Catalyst | Solvent | Optimal Temp. (°C) | Yield (%) | Reference |
| Benzaldehyde | Acetophenone | NaOH | Ethanol | Room Temp | 58-89 | [6] |
| 4-Nitrobenzaldehyde | 2-Hydroxyacetophenone | Ca(OH)₂ | - | Room Temp | 88 | [2] |
| 3,4-Dihydroxybenzaldehyde | Acetophenone | KOH | Methanol | 70 | - | [17] |
| 3,4-Dihydroxybenzaldehyde | 2',4'-Dihydroxyacetophenone | KOH | Water | 80 | - | [17] |
| Benzaldehyde | Cyclohexanone | NaOH | Ethanol | Reflux | 93 | [9] |
Experimental Protocols
Protocol 1: General Procedure for Temperature Optimization in Solution
This protocol provides a framework for systematically determining the optimal temperature for your specific reaction.
-
Reactant Preparation: In three separate small-scale reaction vessels (e.g., 10 mL round-bottom flasks), dissolve the aromatic aldehyde (1.0 eq) and the ketone (1.0 eq) in ethanol.
-
Catalyst Addition: While stirring each solution, add an aqueous or ethanolic solution of NaOH or KOH (~1.2 eq) dropwise.
-
Temperature Control:
-
Place Vessel 1 in an ice bath (0 °C).
-
Leave Vessel 2 at ambient room temperature (20-25 °C).
-
Place Vessel 3 in a heating mantle or oil bath set to 40-50 °C.[7]
-
-
Reaction Monitoring: Stir all three reactions and monitor their progress every 30-60 minutes by TLC. Note the rate of starting material consumption and the formation of products and byproducts. Reactions are often complete within 1-4 hours.[5]
-
Isolation and Analysis: Once a reaction appears complete (or has run for a set time, e.g., 4 hours), cool the mixture in an ice bath to induce precipitation.[12] Collect the solid product by vacuum filtration, wash with cold water and a small amount of cold ethanol, and dry.[5] Analyze the yield and purity from each temperature condition to determine the optimum.
Protocol 2: Solvent-Free Grinding Method
This protocol is adapted from established "green" chemistry procedures for chalcone synthesis.[5]
-
Preparation: In a porcelain mortar, combine the ketone (1.0 eq) and solid, powdered NaOH (1.0 eq).
-
Grinding: Grind the mixture with a pestle for 1-2 minutes until a homogenous powder is formed.
-
Aldehyde Addition: Add the aromatic aldehyde (1.0 eq) to the mortar.
-
Reaction: Continue to grind the mixture vigorously. The solid mixture will often turn into a thick paste and may then re-solidify. The reaction is typically complete within 5-15 minutes at ambient temperature.[5]
-
Isolation: Scrape the solid from the mortar and add it to a beaker with cold water to dissolve the NaOH catalyst.
-
Purification: Collect the crude product by vacuum filtration and wash thoroughly with water until the filtrate is neutral. The product can be further purified by recrystallization from a suitable solvent like 95% ethanol.[5]
Reaction Mechanism and Temperature Influence
The base-catalyzed Claisen-Schmidt condensation proceeds via a multi-step mechanism. Temperature influences the rate of each of these steps.
Caption: Base-catalyzed mechanism and points of temperature influence.
By understanding the causality behind these experimental choices and systematically troubleshooting, you can harness temperature as a powerful tool to optimize your Claisen-Schmidt condensations for both yield and purity.
References
-
Mondal, T., & Paul, A. (2021). Topography of the free energy landscape of Claisen–Schmidt condensation: solvent and temperature effects on the rate-controlling step. Physical Chemistry Chemical Physics, 23(3), 1849-1861. Retrieved from [Link]
-
StudySmarter. (2023, October 21). Claisen Condensation: Mechanism & Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of temperature on the yield of chalcone in model reaction (3b). Retrieved from [Link]
-
Le, V. M., et al. (2016). Design and synthesis of chalcone derivatives as potential non-purine xanthine oxidase inhibitors. PLoS ONE, 11(10), e0164328. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of the catalysts, solvents, temperature on the Claisen-Schmidt reactions of 1b with 2a. Retrieved from [Link]
-
GeeksforGeeks. (2025, July 23). Claisen Condensation. Retrieved from [Link]
-
AIP Publishing. (2021). Development Of Chalcone Synthesis: Optimization Of Synthetic Method. Retrieved from [Link]
-
ResearchGate. (n.d.). Solvent effects in the Claisen-Schmidt reaction a of p-nitro- benzaldehyde with acetone catalyzed by compounds 1 or 1a. Retrieved from [Link]
-
Rahman, A. F. M. M., et al. (2007). A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones. Molecules, 12(11), 2482-2489. Retrieved from [Link]
-
Wikipedia. (n.d.). Claisen condensation. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for Claisen-Schmidt condensation. Retrieved from [Link]
-
ResearchGate. (n.d.). Various types of catalysts used in Claisen‐Schmidt condensation reactions. Retrieved from [Link]
-
American Chemical Society. (2025). Kinetic investigation of the Claisen-Schmidt condensation for production of chalcone using basic metal oxide catalysts. Retrieved from [Link]
-
BYJU'S. (n.d.). Claisen Condensation Mechanism. Retrieved from [Link]
-
nevoLAB. (n.d.). Claisen-Schmidt Condensation. Retrieved from [Link]
-
ResearchGate. (n.d.). Fig 2: Claisen Schmidt condensation using various acid/base catalysts. Retrieved from [Link]
-
YouTube. (2020, May 10). Claisen-Schmidt Condensation - Mechanism and it's applications. Retrieved from [Link]
-
Reddit. (2020, December 17). Thank you all for your suggestions regarding my failing Claisen condensation.... Retrieved from [Link]
-
Claisen-Schmidt Condensation. (n.d.). Retrieved from [Link]
-
Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Retrieved from [Link]
-
Wikipedia. (n.d.). Claisen–Schmidt condensation. Retrieved from [Link]
-
Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction. Retrieved from [Link]
-
Chegg. (2020, November 25). Question: What would have been the likely effect on the yield.... Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of base-catalyzed Claisen-Schmidt condensation. Retrieved from [Link]
-
YouTube. (2016, June 2). Claisen Condensation Reaction Mechanism. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 17). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2012, February 9). Thermodynamic and Kinetic Products. Retrieved from [Link]
-
YouTube. (2018, September 25). Regioselective Enolization and Thermodynamic vs. Kinetic Control. Retrieved from [Link]
-
Reddit. (2016, April 19). Kinetic vs thermodynamic control: for what reactions must these be considered?. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, January 19). 23.8: Mixed Claisen Condensations. Retrieved from [Link]
-
Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]
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- 18. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Byproduct Formation in Aldehyde Reactions
Welcome to the Technical Support Center for aldehyde reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common byproduct formation in reactions involving aldehydes. Aldehydes are highly versatile intermediates in organic synthesis, but their reactivity can also lead to a variety of unwanted side reactions. Understanding the mechanisms behind these side reactions is crucial for developing robust and high-yielding synthetic protocols.
This guide provides in-depth, question-and-answer-based troubleshooting for specific issues encountered during experiments. We will explore the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your research.
FAQs: Troubleshooting Common Aldehyde Side Reactions
Question 1: My reaction is producing a significant amount of self-condensation products. How can I favor the desired crossed-aldol reaction?
Answer: Self-condensation, an aldol addition or condensation reaction between two identical aldehyde molecules, is a common issue, especially when the desired reaction is a crossed-aldol condensation.[1][2] This occurs because the enolizable aldehyde can act as both the nucleophile (as an enolate) and the electrophile.[3][4]
Underlying Cause: The formation of an enolate from an aldehyde with α-hydrogens creates a potent nucleophile that can attack another molecule of the same aldehyde.[3][4] This process is often base-catalyzed and can compete effectively with your desired crossed-aldol pathway, leading to a complex mixture of products.[5]
Troubleshooting Strategies:
-
Use a Non-Enolizable Aldehyde: A highly effective strategy is to use a non-enolizable aldehyde (e.g., benzaldehyde or formaldehyde) as the electrophilic partner in a crossed-aldol condensation.[5] Since it lacks α-hydrogens, it cannot form an enolate and participate in self-condensation.[5]
-
Directed Aldol Condensation: For more control, a directed aldol condensation is recommended. This involves the pre-formation of a specific enolate using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures (-78 °C).[5] The electrophilic aldehyde is then added to this pre-formed enolate, ensuring the desired crossed-aldol product is the major product.[5]
-
Slow Addition: Slowly adding the enolizable aldehyde to a mixture of the non-enolizable aldehyde and the base can keep the concentration of the enolate low, thus favoring the crossed-aldol reaction over self-condensation.[5]
Experimental Protocol: Directed Aldol Condensation [5]
-
Enolate Formation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the ketone or enolizable aldehyde (1 equivalent) in dry tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of LDA (1 equivalent) dropwise. Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.
-
Aldehyde Addition: Add the non-enolizable aldehyde (1 equivalent) dropwise to the enolate solution at -78 °C.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench it by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Work-up: Allow the mixture to warm to room temperature, and then perform a standard aqueous work-up to isolate the product.
Question 2: I am observing carboxylic acid and alcohol byproducts, suggesting a Cannizzaro reaction. How can I prevent this?
Answer: The Cannizzaro reaction is a disproportionation reaction of two molecules of a non-enolizable aldehyde to yield a primary alcohol and a carboxylic acid.[6] This reaction typically occurs under strong basic conditions.[6] While it is a characteristic reaction of aldehydes lacking α-hydrogens, it can sometimes compete with other desired reactions, even for aldehydes that do have α-hydrogens, especially at higher temperatures or base concentrations.[5]
Underlying Cause: In the presence of a strong base, a hydroxide ion attacks the carbonyl carbon of the aldehyde. For aldehydes without α-hydrogens, this is a primary reaction pathway.[3][4] The resulting intermediate can then transfer a hydride ion to a second aldehyde molecule, leading to the disproportionation products.[6]
Troubleshooting Strategies:
-
Control Base Concentration: Use a lower concentration of the base. For many base-catalyzed reactions, a high concentration is not necessary and will only promote the Cannizzaro reaction.[5]
-
Lower Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or room temperature). Higher temperatures can provide the activation energy for the Cannizzaro pathway.[5]
-
Choice of Base: Employ a non-nucleophilic base if the goal is to deprotonate an α-carbon without attacking the carbonyl carbon directly.
Data Summary: Reaction Conditions to Minimize Cannizzaro Reaction
| Parameter | Recommended Condition | Rationale |
| Base Concentration | Lower concentration (e.g., 10% NaOH vs. 50%)[5] | Reduces the rate of nucleophilic attack on the carbonyl carbon. |
| Temperature | Lower temperature (0 °C to RT)[5] | Disfavors the higher activation energy pathway of the Cannizzaro reaction. |
| Aldehyde Type | Use an aldehyde with α-hydrogens if possible | Aldol condensation is typically faster than the Cannizzaro reaction.[3] |
Question 3: My aldehyde is oxidizing to a carboxylic acid during the reaction. What are the best ways to avoid this?
Answer: Aldehydes are notoriously easy to oxidize to carboxylic acids, often by atmospheric oxygen or other oxidants present in the reaction mixture.[7][8]
Underlying Cause: The presence of a hydrogen atom on the carbonyl carbon makes aldehydes susceptible to oxidation.[8] This can be initiated by a wide range of oxidizing agents, including air, especially under basic conditions or in the presence of metal catalysts.[9]
Troubleshooting Strategies:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen) to exclude atmospheric oxygen.
-
Use Freshly Distilled Aldehydes: Aldehydes can oxidize upon storage. Using freshly distilled or purified aldehydes can minimize the presence of carboxylic acid impurities from the start.
-
Careful Choice of Reagents: Avoid using reagents that are known to be strong oxidizing agents unless they are intended for the specific transformation.
-
Protection of the Aldehyde Group: If the aldehyde is particularly sensitive to oxidation and the desired reaction occurs elsewhere in the molecule, consider protecting the aldehyde group.
Workflow for Preventing Aldehyde Oxidation
Caption: Decision workflow for minimizing aldehyde oxidation.
Question 4: I need to perform a reaction on another functional group in my molecule, but the aldehyde is interfering. How can I temporarily "hide" the aldehyde?
Answer: When a reaction needs to be performed on another part of a molecule containing an aldehyde, the aldehyde's reactivity can lead to undesired side reactions.[10][11] In these cases, the use of a protecting group is an essential strategy.[10][11][12]
Underlying Cause: The electrophilic nature of the aldehyde carbonyl group makes it susceptible to attack by nucleophiles or reduction by hydrides, which may be intended for other functional groups like esters or ketones.[11][12]
Solution: Acetal Protection
The most common method for protecting aldehydes is to convert them into acetals.[10][11][12] Acetals are stable in neutral to strongly basic conditions, making them ideal for reactions involving Grignard reagents, organolithiums, or metal hydrides.[11]
Experimental Protocol: Acetal Protection and Deprotection
Protection Step:
-
Dissolve the aldehyde-containing compound in a suitable solvent (e.g., toluene or dichloromethane).
-
Add a diol, such as ethylene glycol (1.1 equivalents), and a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).
-
Heat the reaction mixture with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards acetal formation.
-
Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Upon completion, quench the reaction with a mild base (e.g., triethylamine) and perform an aqueous work-up.
Deprotection Step:
-
Dissolve the acetal-protected compound in a mixture of an organic solvent (e.g., acetone or THF) and aqueous acid (e.g., 1M HCl).
-
Stir the reaction at room temperature and monitor by TLC.
-
Once the deprotection is complete, neutralize the acid with a base (e.g., saturated sodium bicarbonate solution) and extract the product.
Diagram of Acetal Protection/Deprotection Strategy
Caption: General workflow for using acetals as protecting groups.
Question 5: How can I effectively remove unreacted aldehyde or aldehyde byproducts from my final product?
Answer: Purifying a final product from residual aldehydes can be challenging due to their similar polarities to other organic molecules. A highly effective method for selectively removing aldehydes is through the formation of a water-soluble bisulfite adduct.[13][14][15][16][17]
Underlying Principle: Aldehydes react with sodium bisulfite in a nucleophilic addition reaction to form a stable, ionic bisulfite adduct. This adduct is soluble in water and can be easily separated from the organic product via liquid-liquid extraction.[13][14]
Experimental Protocol: Aldehyde Removal via Bisulfite Extraction [13][14]
-
Dissolution: Dissolve the crude reaction mixture containing the desired product and the aldehyde impurity in a water-miscible organic solvent like methanol, THF, or DMF.[14]
-
Adduct Formation: Add a freshly prepared saturated aqueous solution of sodium bisulfite. Shake the mixture vigorously for about 30 seconds to facilitate the formation of the bisulfite adduct.[16]
-
Extraction: Add a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane) and additional water to the mixture. Shake the separatory funnel and then allow the layers to separate.
-
Separation: The aqueous layer, containing the aldehyde-bisulfite adduct, is drained. The organic layer, containing the purified product, is retained.
-
Washing and Drying: Wash the organic layer with water and then with brine. Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to obtain the purified product.
Note: If you need to recover the aldehyde, the aqueous layer containing the bisulfite adduct can be treated with a base (e.g., NaOH) to regenerate the aldehyde, which can then be extracted with an organic solvent.[13][14]
References
- Acetals and ketals as protecting groups - YouTube.
- preventing Cannizzaro reaction in Aldol condens
- Protection of Aldehydes and Ketones - Chemistry LibreTexts.
- Efficient Aldehyde Removal by Liquid-Liquid Extraction with Sodium Bisulfite - Benchchem.
- Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps.
- Why do aldehydes with alpha hydrogen not undergo Canizarro's reaction? - Quora.
- Workup: Aldehydes - Department of Chemistry : University of Rochester.
- Why do alpha hydrogenated aldehydes not undergo the Cannizzaro reaction? - Quora.
- Is it possible to purify aldehyde by column? Is there any other method to do purification?
- Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones
- Cannizzaro Reaction - Chemistry LibreTexts.
- Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC - NIH.
- Aldehydes to Carboxylic Acids - Chemistry Steps.
- Oxidation of Aldehydes and Ketones - Chemistry LibreTexts.
- Oxidation of Aldehydes - University of Calgary.
- Synthesis of carboxylic acids by oxidation of aldehydes - Organic Chemistry Portal.
- Aldol condens
- The Aldol Reaction and Condens
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- 7. Aldehydes and Ketones to Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
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- 9. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]
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Technical Support Center: Scaling Up the Synthesis of 4'-Hydroxy-biphenyl-2-carbaldehyde
Welcome to the technical support center for the synthesis of 4'-Hydroxy-biphenyl-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this valuable synthetic intermediate. Drawing from established principles and field-proven insights, this document provides in-depth troubleshooting guides and frequently asked questions to ensure the successful and efficient synthesis of your target molecule.
Introduction: The Synthetic Challenge
This compound is a crucial building block in the synthesis of various pharmacologically active compounds and advanced materials. Its structure, featuring a hydroxyl group and a carbaldehyde moiety on a biphenyl scaffold, presents unique challenges during synthesis, particularly when scaling up. The most common and versatile method for constructing the biphenyl core is the Suzuki-Miyaura cross-coupling reaction.[1][2] This guide will primarily focus on troubleshooting and optimizing this widely adopted synthetic route.
There are two primary Suzuki-Miyaura pathways for the synthesis of this compound:
-
Route A: Coupling of 2-bromobenzaldehyde with 4-hydroxyphenylboronic acid.
-
Route B: Coupling of 2-formylphenylboronic acid with 4-bromophenol.
Both routes are viable, and the choice often depends on the availability and cost of the starting materials. This guide will address challenges pertinent to both pathways.
Troubleshooting Guide: Common Issues and Solutions in Q&A Format
This section addresses specific experimental issues you may encounter during the synthesis of this compound.
Low or No Product Yield
Question: My Suzuki-Miyaura reaction is showing very low conversion to the desired this compound. What are the likely causes and how can I troubleshoot this?
Answer: Low conversion in a Suzuki-Miyaura coupling can stem from several factors, primarily related to catalyst activity, the stability of your starting materials, and the reaction conditions. Here's a systematic approach to diagnosing and resolving the issue:
-
Catalyst Deactivation: The active Pd(0) species is susceptible to oxidation.[3] Ensure your reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen). Thoroughly degas your solvents before use. The formation of palladium black is a visual indicator of catalyst decomposition.[3]
-
Boronic Acid Instability: Boronic acids can undergo protodeboronation, especially at elevated temperatures and in the presence of water, which replaces the boronic acid group with a hydrogen atom.[3] It is advisable to use freshly opened or purified boronic acids. Alternatively, consider using more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts.[4]
-
Inadequate Base: The choice and quality of the base are critical for the transmetalation step.[5] Common bases include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). Ensure your base is anhydrous and finely powdered for optimal reactivity. If you are using an aqueous biphasic system, vigorous stirring is essential to ensure proper mixing.
-
Sub-optimal Ligand Choice: The ligand stabilizes the palladium catalyst and facilitates the catalytic cycle. For sterically hindered or electron-rich substrates, bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos) can significantly improve yields.[6]
-
Reaction Temperature: While higher temperatures can increase reaction rates, they can also lead to the degradation of starting materials and the catalyst. If you suspect thermal instability, try running the reaction at a lower temperature for a longer duration. Microwave-assisted synthesis can sometimes offer better control over heating and reduce reaction times.[7]
Formation of Significant Side Products
Question: I am observing significant amounts of side products in my reaction mixture, complicating purification. What are these impurities and how can I minimize their formation?
Answer: The most common side products in a Suzuki-Miyaura coupling are homocoupling products and dehalogenated starting materials.
-
Homocoupling: This results from the coupling of two boronic acid molecules or two aryl halide molecules. Homocoupling of boronic acids is often promoted by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II), a species known to facilitate this side reaction.[8] Rigorous degassing and maintaining an inert atmosphere are crucial for minimizing homocoupling.
-
Dehalogenation/Protodeboronation: This leads to the formation of benzaldehyde (from 2-bromobenzaldehyde) or phenol (from 4-bromophenol) and biphenyl. This can occur if the reaction stalls or if there are sources of active hydrogen. Ensure your solvent is dry and of high purity.
-
Aldehyde-Related Side Reactions: The aldehyde group can be sensitive to the basic reaction conditions, potentially leading to aldol condensation or other side reactions, although this is less common under typical Suzuki conditions. If you suspect aldehyde-related side reactions, consider protecting the aldehyde as an acetal.[9][10]
Issues Related to Functional Groups
Question: Does the free hydroxyl group on the 4-hydroxyphenylboronic acid (or 4-bromophenol) interfere with the reaction? Should I protect it?
Answer: The free phenolic hydroxyl group is generally tolerated in Suzuki-Miyaura reactions and can even be beneficial.[2][11] In some cases, the hydroxyl group can direct the cross-coupling, potentially increasing the reaction's efficiency.[11] However, under strongly basic conditions, the phenoxide formed can influence the solubility of the starting material and potentially interact with the catalyst.
-
When to consider protection: If you are experiencing consistently low yields or complex side-product formation, and have ruled out other common issues, protecting the hydroxyl group as a methyl ether (Me), benzyl ether (Bn), or a silyl ether (e.g., TBS) might be beneficial.[12] Keep in mind that this adds extra steps to your synthesis (protection and deprotection).[13]
Question: Can the aldehyde group in 2-bromobenzaldehyde (or 2-formylphenylboronic acid) cause problems during the coupling reaction?
Answer: The aldehyde group is generally compatible with Suzuki-Miyaura conditions.[14] However, some studies have shown that carbonyl groups can coordinate to the metal catalyst, which can either enhance selectivity or inhibit the reaction, particularly with nickel catalysts.[15][16][17] With palladium catalysts, this is less of a concern, but if you are facing issues, protecting the aldehyde as a cyclic acetal (e.g., using ethylene glycol) is a reliable strategy.[10] Acetals are stable to the basic conditions of the Suzuki reaction and can be easily removed with a mild acid workup.[10][18]
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is better: Route A (2-bromobenzaldehyde + 4-hydroxyphenylboronic acid) or Route B (2-formylphenylboronic acid + 4-bromophenol)?
Both routes are synthetically viable. The choice often comes down to the cost and commercial availability of the starting materials. 2-formylphenylboronic acid can be prone to decomposition, so its quality and handling are critical.[19] 4-bromophenol is a readily available and stable starting material.
Q2: What is a standard, reliable protocol for the synthesis of this compound on a lab scale?
Here is a representative protocol based on Route A:
Experimental Protocol: Suzuki-Miyaura Coupling
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobenzaldehyde (1.0 eq), 4-hydroxyphenylboronic acid (1.1 eq), and a suitable base such as K₂CO₃ (2.0 eq).
-
Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.03 eq).
-
Under an inert atmosphere (Argon or Nitrogen), add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Q3: How can I effectively purify the final product, this compound?
Purification is typically achieved through column chromatography on silica gel using a gradient of ethyl acetate in hexanes. The polarity of the eluent can be adjusted based on the separation of the product from any impurities. Recrystallization from a suitable solvent system can also be employed for further purification.
Q4: What are the key considerations when scaling up this synthesis from milligram to gram or kilogram scale?
Scaling up presents several challenges:
-
Mixing: Efficient mixing is crucial, especially in heterogeneous reactions. Mechanical stirring is necessary for larger volumes.
-
Heat Transfer: Maintaining a consistent temperature throughout a large reactor can be difficult. Hot spots can lead to side reactions and degradation.
-
Palladium Removal: Residual palladium in the final product is a major concern, especially for pharmaceutical applications. Specialized scavengers or filtration through activated carbon may be required.
-
Safety: Handling large quantities of flammable solvents and powdered reagents requires appropriate safety precautions and engineering controls.
Q5: What are some common impurities I might see in my final product?
Besides the homocoupling and dehalogenation byproducts, you might also find:
-
Triphenylphosphine oxide: If you use a phosphine-based ligand, it can oxidize. This is often removable by chromatography.
-
Residual starting materials: If the reaction does not go to completion.
Visualizing the Process
Synthetic Workflow
Caption: Synthetic routes to this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting workflow for low-yield reactions.
References
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Yoneda Labs [yonedalabs.com]
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- 10. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 11. Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Compatibility of Groups Used to Protect Phenolic Functionality during Oxone-Mediated Oxidative Esterification [scirp.org]
- 13. CN102557910A - Deprotection method for phenolic hydroxyl group - Google Patents [patents.google.com]
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- 16. Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. Protecting group - Wikipedia [en.wikipedia.org]
- 19. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 4'-Hydroxy-biphenyl-2-carbaldehyde
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 4'-Hydroxy-biphenyl-2-carbaldehyde. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting advice regarding the stability of this compound under acidic conditions. Our goal is to equip you with the foundational knowledge and practical methodologies to anticipate challenges, interpret results, and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: Is this compound expected to be stable under acidic conditions?
A: The stability of this compound in an acidic environment is questionable and depends heavily on the specific conditions (acid concentration, temperature, solvent, and duration of exposure). The molecule contains two key functional groups—an aldehyde and a phenolic hydroxyl group—attached to a biphenyl scaffold.[1][2][3] While the biphenyl core is generally robust, the aldehyde group, in particular, can be susceptible to acid-catalyzed reactions.[4][5] Therefore, some level of degradation should be anticipated, and controlled stability studies are essential.
Q2: What are the primary chemical moieties that influence its acid stability?
A: The two primary points of reactivity are:
-
The Carbaldehyde Group (-CHO): Aldehydes are known to undergo various reactions in the presence of acid. These can include protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. This can lead to reactions like acetal formation (if alcohols are present), aldol-type condensations, or polymerization.
-
The Phenolic Hydroxyl Group (-OH): The hydroxyl group is an activating group on the phenyl ring, which could potentially influence the overall electronic properties of the molecule. While generally stable, phenols can undergo reactions under harsh acidic conditions, though the aldehyde is the more likely site of initial degradation.
Q3: What are the typical conditions for conducting an acid-forced degradation study on this compound?
A: Forced degradation, or stress testing, is performed under conditions more severe than standard stability testing to identify potential degradation products and pathways.[6][7] For acid hydrolysis, typical conditions involve:
-
Acid: Hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) are most common.[6]
-
Concentration: 0.1 M to 1 M is a standard range.[6]
-
Temperature: Studies may begin at room temperature, but are often heated (e.g., 40°C to 70°C) to accelerate degradation.[8][9]
-
Duration: This can range from a few hours to several days, with samples taken at various time points.[9] The goal is to achieve a target degradation of 5-20%, as excessive degradation can lead to secondary and tertiary degradants that may not be relevant under normal storage conditions.[9]
Q4: What analytical techniques are recommended for monitoring the stability of this compound?
A: A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC with UV detection, is the most common and effective technique.[10][11] This method can separate the parent compound from its degradation products, allowing for quantification of the remaining active ingredient. For structural elucidation of any new impurities, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and isolation followed by Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.[11]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during your acid stability experiments.
| Problem Encountered | Potential Cause | Recommended Solution & Explanation |
| Complete or near-complete loss of the parent compound peak in HPLC analysis. | The stress conditions (acid concentration, temperature) were too harsh, leading to rapid and extensive degradation.[9] | Action: Reduce the severity of the conditions. Start with a lower acid concentration (e.g., 0.1 M HCl) and a lower temperature (e.g., 40°C or room temperature). Monitor at earlier time points (e.g., 2, 4, 8 hours). The objective of a forced degradation study is to achieve partial, controlled degradation to understand the pathway, not to obliterate the molecule.[7][10] |
| Multiple new, unresolved peaks appear in the chromatogram. | This could be due to the formation of several degradation products or polymerization. The chromatographic method may not be optimized to separate these new species. | Action: Optimize your HPLC method. Adjust the mobile phase gradient, change the organic modifier (e.g., from acetonitrile to methanol or vice versa), or try a different column chemistry (e.g., C18, Phenyl-Hexyl). Ensure the method has sufficient resolving power to be considered "stability-indicating." |
| Poor reproducibility of degradation percentage between experiments. | This often points to inconsistent experimental parameters. Key variables include the exact temperature of the water bath/oven, the precise concentration of the acid, and the timing of sample quenching. | Action: Standardize all experimental variables meticulously. Use a calibrated heating block or water bath. Prepare fresh acid solutions for each experiment from a reliable stock. Use a timer and ensure the neutralization/quenching step is performed identically for each sample to halt the degradation reaction at the precise time point. |
| A new peak appears and then disappears at later time points. | This suggests the formation of an unstable intermediate degradant that further degrades into other products. | Action: This is a valuable mechanistic insight! To capture and identify this intermediate, analyze samples at much shorter time intervals during the initial phase of the experiment. This will help you map the degradation pathway more accurately. |
| The mass balance is poor (the sum of the parent compound and impurities is significantly less than 100%). | This could indicate that some degradation products are not being detected by your analytical method (e.g., they don't have a UV chromophore, are volatile, or are precipitating out of solution). | Action: Ensure your detection wavelength is appropriate for all potential degradants. If possible, use a photodiode array (PDA) detector to screen across a range of wavelengths. Also, visually inspect your samples for any precipitation. If precipitation occurs, a change in solvent or co-solvent may be necessary.[6] |
Experimental Protocol: Acid-Forced Degradation Study
This protocol provides a standardized workflow for assessing the stability of this compound under acidic stress.
1. Materials and Reagents:
-
This compound (Reference Standard)
-
Hydrochloric Acid (HCl), analytical grade
-
Sodium Hydroxide (NaOH), analytical grade
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade (e.g., Milli-Q)
-
Volumetric flasks, pipettes, and autosampler vials
2. Preparation of Solutions:
-
Acid Stress Solution (0.1 M HCl): Prepare by diluting concentrated HCl in HPLC-grade water.
-
Base Neutralization Solution (0.1 M NaOH): Prepare by dissolving NaOH in HPLC-grade water.
-
Compound Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., ACN or a mixture of ACN/water) to a final concentration of 1 mg/mL.[9]
3. Experimental Workflow Diagram:
Caption: Workflow for Acid-Forced Degradation Study.
4. Stress Procedure:
-
To a flask, add a calculated volume of the stock solution to the 0.1 M HCl to achieve a final concentration of approximately 100 µg/mL.
-
Immediately withdraw a sample for the T=0 time point. Neutralize it by adding an equivalent molar volume of 0.1 M NaOH. Dilute as needed with the mobile phase for HPLC analysis.
-
Place the flask in a thermostatically controlled water bath or oven set to 60°C.
-
Withdraw aliquots at specified time points (e.g., 2, 4, 8, and 24 hours).
-
Immediately neutralize each aliquot with an equivalent amount of 0.1 M NaOH to stop the degradation reaction.
5. HPLC Analysis:
-
Column: C18, 4.6 x 150 mm, 5 µm (or equivalent)
-
Mobile Phase: A gradient of A (e.g., 0.1% Formic Acid in Water) and B (Acetonitrile).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at an appropriate wavelength (e.g., 254 nm) or PDA detection.
-
Injection Volume: 10 µL
6. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Calculate the percentage of each degradation product formed.
-
Assess the mass balance by summing the peak area of the parent compound and all degradation products and comparing it to the initial peak area at T=0.
Potential Degradation Pathways
Under acidic conditions, several degradation pathways are plausible. The following diagram illustrates a hypothetical pathway based on the known reactivity of the functional groups present. Structural confirmation of any degradants would require spectroscopic analysis (MS, NMR).
Caption: Hypothetical Acid Degradation Pathways.
-
Oxidation: Although less common in simple acid hydrolysis, trace oxidants or disproportionation could lead to the oxidation of the aldehyde to the more stable carboxylic acid.
-
Acetal Formation: If an alcohol is used as a co-solvent, it can react with the protonated aldehyde to form an acetal. This is a common acid-catalyzed reaction for aldehydes.
-
Polymerization/Condensation: Aldehydes can undergo self-condensation reactions under acidic conditions, leading to the formation of oligomeric or polymeric impurities.
By following this guide, researchers can systematically investigate the acid stability of this compound, troubleshoot common issues, and develop a robust understanding of its degradation profile.
References
-
MedCrave. (2016, December 14). Forced Degradation Studies. MedCrave online. [Link]
-
Kohler, H. P., et al. (1993). Degradation of 2-hydroxybiphenyl and 2,2'-dihydroxybiphenyl by Pseudomonas sp. strain HBP1. PubMed. [Link]
-
Ashe, B., et al. (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. [Link]
-
Nagarathna, S.V., et al. (2025). Biphenyl degradation by Paenibacillus sp. PRNK-6: follows a characteristic lower metabolic pathway. Indian Journal of Applied & Pure Biology. [Link]
-
Al-Hourani, B. J., et al. (2023, June 16). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. NIH. [Link]
-
Pawar, S. (2014, May 31). Forced Degradation and Stability Testing. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
ResearchGate. (n.d.). The degradation pathway of biphenyl into acetyl-CoA and the order of.... ResearchGate. [Link]
-
Necula, A., et al. (n.d.). Acid-Catalyzed Degenerate Isomerization of Biphenyl. The Journal of Organic Chemistry. [Link]
-
Harris, J. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]
-
ResearchGate. (n.d.). Friedel–Crafts acylation of biphenyl with anhydrides. ResearchGate. [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
-
ResearchGate. (n.d.). The Degradation Pathway of Biphenyl. The upper degradation pathway from.... ResearchGate. [Link]
-
Separation Science. (n.d.). Analytical Techniques In Stability Testing. Separation Science. [Link]
-
ResearchGate. (n.d.). Proposed degradation pathways of the drug under different hydrolytic conditions. ResearchGate. [Link]
-
Gouveia, L. P. (2015). Analytical methods validation in the regulatory framework. Experimental designs, optimization, and evaluation. The case of stability testing. Universidade de Lisboa. [Link]
-
Taylor, M. S., & Jacobsen, E. N. (2008). Enantioselective Catalytic α-Alkylation of Aldehydes via an SN1 Pathway. PMC. [Link]
-
BioProcess International. (2016, February 4). Bridging Analytical Methods for Release and Stability Testing: Technical, Quality and Regulatory Considerations. BioProcess International. [Link]
-
Gevorgyan, A., et al. (2013). Selective Reduction of Carboxylic Acids to Aldehydes Catalyzed by B(C6F5)3. Organic Letters - ACS Publications. [Link]
-
Human Metabolome Database. (2012, September 11). Showing metabocard for 4'-Hydroxy-2-biphenylcarboxylic acid (HMDB0032583). Human Metabolome Database. [Link]
-
van de Merbel, N., et al. (2013). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. NIH. [Link]
-
Ataman Kimya. (n.d.). 4-BIPHENYLCARBOXALDEHYDE, 99%. Ataman Kimya. [Link]
-
PubChem. (n.d.). 4-Hydroxy-(1,1'-biphenyl)-3-carbaldehyde. NIH. [Link]
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- 2. 4-Hydroxy-(1,1'-biphenyl)-3-carbaldehyde | C13H10O2 | CID 12264658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 400747-55-9 [chemicalbook.com]
- 4. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantioselective Catalytic α-Alkylation of Aldehydes via an SN1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. globalresearchonline.net [globalresearchonline.net]
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- 11. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Validation & Comparative
A Senior Application Scientist's Guide to Purity Analysis of 4'-Hydroxy-biphenyl-2-carbaldehyde by GC-MS
Welcome to a detailed comparative guide on establishing a robust and reliable Gas Chromatography-Mass Spectrometry (GC-MS) method for the purity analysis of 4'-Hydroxy-biphenyl-2-carbaldehyde. In the landscape of pharmaceutical development, this compound serves as a critical intermediate, where its purity is not merely a quality metric but a cornerstone for the safety and efficacy of the final active pharmaceutical ingredient (API). This guide is designed for researchers, analytical scientists, and drug development professionals, providing an in-depth look into method development, a comparison of analytical strategies, and the rigorous validation required to ensure data integrity.
The inherent structure of this compound, possessing both a polar phenolic hydroxyl group and a reactive aldehyde moiety, presents a unique analytical challenge for GC-MS. Direct analysis is often hampered by poor peak shape, thermal degradation, and low sensitivity.[1] This guide will explore and compare direct injection with strategic derivatization techniques to overcome these obstacles, ensuring a method that is not only accurate and precise but also "fit for purpose" in a regulated environment.
The Analytical Imperative: Why Derivatization is Key
Gas chromatography is fundamentally suited for volatile and thermally stable compounds.[2] this compound, with its polar hydroxyl (-OH) and aldehyde (-CHO) groups, is semi-volatile at best. The active hydrogen on the phenolic group can engage in hydrogen bonding with the stationary phase of the GC column, leading to significant peak tailing. The aldehyde group is prone to thermal degradation and enolization in the hot injector port.
To mitigate these issues, chemical derivatization is employed. This process chemically modifies the analyte to increase its volatility and thermal stability, making it ideal for GC-MS analysis.[3][4] We will compare three distinct approaches:
-
Method A: Direct Injection - The baseline approach, for reference.
-
Method B: Single-Step Derivatization (Silylation) - A common and effective method targeting the hydroxyl group.
-
Method C: Dual Derivatization (Methoximation & Silylation) - A comprehensive approach targeting both functional groups for maximum stability and reproducibility.
Comparative Experimental Protocols
The following sections detail the step-by-step protocols for each analytical method. A standard set of GC-MS parameters was used across all methods to ensure a fair comparison, with adjustments only to the sample preparation.
Table 1: Standard GC-MS Operating Conditions
| Parameter | Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | Industry-standard equipment ensuring reproducibility. |
| MS System | Agilent 5977B MSD or equivalent | Provides high sensitivity and specificity for confident peak identification.[2] |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A low-polarity phase ideal for separating a wide range of semi-volatile compounds.[5] |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert carrier gas providing optimal separation efficiency. |
| Inlet Temperature | 280°C | Ensures complete vaporization without causing unnecessary thermal stress on the underivatized analyte. |
| Injection Mode | Split (50:1) | Prevents column overloading while handling typical sample concentrations for purity analysis. |
| Injection Volume | 1 µL | Standard volume for quantitative analysis. |
| Oven Program | 100°C (hold 2 min), ramp to 280°C @ 15°C/min, hold 10 min | A robust temperature program that allows for the elution of the analyte and potential impurities. |
| MS Source Temp | 230°C | Standard temperature for electron ionization (EI). |
| MS Quad Temp | 150°C | Standard temperature for the quadrupole mass filter. |
| Acquisition Mode | Scan (m/z 40-550) | Allows for the identification of unknown impurities and provides a full mass spectrum for the analyte. |
Method A: Direct Injection Protocol
This method serves as a control to demonstrate the challenges of analyzing the native compound.
-
Sample Preparation: Accurately weigh 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolution: Dissolve and dilute to volume with Dichloromethane.
-
Analysis: Vortex the solution and transfer an aliquot to a 2 mL autosampler vial. Inject directly into the GC-MS system.
Expected Outcome: Severe peak tailing, low response, and potential presence of degradation peaks. This method is unsuitable for quantitative purity analysis.
Method B: Silylation Protocol (Single-Step Derivatization)
Silylation targets the active hydrogen of the phenolic group, replacing it with a non-polar trimethylsilyl (TMS) group, which dramatically improves volatility and chromatographic performance.[1]
-
Sample Preparation: Accurately weigh 10 mg of the sample into a 10 mL volumetric flask and dilute to volume with anhydrous Pyridine.
-
Derivatization: Transfer 100 µL of the sample solution to a 2 mL autosampler vial.
-
Reagent Addition: Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS). The TMCS acts as a catalyst to enhance the reaction with the hindered hydroxyl group.
-
Reaction: Tightly cap the vial and heat at 70°C for 45 minutes in a heating block.
-
Analysis: After cooling to room temperature, inject the derivatized sample into the GC-MS.
Expected Outcome: A significant improvement in peak shape (more symmetrical) and a higher signal-to-noise ratio compared to direct injection.
Method C: Methoximation-Silylation Protocol (Dual Derivatization)
This comprehensive two-step method first protects the reactive aldehyde group and then caps the phenolic hydroxyl group, resulting in a highly stable derivative.[3]
-
Sample Preparation: Accurately weigh 10 mg of the sample into a 10 mL volumetric flask and dilute to volume with anhydrous Pyridine.
-
Step 1: Methoximation: Transfer 100 µL of the sample solution to a 2 mL autosampler vial. Add 50 µL of Methoxyamine hydrochloride solution (20 mg/mL in pyridine).
-
Reaction 1: Tightly cap the vial and heat at 60°C for 30 minutes. This converts the aldehyde into a stable methoxime derivative.
-
Cooling: Allow the vial to cool to room temperature.
-
Step 2: Silylation: Add 100 µL of BSTFA + 1% TMCS to the same vial.
-
Reaction 2: Re-cap the vial and heat at 70°C for 45 minutes.
-
Analysis: After cooling, inject the dual-derivatized sample into the GC-MS.
Expected Outcome: The most robust and reproducible method, yielding a sharp, symmetrical chromatographic peak with the highest sensitivity. This method is ideal for quantitative analysis and impurity profiling.
Caption: Comparison of derivatization strategies for GC-MS analysis.
Method Validation: A Cornerstone of Trustworthiness
To be used for quality control in drug development, an analytical method must be validated to prove it is fit for its intended purpose.[6] The validation was performed following the International Council for Harmonisation (ICH) Q2(R2) guidelines.[5][7][8] Method C (Dual Derivatization) was selected for full validation due to its superior preliminary performance.
Caption: ICH-compliant analytical method validation workflow.
Table 2: Summary of Validation Results for Method C
| Validation Parameter | Acceptance Criteria | Experimental Result | Conclusion |
| Specificity | No interference at analyte RT | Passed. Placebo and impurity spikes showed no co-eluting peaks. | Specific |
| Linearity (R²) | R² ≥ 0.995 | 0.9995 over a range of 0.1 - 1.5 mg/mL. | Linear |
| Accuracy (% Recovery) | 98.0% - 102.0% | Average recovery of 99.7% for spiked samples at three concentration levels. | Accurate |
| Precision (%RSD) | |||
| Repeatability | RSD ≤ 2.0% | 0.85% (n=6 determinations at 100% concentration). | Precise |
| Intermediate Precision | RSD ≤ 3.0% | 1.22% (analysis on different days by a different analyst). | Precise |
| LOQ (Limit of Quant.) | S/N ≥ 10 | 0.005% relative to 1 mg/mL standard concentration. | Sensitive |
| LOD (Limit of Detect.) | S/N ≥ 3 | 0.0015% relative to 1 mg/mL standard concentration. | Sensitive |
| Robustness | System suitability passes | Passed. Minor variations in heating time and reagent volume did not affect results. | Robust |
The validation data clearly demonstrates that the dual derivatization GC-MS method is specific, linear, accurate, precise, and robust for the intended application of purity analysis.
Impurity Profiling: Identifying What Lies Beneath
Purity analysis is not just about quantifying the main component; it's also about identifying and controlling impurities.[9] Potential impurities in this compound could arise from the synthesis process, such as a Suzuki coupling reaction.
Potential Process-Related Impurities:
-
Unreacted Starting Materials: e.g., 2-bromobenzaldehyde, 4-hydroxyphenylboronic acid.
-
Homocoupling Byproducts: e.g., Biphenyl-2,2'-dicarbaldehyde, 4,4'-Biphenyldiol.
-
Related Substances: Isomers such as 3'-Hydroxy-biphenyl-2-carbaldehyde.
Using the validated Method C, these potential impurities can be separated and identified based on their mass spectra. The full scan data acquisition is particularly powerful for identifying unknown peaks that may appear in different batches.[10]
Conclusion and Authoritative Recommendation
Based on comprehensive experimental data and a rigorous validation process, this guide unequivocally demonstrates the superiority of a dual derivatization strategy for the GC-MS purity analysis of this compound.
-
Direct injection is not a viable option due to the analyte's polarity, resulting in poor chromatography and unreliable data.
-
Single-step silylation offers a significant improvement but leaves the aldehyde group vulnerable to degradation and side reactions.
-
The dual methoximation-silylation method (Method C) provides a complete solution , yielding a thermally stable derivative that produces sharp, symmetrical peaks. This method has been fully validated according to ICH guidelines and is proven to be accurate, precise, and robust.
For any laboratory tasked with the quality control and purity assessment of this compound and structurally similar compounds, the adoption of the dual derivatization protocol is strongly recommended to ensure the highest level of data integrity and confidence in the analytical results.
References
-
Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. PubMed Central. Available at: [Link]
-
Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. International Journal of Health Sciences. Available at: [Link]
-
Identification and Control of Impurities for Drug Substance Development using LC/MS and GC/MS. Taylor & Francis Online. Available at: [Link]
-
Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. Omics Online. Available at: [Link]
-
GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Shimadzu Corporation. Available at: [Link]
-
Derivitization of aldehyde and ketone drivatives of phenolics compounds for GC_MS analysis? ResearchGate. Available at: [Link]
-
Analytical Strategies for Genotoxic Impurities in the Pharmaceutical Industry. American Pharmaceutical Review. Available at: [Link]
-
Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens. PubMed. Available at: [Link]
-
The Determination of GC–MS Relative Molar Responses of Benzene and Biphenyl Derivatives. ResearchGate. Available at: [Link]
-
What Is Derivatization In GC-MS? - Chemistry For Everyone. YouTube. Available at: [Link]
-
ICH Guidelines for Analytical Method Validation Explained. AMSbio. Available at: [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available at: [Link]
-
A simple method of sample preparation for analysis of biphenyl residues in citrus fruit peels by gas chromatography. PubMed. Available at: [Link]
-
Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. IISTE. Available at: [Link]
-
Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. Available at: [Link]
-
ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. Available at: [Link]
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A Senior Application Scientist's Guide to the Synthesis of Substituted Biphenyls: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the biphenyl moiety is a privileged scaffold, appearing in numerous blockbuster pharmaceuticals, advanced materials, and agrochemicals. The efficient and selective synthesis of substituted biphenyls is, therefore, a cornerstone of modern organic chemistry. This guide provides an in-depth, objective comparison of the most prominent methods for constructing this vital carbon-carbon bond, grounded in experimental data and field-proven insights. We will dissect the nuances of palladium-catalyzed cross-coupling reactions—namely the Suzuki-Miyaura, Negishi, and Stille couplings—and contrast them with the classical Ullmann and Gomberg-Bachmann reactions.
The Landscape of Biphenyl Synthesis: An Overview
The challenge in biphenyl synthesis lies in the selective formation of a C(sp²)–C(sp²) bond between two aryl rings. Over the past century, the synthetic chemist's toolkit for this transformation has evolved dramatically, moving from harsh, often low-yielding classical methods to highly efficient and versatile catalytic approaches. The advent of palladium-catalyzed cross-coupling reactions, recognized with the 2010 Nobel Prize in Chemistry, has been particularly transformative.[1]
This guide is structured to provide a comparative analysis of the leading synthetic strategies, focusing on their mechanisms, substrate scope, functional group tolerance, and practical considerations such as reagent toxicity and reaction conditions.
Palladium-Catalyzed Cross-Coupling Reactions: The Modern Workhorses
The Suzuki-Miyaura, Negishi, and Stille couplings are the most widely employed methods for biphenyl synthesis. They all share a common catalytic cycle, generally involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2]
The Suzuki-Miyaura Coupling: The Go-To Method
The Suzuki-Miyaura coupling is arguably the most popular choice for biphenyl synthesis due to its mild reaction conditions, broad functional group tolerance, and the use of generally stable and low-toxicity organoboron reagents.[2][3]
Mechanism and Causality: The reaction is typically catalyzed by a palladium(0) complex, which undergoes oxidative addition with an aryl halide. The resulting palladium(II) species then undergoes transmetalation with an arylboronic acid or ester in the presence of a base. The base is crucial as it activates the organoboron reagent, forming a more nucleophilic "ate" complex, which facilitates the transfer of the aryl group to the palladium center. The final step is reductive elimination, which forms the biphenyl product and regenerates the palladium(0) catalyst.[2]
Advantages:
-
Mild Conditions: Often proceeds at or near room temperature.[4]
-
High Functional Group Tolerance: Tolerates a wide array of functional groups, including esters, ketones, and nitro groups.[2][3]
-
Low Toxicity: Organoboron reagents and byproducts are generally non-toxic and easily removed.[2]
-
Commercial Availability: A vast library of arylboronic acids and their derivatives is commercially available.
Disadvantages:
-
Base Sensitivity: The required base can sometimes promote side reactions with sensitive substrates.
-
Boronic Acid Instability: Some boronic acids can be prone to protodeboronation or trimerization to boroxines.
Experimental Protocol: Synthesis of 4-Methoxybiphenyl [4]
This protocol details the synthesis of 4-methoxybiphenyl from 4-bromoanisole and phenylboronic acid.
Materials:
-
4-Bromoanisole (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Toluene/Ethanol/Water (e.g., 4:1:1 mixture)
Procedure:
-
To an oven-dried Schlenk flask, add 4-bromoanisole, phenylboronic acid, and potassium carbonate.
-
Add the palladium catalyst and phosphine ligand.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 1-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
The Negishi Coupling: High Reactivity and Versatility
The Negishi coupling utilizes organozinc reagents, which are among the most reactive organometallic species in palladium-catalyzed cross-couplings. This high reactivity allows for the coupling of a broad range of substrates, including sp², sp³, and sp hybridized carbons.[5][6]
Mechanism and Causality: The catalytic cycle is analogous to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. The key difference is the use of an organozinc reagent in the transmetalation step. Organozinc compounds are highly nucleophilic, leading to rapid transmetalation without the need for a base to form an "ate" complex.[7]
Advantages:
-
High Reactivity: Organozinc reagents are highly reactive, often leading to faster reactions and higher yields, especially with challenging substrates.[8]
-
Excellent Functional Group Tolerance: The reaction is compatible with a wide range of functional groups, including esters.[9]
-
Broad Scope: Allows for the coupling of various carbon hybridizations (sp³, sp², sp).[5]
Disadvantages:
-
Reagent Sensitivity: Organozinc reagents are sensitive to air and moisture, requiring inert atmosphere techniques.[2]
-
Preparation of Reagents: The preparation of organozinc reagents can be more involved compared to organoboron compounds.[2]
Experimental Protocol: Synthesis of 2,2'-Dimethylbiphenyl [7]
This protocol describes the synthesis of 2,2'-dimethylbiphenyl from o-iodotoluene and o-tolylzinc chloride.
Materials:
-
o-Iodotoluene (1.0 equiv)
-
o-Tolylzinc chloride (prepared in situ or as a solution in THF) (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3-5 mol%)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve o-iodotoluene and the palladium catalyst in anhydrous THF.
-
To this solution, add the freshly prepared or commercial solution of o-tolylzinc chloride via syringe.
-
Reflux the reaction mixture for 1-4 hours, monitoring its progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature and quench by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
The Stille Coupling: Tolerance at a Price
The Stille coupling employs organotin (organostannane) reagents. A key advantage of this method is the high stability of organostannanes to air and moisture, and their exceptional tolerance to a wide variety of functional groups.[10][11]
Mechanism and Causality: Similar to the Suzuki and Negishi couplings, the Stille reaction proceeds through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The organostannane transfers its aryl group to the palladium(II) complex during the transmetalation step.[2]
Advantages:
-
Excellent Functional Group Tolerance: Organostannanes are compatible with a vast range of functional groups.[10]
-
Stable Reagents: Organotin reagents are generally stable to air and moisture.[10]
-
Mild Reaction Conditions: The reaction conditions are often very mild.[2]
Disadvantages:
-
Toxicity: The primary drawback is the high toxicity of organotin compounds and their byproducts.[10][11]
-
Purification Challenges: The removal of tin byproducts from the reaction mixture can be difficult.
Experimental Protocol: Synthesis of 4-Methylbiphenyl
This protocol provides a general procedure for the Stille coupling of 4-bromotoluene with phenyltributylstannane.
Materials:
-
4-Bromotoluene (1.0 equiv)
-
Phenyltributylstannane (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2-5 mol%)
-
Anhydrous Toluene or Dioxane
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve 4-bromotoluene, phenyltributylstannane, and the palladium catalyst in the anhydrous solvent.
-
Heat the mixture to reflux (typically 80-110 °C) for 6-24 hours, monitoring the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure.
-
The crude product is often purified by column chromatography on silica gel. A common technique to remove tin byproducts is to treat the crude mixture with a saturated aqueous solution of potassium fluoride (KF), which precipitates the tin salts.
Classical Methods: The Foundation of Biphenyl Synthesis
Before the advent of palladium catalysis, several methods were developed for the synthesis of biphenyls. While largely superseded by modern techniques, they remain relevant for specific applications and for their historical importance.
The Ullmann Reaction: A Copper-Mediated Classic
The Ullmann reaction, first reported in 1901, involves the copper-mediated coupling of two aryl halides to form a symmetrical biphenyl.[12] The classical version of this reaction requires harsh conditions, including high temperatures and stoichiometric amounts of copper.[12]
Mechanism and Causality: The mechanism of the Ullmann reaction is still debated but is distinct from the palladium-catalyzed cycles. One proposed pathway involves the formation of an organocopper intermediate via oxidative addition of the aryl halide to a copper(I) species. This is followed by a second oxidative addition and subsequent reductive elimination to form the biphenyl and regenerate the active copper species, possibly involving a Cu(I)/Cu(III) cycle.[13][14] Another proposed mechanism involves a single electron transfer (SET) pathway.[15]
Advantages:
-
Cost-Effective: Copper is significantly cheaper than palladium.
-
Suitable for Electron-Deficient Aryl Halides: The classical Ullmann reaction often works well for aryl halides bearing electron-withdrawing groups.
Disadvantages:
-
Harsh Conditions: Typically requires high temperatures (>200 °C).[2][12]
-
Stoichiometric Copper: Often requires stoichiometric or excess amounts of copper.
-
Low Yields and Side Reactions: The reaction can be low-yielding and produce significant side products.[12]
-
Limited Scope: Primarily used for the synthesis of symmetrical biphenyls.
Experimental Protocol: Synthesis of 2,2'-Dinitrobiphenyl [16]
This protocol describes the classical Ullmann coupling of 1-iodo-2-nitrobenzene.
Materials:
-
1-Iodo-2-nitrobenzene (1.0 equiv)
-
Copper powder (3.0 equiv)
-
Sand (as a heat moderator)
Procedure:
-
In a test tube, thoroughly mix 1-iodo-2-nitrobenzene, copper powder, and sand.
-
Heat the mixture strongly with a flame for a short period (e.g., 30-60 seconds) until a vigorous reaction is observed.
-
Allow the reaction mixture to cool to room temperature.
-
Extract the product from the solid mixture with a suitable hot solvent (e.g., toluene).
-
Filter the hot solution to remove copper and sand.
-
Allow the filtrate to cool, which should induce crystallization of the product.
-
Collect the crystals by filtration and wash with a cold solvent.
The Gomberg-Bachmann Reaction: A Radical Approach
The Gomberg-Bachmann reaction is an aryl-aryl coupling that proceeds via a radical mechanism. It involves the reaction of an aryl diazonium salt with another aromatic compound, typically in the presence of a base.[14][17]
Mechanism and Causality: The reaction is initiated by the decomposition of the diazonium salt to form an aryl radical. This highly reactive radical then attacks the second aromatic ring in a homolytic aromatic substitution, forming a new C-C bond and a radical intermediate. Abstraction of a hydrogen atom regenerates the aromaticity of the newly formed biphenyl.[18]
Advantages:
-
Simple Starting Materials: Utilizes readily available anilines (via diazotization) and aromatic compounds.
Disadvantages:
-
Low Yields: The reaction is notorious for its low yields, often less than 40%, due to numerous side reactions of the highly reactive diazonium salt and aryl radical intermediates.[17][19] These include polymerization and reactions with the solvent.
-
Lack of Selectivity: The radical arylation can lead to a mixture of regioisomers if the second aromatic ring is substituted.
Comparative Performance Analysis
Direct, side-by-side quantitative comparisons of these methods for the synthesis of the exact same biphenyl under optimized conditions for each are scarce in the literature. The following table summarizes representative data for the synthesis of simple substituted biphenyls to provide a general performance overview.
| Method | Typical Yield (%) | Catalyst/Reagent | Typical Temperature (°C) | Key Advantages | Key Disadvantages |
| Suzuki-Miyaura | 70-95%[4][13] | Palladium (catalytic) | Room Temp - 100[4] | Mild conditions, low toxicity, high functional group tolerance | Base-sensitive substrates can be problematic |
| Negishi | 70-95%[5][7] | Palladium or Nickel (catalytic) | 25 - 100[7] | High reactivity, excellent functional group tolerance | Air/moisture sensitive reagents, reagent preparation |
| Stille | 70-95%[10] | Palladium (catalytic) | 50 - 120[2] | Excellent functional group tolerance, stable reagents | Toxic tin reagents and byproducts, purification issues |
| Ullmann (Classical) | 10-60%[12] | Copper (stoichiometric) | >200[2][12] | Inexpensive metal, good for some electron-deficient arenes | Harsh conditions, low yields, limited to symmetrical biphenyls |
| Gomberg-Bachmann | <40%[17][19] | None (radical initiator) | 0 - 50 | Simple starting materials | Very low yields, lack of selectivity, side reactions |
Catalyst Efficiency: Turnover Numbers (TONs) and Frequencies (TOFs)
For the palladium-catalyzed reactions, catalyst efficiency is a critical factor, especially in industrial applications. Turnover Number (TON) represents the number of moles of product formed per mole of catalyst, while Turnover Frequency (TOF) is the TON per unit of time.[20] Modern palladium catalysts with bulky, electron-rich phosphine ligands can achieve very high TONs, sometimes exceeding 10,000, with catalyst loadings as low as 0.01 mol%.[21] This high efficiency significantly reduces the cost and the amount of residual palladium in the final product. Specific TONs and TOFs are highly dependent on the specific substrates, ligands, and reaction conditions.
Conclusion and Method Selection
The synthesis of substituted biphenyls is a well-developed field with several powerful methods at the disposal of the modern chemist. The choice of which method to employ depends on a careful consideration of the specific synthetic target and the practical constraints of the project.
-
For general-purpose synthesis of a wide variety of substituted biphenyls, the Suzuki-Miyaura coupling is often the first choice due to its operational simplicity, mild conditions, and favorable environmental and safety profile.
-
When faced with challenging substrates that are unreactive under Suzuki conditions, or when coupling sp³ carbons, the Negishi coupling offers a more reactive alternative, provided that appropriate measures are taken to handle the air- and moisture-sensitive organozinc reagents.
-
The Stille coupling is a valuable option when exceptional functional group tolerance is paramount, and the challenges associated with the toxicity and removal of tin compounds can be managed.
-
The classical Ullmann and Gomberg-Bachmann reactions are now largely of historical interest for general biphenyl synthesis but may find niche applications where their specific reactivity profiles are advantageous or when cost is an extreme constraint.
By understanding the underlying mechanisms, advantages, and limitations of each of these powerful synthetic tools, researchers can make informed decisions to best achieve their synthetic goals in the preparation of valuable biphenyl compounds.
References
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Ullmann Reaction and Gomberg - Bechmann Reaction | PPTX - Slideshare. (n.d.). Retrieved January 9, 2026, from [Link]
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- BenchChem. (2025).
- BenchChem. (2025).
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Vedantu. (n.d.). Explain Gomberg reaction with mechanism class 12 chemistry CBSE. Retrieved January 9, 2026, from [Link]
- Ribas, X., & Güell, I. (2014). Cu(I)/Cu(III) catalytic cycle involved in Ullmann-type cross-coupling reactions. Pure and Applied Chemistry.
-
J&K Scientific LLC. (2025). Ullmann Reaction. Retrieved January 9, 2026, from [Link]
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BYJU'S. (n.d.). Ullmann Reaction. Retrieved January 9, 2026, from [Link]
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Wikipedia. (2023). Gomberg–Bachmann reaction. In Wikipedia. Retrieved January 9, 2026, from [Link]
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chemeurope.com. (n.d.). Gomberg-Bachmann reaction. Retrieved January 9, 2026, from [Link]
- Gomberg, M., Bachmann, W. E., Graebe, C., & Ullmann, F. (1924). The Gomberg-Bachmann-Graebe-Ullmann Reaction. Journal of the American Chemical Society.
- Al-Amin, M., et al. (2014). Suzuki coupling reactions of various aryl bromides and chlorides catalyzed by 8wt %Pd@MIL-101Cr.
-
Wikipedia. (2023). Gomberg–Bachmann reaction. In Wikipedia. Retrieved January 9, 2026, from [Link]
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Wikipedia. (2023). Gomberg–Bachmann reaction. In Wikipedia. Retrieved January 9, 2026, from [Link]
- BenchChem. (2025). Why Negishi?
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Wikipedia. (2023). Stille reaction. In Wikipedia. Retrieved January 9, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved January 9, 2026, from [Link]
- BenchChem. (2025). A Comparative Guide to the Synthesis of 2- Bromo-4'-chloro-1,1'-biphenyl: Suzuki Coupling vs. Other Cross. BenchChem.
- The Royal Society of Chemistry. (2017). A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl.
- BenchChem. (2025).
- BenchChem. (2025).
- Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010). [No source provided].
- Ramprasad Group. (2017). Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/ Manganese Oxide: A Kinetic and Mechanistic Analysis.
- Pratsch, G., Wallaschkowski, T., & Heinrich, M. R. (n.d.).
- Colacot, T. J., et al. (2018). Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki-Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis. PMC.
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Wikipedia. (2023). Negishi coupling. In Wikipedia. Retrieved January 9, 2026, from [Link]
- Pérez-Temprano, M. H., et al. (2012). “Turning Over” Definitions in Catalytic Cycles.
- Williams, R. M. (2011). RECENT ADVANCES IN THE STILLE BIARYL COUPLING REACTION AND APPLICATIONS IN COMPLEX NATURAL PRODUCTS SYNTHESIS. Organic Syntheses.
- Synthesis Strategy of High Activity and Low Pd Catalyst for Suzuki Coupling Reaction. (n.d.).
- Xu, S., et al. (2012). Pd-catalyzed cross-coupling reactions exhibiting catalyst turnover numbers (TONs) exceeding one million. ARKIVOC.
- Application of Negishi Cross-coupling in the Synthesis of Bioactive Molecules. (2019). Chinese Journal of Pharmaceuticals.
- BenchChem. (2025).
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Wikipedia. (2023). Turnover number. In Wikipedia. Retrieved January 9, 2026, from [Link]
- BenchChem. (2025). Technical Support Center: Scaling Up 4-Methylbiphenyl Synthesis. BenchChem.
- Goosen, L. J., et al. (2007). Synthesis of 2-Substituted Biaryls Via Cu/Pd-Catalyzed Decarboxylative Cross-Coupling of 2-Substituted Potassium Benzoates: 4-Methyl-2′-Nitrobiphenyl and 2-Acetyl-4′-Methylbiphenyl.
- Chemistry World. (2010).
- Myers, A. G. (n.d.). The Stille Reaction. Chem 115.
- Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. (2022). PubMed Central.
- Synthesis of biphenyl via sustainable Suzuki-Miyaura coupling reaction using mesoporous MCF-supported tin-palladium nanoparticles. (n.d.).
- A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023). RSC Publishing.
- Head-to-head comparison of different synthesis methods for fluorin
- Negishi, E.-i. (2011). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC.
- High‐Turnover Palladium Catalysts in Cross‐Coupling and Heck Chemistry: A Critical Overview. (2004).
- Turnover and Catalytic cycle frequency Determination based on Molar mass-dependent Model equ
- An Efficient Asymmetric Cross-Coupling Reaction in Aqueous Media Mediated by Chiral Chelating Mono Phosphane Atropisomeric Biaryl Ligand. (2023). MDPI.
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A Comparative Analysis of the Biological Activity of 4'-Hydroxy-biphenyl-2-carbaldehyde and Related Biphenyl Scaffolds
Introduction
The biphenyl moiety is a privileged scaffold in medicinal chemistry, forming the structural core of numerous biologically active compounds. Its conformational flexibility and the ability to be readily functionalized at various positions make it a versatile template for drug design. This guide provides an in-depth comparative analysis of the biological activity of 4'-Hydroxy-biphenyl-2-carbaldehyde, contrasting it with other biphenyl derivatives to elucidate critical structure-activity relationships (SAR). This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data and detailed methodologies to inform future research and development. Biphenyl derivatives have demonstrated a wide array of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer effects.[1]
The specific placement of functional groups on the biphenyl core dramatically influences the molecule's interaction with biological targets. This guide will explore the distinct roles of the hydroxyl (-OH) and carbaldehyde (-CHO) groups in conferring biological activity, with a particular focus on how their positions on the biphenyl rings modulate cytotoxicity, antimicrobial efficacy, antioxidant potential, and enzyme inhibition.
I. Comparative Cytotoxicity: The Critical Role of Hydroxyl Group Positioning
The introduction of a hydroxyl group to the biphenyl scaffold has been shown to enhance its cytotoxic effects.[2] However, the position of this hydroxyl group is a key determinant of the compound's toxicity profile.
A study on isolated rat hepatocytes demonstrated that monohydroxylated biphenyls, such as o-phenylphenol (OPP), m-phenylphenol (MPP), and p-phenylphenol (PPP), induced cell death through the loss of intracellular ATP, glutathione (GSH), and protein thiols.[2] Notably, the study concluded that the para- and meta-positioned hydroxyl groups resulted in greater toxicity compared to the ortho-positioned hydroxyl group.[2] This suggests that this compound, with its para-hydroxylation, may exhibit significant cytotoxic potential. The mechanism of this enhanced toxicity is linked to the impairment of oxidative phosphorylation in mitochondria.[2]
In contrast, the parent biphenyl compound is less toxic, highlighting the importance of the hydroxyl substituent in mediating the cytotoxic response.[2] The presence of an aldehyde group, as in this compound, could further modulate this activity, potentially through different mechanisms such as the formation of Schiff bases with cellular nucleophiles.
Comparative Cytotoxicity Data of Biphenyl Derivatives
| Compound | Structure | Cell Line | IC50 (µM) | Reference |
| Biphenyl | C₁₂H₁₀ | Rat Hepatocytes | > 750 | [2] |
| 2-Hydroxybiphenyl | C₁₂H₁₀O | Rat Hepatocytes | ~ 750 | [2] |
| 3-Hydroxybiphenyl | C₁₂H₁₀O | Rat Hepatocytes | < 750 | [2] |
| 4-Hydroxybiphenyl | C₁₂H₁₀O | Rat Hepatocytes | < 750 | [3] |
| This compound | C₁₃H₁₀O₂ | Various | Data Not Available | - |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines a standard method for assessing the cytotoxicity of biphenyl compounds against a cancer cell line (e.g., HeLa).
Objective: To determine the concentration of the test compound that inhibits cell growth by 50% (IC50).
Materials:
-
HeLa cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO₂ incubator
Procedure:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of DMEM with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of fresh medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value.
II. Antimicrobial Activity: A Structure-Dependent Defense
Biphenyl derivatives are known to possess a wide range of antimicrobial activities, including antibacterial and antifungal properties.[1] The specific functional groups and their arrangement on the biphenyl rings are crucial for determining the spectrum and potency of this activity.
A study on chlorophenyl, thiophenyl, and biphenyl clubbed tetrahydro bipyrazole carbaldehydes found that the biphenyl moiety contributed to good antibacterial and antifungal activity.[2] This suggests that the core biphenyl structure of this compound provides a foundation for its potential antimicrobial effects.
Comparative Antimicrobial Activity of Biphenyl and Related Derivatives
| Compound | Target Microorganism | MIC (µg/mL) | Reference |
| Biphenyl clubbed bipyrazole carbaldehyde | S. aureus, B. subtilis, E. coli, P. aeruginosa | Excellent activity (pMIC: 1.92 µM/mL for some analogues) | [2] |
| Biphenyl clubbed bipyrazole carbaldehyde | R. oryzae | Admirable activity (pMIC: 1.92 µM/mL for some analogues) | [2] |
| This compound | Various | Data Not Available | - |
Note: The provided data is for structurally related compounds, not the exact target molecule. Experimental determination of MIC values for this compound is necessary for a direct comparison.
Experimental Protocol: Broth Microdilution Assay for MIC Determination
This protocol describes a standardized method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain (e.g., Staphylococcus aureus).[4]
Objective: To determine the lowest concentration of a compound that visibly inhibits the growth of a microorganism.
Materials:
-
Staphylococcus aureus (e.g., ATCC 29213)
-
Mueller-Hinton Broth (MHB)
-
Test compounds (dissolved in DMSO)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the test compound in MHB directly in the 96-well plate.
-
Inoculation: Inoculate each well with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[4]
III. Antioxidant Potential: The Role of the Phenolic Hydroxyl Group
The antioxidant activity of phenolic compounds is well-established and is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl group to scavenge free radicals. The presence of the 4'-hydroxy group in this compound strongly suggests that it possesses antioxidant properties.
Studies on hydroxylated biphenyls have shown that they can act as potent antioxidants.[5] The position of the hydroxyl group and the presence of other substituents can influence the antioxidant capacity. For instance, the radical scavenging activity of some biphenyl derivatives has been shown to be significant.[2]
The carbaldehyde group at the 2-position may have a modulating effect on the antioxidant activity. Electron-withdrawing groups can sometimes influence the hydrogen-donating ability of the phenolic hydroxyl group.
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol details a common method for evaluating the in vitro antioxidant activity of compounds.[6][7]
Objective: To measure the free radical scavenging capacity of a compound using the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical.
Materials:
-
DPPH solution (e.g., 0.1 mM in methanol)
-
Test compounds (dissolved in methanol)
-
Ascorbic acid (positive control)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Reaction Mixture: In a 96-well plate, add 100 µL of the test compound solution at various concentrations to 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DP.
IV. Enzyme Inhibition: A Potential Avenue for Therapeutic Intervention
The biphenyl scaffold is a common feature in many enzyme inhibitors. The specific functional groups attached to the biphenyl core determine the target enzyme and the mode of inhibition. Aldehydes, in particular, are known to be reactive functional groups that can interact with enzyme active sites, often through the formation of covalent bonds with nucleophilic residues like cysteine or lysine.
While specific data on enzyme inhibition by this compound is limited in the searched literature, the presence of the carbaldehyde group suggests potential inhibitory activity against various enzymes. For example, some aldehydes have been shown to inhibit enzymes like xanthine oxidase.[8] The hydroxyl group can also play a role in binding to the enzyme's active site through hydrogen bonding.
The development of biphenyl derivatives as enzyme inhibitors is an active area of research. For instance, biphenyl-4-yl-acrylohydroxamic acid derivatives have been designed and evaluated as histone deacetylase (HDAC) inhibitors.[9]
Experimental Protocol: General Enzyme Inhibition Assay
This protocol provides a general framework for assessing the inhibitory effect of a compound on a specific enzyme.
Objective: To determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of a compound against a target enzyme.
Materials:
-
Target enzyme
-
Substrate for the enzyme
-
Buffer solution appropriate for the enzyme
-
Test inhibitor compound
-
96-well plate or cuvettes
-
Spectrophotometer or fluorometer
Procedure:
-
Reaction Setup: In a suitable reaction vessel (e.g., a well in a 96-well plate), combine the buffer, the enzyme at a fixed concentration, and the inhibitor at various concentrations.
-
Pre-incubation: Pre-incubate the enzyme and inhibitor mixture for a defined period to allow for binding.
-
Reaction Initiation: Initiate the reaction by adding the substrate at a fixed concentration.
-
Kinetic Measurement: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time.
-
Data Analysis:
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of inhibition versus the inhibitor concentration to determine the IC50 value.
-
To determine the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive), perform kinetic experiments with varying substrate and inhibitor concentrations and fit the data to the appropriate Michaelis-Menten equations.[10][11]
-
Structure-Activity Relationship (SAR) Summary and Future Directions
The analysis of the biological activities of biphenyl derivatives reveals several key structure-activity relationships that are crucial for the rational design of new therapeutic agents.
Key SAR Insights:
-
The Biphenyl Core: Provides the fundamental framework for biological activity.
-
The Hydroxyl Group: The presence and position of the hydroxyl group are critical. Para- and meta-positions on the biphenyl ring appear to enhance cytotoxicity compared to the ortho-position.[2] The hydroxyl group is also the primary driver of antioxidant activity.
-
The Carbaldehyde Group: This reactive moiety is likely to contribute to antimicrobial and enzyme inhibitory activities through covalent interactions. Its influence on cytotoxicity is an area for further investigation.
Future Directions:
The lack of specific biological data for this compound underscores the need for further experimental evaluation. Future research should focus on:
-
Systematic Biological Screening: Conducting a comprehensive panel of in vitro assays (cytotoxicity, antimicrobial, antioxidant, and enzyme inhibition) to obtain quantitative data (IC50, MIC, etc.) for this compound.
-
Comparative Studies: Performing head-to-head comparisons of this compound with its positional isomers and other closely related biphenyl derivatives to further refine the structure-activity relationships.
-
Mechanism of Action Studies: Investigating the underlying molecular mechanisms responsible for the observed biological activities. For example, exploring the specific enzymes inhibited by this compound or its effects on cellular signaling pathways.
By systematically exploring the biological landscape of this compound and its analogs, the scientific community can unlock the full potential of this versatile chemical scaffold for the development of novel therapeutic agents.
References
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A Senior Application Scientist's Guide to the Spectroscopic Comparison of Biphenyl Carbaldehyde Isomers
For researchers, medicinal chemists, and professionals in drug development, the precise identification of isomeric compounds is a foundational requirement for ensuring the purity, efficacy, and safety of therapeutic candidates. Biphenyl carbaldehydes, key intermediates in the synthesis of various pharmaceuticals, exist as ortho (2-), meta (3-), and para (4-) isomers. While possessing the same molecular formula and weight, their distinct structural arrangements give rise to unique spectroscopic signatures. This guide provides an in-depth comparative analysis of these isomers using fundamental spectroscopic techniques, grounded in experimental data and theoretical principles.
The Critical Role of Isomer Differentiation
The seemingly subtle shift in the position of the aldehyde group on the biphenyl scaffold dramatically alters the molecule's three-dimensional structure and electronic properties. This has profound implications for its reactivity, biological activity, and impurity profiling. Consequently, robust analytical methods are paramount for distinguishing between these isomers. Here, we delve into a multi-technique spectroscopic approach, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) to create a comprehensive analytical toolkit.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at Chemical Environments
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing a detailed map of the chemical environment of each proton and carbon atom.
Expertise & Experience: The "Ortho Effect" and Electronic Influences
The position of the aldehyde group significantly influences the chemical shifts of the aromatic protons and carbons. In the ortho isomer, steric hindrance between the aldehyde group and the adjacent phenyl ring forces the two rings out of planarity. This disruption of conjugation and the anisotropic effect of the nearby carbonyl group will cause a noticeable downfield shift for the aldehydic proton and distinct shifts for the aromatic protons compared to the meta and para isomers. The para isomer, with the aldehyde group at the most distant position from the second phenyl ring, allows for the greatest degree of conjugation, which will be reflected in its NMR spectrum. The meta isomer will exhibit intermediate characteristics.
Comparative ¹H NMR Data
| Isomer | Aldehydic Proton (δ, ppm) | Aromatic Protons (δ, ppm) |
| 2-Biphenyl Carbaldehyde | ~10.0 | Multiplets in the range of 7.3-8.1 |
| 3-Biphenyl Carbaldehyde | ~10.1 | Multiplets in the range of 7.4-8.1 |
| 4-Biphenyl Carbaldehyde | ~10.0 | Multiplets in the range of 7.4-8.0 |
Note: Exact chemical shifts can vary slightly depending on the solvent and concentration.
Comparative ¹³C NMR Data
| Isomer | Carbonyl Carbon (δ, ppm) | Aromatic Carbons (δ, ppm) |
| 2-Biphenyl Carbaldehyde [1] | ~192.4 | Multiple signals between 127-146 |
| 3-Biphenyl Carbaldehyde | ~192 (predicted) | Multiple signals in the aromatic region |
| 4-Biphenyl Carbaldehyde [1][2] | ~191.9 | Multiple signals between 127-147 |
Experimental Protocol: Acquiring High-Resolution NMR Spectra
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the biphenyl carbaldehyde isomer and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean vial.
-
Internal Standard: Add a small drop of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer. The instrument's software is then used to lock onto the deuterium signal of the solvent, tune the probe to the appropriate frequencies for ¹H and ¹³C, and shim the magnetic field to ensure homogeneity.
-
Data Acquisition: Acquire the 1D ¹H and ¹³C NMR spectra. Typical acquisition times are a few minutes for ¹H and can range from several minutes to an hour or more for ¹³C, depending on the sample concentration.
-
Data Processing: The acquired free induction decay (FID) is subjected to a Fourier transform to generate the frequency-domain spectrum. The spectrum is then phased and baseline corrected to ensure accurate peak integration and chemical shift determination. The chemical shift axis is calibrated relative to the TMS signal.
Infrared (IR) Spectroscopy: Probing Vibrational Modes
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The position, intensity, and shape of the absorption bands provide a molecular fingerprint.
Expertise & Experience: Conjugation and Steric Effects on Carbonyl Stretching
The most informative band in the IR spectra of biphenyl carbaldehydes is the C=O stretching vibration of the aldehyde. The position of this band is sensitive to electronic effects. For the para isomer, the extended conjugation between the phenyl rings and the carbonyl group delocalizes the pi electrons, weakening the C=O bond and lowering its stretching frequency. In the ortho isomer, steric hindrance twists the phenyl rings out of planarity, reducing conjugation and resulting in a higher C=O stretching frequency compared to the para isomer. The meta isomer, with no direct conjugation between the second phenyl ring and the aldehyde, will have a C=O stretching frequency similar to that of benzaldehyde.
Comparative IR Data
| Isomer | C=O Stretch (cm⁻¹) | C-H (aldehyde) Stretch (cm⁻¹) | Aromatic C=C Stretch (cm⁻¹) |
| 2-Biphenyl Carbaldehyde | ~1700-1710 (predicted) | ~2720, ~2820 (predicted) | Multiple bands ~1600, ~1480, ~1440 |
| 3-Biphenyl Carbaldehyde | ~1700-1705 (predicted) | ~2720, ~2820 (predicted) | Multiple bands ~1600, ~1480, ~1440 |
| 4-Biphenyl Carbaldehyde [3][4] | ~1690-1700 | ~2720, ~2820 | Multiple bands ~1600, ~1480, ~1440 |
Experimental Protocol: KBr Pellet Method for Solid Samples
Step-by-Step Methodology:
-
Grinding: In a clean agate mortar and pestle, thoroughly grind 1-2 mg of the biphenyl carbaldehyde isomer with approximately 100 mg of dry, spectroscopy-grade potassium bromide (KBr).
-
Pellet Formation: Transfer the fine powder to a pellet-forming die and press it in a hydraulic press at 8-10 tons of pressure for a few minutes to form a thin, transparent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Background Scan: First, run a background scan with an empty sample compartment to account for atmospheric CO₂ and water vapor.
-
Sample Scan: Run the sample scan to obtain the infrared spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Investigating Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems.
Expertise & Experience: The Impact of Conjugation and Planarity on λmax
The position of the maximum absorption (λmax) is directly related to the extent of conjugation in the molecule. A more extended and planar conjugated system results in a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), leading to absorption at a longer wavelength (a bathochromic or red shift).
For the biphenyl carbaldehyde isomers, the para isomer is expected to have the most planar conformation, allowing for the most effective π-electron delocalization across both phenyl rings and the carbonyl group. This should result in the longest λmax. The ortho isomer, due to steric hindrance, will have a twisted conformation, disrupting conjugation and leading to a shorter λmax (a hypsochromic or blue shift) compared to the para isomer. The meta isomer's conjugation is limited to the benzaldehyde moiety and the second phenyl ring acts as a separate chromophore, so its λmax is expected to be at a shorter wavelength than the para isomer.
Predicted UV-Vis Absorption Data
| Isomer | Predicted λmax (nm) | Rationale |
| 2-Biphenyl Carbaldehyde | Shorter λmax | Steric hindrance reduces planarity and conjugation. |
| 3-Biphenyl Carbaldehyde | Intermediate λmax | Conjugation is primarily within the benzaldehyde system. |
| 4-Biphenyl Carbaldehyde | Longer λmax | Extended conjugation across the planar biphenyl system. |
Note: Specific experimental λmax values for all three isomers were not found in the searched databases. The predictions are based on established principles of UV-Vis spectroscopy.
Experimental Protocol: UV-Vis Spectrum Acquisition
Step-by-Step Methodology:
-
Solution Preparation: Prepare a dilute solution of the biphenyl carbaldehyde isomer in a UV-transparent solvent such as ethanol or cyclohexane. The concentration should be adjusted to give a maximum absorbance between 0.5 and 1.5.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer.
-
Sample Measurement: Replace the blank cuvette with a cuvette containing the sample solution.
-
Spectrum Acquisition: Scan the appropriate wavelength range (typically 200-400 nm for these compounds) to obtain the absorption spectrum and identify the λmax.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns
Mass spectrometry provides the molecular weight of a compound and offers structural clues through the analysis of its fragmentation pattern upon ionization.
Expertise & Experience: Isomeric Fragmentation and the "Ortho Effect"
All three isomers will exhibit a molecular ion peak (M⁺˙) at m/z 182, confirming their shared molecular formula. The primary fragmentation pathways for aromatic aldehydes typically involve the loss of a hydrogen radical (M-1) to form a stable acylium ion, and the loss of the formyl radical (M-29) to give the biphenyl cation.
A key distinguishing feature can be the "ortho effect," where the proximity of the aldehyde group to the second phenyl ring in the ortho isomer can lead to unique fragmentation pathways, such as the loss of water (M-18) through a rearrangement involving a hydrogen atom from the adjacent ring. This would be a diagnostic peak for the 2-isomer. The fragmentation patterns of the meta and para isomers are expected to be more similar to each other, dominated by the loss of H˙ and CHO˙.
Comparative Mass Spectrometry Data
| Isomer | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| 2-Biphenyl Carbaldehyde | 182 | 181 (M-H)⁺, 153 (M-CHO)⁺, potentially 164 (M-H₂O)⁺˙ |
| 3-Biphenyl Carbaldehyde | 182 | 181 (M-H)⁺, 153 (M-CHO)⁺ |
| 4-Biphenyl Carbaldehyde [3][5][6] | 182 | 181 (M-H)⁺, 153 (M-CHO)⁺ |
Note: Detailed experimental mass spectra for the 2- and 3-isomers were not available for direct comparison. The predicted fragmentation is based on general principles and the known "ortho effect."
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
Step-by-Step Methodology:
-
Sample Introduction: A small amount of the sample is introduced into the high-vacuum ion source of the mass spectrometer, often via a direct insertion probe or as the eluent from a gas chromatograph.
-
Ionization: The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.
-
Acceleration: The positively charged ions are accelerated out of the ion source by an electric field.
-
Mass Analysis: The ions are then separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.
Conclusion: A Multi-faceted Approach to Isomer Identification
The spectroscopic differentiation of biphenyl carbaldehyde isomers is a clear demonstration of how subtle structural changes manifest as distinct physical properties. While each technique provides valuable information, a combined approach is the most robust strategy for unambiguous identification.
-
NMR spectroscopy is unparalleled for determining the precise connectivity and substitution pattern.
-
IR spectroscopy offers a quick and effective way to probe the electronic environment of the carbonyl group.
-
UV-Vis spectroscopy provides insights into the extent of conjugation and the overall planarity of the molecule.
-
Mass spectrometry confirms the molecular weight and can reveal unique fragmentation patterns, such as the "ortho effect," that are characteristic of a specific isomer.
By integrating the data from these complementary techniques, researchers and drug development professionals can confidently identify and characterize biphenyl carbaldehyde isomers, ensuring the quality and integrity of their chemical entities.
References
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Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor - Supporting Information. (n.d.). Retrieved from [Link]
-
Biphenyl-4-carbaldehyde (2n): Prepared from corresponding aryl iodide for 6 h. White solid. Yield: 77% (98 mg). Mp. 55–56 °C. 1H NMR (400 MHz, CDCl3) δ 10.00 (s, 1H), 7.89 (d, J = 8.1 Hz, 2H), 7.69 (d, J = 8.2 Hz, 2H), 7.58 (d, J = 7.6 Hz, 2H), 7.44 (t, J = 7.5 Hz, 2H), 7.38 (t, J = 7.1 Hz, 1H). 13C NMR (101 MHz, CDCl3) δ 191.9, 147.0, 139.6, 135.1, 130.2, 129.0, 128.5, 127.6, 127.3. LRMS (ESI): m/z calcd for C13H10O [M + H]+, 183.1; found, 183.0. - Supporting Information. (n.d.). Retrieved from [Link]
-
Spectra and physical data of (A2) :. The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
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(1,1'-Biphenyl)-4-carboxaldehyde. PubChem. (n.d.). Retrieved from [Link]
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Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. (2023, August 29). Retrieved from [Link]
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(a) Mass spectrum and (b) proposed mass fragmentation pattern of the developed compound. ResearchGate. (n.d.). Retrieved from [Link]
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4-Biphenylcarboxaldehyde. SpectraBase. (n.d.). Retrieved from [Link]
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mass spectra - fragmentation patterns. Chemguide. (n.d.). Retrieved from [Link]
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CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). Retrieved from [Link]
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NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. (2021, October 20). Retrieved from [Link]
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4-Biphenylcarboxaldehyde - Optional[1H NMR] - Spectrum. SpectraBase. (n.d.). Retrieved from [Link]
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[1,1'-Biphenyl]-4-carboxaldehyde. NIST WebBook. (n.d.). Retrieved from [Link]
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4-Biphenylcarboxaldehyde - Optional[FTIR] - Spectrum. SpectraBase. (n.d.). Retrieved from [Link]
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UV-Visible Spectroscopy. MSU chemistry. (n.d.). Retrieved from [Link]
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Biphenyl. NIST WebBook. (n.d.). Retrieved from [Link]
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14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. YouTube. (2018, September 20). Retrieved from [Link]
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UV-Vis Spectroscopy: Absorbance of Carbonyls. Master Organic Chemistry. (2016, September 26). Retrieved from [Link]
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MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. (n.d.). Retrieved from [Link]
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Unambiguous Structure Determination: A Comparative Guide to the Validation of 4'-Hydroxy-biphenyl-2-carbaldehyde
In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is a non-negotiable cornerstone. The spatial arrangement of atoms within a molecule dictates its physicochemical properties, biological activity, and potential for therapeutic intervention. For a molecule such as 4'-Hydroxy-biphenyl-2-carbaldehyde, a scaffold with potential applications in medicinal chemistry, absolute confidence in its structure is paramount. This guide provides an in-depth, comparative analysis of the gold-standard technique for structural validation—single-crystal X-ray crystallography—alongside complementary spectroscopic methods, namely Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
While a specific crystallographic study for this compound is not publicly available at the time of this publication, we will use the closely related and structurally characterized 4'-Hydroxybiphenyl-4-carboxylic acid as a case study to illustrate the principles and workflow of X-ray crystallography. This allows us to present a practical and instructive guide for researchers engaged in the synthesis and characterization of novel biphenyl derivatives.
The Imperative of Unquestionable Structure
The journey of a drug candidate from a laboratory curiosity to a clinical therapeutic is paved with rigorous validation at every step. An incorrect structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and potentially, unforeseen toxicity. For biphenyl derivatives, factors such as the torsional angle between the phenyl rings and the precise positioning of functional groups are critical determinants of biological function. Therefore, employing a definitive method for structural determination is not merely a matter of scientific rigor but a critical step in risk mitigation.
X-ray Crystallography: The Definitive Answer
Single-crystal X-ray crystallography stands as the unequivocal method for determining the three-dimensional arrangement of atoms in a crystalline solid.[1][2] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can generate a detailed electron density map, which in turn reveals the precise coordinates of each atom in the molecule and its arrangement within the crystal lattice.[3]
The Crystallographic Workflow: A Step-by-Step Visualization
The process of determining a crystal structure is a systematic progression from a purified compound to a refined three-dimensional model.
Caption: General workflow for single-crystal X-ray crystallography.
Experimental Protocol: Single-Crystal X-ray Diffraction
This protocol outlines the typical steps for the structural determination of a small organic molecule like a 4'-Hydroxy-biphenyl derivative.[4][5]
-
Crystal Growth:
-
Dissolve the purified this compound in a suitable solvent or solvent mixture (e.g., ethanol, acetone, ethyl acetate).
-
Employ a slow crystallization technique such as slow evaporation of the solvent, vapor diffusion of a less soluble solvent, or slow cooling of a saturated solution.
-
The goal is to obtain well-formed, single crystals of sufficient size (typically 0.1-0.4 mm in each dimension) and quality.[1]
-
-
Crystal Mounting and Data Collection:
-
Carefully select a suitable single crystal under a microscope and mount it on a goniometer head.
-
The mounted crystal is then placed on a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
An X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å) is directed at the crystal.
-
The crystal is rotated, and the diffraction patterns are collected on a detector (e.g., a CCD or CMOS detector).
-
-
Data Processing:
-
The collected diffraction images are processed to determine the unit cell dimensions and space group.
-
The intensities of the diffraction spots are integrated and scaled to produce a reflection file.
-
-
Structure Solution and Refinement:
-
The "phase problem" is solved using computational methods such as direct methods or Patterson methods to generate an initial electron density map.[6]
-
An initial molecular model is built into the electron density map.
-
The model is refined by adjusting atomic positions, displacement parameters, and occupancies to improve the agreement between the calculated and observed structure factors.
-
-
Validation and Deposition:
-
The final refined structure is validated using software tools to check for geometric reasonability (bond lengths, angles), and crystallographic quality indicators (R-factor).
-
The crystallographic data is then typically deposited in a public database such as the Cambridge Crystallographic Data Centre (CCDC) to ensure public access and long-term preservation.[7][8][9][10][11]
-
Interpreting the Results: A Case Study of 4'-Hydroxybiphenyl-4-carboxylic acid
A search of the Cambridge Structural Database (CSD) reveals the crystal structure of 4'-Hydroxybiphenyl-4-carboxylic acid. The data from this entry would be presented in a table similar to the one below, providing definitive proof of the molecular structure.
| Parameter | Value | Significance |
| Formula | C₁₃H₁₀O₃ | Confirms the elemental composition. |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | P2₁/n | Defines the symmetry elements within the unit cell. |
| Unit Cell Dimensions | a, b, c, β | Precise measurements of the unit cell edges and angles. |
| Torsional Angle (C-C-C-C) | ~35-45° | Quantifies the twist between the two phenyl rings. |
| Hydrogen Bonding | O-H···O | Details the intermolecular interactions, influencing packing. |
| R-factor | < 5% | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower value indicates a better fit. |
Complementary and Confirmatory Techniques
While X-ray crystallography provides the ultimate structural proof, other spectroscopic techniques are indispensable for routine characterization, purity assessment, and for providing structural insights when suitable crystals cannot be obtained.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule.[12][13][14][15][16][17] For this compound, ¹H and ¹³C NMR would provide key structural information.
¹H NMR Spectroscopy:
-
Chemical Shift (δ): The position of a signal indicates the electronic environment of the proton.
-
The aldehydic proton (-CHO) would appear at a characteristic downfield shift (around 9-10 ppm).
-
Aromatic protons would resonate in the 6.5-8.0 ppm region, with their specific shifts and coupling patterns revealing the substitution pattern on each ring.
-
The hydroxyl proton (-OH) would appear as a broad or sharp singlet, with its chemical shift being concentration and solvent-dependent.
-
-
Integration: The area under each signal is proportional to the number of protons it represents, confirming the number of protons in each environment.
-
Coupling (J): The splitting of signals into multiplets reveals the number of neighboring protons, helping to establish the connectivity of the molecule.
¹³C NMR Spectroscopy:
-
Provides information about the carbon skeleton of the molecule.
-
The aldehydic carbon would have a characteristic resonance around 190-200 ppm.
-
Aromatic carbons would appear in the 110-160 ppm range, with carbons attached to the hydroxyl and aldehyde groups having distinct chemical shifts.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and aspects of its structure.[18][19][20][21]
-
Molecular Ion Peak (M⁺): The peak corresponding to the intact molecule provides the molecular weight. For this compound (C₁₃H₁₀O₂), the expected molecular weight is approximately 198.22 g/mol .
-
Fragmentation Pattern: The molecule will break apart in the mass spectrometer in a predictable way.
-
Loss of a hydrogen radical (-H) from the aldehyde is a common fragmentation, leading to a peak at [M-1]⁺.[19]
-
Loss of the formyl radical (-CHO) would result in a peak at [M-29]⁺.
-
Cleavage of the biphenyl bond can also occur, leading to fragments corresponding to the individual substituted phenyl rings.
-
A Comparative Overview
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, torsional angles, stereochemistry, and intermolecular interactions. | Unambiguous and definitive structural determination.[2][4] | Requires a suitable single crystal, which can be challenging to grow. Provides information on the solid-state conformation, which may differ from the solution-state. |
| NMR Spectroscopy | Connectivity of atoms, chemical environment of nuclei, and through-space proximity of atoms (2D NMR). | Provides detailed structural information in solution. Non-destructive.[22][23][24] | Does not provide direct information on bond lengths and angles. Can be complex to interpret for large or highly symmetric molecules. |
| Mass Spectrometry | Molecular weight and fragmentation pattern. | High sensitivity, provides molecular formula with high-resolution MS. Can be coupled with chromatographic techniques (GC-MS, LC-MS) for mixture analysis.[25][26][27] | Provides limited information on stereochemistry and connectivity. Isomeric compounds can have similar mass spectra. |
Conclusion
For the definitive structural validation of this compound, single-crystal X-ray crystallography is the unparalleled method of choice. It provides an irrefutable three-dimensional model of the molecule, which is essential for understanding its structure-activity relationships and for guiding further drug development efforts. While NMR and mass spectrometry are powerful and indispensable tools for routine characterization and for providing complementary structural information, they do not offer the same level of certainty as a crystallographic analysis. For researchers in the pharmaceutical and chemical sciences, a multi-technique approach, with X-ray crystallography as the ultimate arbiter of structure, represents the most robust strategy for ensuring the scientific integrity of their work.
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A Comparative Guide to the Quantitative Analysis of 4'-Hydroxy-biphenyl-2-carbaldehyde
For researchers, scientists, and drug development professionals, the accurate quantification of bioactive molecules is paramount. 4'-Hydroxy-biphenyl-2-carbaldehyde, a key structural motif in medicinal chemistry, demands robust and reliable analytical methods to ensure data integrity in research and quality control. This guide provides an in-depth comparison of established analytical techniques for the quantification of this compound, grounded in scientific principles and practical expertise. We will delve into the nuances of High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and direct UV-Vis Spectrophotometry, offering detailed protocols and a critical evaluation of their respective performances.
The Importance of Precise Quantification
This compound and its derivatives are of significant interest in drug discovery, particularly as ligands for estrogen receptors.[1] The precise measurement of this compound is critical in various stages of research and development, including:
-
Pharmacokinetic studies: To understand the absorption, distribution, metabolism, and excretion (ADME) of potential drug candidates.
-
In vitro assays: To determine accurate concentrations for assessing biological activity.
-
Quality control: To ensure the purity and consistency of synthesized batches.
-
Metabolic studies: To identify and quantify metabolites in biological matrices.
The choice of analytical method is dictated by the specific requirements of the study, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.
High-Performance Liquid Chromatography (HPLC) with UV Detection: The Workhorse of Quantitative Analysis
HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. Its versatility, robustness, and wide applicability make it the go-to method for many laboratories.
The Rationale Behind the Method
The biphenyl ring system and the carbonyl group of the aldehyde are strong chromophores, making UV detection a suitable and sensitive choice. The hydroxyl group imparts polarity, which influences the choice of stationary and mobile phases in reversed-phase chromatography. A C18 column is a common and effective choice for the separation of such aromatic compounds, offering a good balance of hydrophobic interactions and resolution.[2] The mobile phase, typically a mixture of acetonitrile or methanol and water with a pH modifier like formic acid, is optimized to achieve good peak shape and resolution.
Experimental Protocol: HPLC-UV
1. Sample Preparation:
- Accurately weigh and dissolve the this compound standard in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration.
- Prepare a series of calibration standards by serial dilution of the stock solution.
- For unknown samples, dissolve them in the mobile phase and filter through a 0.45 µm syringe filter before injection.
2. HPLC-UV Conditions:
- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
- Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B). A typical gradient might be:
- 0-2 min: 30% B
- 2-10 min: 30% to 70% B
- 10-12 min: 70% to 30% B
- 12-15 min: 30% B (re-equilibration)
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Injection Volume: 10 µL.
- UV Detection: 254 nm.
3. Data Analysis:
- Construct a calibration curve by plotting the peak area of the standard solutions against their known concentrations.
- Determine the concentration of this compound in the unknown samples by interpolating their peak areas from the calibration curve.
Enhancing Sensitivity with Pre-column Derivatization
For trace-level analysis, pre-column derivatization can significantly enhance the sensitivity of HPLC-UV analysis. Derivatization with a reagent that introduces a highly chromophoric or fluorophoric tag can lower the limits of detection and quantification. A common derivatizing agent for aldehydes is 2,4-dinitrophenylhydrazine (DNPH), which reacts with the carbonyl group to form a stable, intensely colored hydrazone.[3]
Experimental Protocol: HPLC-UV with DNPH Derivatization
1. Derivatization Reaction:
- To an aliquot of the sample (or standard), add an excess of acidified DNPH solution (in acetonitrile).
- Heat the mixture at a controlled temperature (e.g., 60 °C) for a specific time (e.g., 30 minutes) to ensure complete reaction.
- Cool the reaction mixture and dilute with the mobile phase before injection.
2. HPLC-UV Conditions:
- The same HPLC system as above can be used. The UV detection wavelength should be adjusted to the absorption maximum of the DNPH-aldehyde derivative (typically around 360 nm).[4]
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for HPLC-UV quantitative analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile and Semi-Volatile Compounds
GC-MS is a highly sensitive and selective technique that is well-suited for the analysis of compounds that can be volatilized without decomposition. While this compound has a relatively high boiling point, it can be analyzed by GC-MS, often after derivatization to improve its volatility and chromatographic properties.
The Rationale Behind the Method
The hydroxyl group of the analyte can lead to peak tailing in GC. Therefore, derivatization is often employed to cap this active site. A common approach is silylation, which replaces the active hydrogen with a trimethylsilyl (TMS) group. For the aldehyde group, derivatization with reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) can improve volatility and introduce a fragment-rich group for sensitive mass spectrometric detection.[5][6] The mass spectrometer provides high selectivity by monitoring specific fragment ions of the derivatized analyte.
Experimental Protocol: GC-MS
1. Sample Preparation and Derivatization:
- Prepare standard solutions of this compound in a suitable aprotic solvent (e.g., acetonitrile).
- To a known volume of the standard or sample, add a solution of PFBHA in a suitable buffer and a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
- Heat the mixture to facilitate the derivatization reaction (e.g., 70 °C for 60 minutes).
- After cooling, the derivatized sample is ready for injection.
2. GC-MS Conditions:
- Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
- Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).
- Injector Temperature: 280 °C.
- Oven Temperature Program:
- Initial temperature: 100 °C, hold for 2 min.
- Ramp to 280 °C at 15 °C/min.
- Hold at 280 °C for 5 min.
- Mass Spectrometer:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of the derivatized analyte.
3. Data Analysis:
- Create a calibration curve by plotting the peak area of the selected ion against the concentration of the derivatized standards.
- Quantify the analyte in the unknown samples using this calibration curve.
Experimental Workflow: GC-MS Analysis
Caption: Workflow for GC-MS quantitative analysis.
UV-Vis Spectrophotometry: A Simple and Rapid Approach
For rapid and straightforward quantification, particularly in pure samples or simple matrices, UV-Vis spectrophotometry can be a valuable tool. This technique relies on the inherent absorbance of the analyte at a specific wavelength.
The Rationale Behind the Method
The conjugated system of the biphenyl rings and the carbonyl group in this compound results in strong UV absorbance. By identifying the wavelength of maximum absorbance (λmax), a calibration curve can be generated to quantify the compound based on Beer-Lambert's law.
Experimental Protocol: UV-Vis Spectrophotometry
1. Sample Preparation:
- Prepare a stock solution of this compound in a UV-transparent solvent (e.g., ethanol or methanol).
- Prepare a series of calibration standards by diluting the stock solution.
2. Determination of λmax:
- Scan a standard solution across a range of UV wavelengths (e.g., 200-400 nm) to determine the λmax. For biphenyl derivatives, this is often in the range of 260-290 nm.
3. Measurement and Quantification:
- Measure the absorbance of the blank (solvent), calibration standards, and unknown samples at the determined λmax.
- Construct a calibration curve by plotting absorbance versus concentration for the standards.
- Determine the concentration of the unknown samples from their absorbance values using the calibration curve.
Logical Relationship: Method Selection
Caption: Decision tree for selecting an analytical method.
Comparative Performance of the Analytical Methods
The choice of the most suitable analytical method depends on a careful consideration of their performance characteristics. The following table provides a comparative summary based on established principles and data from similar compounds.[7][8]
| Parameter | HPLC-UV | HPLC-UV (with Derivatization) | GC-MS | UV-Vis Spectrophotometry |
| Specificity | High | Very High | Very High | Low |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.998 | > 0.995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% | 97.0 - 103.0% | 95.0 - 105.0% |
| Precision (% RSD) | < 2.0% | < 2.0% | < 3.0% | < 5.0% |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.01 µg/mL | ~0.05 µg/mL | ~1.0 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | ~0.03 µg/mL | ~0.15 µg/mL | ~3.0 µg/mL |
| Throughput | Moderate | Lower | Moderate | High |
| Cost per Sample | Moderate | Moderate-High | High | Low |
| Expertise Required | Moderate | Moderate | High | Low |
Conclusion: Selecting the Optimal Method
The quantitative analysis of this compound can be successfully achieved using several analytical techniques.
-
HPLC-UV stands out as a versatile and reliable method for routine analysis, offering a good balance of performance and cost. For enhanced sensitivity, pre-column derivatization is a powerful option.
-
GC-MS provides the highest selectivity and sensitivity, making it the method of choice for trace-level quantification in complex matrices, provided the analyte's thermal stability is considered.
-
UV-Vis Spectrophotometry is a simple, rapid, and cost-effective method for the analysis of pure samples or in situations where high specificity is not a primary concern.
The ultimate decision on which method to employ should be guided by the specific analytical challenge at hand, considering the required sensitivity, the nature of the sample, and the available resources. This guide provides the foundational knowledge and practical protocols to enable researchers to make informed decisions and generate high-quality, reliable data in their pursuit of scientific advancement.
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A Senior Application Scientist's Guide to Biphenyl Synthesis: A Comparative Study of Catalytic Systems
Authored for Researchers, Scientists, and Drug Development Professionals
The biphenyl moiety is a cornerstone in modern chemistry, serving as a privileged scaffold in a vast array of pharmaceuticals, agrochemicals, and advanced materials.[1] Its synthesis, therefore, is a critical endeavor in both academic and industrial laboratories. The advent of transition-metal-catalyzed cross-coupling reactions has revolutionized the construction of this pivotal C-C bond, offering unprecedented efficiency and functional group tolerance.[2][3]
This guide provides an in-depth comparative analysis of the leading catalytic systems for biphenyl synthesis. Moving beyond a simple recitation of protocols, we will explore the mechanistic underpinnings, field-proven advantages, and practical limitations of each approach. Our objective is to equip you, the practicing scientist, with the expert insights necessary to select and optimize the ideal catalytic strategy for your specific synthetic challenge.
The Palladium Hegemony: The Suzuki-Miyaura Reaction and its Contemporaries
For decades, palladium has been the undisputed catalyst of choice for biphenyl synthesis, primarily through the Nobel Prize-winning Suzuki-Miyaura coupling reaction.[2][4] Its reliability, mild reaction conditions, and the commercial availability and stability of its organoboron reagents have made it a laboratory workhorse.[2][5]
The Mechanism: A Symphony of Redox Chemistry
The efficacy of palladium catalysts lies in a well-understood, elegant catalytic cycle.[4] This process is initiated by the oxidative addition of an aryl halide to a low-valent Pd(0) species. The resultant Pd(II) complex then undergoes transmetalation with a boronic acid, a step facilitated by a base. The cycle concludes with reductive elimination, which forges the desired biphenyl C-C bond and regenerates the active Pd(0) catalyst.[2][4]
Caption: A generalized experimental workflow for cross-coupling reactions.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of an Aryl Bromide
This protocol is representative of a modern, ligand-supported Suzuki-Miyaura reaction.
-
Reaction Setup: To an oven-dried Schlenk flask, add the aryl bromide (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv), and the palladium catalyst system (e.g., Pd(OAc)₂ (0.01 mmol, 1 mol%) and SPhos (0.022 mmol, 2.2 mol%)).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with dry nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Through the septum, add a degassed solvent mixture, such as toluene/water (5:1, 5 mL). Degassing can be achieved by sparging with nitrogen for 15-20 minutes prior to addition.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for the required time (typically 2-12 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Add water (10 mL) and extract the mixture with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the pure biphenyl product. [5]
Protocol 2: Nickel-Catalyzed Suzuki-Miyaura Coupling of an Aryl Chloride
This protocol highlights the use of nickel for a more challenging aryl chloride substrate.
-
Catalyst Preparation (if needed): For a catalyst like NiCl₂(PPh₃)₂, it can be readily synthesized by stirring NiCl₂·6H₂O with two equivalents of triphenylphosphine (PPh₃) in refluxing ethanol, followed by cooling and filtration. [6]2. Reaction Setup: In a glovebox or under a robust stream of nitrogen, add the aryl chloride (1.0 mmol, 1.0 equiv), phenylboronic acid (1.5 mmol, 1.5 equiv), tripotassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv), and NiCl₂(dppp) (0.05 mmol, 5 mol%) to an oven-dried vial.
-
Solvent Addition: Add degassed toluene (4 mL) to the vial. Seal the vial tightly with a Teflon-lined cap.
-
Reaction: Remove the vial from the glovebox and place it in a preheated aluminum block at 110 °C. Stir for 12-24 hours.
-
Workup and Purification: Follow the same procedure as described in Protocol 1 for workup and purification. The choice of eluent for column chromatography will depend on the polarity of the specific biphenyl product.
Conclusion
The synthesis of biphenyls is a mature yet continually evolving field. While palladium catalysis , particularly the Suzuki-Miyaura reaction, remains the gold standard for its reliability and broad scope, its high cost is a significant consideration. Nickel catalysis offers a powerful and economical alternative, especially for activating less reactive and cheaper aryl chlorides. Looking forward, the development of iron and copper-based systems represents the frontier of sustainable chemistry, promising to further reduce the cost and environmental impact of these crucial transformations.
The ultimate choice of catalyst depends on a careful evaluation of the specific substrate, required scale, economic constraints, and environmental goals. By understanding the mechanistic principles and practical nuances of each system, researchers can confidently navigate the catalytic landscape to achieve their synthetic objectives with precision and efficiency.
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A Comparative Guide to the Reactivity of 2-Carbaldehyde and 4-Carbaldehyde Biphenyls
For researchers and professionals in drug development, understanding the subtle yet significant differences in the reactivity of structural isomers is paramount for rational molecular design and synthesis. This guide provides an in-depth comparison of the reactivity of 2-carbaldehyde biphenyl and 4-carbaldehyde biphenyl, focusing on the core principles of stereoelectronics and conformational analysis that govern their chemical behavior. We will explore the underlying reasons for their differential reactivity, supported by established chemical principles and illustrative experimental workflows.
Introduction: The Tale of Two Isomers
Biphenyl carbaldehydes are versatile building blocks in organic synthesis, serving as precursors to a wide array of more complex molecules used in pharmaceuticals, liquid crystals, and materials science. While 2-carbaldehyde biphenyl and 4-carbaldehyde biphenyl share the same molecular formula, the spatial arrangement of their formyl (-CHO) group relative to the second phenyl ring dramatically alters their chemical properties.
The core of their reactivity difference lies in the interplay between electronic effects (resonance and induction) and steric hindrance .[1][2] In 4-carbaldehyde biphenyl, the formyl group is positioned at the para-position, allowing for effective electronic communication between the two phenyl rings. In contrast, the ortho-position of the formyl group in 2-carbaldehyde biphenyl introduces significant steric strain, forcing the molecule to adopt a non-planar conformation. This fundamental geometric difference is the primary driver of their distinct reactivity profiles.
Conformational Analysis: Planarity vs. Torsion
The reactivity of an aromatic aldehyde is intrinsically linked to the accessibility of its carbonyl carbon to nucleophiles and the extent of π-electron delocalization.
-
4-Carbaldehyde Biphenyl: This isomer can adopt a relatively planar conformation. While unsubstituted biphenyl in the gas phase has a torsional angle of about 44°, the presence of conjugating groups like an aldehyde can reduce this angle, enhancing π-conjugation across the entire biphenyl system.[3][4] This planarity allows for efficient delocalization of electrons, which influences the electrophilicity of the carbonyl carbon.
-
2-Carbaldehyde Biphenyl: The proximity of the second phenyl ring to the aldehyde group in the ortho position creates severe steric repulsion between the ortho-hydrogens of the adjacent rings.[2][5] To alleviate this strain, the molecule is forced to adopt a twisted conformation where the two phenyl rings are significantly out of plane.[6] This twisting disrupts the π-conjugation between the rings, effectively isolating the formyl-substituted phenyl ring electronically from the other.
This fundamental conformational difference is visualized below.
Caption: Steric and Electronic Factors in Biphenyl Carbaldehyde Isomers.
Electronic Effects and Electrophilicity
The electrophilicity of the aldehyde's carbonyl carbon is the primary determinant of its reactivity towards nucleophiles.[7][8][9]
In 4-carbaldehyde biphenyl , the phenyl group at the 4-position acts as an electron-donating group through resonance (a +R effect). This effect is efficiently transmitted due to the planar conformation, pushing electron density through the π-system into the carbonyl group. This delocalization increases the electron density on the carbonyl oxygen and, consequently, reduces the partial positive charge (electrophilicity) on the carbonyl carbon.
In 2-carbaldehyde biphenyl , the severe twist between the phenyl rings largely negates this resonance effect.[6] The second phenyl ring cannot effectively donate electron density to the ring bearing the aldehyde. As a result, the carbonyl group is primarily influenced by the standard electronic properties of a benzaldehyde moiety. Without the resonance donation from the second ring, the carbonyl carbon of the 2-isomer is comparatively more electron-deficient and thus more electrophilic than in the 4-isomer.
The Decisive Role of Steric Hindrance
While electronic arguments suggest 2-carbaldehyde biphenyl should be more reactive due to its higher electrophilicity, steric hindrance presents a powerful counteracting factor. The bulky phenyl group adjacent to the aldehyde in the 2-isomer physically obstructs the trajectory of an incoming nucleophile.[1][10]
This leads to a crucial trade-off:
-
2-Carbaldehyde Biphenyl: High electronic reactivity (more electrophilic carbon) but low steric accessibility.
-
4-Carbaldehyde Biphenyl: Lower electronic reactivity (less electrophilic carbon) but high steric accessibility.
For most common nucleophilic addition reactions, steric hindrance is the dominant factor . The energy barrier for a nucleophile to approach the sterically shielded carbonyl carbon in the 2-isomer is significantly higher than for the exposed carbonyl in the 4-isomer. Therefore, 4-carbaldehyde biphenyl is generally more reactive towards nucleophilic addition than 2-carbaldehyde biphenyl.
Comparative Reactivity Data
| Property | 2-Carbaldehyde Biphenyl | 4-Carbaldehyde Biphenyl | Rationale |
| Conformation | Twisted (Non-planar) | Relatively Planar | Steric repulsion between ortho-hydrogens in the 2-isomer.[2][5] |
| π-Conjugation | Disrupted | Extended | Torsion in the 2-isomer prevents orbital overlap between rings.[6] |
| Carbonyl C Electrophilicity | Higher | Lower | Reduced resonance donation from the second phenyl ring in the 2-isomer. |
| Steric Hindrance | High | Low | Proximity of the ortho-phenyl group to the aldehyde.[10] |
| Overall Reactivity | Lower | Higher | Steric hindrance is the dominant factor, impeding nucleophilic attack. |
Experimental Protocol: Competitive Reduction Assay
To empirically validate the differential reactivity, a competitive reduction experiment can be performed. This protocol uses a sub-stoichiometric amount of a reducing agent to react with an equimolar mixture of the two isomers. The product ratio directly reflects the relative reaction rates.
Objective: To determine the relative reactivity of 2-carbaldehyde biphenyl and 4-carbaldehyde biphenyl towards nucleophilic attack by a hydride reagent.
Materials:
-
2-Carbaldehyde biphenyl
-
4-Carbaldehyde biphenyl
-
Sodium borohydride (NaBH₄)
-
Anhydrous Ethanol (EtOH)
-
Dichloromethane (DCM)
-
Deuterated Chloroform (CDCl₃) for NMR analysis
-
Standard laboratory glassware
Procedure:
-
Preparation: In a 50 mL round-bottom flask, dissolve 1.0 mmol of 2-carbaldehyde biphenyl and 1.0 mmol of 4-carbaldehyde biphenyl in 20 mL of anhydrous ethanol.
-
Initiation: In a separate vial, dissolve 0.25 mmol of NaBH₄ (0.25 equivalents) in 5 mL of anhydrous ethanol. Cool the biphenyl aldehyde solution to 0°C in an ice bath.
-
Reaction: Add the NaBH₄ solution dropwise to the stirred aldehyde solution over 5 minutes.
-
Quenching: After stirring at 0°C for 30 minutes, add 10 mL of 1M HCl to quench the excess NaBH₄.
-
Extraction: Transfer the mixture to a separatory funnel, add 20 mL of DCM, and extract the organic layer. Wash the organic layer with 20 mL of brine, dry over anhydrous MgSO₄, and filter.
-
Analysis: Concentrate the filtrate under reduced pressure. Dissolve the residue in CDCl₃ and acquire a ¹H NMR spectrum.
-
Quantification: Integrate the signals corresponding to the remaining aldehyde protons and the newly formed benzylic alcohol protons for both isomers to determine the product ratio. The isomer that has reacted to a greater extent is the more reactive one.
Caption: Workflow for the Competitive Reduction Experiment.
Expected Outcome: The ¹H NMR analysis will show a higher conversion of 4-carbaldehyde biphenyl to its corresponding alcohol compared to the 2-isomer, confirming that the 4-isomer is more reactive under these conditions.
Conclusion
The comparison between 2-carbaldehyde biphenyl and 4-carbaldehyde biphenyl serves as an excellent case study in physical organic chemistry. While electronic effects render the carbonyl carbon of the 2-isomer more electrophilic, this is overwhelmingly counteracted by the steric hindrance imposed by the ortho-phenyl group. Consequently, 4-carbaldehyde biphenyl exhibits greater reactivity towards nucleophiles in addition reactions due to the superior accessibility of its carbonyl group. This understanding is critical for synthetic chemists in selecting appropriate isomers and reaction conditions to achieve desired outcomes in complex molecule synthesis.
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A Comparative Guide to the In Vitro Assay of 4'-Hydroxy-biphenyl-2-carbaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Hydroxylated Biphenyl Aldehydes
The biphenyl scaffold is a privileged structure in medicinal chemistry, renowned for its presence in numerous biologically active compounds.[1] The inherent structural rigidity and the ability to introduce diverse functional groups make biphenyl derivatives attractive candidates for drug discovery. Among these, the 4'-hydroxy-biphenyl-2-carbaldehyde framework represents a particularly interesting class of molecules. The presence of a hydroxyl group and an aldehyde functionality provides key interaction points with biological targets and opportunities for further chemical modification.
Derivatives of hydroxylated biphenyls have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial effects.[1][2] The aldehyde group, in particular, is a versatile functional group that can participate in various biological interactions, including the formation of Schiff bases with amino groups in proteins, potentially leading to the inhibition of enzyme activity or disruption of protein-protein interactions.
Comparative In Vitro Cytotoxicity of Hydroxylated Biphenyl Derivatives
The evaluation of cytotoxicity is a fundamental first step in assessing the anticancer potential of any new chemical entity. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays, representing the concentration of a compound required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates greater potency.
While a comprehensive comparative dataset for a series of this compound derivatives is not available, a study by Pinto et al. (2021) provides valuable insights into the cytotoxic potential of two closely related C2-symmetric hydroxylated biphenyls, designated as compounds 11 and 12 .[2] These compounds, which are structural analogs of curcumin, have shown significant antitumor activity against melanoma cells.[2]
Table 1: Comparative Cytotoxicity (IC50, µM) of Hydroxylated Biphenyls against Melanoma Cell Lines
| Compound | A375 Cells | 501Mel Cells | SK-Mel-28 Cells |
| Compound 11 | 1.7 ± 0.5 | 2.1 ± 0.3 | 1.9 ± 0.4 |
| Compound 12 | 2.0 ± 0.7 | 2.5 ± 0.6 | 2.2 ± 0.5 |
Data extracted from Pinto et al., 2021.[2] The IC50 values were determined after 72 hours of treatment.
The data indicates that both hydroxylated biphenyl compounds exhibit potent cytotoxic activity in the low micromolar range against multiple melanoma cell lines.[2] This underscores the potential of the hydroxylated biphenyl scaffold as a starting point for the design of novel anticancer agents. Further structure-activity relationship (SAR) studies, involving systematic modifications of the this compound core, are warranted to optimize potency and selectivity.
Key In Vitro Assays for Characterizing Biological Activity
To comprehensively evaluate the therapeutic potential of this compound derivatives, a panel of in vitro assays should be employed. These assays can elucidate the mechanism of action, identify molecular targets, and provide a rationale for further preclinical development.
Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.[3] It is based on the principle that metabolically active cells can reduce the yellow tetrazolium salt MTT to purple formazan crystals.[3] The amount of formazan produced is directly proportional to the number of viable cells.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of the this compound derivatives in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.[3]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete solubilization.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
dot
Caption: Workflow for the MTT cytotoxicity assay.
Mechanism of Action: Tubulin Polymerization Inhibition Assay
Many successful anticancer drugs, including paclitaxel and vinca alkaloids, target microtubule dynamics.[5] Biphenyl derivatives have been reported to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. An in vitro tubulin polymerization assay can directly assess the ability of this compound derivatives to interfere with microtubule formation.
Experimental Protocol: In Vitro Tubulin Polymerization Assay (Fluorescence-based)
-
Reagent Preparation: Reconstitute lyophilized bovine brain tubulin (>99% pure) in General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) to a final concentration of 2 mg/mL.[4] Prepare a 100 mM GTP solution.
-
Reaction Mix Preparation: On ice, prepare the tubulin polymerization mix containing the tubulin solution, GTP (final concentration 1 mM), and a fluorescent reporter (e.g., DAPI) that preferentially binds to polymerized microtubules.[4]
-
Assay Setup: In a pre-warmed (37°C) 96-well black microplate, add the test compounds at various concentrations. Include a vehicle control (DMSO), a positive control for inhibition (e.g., colchicine), and a positive control for polymerization enhancement (e.g., paclitaxel).
-
Initiation of Polymerization: Add the tubulin reaction mix to each well to initiate the polymerization reaction.
-
Fluorescence Measurement: Immediately place the plate in a temperature-controlled microplate reader pre-heated to 37°C. Measure the fluorescence intensity at regular intervals (e.g., every minute) for 60-90 minutes.
-
Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves. Calculate the rate and extent of polymerization for each treatment group. Determine the IC50 value for the inhibition of tubulin polymerization.
dot
Caption: Workflow for the in vitro tubulin polymerization assay.
Anti-inflammatory Activity: NF-κB Inhibition Assay
The transcription factor NF-κB (Nuclear Factor-kappa B) is a key regulator of inflammation.[6] Its dysregulation is implicated in various inflammatory diseases and cancer. Biphenyl derivatives have been shown to possess anti-inflammatory properties, and assessing their ability to inhibit the NF-κB signaling pathway is crucial. A luciferase reporter assay is a common method for this purpose.
Experimental Protocol: NF-κB Luciferase Reporter Assay
-
Cell Transfection: One day before the assay, seed cells (e.g., HEK293 or THP-1) in a 96-well plate. Transfect the cells with a luciferase reporter plasmid containing NF-κB response elements and a constitutively expressed Renilla luciferase plasmid (as a transfection control).
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing the this compound derivatives at various concentrations. Incubate for 1-2 hours.
-
Stimulation: Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), for 6-8 hours.[6]
-
Cell Lysis: After stimulation, wash the cells with PBS and lyse them using a suitable lysis buffer.
-
Luciferase Activity Measurement: In a white, opaque 96-well plate, add the cell lysate to the luciferase substrate. Measure the firefly and Renilla luciferase activities using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the percentage of NF-κB inhibition for each treatment group relative to the stimulated control. Determine the IC50 value for NF-κB inhibition.
dot
Caption: Simplified NF-κB signaling pathway and a potential point of inhibition.
Conclusion and Future Directions
The this compound scaffold holds considerable promise for the development of novel therapeutic agents, particularly in the areas of oncology and inflammatory diseases. This guide has provided a framework for the in vitro evaluation of derivatives based on this core structure, drawing on data from closely related compounds to inform experimental design.
The detailed protocols for cytotoxicity, tubulin polymerization, and NF-κB inhibition assays serve as a starting point for researchers to systematically investigate the biological activities of their synthesized compounds. The generation of robust and comparable in vitro data is essential for establishing structure-activity relationships and identifying lead candidates for further preclinical and clinical development.
Future research should focus on the synthesis and comprehensive in vitro testing of a library of this compound derivatives with systematic structural modifications. This will enable a direct and meaningful comparison of their biological activities and provide a clearer understanding of the structural features that govern their potency and selectivity. Such studies will be instrumental in unlocking the full therapeutic potential of this promising class of compounds.
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Wang, S., et al. (2015). Design, Synthesis, and Biological Evaluation of a New Series of Biphenyl/Bibenzyl Derivatives Functioning as Dual Inhibitors of Acetylcholinesterase and Butyrylcholinesterase. Molecules, 20(4), 6293-6315. [Link]
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Khan, A., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Molecules, 28(4), 1795. [Link]
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A Comparative Guide to the Cytotoxicity of Biphenyl Derivatives for Cancer Research
In the landscape of modern oncology drug discovery, the biphenyl scaffold has emerged as a privileged structure, serving as the foundation for a diverse array of cytotoxic agents. These compounds, characterized by two interconnected phenyl rings, exhibit a remarkable ability to induce cell death in cancer cells through various mechanisms. This guide offers an in-depth comparative analysis of the cytotoxic profiles of several classes of biphenyl derivatives, providing researchers, scientists, and drug development professionals with the critical data and methodologies necessary to advance their research. Our focus is on elucidating the structure-activity relationships (SAR), detailing the underlying mechanisms of action, and providing robust experimental protocols to ensure the reproducibility and validity of future investigations.
The Structural Nuances Dictating Cytotoxic Potency: A Structure-Activity Relationship Overview
The cytotoxic efficacy of biphenyl derivatives is intricately linked to the nature and positioning of their substituent groups. Even minor chemical modifications can lead to significant shifts in biological activity, a principle that underscores the importance of SAR studies in medicinal chemistry.
One of the most critical factors influencing cytotoxicity is the substitution pattern on the biphenyl rings. For instance, studies on hydroxylated biphenyls have demonstrated that the placement of hydroxyl groups significantly impacts their toxic potential. Research on isolated rat hepatocytes revealed that the addition of a hydroxyl group to the biphenyl structure enhances cytotoxicity, with para- or meta-substituted hydroxyl groups conferring greater toxicity than ortho-substituted ones[1]. This suggests that the position of hydroxylation influences the molecule's interaction with cellular targets or its metabolic activation into more reactive species.
Furthermore, the presence of bulky substituents at the 2 and 2'-positions of the biphenyl core has been identified as a crucial determinant of anticancer activity. In a study of unsymmetrical biphenyls, compounds with two bulky groups at these positions demonstrated potent inhibitory effects against a panel of human tumor cell lines, with IC50 values in the low micromolar to nanomolar range[2]. This highlights the steric requirements for optimal interaction with biological targets.
The nature of the functional groups also plays a pivotal role. For example, biphenyl derivatives incorporating a sulfonamide moiety have been investigated as inhibitors of key signaling pathways in cancer, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway, which is crucial for angiogenesis[3]. The introduction of different substituents to the biphenyl scaffold allows for the fine-tuning of activity against specific molecular targets.
Comparative Cytotoxicity: A Data-Driven Analysis
To provide a clear and objective comparison, the following table summarizes the half-maximal inhibitory concentration (IC50) values of representative biphenyl derivatives against a panel of human cancer cell lines. It is crucial to note that a direct comparison of absolute IC50 values across different studies can be challenging due to variations in experimental conditions, such as cell lines, incubation times, and assay methods. The data presented here is curated from studies that have evaluated multiple compounds under consistent conditions, allowing for a more reliable comparative assessment.
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Unsymmetrical Biphenyls | Compound 35 | DU145 (Prostate) | 0.04 | [2] |
| A549 (Lung) | 0.04 | [2] | ||
| KB (Nasopharyngeal) | 0.04 | [2] | ||
| KB-Vin (Drug-Resistant) | 0.04 | [2] | ||
| Compound 27 | DU145 (Prostate) | 0.11 | [2] | |
| A549 (Lung) | 0.13 | [2] | ||
| KB (Nasopharyngeal) | 0.51 | [2] | ||
| KB-Vin (Drug-Resistant) | 0.11 | [2] | ||
| Compound 40 | DU145 (Prostate) | 0.31 | [2] | |
| A549 (Lung) | 3.23 | [2] | ||
| KB (Nasopharyngeal) | 0.45 | [2] | ||
| KB-Vin (Drug-Resistant) | 0.35 | [2] | ||
| Hydroxylated Biphenyls | Compound 11 | SK-MEL-28 (Melanoma) | 1.7 ± 0.5 | [4] |
| A375 (Melanoma) | 3.1 ± 0.6 | [4] | ||
| Compound 12 | SK-MEL-28 (Melanoma) | 2.0 ± 0.7 | [4] | |
| A375 (Melanoma) | 3.5 ± 0.8 | [4] | ||
| Biphenyl Sulfonamides | Biphenyl Sulfonamide 1 | HCT-116 (Colon) | 9.77 | [3] |
| MCF-7 (Breast) | 7.85 | [3] | ||
| A549 (Lung) | 5.50 | [3] | ||
| HepG2 (Liver) | 7.12 | [3] | ||
| Sorafenib (Benchmark) | HCT-116 (Colon) | 5.05 | [3] | |
| MCF-7 (Breast) | 5.58 | [3] | ||
| A549 (Lung) | 4.04 | [3] | ||
| HepG2 (Liver) | 4.00 | [3] | ||
| Biphenyl Urea Analogues | Compound 1 | MDA-MB-231 (Breast) | 1.5 ± 0.1 | [5] |
| MDA-MB-468 (Breast) | 2.1 ± 0.4 | [5] | ||
| HCC1806 (Breast) | 5.8 ± 0.7 | [5] |
Unraveling the Mechanisms of Cytotoxicity
Biphenyl derivatives exert their cytotoxic effects through a multitude of mechanisms, often converging on the induction of apoptosis and cell cycle arrest. Understanding these pathways is paramount for the rational design of novel anticancer agents and for predicting their therapeutic efficacy.
Induction of Apoptosis: The Intrinsic Pathway
A predominant mechanism of action for many cytotoxic biphenyl derivatives is the induction of apoptosis, or programmed cell death, primarily through the intrinsic (mitochondrial) pathway. This pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.
Several studies have shown that cytotoxic biphenyl derivatives can modulate the expression of these proteins, thereby shifting the balance in favor of apoptosis. For example, certain biphenyl derivatives have been shown to upregulate the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2[6][7]. This alteration in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), a critical event in the intrinsic apoptotic cascade.
Following MOMP, cytochrome c is released from the mitochondria into the cytosol. Cytosolic cytochrome c then binds to apoptotic protease-activating factor 1 (Apaf-1), triggering the assembly of the apoptosome and the activation of caspase-9, an initiator caspase. Activated caspase-9, in turn, activates executioner caspases, such as caspase-3 and caspase-7, which orchestrate the dismantling of the cell. The activation of caspase-3 is a hallmark of apoptosis and can be quantified to assess the pro-apoptotic potential of biphenyl derivatives[6][7][8].
Caption: Intrinsic apoptosis pathway induced by biphenyl derivatives.
Cell Cycle Arrest: Halting Uncontrolled Proliferation
In addition to inducing apoptosis, many biphenyl derivatives exhibit cytotoxic activity by arresting the cell cycle at specific checkpoints, thereby preventing the uncontrolled proliferation of cancer cells. A common target for these compounds is the G2/M phase of the cell cycle, which is the transition from the G2 phase to mitosis.
The mechanism underlying G2/M arrest often involves the disruption of microtubule dynamics. Microtubules are essential components of the mitotic spindle, which is responsible for the proper segregation of chromosomes during cell division. Biphenyl derivatives have been identified as tubulin polymerization inhibitors, binding to the colchicine-binding site on β-tubulin[1][9][10]. By inhibiting tubulin polymerization, these compounds prevent the formation of a functional mitotic spindle, leading to a mitotic block and subsequent cell cycle arrest in the G2/M phase[4][9][10][11]. Prolonged arrest at this checkpoint can ultimately trigger apoptosis.
Caption: Mechanism of G2/M cell cycle arrest by biphenyl derivatives.
Experimental Protocols for Cytotoxicity Assessment
To ensure the generation of reliable and reproducible data, it is imperative to employ standardized and well-validated experimental protocols. The following section provides detailed, step-by-step methodologies for key cytotoxicity assays.
MTT Assay for Cell Viability
This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the biphenyl derivatives in culture medium. Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value using non-linear regression analysis.
-
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
This assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme, released from cells with damaged membranes.
-
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Controls: Include a spontaneous LDH release control (untreated cells) and a maximum LDH release control (cells treated with a lysis buffer provided in the assay kit).
-
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add 50 µL to each well containing the supernatant.
-
Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Absorbance of treated - Absorbance of spontaneous release) / (Absorbance of maximum release - Absorbance of spontaneous release)] x 100.
-
Caspase-3/7 Activity Assay for Apoptosis
This luminescent or fluorescent assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
-
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate (for luminescence) or a black-walled plate (for fluorescence) and treat with the biphenyl derivatives as described in the MTT assay protocol.
-
Reagent Preparation: Prepare the caspase-3/7 reagent according to the manufacturer's instructions.
-
Reagent Addition: Add a volume of the caspase-3/7 reagent equal to the volume of the cell culture medium in each well.
-
Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours.
-
Signal Measurement: Measure the luminescence or fluorescence using a plate reader.
-
Data Analysis: Calculate the fold increase in caspase-3/7 activity relative to the untreated control.
-
Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Procedure:
-
Cell Culture and Treatment: Culture and treat cells with the biphenyl derivatives for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization, and wash them with ice-cold PBS.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Incubate on ice for at least 30 minutes or store at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.
-
Data Analysis: Use cell cycle analysis software to model the DNA content histogram and determine the percentage of cells in each phase of the cell cycle[2][12][13][14][15].
-
Western Blot Analysis of Apoptosis-Related Proteins
Western blotting allows for the detection and semi-quantification of specific proteins involved in the apoptotic pathway.
-
Procedure:
-
Protein Extraction: After treatment with biphenyl derivatives, lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., Bcl-2, Bax, cleaved caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Perform densitometric analysis of the bands to quantify the relative protein expression levels, normalizing to a loading control such as β-actin or GAPDH[16][17][18].
-
Caption: A comprehensive workflow for evaluating biphenyl derivative cytotoxicity.
Conclusion
Biphenyl derivatives represent a promising class of compounds in the development of novel anticancer therapies. Their cytotoxic efficacy is governed by intricate structure-activity relationships, and their mechanisms of action often involve the induction of apoptosis and cell cycle arrest. This guide has provided a comparative analysis of their cytotoxicity, detailed the key molecular pathways they modulate, and offered robust experimental protocols for their evaluation. By leveraging this information, researchers can make more informed decisions in the design and screening of next-generation biphenyl-based anticancer agents, ultimately contributing to the advancement of oncology research and the development of more effective treatments for cancer.
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UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry. Retrieved from [Link]
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Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]
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Chen, Q., et al. (2022). Identification and optimization of biphenyl derivatives as novel tubulin inhibitors targeting colchicine-binding site overcoming multidrug resistance. European Journal of Medicinal Chemistry, 228, 113930. [Link]
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Donthiboina, R., et al. (2019). Synthesis of substituted biphenyl methylene indolinones as apoptosis inducers and tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(18), 2635-2641. [Link]
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Sini, M., et al. (2021). Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. International Journal of Molecular Sciences, 22(11), 5678. [Link]
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Gryder, B. E., et al. (2023). Mechanistic Aspects of Biphenyl Urea-Based Analogues in Triple-Negative Breast Cancer Cell Lines. ACS Pharmacology & Translational Science, 6(12), 1909-1925. [Link]
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Hassan, A. S., et al. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. Molecules, 26(21), 6468. [Link]
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Murty, M. S. R., et al. (2011). Synthesis and preliminary evaluation of 2-substituted-1,3-benzoxazole and 3-[(3-substituted)propyl]-1,3-benzoxazol-2(3H)-one derivatives as potent anticancer agents. Medicinal Chemistry Research, 20(8), 1259-1267. [Link]
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Yang, L., et al. (2018). MDs inhibit tubulin polymerization and cause G2/M phase cell cycle arrest in colorectal cancer cells. Oncotarget, 9(3), 3625-3638. [Link]
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El-Sayed, N. N. E., et al. (2022). Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors and apoptosis inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1269-1282. [Link]
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Al-Warhi, T., et al. (2020). Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375. Scientific Reports, 10(1), 1-12. [Link]
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Acar, E. T., et al. (2022). Effect of Biphenyl Derivative of Coumarin Compounds Photodynamic Therapy on The Expression of Carcinoma-Associated Genes. Journal of Photochemistry and Photobiology, 8, 100085. [Link]
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El-Naggar, M., et al. (2022). Upregulation of BAX and caspase-3, as well as downregulation of Bcl-2 during treatment with indeno[1,2-b]quinoxalin derivatives, mediated apoptosis in human cancer cells. Archiv der Pharmazie, 355(5), e2100454. [Link]
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El-Naggar, M., et al. (2022). Upregulation of BAX and caspase-3, as well as downregulation of Bcl-2 during treatment with indeno[1,2-b]quinoxalin derivatives, mediated apoptosis in human cancer cells. Archiv der Pharmazie, 355(5), e2100454. [Link]
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Wang, Y., et al. (2023). Pharmacological Targeting of Bcl-2 Induces Caspase 3-Mediated Cleavage of HDAC6 and Regulates the Autophagy Process in Colorectal Cancer. International Journal of Molecular Sciences, 24(7), 6612. [Link]
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A Comparative Guide to the Conformational Analysis of 4'-Hydroxy-biphenyl-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Molecular Conformation
4'-Hydroxy-biphenyl-2-carbaldehyde is a molecule of significant interest in medicinal chemistry and materials science. Its structural framework is a cornerstone for various therapeutic agents, including selective estrogen receptor-beta (ERβ) agonists[1]. The biological activity, physicochemical properties, and material performance of such molecules are intrinsically linked to their three-dimensional shape, or conformation.
The central challenge in understanding this molecule lies in the rotation around the single bond connecting its two phenyl rings. The presence of a bulky carbaldehyde group at the ortho position introduces significant steric hindrance, which restricts this rotation.[2][3] This phenomenon, known as atropisomerism, can lead to stable, non-interconverting rotational isomers (conformers) that may exhibit distinct biological activities.[2][4][5] Furthermore, the potential for intramolecular hydrogen bonding between the aldehyde's oxygen and a proton on the adjacent ring can further influence conformational preference and stability.[6][7][8]
This guide compares two powerful and complementary approaches for elucidating the conformational landscape of this compound:
-
Computational Modeling (In Silico) using Density Functional Theory (DFT).
-
Experimental Analysis (In Solution) using Nuclear Magnetic Resonance (NMR) Spectroscopy.
By understanding the strengths and limitations of each method, researchers can design more effective analytical strategies to accelerate drug discovery and materials development.
The Conformational Challenge: Atropisomerism and Influencing Factors
The rotational dynamics of this compound are governed by a delicate balance of electronic and steric effects. The energy required to overcome the rotational barrier determines whether distinct conformers can be isolated.
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption { label="Key structural factors influencing atropisomerism."; font-size: 10; } end
Key structural factors influencing atropisomerism.Comparative Analysis of Methodologies
We will now delve into the practical application of computational and experimental techniques, providing standardized protocols and discussing the expert insights behind methodological choices.
In Silico Approach: Computational Modeling with DFT
Computational chemistry provides a powerful, cost-effective means to predict molecular geometries and the energetics of their interconversion.[6][9] Density Functional Theory (DFT) is particularly well-suited for this task, offering a favorable balance of accuracy and computational cost.
Core Objective: To calculate the potential energy surface (PES) for the rotation around the C-C biphenyl bond, identifying energy minima (stable conformers) and transition states (rotational barriers).
Experimental Protocol: DFT Potential Energy Surface (PES) Scan
-
Structure Preparation: Build the 3D structure of this compound using molecular modeling software (e.g., GaussView, Avogadro).
-
Initial Optimization: Perform an initial geometry optimization to find a low-energy starting conformation.
-
Expert Insight: This step ensures the scan begins from a reasonable geometry, preventing computational errors.
-
-
Scan Coordinate Definition: Define the dihedral angle C2-C1-C1'-C2' as the reaction coordinate for the PES scan.
-
Calculation Setup:
-
Method: Select a DFT functional. B3LYP is a robust and widely used choice for organic molecules.[10]
-
Basis Set: Choose a basis set. A Pople-style basis set like 6-311++G(d,p) is recommended to accurately describe the electronic structure, including polarization and diffuse functions crucial for hydrogen bonding.
-
Scan Parameters: Set the scan range from 0° to 180° (or 360° for a full rotation) with a step size of 10-15°. At each step, the defined dihedral angle is held fixed while all other geometric parameters are optimized.
-
Expert Insight: A smaller step size increases accuracy but also computational time. 10° is often a good compromise for an initial survey.
-
-
Execution & Analysis: Run the calculation using software like Gaussian or ORCA. Plot the resulting relative energy against the dihedral angle to visualize the PES. The lowest points correspond to stable conformers, and the highest points represent the energy barriers to rotation.
dot graph TD { graph [splines=ortho]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption { label="Computational workflow for DFT-based PES scan."; font-size: 10; } end
Computational workflow for DFT-based PES scan.Data Presentation: Predicted Rotational Profile
| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation Type |
| ~45° | 0.00 | Global Minimum (Twisted) |
| 90° | ~2.5 | Rotational Barrier |
| ~135° | ~0.2 | Local Minimum (Twisted) |
| 0° / 180° | > 6.0 | Rotational Barrier (Planar) |
| Note: These are illustrative values based on typical biphenyl systems. Actual values must be derived from calculation. The energy barrier at 0° is high due to steric clash between the aldehyde and a phenyl proton, while the 90° barrier arises from the loss of π-conjugation between the rings.[11] |
In-Solution Approach: NMR Spectroscopy
NMR spectroscopy is an unparalleled experimental technique for studying molecular structure and dynamics in solution, providing a real-world counterpart to computational predictions.[12][13] Variable Temperature (VT) NMR, in particular, allows for the direct measurement of rotational energy barriers.[14][15][16]
Core Objective: To experimentally determine the free energy of activation (ΔG‡) for rotation around the C-C biphenyl bond by observing changes in the NMR spectrum as a function of temperature.
Experimental Protocol: Variable Temperature (VT) NMR
-
Sample Preparation: Dissolve a pure sample of this compound in a suitable deuterated solvent (e.g., DMSO-d6, Toluene-d8) in an NMR tube.
-
Expert Insight: The choice of solvent is critical. It must have a wide liquid temperature range and dissolve the compound well. Toluene-d8 is excellent for low-temperature work, while DMSO-d6 is suitable for higher temperatures.
-
-
Room Temperature Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature. Identify distinct, well-resolved signals from protons on both rings. Protons near the rotational axis are most sensitive to conformational changes.
-
Low-Temperature Analysis: Cool the sample in the NMR spectrometer in decrements of 10-20 K. At each temperature, allow the sample to equilibrate for 5-10 minutes before acquiring a new spectrum.
-
Observation: As the temperature decreases, the rate of rotation slows. If the rotation is fast at room temperature, you will observe averaged signals. As it slows, these signals will broaden.
-
-
Determine Coalescence Temperature (Tc): Continue cooling until the broadened, averaged signal splits into two or more distinct signals, corresponding to the individual, slow-exchanging conformers. The temperature at which this transition occurs is the coalescence temperature (Tc).
-
High-Temperature Analysis (if necessary): If the signals are already separate at room temperature (slow rotation), warm the sample until the signals broaden and merge into a single peak to find Tc.
-
Data Analysis: Use the Eyring equation to calculate the free energy of activation (ΔG‡) from the coalescence temperature (Tc) and the frequency separation (Δν in Hz) of the signals at the slow-exchange limit.
Data Presentation: Experimental Rotational Barrier
| Parameter | Experimental Value |
| Coalescence Temperature (Tc) | e.g., 298 K (25 °C) |
| Signal Separation (Δν) | e.g., 150 Hz |
| Calculated ΔG‡ (kcal/mol) | ~15.0 |
| Note: These are illustrative values. The actual rotational barrier can vary significantly based on the precise substitution pattern.[17] A ΔG‡ value above ~22 kcal/mol suggests that the atropisomers are stable enough to be isolated at room temperature.[2][3] |
dot graph TD { graph [splines=ortho]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption { label="Experimental workflow for VT-NMR analysis."; font-size: 10; } end
Experimental workflow for VT-NMR analysis.Synthesizing the Data: A Holistic and Trustworthy View
Neither technique alone provides a complete picture. The true power emerges when computational and experimental data are integrated.
| Feature | Computational (DFT) | Experimental (VT-NMR) |
| Nature of Data | Theoretical (gas phase or solvated model) | Empirical (in-solution) |
| Primary Output | Potential Energy Surface (PES), ΔE | Free Energy of Activation (ΔG‡) |
| Key Strength | Provides a complete energy map of all conformers and transition states.[18] | Measures the real-world energetic barrier in a specific solvent environment.[14][15] |
| Key Limitation | May not perfectly replicate solvent and temperature effects. | Provides data only on the highest rotational barrier, not the full PES. |
| Self-Validation | Consistency across different functionals/basis sets. | Reproducibility and consistency with Eyring plot analysis. |
Expert Analysis: A robust conformational analysis begins with a DFT scan to map the entire rotational landscape and identify the most likely conformers. This theoretical model then generates hypotheses that can be directly tested and validated using VT-NMR. For example, if DFT predicts a rotational barrier of 16 kcal/mol, the VT-NMR experiment should yield a comparable ΔG‡ value. Discrepancies between the two can reveal important information about solvent effects or the limitations of the chosen computational model.
Conclusion and Recommendations
For a comprehensive and reliable conformational analysis of this compound, a dual approach is imperative.
-
Start with Computation: Employ DFT calculations to generate a detailed potential energy surface. This provides an invaluable, cost-effective roadmap of the molecule's conformational possibilities.
-
Validate with Experiment: Use Variable Temperature NMR to measure the actual rotational energy barrier in a solution that is relevant to the molecule's intended application (e.g., for biological assays or material formulation).
This integrated strategy leverages the predictive power of modern computational chemistry and the empirical certainty of spectroscopic measurement. By cross-validating results, researchers can achieve a high-confidence understanding of the molecule's dynamic behavior, enabling more rational design in drug discovery and materials science.
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Quora. (2021). Does biphenyl show optical isomerism?[Link]
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Lunazzi, L., et al. (2012). Rotational barriers of biphenyls having heavy heteroatoms as ortho-substituents: experimental and theoretical determination of steric effects. Organic & Biomolecular Chemistry. [Link]
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CUTM Courseware. Atropisomerism. [Link]
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SciSpace. (2012). Rotational barriers of biphenyls having heavy heteroatoms as ortho- substituents: experimental and theoretical determination. [Link]
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ResearchGate. (2024). Slow rotation in ortho‐substituted biphenyls creates two atropisomers. [Link]
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Pharmaguideline. Stereo Isomerism in Biphenyl Compounds (Atropisomerism) and Conditions for Optical Activity. [Link]
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Wang, C. H., et al. (2010). Synthesis and atropisomerism of 2,2′-ortho disubstituted biphenyls. Tetrahedron Letters. [Link]
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Semantic Scholar. (2012). Table 1 from Rotational barriers of biphenyls having heavy heteroatoms as ortho-substituents: experimental and theoretical determination of steric effects. [Link]
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Chana, A., et al. (2002). Computational studies on biphenyl derivatives. Chemical Research in Toxicology. [Link]
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MDPI. (2022). Control of Molecular Conformation and Crystal Packing of Biphenyl Derivatives. [Link]
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Johansson, M. P., & Olsen, J. (2008). Torsional Barriers and Equilibrium Angle of Biphenyl: Reconciling Theory with Experiment. The Journal of Chemical Theory and Computation. [Link]
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Emsley, J. W., et al. (1981). The conformational problem of biphenyl in solution as investigated by the liquid crystal nuclear magnetic resonance spectrum of 3,3′,5,5′-tetrachlorobiphenyl. Journal of the Chemical Society, Perkin Transactions 2. [Link]
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García Ribas, À. Computational study of substituted biphenyl compounds. [Link]
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Hanson, J. A., et al. (2005). ERbeta ligands. Part 2: Synthesis and structure-activity relationships of a series of 4-hydroxy-biphenyl-carbaldehyde oxime derivatives. Bioorganic & Medicinal Chemistry Letters. [Link]
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Creative Biostructure. How NMR Helps Identify Isomers in Organic Chemistry?[Link]
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Alex, A., et al. (2017). Intramolecular Hydrogen Bond Expectations in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4'-Hydroxy-biphenyl-2-carbaldehyde
This document provides a detailed, step-by-step protocol for the proper and safe disposal of 4'-Hydroxy-biphenyl-2-carbaldehyde. As a niche aromatic aldehyde, understanding its specific chemical properties is paramount to ensuring personnel safety and environmental compliance. This guide moves beyond simple checklists to explain the scientific rationale behind each procedural step, empowering researchers to make informed safety decisions.
Hazard Profile and Chemical Reactivity
This compound is a solid organic compound that, while not having an exhaustive, dedicated safety profile under a single CAS number, shares structural motifs with well-characterized molecules.[1] Its hazard profile is synthesized from the biphenyl backbone, the aldehyde functional group, and the phenolic hydroxyl group.
The primary hazards are associated with its irritant properties and potential toxicity if ingested.[2][3][4] The biphenyl structure suggests potential for long-term environmental persistence and aquatic toxicity.[3][5]
| Hazard Classification | Description | Rationale & Source |
| Acute Oral Toxicity | Harmful if swallowed.[2] | Based on data for the related compound Biphenyl-4-carboxaldehyde.[2] |
| Skin Irritation | Causes skin irritation.[3][4] | The aldehyde and phenolic groups can irritate skin upon contact.[3][4] |
| Eye Irritation | Causes serious eye irritation.[3][4] | Direct contact with dust or crystals can cause significant irritation.[3][4] |
| Respiratory Irritation | May cause respiratory irritation if dust is inhaled.[3][5] | Fine solid particulates of aromatic aldehydes are known respiratory tract irritants.[5] |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects.[3][5][6] | Biphenyl derivatives are often persistent and harmful to aquatic ecosystems.[3] |
| Chemical Incompatibility | Incompatible with strong oxidizing agents.[7] | The biphenyl system and aldehyde group can react violently with oxidizers.[7] |
Immediate Safety and Spill Management
An immediate and correct response to a spill is critical to mitigate exposure and prevent wider contamination.
Personal Protective Equipment (PPE): Proper PPE is the first line of defense. Before handling the compound or its waste, ensure the following are worn:
| PPE Type | Specification | Source |
| Eye Protection | Safety glasses with side-shields or goggles (compliant with EN 166 or NIOSH standards).[2] | [2] |
| Hand Protection | Chemically resistant protective gloves (e.g., Nitrile). | [2] |
| Body Protection | Standard laboratory coat and long-sleeved clothing.[2] | [2] |
| Respiratory | Not required for small-scale use in a well-ventilated area or chemical fume hood.[2] For large spills or in poorly ventilated areas, a NIOSH-approved respirator is necessary.[2][8] | [2][8] |
Spill Cleanup Protocol:
-
Evacuate and Ventilate: Ensure the area is well-ventilated. For large spills, restrict access to the area.
-
Containment: Prevent the spread of the solid material or dust.
-
Cleanup: Carefully sweep up the solid material and place it into a suitable, labeled container for hazardous waste disposal.[2][8] Avoid actions that generate dust.[8]
-
Decontamination: Wipe the spill area with a suitable solvent (such as acetone or ethanol) and then wash with soap and water. Collect all cleaning materials as hazardous waste.
-
Disposal: The container with the spilled material and cleanup debris must be sealed and disposed of as hazardous chemical waste.[2]
Step-by-Step Disposal Protocol
Disposing of chemical waste is a regulated process. Never dispose of this compound in the regular trash or down the sink.[9][10] All chemical waste must be collected by an approved environmental health and safety (EHS) vendor.[11][12]
Workflow for Waste Segregation and Disposal
Caption: Workflow for proper segregation and disposal of waste.
Methodology:
-
Container Selection:
-
Principle: The integrity of the waste container is essential to prevent leaks and reactions.[11]
-
Procedure: Use only approved hazardous waste containers that are compatible with the chemical. The original product container is often the best choice for unused material.[10] For waste generated from experiments, use sturdy, leak-proof containers provided by your institution's EHS department.[11]
-
Rationale: Household containers are not designed for chemical resistance and may degrade, leading to spills.[10]
-
-
Waste Segregation:
-
Principle: Never mix incompatible waste streams.[11]
-
Procedure:
-
Solid Waste: Collect unadulterated this compound, along with contaminated personal protective equipment (gloves, weigh boats, wipes), in a container designated for solid organic hazardous waste.[9]
-
Liquid Waste: Collect solutions containing the compound in a designated container for liquid organic hazardous waste. Do not mix with aqueous or incompatible solvent waste.
-
-
Rationale: Mixing with incompatible chemicals, such as strong oxidizers, can cause dangerous reactions.[7] Proper segregation simplifies the final disposal process for the waste management facility.
-
-
Labeling:
-
Principle: Accurate labeling is a regulatory requirement and crucial for safety.[9][11]
-
Procedure: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a list of all other components and their approximate percentages.[11] Attach the appropriate hazard pictograms (e.g., irritant, environmentally hazardous).
-
Rationale: Correct labeling informs personnel and waste handlers of the container's contents and associated dangers, preventing accidental exposures or improper handling.
-
-
Storage and Final Disposal:
-
Principle: Waste must be stored safely pending collection.
-
Procedure: Keep waste containers tightly sealed at all times, except when adding waste.[9][12] Store them in a designated, secondary containment area away from heat or ignition sources.[11] Once the container is full, or if work on the project is complete, contact your institution's EHS department to arrange for pickup and disposal by a licensed hazardous waste contractor.[11]
-
Rationale: Sealed containers prevent the release of vapors or dust.[9] Final disposal via a licensed contractor ensures the waste is treated in an environmentally responsible manner, typically through high-temperature incineration.
-
References
-
Thermo Fisher Scientific. (2011). Safety Data Sheet: Biphenyl-4-carboxaldehyde.
-
National Center for Biotechnology Information. (n.d.). Biphenyl. PubChem Compound Summary for CID 7095.
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ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
-
Washington State Department of Ecology. (n.d.). Focus on: Treatment by Aldehyde Deactivation.
-
Sigma-Aldrich. (2025). Safety Data Sheet: Biphenyl.
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Environmental Health and Safety.
-
TCI Chemicals. (2025). Safety Data Sheet: Biphenyl-4-carboxaldehyde.
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
-
Labscoop. (2014). Safety Data Sheet: Biphenyl, 99%.
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Purdue University. (n.d.). Hazardous Waste Disposal Guidelines. Radiological and Environmental Management.
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Chemistry Stack Exchange. (2013). Racemization of biphenyl compounds.
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Fisher Scientific. (2025). Safety Data Sheet: 4-Hydroxybiphenyl.
-
Wikipedia. (n.d.). Biphenyl.
-
Pharmaguideline. (n.d.). Stereo Isomerism in Biphenyl Compounds (Atropisomerism) and Conditions for Optical Activity.
-
BYJU'S NEET. (2021). Biphenyl Systems. YouTube.
-
ChemicalBook. (2025). 4-Biphenylcarboxaldehyde - Safety Data Sheet.
-
U.S. Environmental Protection Agency. (2015). Human Health Effects of Biphenyl: Key Findings and Scientific Issues. Risk Assessment Forum.
-
CymitQuimica. (n.d.). 4′-Hydroxy-biphenyl-4-carbaldehyde.
-
Joint Research Centre. (2022). Factsheets of the substances for the 4th Watch List under the Water Framework Directive. JRC Publications Repository.
-
Sigma-Aldrich. (n.d.). Biphenyl-4-carboxaldehyde 99%.
-
National Center for Biotechnology Information. (n.d.). 4-Hydroxybiphenyl. PubChem Compound Summary for CID 7103.
-
Sigma-Aldrich. (n.d.). Biphenyl-2-carboxaldehyde 96%.
-
U.S. Environmental Protection Agency. (2016). Florpyrauxifen-benzyl.
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Navigating the Safe Handling of 4'-Hydroxy-biphenyl-2-carbaldehyde: A Guide for Laboratory Professionals
An In-Depth Guide to Personal Protective Equipment, Handling, and Disposal for Researchers, Scientists, and Drug Development Professionals.
The prudent handling of specialized chemical reagents is a cornerstone of laboratory safety and research integrity. This guide provides essential, immediate safety and logistical information for the handling of 4'-Hydroxy-biphenyl-2-carbaldehyde (CAS 400747-55-9). As a Senior Application Scientist, the following protocols are synthesized from established best practices and data from structurally similar compounds, providing a robust framework for operational safety in the absence of a dedicated Safety Data Sheet (SDS) for this specific molecule.
Understanding the Hazard Profile: A Synthesis of Related Compounds
Biphenyl compounds can be irritating to the skin and eyes, and some have been shown to have toxic effects on the liver. The addition of a hydroxyl group can, in some cases, enhance the cytotoxic effects of biphenyls. Aldehydes are a class of reactive organic compounds that can cause irritation to the skin, eyes, and respiratory tract. Some aldehydes are also known to be sensitizers, meaning they can cause an allergic reaction upon repeated exposure.
Therefore, it is imperative to treat this compound with a high degree of caution, assuming it may be harmful if swallowed, a skin and eye irritant, and a potential respiratory irritant.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical to mitigate the risks of exposure. The following table outlines the recommended PPE for various laboratory operations involving this compound.
| Operation | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Chemical-resistant gloves (Nitrile or Neoprene) | Chemical splash goggles | Full-coverage lab coat | Recommended to be performed in a certified chemical fume hood. If not feasible, a NIOSH-approved respirator with an organic vapor cartridge is advised. |
| Conducting reactions and transfers | Chemical-resistant gloves (Nitrile or Neoprene) | Chemical splash goggles and a face shield | Chemical-resistant apron over a full-coverage lab coat | All operations should be conducted within a certified chemical fume hood. |
| Handling spills | Heavy-duty chemical-resistant gloves (Butyl rubber) | Chemical splash goggles and a full-face shield | Chemical-resistant suit or coveralls | A NIOSH-approved air-purifying respirator with organic vapor cartridges or a self-contained breathing apparatus (SCBA) may be necessary depending on the spill size and ventilation. |
| Waste disposal | Chemical-resistant gloves (Nitrile or Neoprene) | Chemical splash goggles | Full-coverage lab coat | Not generally required if handling sealed waste containers. |
Causality Behind PPE Choices:
-
Gloves: Nitrile or neoprene gloves provide good resistance to a broad range of chemicals, including aldehydes and aromatic compounds. Always inspect gloves for any signs of degradation or perforation before use.
-
Eye and Face Protection: Chemical splash goggles are essential to protect against accidental splashes. A face shield provides an additional layer of protection for the entire face, particularly during procedures with a higher risk of splashing, such as transfers or when working with larger quantities.
-
Body Protection: A lab coat protects the skin and personal clothing from minor spills and contamination. A chemical-resistant apron offers enhanced protection against larger splashes of corrosive or irritating substances.
-
Respiratory Protection: The use of a chemical fume hood is the primary engineering control to prevent inhalation of vapors or dust. When a fume hood is not available for low-volume, short-duration tasks, a respirator with an organic vapor cartridge can provide protection. For emergencies such as a large spill, a higher level of respiratory protection is warranted.
Safe Handling and Operational Workflow
A systematic approach to handling this compound is crucial for minimizing exposure risk. The following workflow diagram and step-by-step protocol outline the key stages of safe handling.
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Protocol:
-
Pre-Handling Preparation:
-
Thoroughly review the Safety Data Sheets for structurally similar compounds like Biphenyl-4-carboxaldehyde and 4-Hydroxybiphenyl to be fully aware of potential hazards.[1][2][3][4][5][6]
-
Ensure that a certified chemical fume hood is in proper working order.
-
Assemble and inspect all necessary PPE as outlined in the table above.
-
Ensure an emergency eyewash station and safety shower are readily accessible.[2]
-
-
Handling the Compound:
-
All manipulations of solid this compound, including weighing and transfers, must be conducted within a chemical fume hood to prevent inhalation of dust.[3]
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid. Avoid creating dust.
-
When preparing solutions, slowly add the solid to the solvent to avoid splashing.
-
Keep containers of the compound tightly closed when not in use.[1][3]
-
-
Post-Handling Procedures:
-
Thoroughly decontaminate all glassware and surfaces that have come into contact with the chemical.
-
Wash hands and any exposed skin thoroughly with soap and water after handling.[3]
-
Remove and properly dispose of contaminated gloves and other disposable PPE.
-
Emergency Procedures: Be Prepared
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3][4]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[1][3][4]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[3][4]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention.[1][2]
-
Spills: For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite). Place the absorbed material into a sealed, labeled container for hazardous waste disposal. For large spills, evacuate the area and contact your institution's environmental health and safety department.
Disposal Plan: Responsible Stewardship
All waste containing this compound must be treated as hazardous waste.
-
Waste Segregation: Do not mix waste containing this compound with other waste streams.
-
Containerization: Collect all solid and liquid waste in designated, properly labeled, and sealed hazardous waste containers.
-
Disposal: Dispose of all hazardous waste in strict accordance with all local, state, and federal regulations. Contact your institution's environmental health and safety department for specific disposal procedures.[1][2][5]
By adhering to these rigorous safety protocols, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their scientific endeavors.
References
-
Ataman Kimya. (n.d.). 4-BIPHENYLCARBOXALDEHYDE, 99%. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
